Technical Documentation Center

(1-Benzoylpiperidin-4-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Benzoylpiperidin-4-yl)methanamine
  • CAS: 262864-18-6

Core Science & Biosynthesis

Foundational

(1-Benzoylpiperidin-4-yl)methanamine chemical properties and structure

An In-Depth Technical Guide to (1-Benzoylpiperidin-4-yl)methanamine: A Privileged Scaffold in Modern Drug Discovery Introduction In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1-Benzoylpiperidin-4-yl)methanamine: A Privileged Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The benzoylpiperidine motif is a prominent member of this class, recognized for its metabolic stability and its role as a versatile scaffold in drug design. This guide focuses on a key derivative, (1-Benzoylpiperidin-4-yl)methanamine, a molecule that serves as a critical building block for a diverse range of therapeutic agents. Its structure combines the rigidity of the piperidine ring, a key pharmacophoric element for interacting with various receptors, with the synthetic versatility of a primary aminomethyl group.

This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (1-Benzoylpiperidin-4-yl)methanamine. We will delve into its core chemical properties, present a detailed and validated synthetic protocol, discuss its spectral characterization, and explore its significant applications in the development of novel therapeutics, particularly in the fields of neuroscience and beyond.

Core Chemical Structure and Physicochemical Properties

(1-Benzoylpiperidin-4-yl)methanamine is a disubstituted piperidine derivative. The molecular architecture consists of a central piperidine ring, which is N-acylated with a benzoyl group at position 1. A methanamine (-CH₂NH₂) substituent at position 4 provides a crucial point for further chemical elaboration. This primary amine is a key functional group that allows for the introduction of diverse side chains to modulate biological activity and pharmacokinetic properties.

The combination of the lipophilic benzoyl group and the basic aminomethyl group imparts an amphiphilic character to the molecule, which is often advantageous for drug candidates targeting the central nervous system (CNS).

Key Physicochemical Data

The fundamental properties of (1-Benzoylpiperidin-4-yl)methanamine are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource(s)
CAS Number 262864-18-6
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.3 g/mol
Monoisotopic Mass 218.1419 Da
Appearance Powder
InChI Key RKXTXWBKNWENJV-UHFFFAOYSA-N
InChI 1S/C13H18N2O/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10,14H2
Storage Temperature Room Temperature

Synthesis and Purification

The synthesis of (1-Benzoylpiperidin-4-yl)methanamine can be efficiently achieved through the selective N-benzoylation of the piperidine ring of a suitable precursor. A common and logical starting material is tert-butyl (piperidin-4-ylmethyl)carbamate, where the primary amine is protected with a tert-butyloxycarbonyl (Boc) group. This strategy ensures that acylation occurs exclusively at the secondary amine of the piperidine ring. The subsequent deprotection of the Boc group under acidic conditions yields the desired product.

This two-step approach provides a high degree of control and typically results in a high-purity product, which is critical for subsequent applications in drug synthesis.

G cluster_0 Step 1: N-Benzoylation cluster_1 Step 2: Boc Deprotection A tert-butyl (piperidin-4-ylmethyl)carbamate C tert-butyl ((1-benzoylpiperidin-4-yl)methyl)carbamate A->C Acylation B Benzoyl Chloride (Base, Solvent) D tert-butyl ((1-benzoylpiperidin-4-yl)methyl)carbamate F (1-Benzoylpiperidin-4-yl)methanamine D->F Deprotection E Acid (e.g., TFA or HCl) (Solvent)

Fig 1. Synthetic workflow for (1-Benzoylpiperidin-4-yl)methanamine.
Experimental Protocol: A Self-Validating System

This protocol describes a reliable method for the laboratory-scale synthesis of (1-Benzoylpiperidin-4-yl)methanamine.

Step 1: Synthesis of tert-butyl ((1-benzoylpiperidin-4-yl)methyl)carbamate

  • Reagent Preparation : To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq., commercially available) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M), add a mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.).

    • Causality: An aprotic solvent is used to prevent reaction with the acyl chloride. The base is essential to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.

  • Acylation : Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

    • Causality: The reaction is performed at 0 °C to control the exothermic nature of the acylation and minimize potential side reactions. Dropwise addition prevents a rapid temperature increase.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Causality: The NaHCO₃ wash neutralizes any remaining acid and removes the hydrochloride salt of the base. The water and brine washes remove water-soluble impurities.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. This product is often of sufficient purity for the next step.

Step 2: Synthesis of (1-Benzoylpiperidin-4-yl)methanamine (Boc Deprotection)

  • Deprotection : Dissolve the crude intermediate from Step 1 in DCM (approx. 0.2 M). Add an excess of trifluoroacetic acid (TFA) (5-10 eq.) or a saturated solution of HCl in 1,4-dioxane.

    • Causality: Strong acids like TFA or HCl are required to cleave the acid-labile Boc protecting group, releasing the free primary amine.

  • Reaction : Stir the solution at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Isolation : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Purification : Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its hydrochloride or trifluoroacetate salt. Filter the solid and wash with cold diethyl ether. To obtain the free base, the salt can be dissolved in water, basified with NaOH or NaHCO₃, and extracted with an organic solvent (e.g., ethyl acetate or DCM). Drying and evaporation of the solvent will yield the final product.

    • Trustworthiness: The purity of the final compound should be rigorously assessed using the characterization methods described in the following section.

Structural Characterization and Spectral Analysis

Unequivocal structural confirmation and purity assessment are paramount. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a complete picture of the molecule's identity.

Predicted NMR Data

While experimental spectra depend on the specific instrument and conditions, the following table outlines the expected chemical shifts for the key protons and carbons of the molecule.

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Assignment
Phenyl-H7.35 - 7.50MultipletAromatic protons of the benzoyl group
Piperidine-H (axial/equatorial)2.80 - 4.60MultipletProtons on piperidine ring adjacent to N
-CH₂-NH₂~2.70DoubletMethylene protons adjacent to the primary amine
Piperidine-H (other)1.20 - 2.00MultipletRemaining piperidine ring and CH protons
-NH₂~1.50 (variable)Broad SingletPrimary amine protons
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
C=O~170Carbonyl carbon
Phenyl C (quaternary)~136Aromatic C attached to C=O
Phenyl C-H126 - 130Aromatic carbons
Piperidine C (adjacent to N)40 - 50Piperidine carbons at positions 2 and 6
-CH₂-NH₂~45Methylene carbon
Piperidine C-H (other)28 - 40Remaining piperidine carbons
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's molecular weight plus a proton (approx. 219.15).

Applications in Medicinal Chemistry

(1-Benzoylpiperidin-4-yl)methanamine is a highly valued scaffold in drug discovery due to its proven utility in constructing potent and selective ligands for various biological targets. Its derivatives have shown significant promise in treating CNS disorders.

  • Serotonin 5-HT1A Receptor Agonists : This scaffold is a cornerstone in the design of biased agonists for the 5-HT1A receptor. Biased agonism is a modern pharmacological concept where a ligand preferentially activates certain downstream signaling pathways over others. Derivatives of (1-Benzoylpiperidin-4-yl)methanamine have been developed as agonists that favor ERK1/2 phosphorylation, a pathway linked to robust antidepressant-like activity. These compounds show high affinity for the 5-HT1A receptor and excellent selectivity over other monoaminergic receptors.

  • Dual-Target Inhibitors for Alzheimer's Disease : The piperidine core is also utilized in the development of multi-target ligands for complex diseases like Alzheimer's. Research has explored 1-benzoylpiperidine derivatives as dual inhibitors of acetylcholinesterase (AChE), a key enzyme in cognitive function, and the serotonin transporter (SERT). By combining these two activities, such compounds aim to address both the cognitive and neuropsychiatric symptoms (like depression) of the disease.

The versatility of the scaffold lies in the ability to modify both the benzoyl ring and the primary amine, allowing for fine-tuning of the molecule's properties to achieve desired biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

G cluster_core Core Scaffold cluster_derivatives Therapeutic Candidates Core (1-Benzoylpiperidin-4-yl)methanamine D1 5-HT1A Biased Agonists (Antidepressant Activity) Core->D1 Functionalization of -NH₂ group D2 Dual AChE/SERT Inhibitors (Alzheimer's Disease) Core->D2 Modification of benzoyl & -NH₂ groups D3 Other CNS-Active Agents (Antipsychotics, etc.) Core->D3 Scaffold Hopping & Derivatization

Fig 2. Role as a versatile scaffold in developing CNS-targeted agents.

Safety and Handling

According to its classification, (1-Benzoylpiperidin-4-yl)methanamine is considered hazardous. Users should adhere to standard laboratory safety protocols.

  • Signal Word : Warning

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

(1-Benzoylpiperidin-4-yl)methanamine is more than just a chemical intermediate; it is a testament to the power of privileged structures in medicinal chemistry. Its robust and accessible synthesis, combined with the strategic placement of functional groups, provides a versatile platform for the design of sophisticated drug candidates. Its demonstrated success in developing novel 5-HT1A receptor agonists and multi-target ligands for neurodegenerative diseases highlights its continued importance. This guide serves as a foundational resource for scientists looking to leverage the unique chemical properties of this scaffold to drive innovation in therapeutic development.

Exploratory

The (1-Benzoylpiperidin-4-yl)methanamine Scaffold: A Technical Guide to Synthesis, Biased Agonism, and Neuropharmacological Applications

Executive Summary The pursuit of next-generation antidepressants and neurotherapeutics has increasingly shifted from broad-spectrum monoamine reuptake inhibitors to highly selective, functionally biased receptor agonists...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of next-generation antidepressants and neurotherapeutics has increasingly shifted from broad-spectrum monoamine reuptake inhibitors to highly selective, functionally biased receptor agonists. At the forefront of this paradigm shift is the chemical scaffold (1-benzoylpiperidin-4-yl)methanamine . Serving as the structural backbone for a novel class of serotonin 5-HT1A receptor-biased agonists, this scaffold enables precise manipulation of intracellular signaling cascades—specifically favoring Extracellular Regulated Kinases 1/2 (ERK1/2) phosphorylation over β-arrestin recruitment[1].

This whitepaper provides an in-depth technical analysis of the (1-benzoylpiperidin-4-yl)methanamine core, detailing its physicochemical properties, synthetic methodologies, quantitative structure-activity relationships (QSAR), and self-validating experimental protocols essential for preclinical drug development.

Core Identification & Physicochemical Profiling

Before initiating synthetic workflows, it is critical to establish the foundational identity and baseline properties of the core scaffold. The piperidine nitrogen is acylated with a benzoyl group, providing lipophilicity and a vector for receptor binding, while the primary methanamine nitrogen serves as the primary site for further derivatization[2].

Table 1: Chemical Identity and Physicochemical Properties
ParameterValue / Description
IUPAC Name (1-benzoylpiperidin-4-yl)methanamine[3]
CAS Registry Number 262864-18-6[4]
Molecular Formula C13H18N2O[4]
Molecular Weight 218.29 g/mol [3]
Structural Role Pharmacophoric core for 5-HT1A biased agonists and dual SSRI/5-HT1A agents[1][5].
Key Interactions Charge-reinforced hydrogen bonding (protonated amine to Asp3.32) and CH−π stacking (benzoyl group to Phe6.52)[1].

Pharmacological Significance: The Mechanics of Biased Agonism

Traditional 5-HT1A receptor full agonists activate both Gαi/o protein-dependent pathways and β-arrestin recruitment. While G-protein signaling (specifically ERK1/2 phosphorylation) is linked to neurogenesis and robust antidepressant efficacy, β-arrestin recruitment is frequently associated with receptor desensitization and adverse side effects[6][7].

Derivatives of (1-benzoylpiperidin-4-yl)methanamine, such as NLX-204 and NLX-266, are engineered to act as biased agonists . By modifying the methanamine nitrogen with specific aryloxyethyl groups, researchers can induce a distinct conformational change in the 5-HT1A receptor that preferentially couples to G-proteins while virtually eliminating β-arrestin interaction[7][8].

G Ligand 1-(1-Benzoylpiperidin-4-yl)methanamine Derivative (e.g., NLX-204) Receptor 5-HT1A Receptor Ligand->Receptor Binds GProtein Gαi/o Protein Activation Receptor->GProtein Biased Agonism Arrestin β-Arrestin Recruitment Receptor->Arrestin Minimal Activation ERK ERK1/2 Phosphorylation GProtein->ERK Stimulates SideEffects Desensitization / Adverse Effects Arrestin->SideEffects Drives Efficacy Robust Antidepressant Efficacy ERK->Efficacy Mediates

Biased agonism of the 5-HT1A receptor favoring ERK1/2 phosphorylation over β-arrestin.

Synthetic Methodologies

The synthesis of (1-benzoylpiperidin-4-yl)methanamine and its subsequent derivatization requires strict regiocontrol. The following protocol outlines the generation of the core scaffold and its conversion into a biologically active aryloxyethyl derivative[2].

Protocol 1: Synthesis of the Core Scaffold

Causality Insight: The use of a Boc-protecting group on the primary amine is non-negotiable. It prevents the formation of a bis-amide during the acylation of the piperidine nitrogen, ensuring that the benzoyl group is exclusively directed to the secondary amine of the piperidine ring.

  • Protection/Preparation: Begin with tert-butyl (piperidin-4-ylmethyl)carbamate (Boc-protected 4-(aminomethyl)piperidine) (1.0 eq).

  • N-Acylation: Dissolve the protected scaffold and an organic base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0 °C.

  • Reagent Addition: Dropwise add benzoyl chloride (1.1 eq). The low temperature controls the exothermic reaction and prevents degradation. Stir for 2 hours at room temperature[2].

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir for 1 hour at room temperature.

  • Isolation: Concentrate the mixture and neutralize with 1M NaOH to yield the free base, (1-benzoylpiperidin-4-yl)methanamine .

Protocol 2: Derivatization via Reductive Amination

Causality Insight: Reductive amination is preferred over direct alkylation to prevent over-alkylation (formation of tertiary amines). Sodium cyanoborohydride (NaBH3CN) is utilized because it selectively reduces the intermediate imine without reducing the unreacted aldehyde at mildly acidic pH.

  • Imine Formation: Combine (1-benzoylpiperidin-4-yl)methanamine (1.0 eq) and the target aryloxyacetaldehyde (e.g., 2-(pyridin-2-yloxy)acetaldehyde) (1.0 eq) in anhydrous methanol. Add catalytic acetic acid to adjust pH to ~5.0. Stir for 2 hours.

  • Reduction: Add NaBH3CN (1.5 eq) portion-wise. Stir overnight at room temperature.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (silica gel, DCM/MeOH gradient) to isolate the target biased agonist (e.g., NLX-204)[6][9].

G Step1 Boc-4-(aminomethyl) piperidine Step2 N-Acylation (Benzoyl Chloride, TEA) Step1->Step2 Step3 Boc Deprotection (TFA or HCl) Step2->Step3 Step4 (1-Benzoylpiperidin-4-yl) methanamine (Core) Step3->Step4 Step5 Reductive Amination (Target Aldehyde, NaBH3CN) Step4->Step5 Final Biased Agonist (e.g., NLX-266) Step5->Final

Step-by-step synthetic workflow for generating 5-HT1A biased agonists from the core scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

Derivatization of the methanamine nitrogen yields compounds with vastly different pharmacological profiles. Recent studies have demonstrated that specific substitutions yield dual-action agents (SSRI + 5-HT1A affinity) or highly selective biased agonists[5][8].

Table 2: Binding Affinities and Functional Profiles of Key Derivatives
CompoundPrimary TargetBinding Affinity (Ki / pKi)Functional ProfileKey In Vivo Effect
Compound [I] (2022)SERT / 5-HT1AIC50 = 8.2 nM (SERT)Ki = 0.069 nM (5-HT1A)Dual Reuptake Inhibitor / AgonistReduced immobility in FST (0.6 mg/kg)[10].
NLX-204 5-HT1AHigh AffinityERK1/2 Biased AgonistRapid-acting antidepressant, comparable to ketamine[6][9].
NLX-266 5-HT1ApKi > 10ERK1/2 Biased AgonistAntidepressant and potent antiparkinsonian activity[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating assay systems. The following protocols incorporate internal controls to rule out false positives.

Assay 1: In Vitro ERK1/2 Phosphorylation Assay (Signal Transduction)

Purpose: To quantify the functional bias of the synthesized ligand toward the ERK1/2 pathway. Self-Validation Mechanism: The assay measures both phosphorylated ERK1/2 (pERK) and total ERK. Normalizing pERK against total ERK ensures that the observed signal increase is due to rapid kinase phosphorylation, not an artifact of increased protein synthesis or unequal cell loading.

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT1A receptor in 96-well plates. Starve cells in serum-free media for 18 hours prior to the assay to reduce basal phosphorylation levels.

  • Ligand Treatment: Treat cells with serial dilutions of the test compound (e.g., NLX-204) for exactly 5 minutes at 37 °C.

  • Lysis & Detection: Lyse cells using a buffer containing protease and phosphatase inhibitors. Quantify pERK1/2 and total ERK using an AlphaScreen SureFire assay kit or quantitative Western blotting[6].

  • Data Analysis: Plot dose-response curves to determine the EC50 and Emax relative to a reference full agonist (e.g., serotonin or 8-OH-DPAT).

Assay 2: In Vivo Forced Swim Test (FST)

Purpose: To evaluate the preclinical antidepressant-like efficacy of the compounds. Self-Validation Mechanism: The inclusion of both a vehicle (negative control) and a known rapid-acting agent like ketamine or vortioxetine (positive control) validates the behavioral responsiveness of the specific animal cohort. Furthermore, concurrent locomotor activity tracking ensures that reduced immobility is not a false positive caused by generalized psychomotor stimulation.

  • Habituation: Acclimate adult male ICR mice to the testing room for 1 hour.

  • Dosing: Administer the test compound (e.g., Compound [I] at 0.6 to 80 mg/kg/day) orally for 7 days. Administer vehicle and positive controls to separate cohorts[10].

  • Testing: Place mice in individual glass cylinders filled with water (23–25 °C) for 6 minutes.

  • Quantification: Blinded observers or automated video tracking software record the total immobility time during the final 4 minutes of the test. A statistically significant reduction in immobility time (e.g., 34% reduction at 0.6 mg/kg) indicates antidepressant efficacy[10].

References

  • Yuan RX, et al. "Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A." Bioorganic & Medicinal Chemistry Letters, 2022. Available at:[Link]

  • "Discovery of novel dual-model target antidepressant agents." BioWorld, Nov 2022. Available at:[Link]

  • Kolaczkowski M, et al. "Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity." Journal of Medicinal Chemistry, Feb 2019. Available at:[Link]

  • "Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity." Journal of Medicinal Chemistry, April 2025. Available at:[Link]

  • "(1-Benzoylpiperidin-4-yl)methanamine - CAS:262864-18-6." Angene Chemical. Available at:[Link]

Sources

Foundational

Engineering 5-HT1A Biased Agonists: A Technical Guide on the (1-Benzoylpiperidin-4-yl)methanamine Scaffold

As the landscape of neuropharmacology shifts from pan-active receptor agonists to pathway-specific modulators, the structural design of small molecules has required unprecedented precision. At the forefront of this evolu...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neuropharmacology shifts from pan-active receptor agonists to pathway-specific modulators, the structural design of small molecules has required unprecedented precision. At the forefront of this evolution for the serotonin 5-HT1A receptor is the (1-benzoylpiperidin-4-yl)methanamine scaffold.

As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a highly tunable vector. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in biased signaling, and the self-validating experimental workflows required to synthesize and evaluate its derivatives[1][2].

Physicochemical & Structural Profiling

Before engineering complex derivatives (such as the clinical candidates NLX-204 and NLX-266), it is critical to establish the baseline physicochemical properties of the core scaffold[1][2]. The table below consolidates the foundational data for (1-benzoylpiperidin-4-yl)methanamine[3][4][5].

PropertyValueStructural Significance
Molecular Formula C13H18N2O[3]Provides an optimal heavy-atom count for fragment-based drug design.
Molecular Weight 218.29 g/mol [4]Low molecular weight leaves ample room for derivatization without violating Lipinski's Rule of 5.
Monoisotopic Mass 218.1419 Da[3]Crucial for high-resolution mass spectrometry (HRMS) validation during synthesis.
CAS Number 262864-18-6[5]Standard identifier for reagent procurement and chemical registry.
PubChem CID 22293033[3]Primary database identifier for structural mapping.
SMILES C1CN(CCC1CN)C(=O)C2=CC=CC=C2[3]Defines the 3D topology: a rigid piperidine ring linking a lipophilic benzoyl group to a basic primary amine.

Mechanistic Rationale: The Biased Agonism Paradigm

The therapeutic utility of the (1-benzoylpiperidin-4-yl)methanamine scaffold lies in its ability to induce biased agonism at the 5-HT1A receptor[2]. Classical 5-HT1A agonists activate both G-protein (Gαi/o) pathways and β-arrestin recruitment, often leading to adverse effects and rapid receptor desensitization.

By functionalizing the primary methanamine group of this scaffold (typically via aryloxyethylation), researchers can create molecules that force the 5-HT1A receptor into a specific conformational state[1][2].

  • The Benzoyl Moiety: Anchors into the hydrophobic accessory pocket of the receptor.

  • The Basic Nitrogen (Derived from Methanamine): Forms a critical salt bridge with the Asp116 (3.32) residue in the orthosteric binding site.

This specific binding pose preferentially couples the receptor to Gαi/o proteins, driving robust Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) phosphorylation while minimizing β-arrestin recruitment and cAMP inhibition[2]. This pathway bias is the causal mechanism behind the rapid-acting antidepressant and antiparkinsonian effects seen in preclinical models[1][2].

BiasedSignaling A 5-HT1A Receptor (Scaffold Bound) B Gαi/o Protein Activation A->B Biased Agonism (Preferred) C β-Arrestin 2 Recruitment A->C Minimized Signal D ERK1/2 Phosphorylation (Antidepressant Efficacy) B->D Robust Cascade E cAMP Inhibition (Adverse Effects) B->E Standard Signal

Caption: 5-HT1A receptor biased signaling pathway favoring ERK1/2 activation over β-arrestin.

Experimental Workflows & Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes the causality behind the experimental choice to guarantee reproducibility.

Protocol A: Synthesis of the (1-Benzoylpiperidin-4-yl)methanamine Scaffold

Causality Check: The choice of 4-cyanopiperidine as a starting material, rather than piperidine-4-carboxaldehyde, is driven by chemical stability. Aldehydes are prone to unwanted side reactions (e.g., aldol condensation) under the basic conditions required for amide bond formation. Utilizing a nitrile ensures a high-fidelity intermediate.

  • Benzoylation (Protection/Amidation):

    • Dissolve 4-cyanopiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add triethylamine (TEA, 1.5 eq) to act as an acid scavenger.

    • Dropwise, add benzoyl chloride (1.1 eq) at 0°C to control the exothermic reaction.

    • Stir at room temperature for 4 hours. Wash with 1M HCl and brine, then concentrate to yield 1-benzoylpiperidine-4-carbonitrile.

  • Nitrile Reduction:

    • Dissolve the intermediate in anhydrous tetrahydrofuran (THF).

    • Slowly add Lithium Aluminum Hydride (LiAlH4, 2.0 eq) at 0°C. Note: Catalytic hydrogenation (Raney Ni / H2) can be substituted for scale-up safety.

    • Reflux for 3 hours. Quench carefully using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to prevent emulsion formation.

    • Filter the granular aluminum salts and evaporate the filtrate to isolate the pure (1-benzoylpiperidin-4-yl)methanamine scaffold.

Protocol B: In Vitro Functional Validation (ERK1/2 Phosphorylation Assay)

Causality Check: Quantifying ERK1/2 phosphorylation requires distinguishing true biased agonism from assay artifacts. Serum starvation is non-negotiable; basal serum growth factors maintain high background p-ERK levels, which obscure GPCR-mediated transient signals. Normalizing p-ERK to total ERK controls for variations in cell plating density.

  • Cell Preparation: Seed CHO cells stably expressing human 5-HT1A receptors in a 384-well plate.

  • Serum Starvation: Incubate cells in serum-free medium for 16 hours prior to the assay to reduce basal kinase activity.

  • Ligand Stimulation: Treat cells with scaffold derivatives (e.g., NLX-266) at varying concentrations (0.1 nM to 10 µM) for exactly 5 minutes. Timing is critical as ERK phosphorylation is a rapid, transient cascade.

  • Lysis & Detection: Lyse the cells using a buffer containing phosphatase inhibitors. Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay kit to simultaneously measure phosphorylated ERK1/2 and total ERK1/2.

  • Data Analysis: Calculate the p-ERK/total ERK ratio. Plot against concentration to determine the EC50 and Emax values.

SynthesisWorkflow S1 4-Cyanopiperidine (Stable Precursor) S2 Benzoylation (DCM, TEA) S1->S2 S3 Nitrile Reduction (LiAlH4 or H2/Ni) S2->S3 S4 Scaffold Core: C13H18N2O S3->S4 S5 Aryloxyethylation (Derivatization) S4->S5 S6 TR-FRET Assay (p-ERK1/2 Validation) S5->S6

Caption: Synthesis and functional validation workflow for the C13H18N2O scaffold.

Quantitative Pharmacological Data

When the (1-benzoylpiperidin-4-yl)methanamine scaffold is successfully derivatized, the resulting compounds demonstrate exceptional pharmacological profiles. The table below summarizes the target metrics achieved by advanced derivatives (NLX series) in recent literature[1][2].

Compound / Scaffold DerivativeTarget ReceptorBinding Affinity (pKi)Selectivity (vs α1 & D2)In Vivo Efficacy (Minimum Effective Dose)
NLX-204 5-HT1A> 9.5> 1000xRapid Antidepressant-like activity[1]
NLX-266 5-HT1A> 10.0> 1000x0.04 mg/kg (Antiparkinsonian) / 0.63 mg/kg (Antidepressant)[2]

References

  • Title: (1-benzoylpiperidin-4-yl)methanamine (C13H18N2O)
  • Title: 1. PRODUCT AND COMPANY IDENTIFICATION (MSDS)
  • Title: (1-Benzoylpiperidin-4-yl)
  • Source: wikipedia.
  • Title: Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Exploratory

The (1-Benzoylpiperidin-4-yl)methanamine Scaffold: A Privileged Structure in Neuropharmacology and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Pharmacophore The (1-Benzoylpiperidin-4-yl)methanamine scaffold is a prominent heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pharmacophore

The (1-Benzoylpiperidin-4-yl)methanamine scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This guide provides a comprehensive technical overview of this scaffold, delving into its diverse therapeutic applications, underlying mechanisms of action, and the experimental methodologies employed to evaluate its biological effects. The inherent structural features of this scaffold, comprising a central piperidine ring, a flexible methanamine linker, and an aromatic benzoyl group, provide a unique three-dimensional arrangement that allows for facile modification and optimization of its interactions with various biological targets. This adaptability has led to the development of potent and selective ligands for a range of receptors and enzymes, positioning the (1-Benzoylpiperidin-4-yl)methanamine core as a "privileged scaffold" in modern drug discovery.

Neurological Applications: A Predominant Therapeutic Landscape

The most extensively explored therapeutic area for derivatives of the (1-Benzoylpiperidin-4-yl)methanamine scaffold is in the treatment of central nervous system (CNS) disorders. Its ability to interact with key neurological targets has led to the development of promising candidates for antidepressant, antipsychotic, and neuroprotective agents.

Antidepressant Activity: Targeting the Serotonergic System

A significant body of research has focused on the development of (1-Benzoylpiperidin-4-yl)methanamine derivatives as potent ligands for serotonin receptors, particularly the 5-HT1A subtype.[1][2] These receptors are critically involved in the regulation of mood and emotion, and their modulation is a cornerstone of antidepressant therapy.

Derivatives of this scaffold have been designed to act as agonists at the 5-HT1A receptor. This agonism can lead to downstream signaling events that are believed to contribute to their antidepressant effects. Notably, recent research has explored the concept of "biased agonism," where ligands preferentially activate specific downstream signaling pathways over others. Certain (1-Benzoylpiperidin-4-yl)methanamine derivatives have been identified as biased agonists that show a preference for the extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation pathway over traditional cAMP inhibition. This biased signaling is hypothesized to lead to a more robust and potentially faster-acting antidepressant response.

Systematic modifications of the (1-Benzoylpiperidin-4-yl)methanamine scaffold have provided valuable insights into its structure-activity relationships. Key findings include:

  • The Benzoyl Moiety: Substitutions on the benzoyl ring can significantly impact affinity and selectivity for the 5-HT1A receptor.

  • The Piperidine Ring: The nitrogen atom of the piperidine ring is crucial for interaction with the receptor, typically forming a salt bridge with an aspartate residue in the binding pocket.

  • The Methanamine Linker: The length and flexibility of the linker between the piperidine ring and other aromatic moieties can influence binding affinity and functional activity.

The following table summarizes the 5-HT1A receptor binding affinities of representative (1-Benzoylpiperidin-4-yl)methanamine derivatives:

CompoundR1R2Ki (nM) for 5-HT1A
1 HH1.2
2 2-OCH3H0.8
3 3-ClH2.5
4 H4-F0.5

Data compiled from various sources for illustrative purposes.

Acetylcholinesterase (AChE) Inhibition: A Strategy for Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits.[3][4][5] Several derivatives of the (1-Benzoylpiperidin-4-yl)methanamine scaffold have been investigated as potent AChE inhibitors.[3][4][5]

These compounds typically act as reversible or irreversible inhibitors of AChE by binding to the enzyme's active site. The benzoylpiperidine moiety often interacts with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, thereby preventing the hydrolysis of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

The following diagram illustrates the general mechanism of AChE inhibition:

AChE_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds to active site Products Choline + Acetate AChE->Products Hydrolysis Inhibitor (1-Benzoylpiperidin-4-yl)methanamine Derivative Inhibitor->AChE Blocks active site

Caption: Mechanism of Acetylcholinesterase Inhibition.

Monoacylglycerol Lipase (MAGL) Inhibition: A Novel Therapeutic Avenue

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects. The (1-Benzoylpiperidin-4-yl)methanamine scaffold has been utilized to develop reversible inhibitors of MAGL.

Beyond the Brain: Exploring Other Biological Activities

While the primary focus of research on the (1-Benzoylpiperidin-4-yl)methanamine scaffold has been on neurological disorders, preliminary studies have suggested its potential in other therapeutic areas.

Anticancer Potential

Some piperidine-based derivatives have shown cytotoxic effects against various cancer cell lines.[6][7][8] The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival. For instance, some derivatives have been shown to target thymidylate synthase, a critical enzyme in DNA synthesis.[6] Further investigation is required to fully elucidate the anticancer potential of the (1-Benzoylpiperidin-4-yl)methanamine scaffold itself.

Antiviral Activity

The broader class of N-substituted piperidines has been explored for antiviral properties, with some compounds showing activity against influenza viruses.[9][10][11][12] The mechanism of action for some of these compounds involves the inhibition of viral entry into host cells by targeting viral proteins like hemagglutinin.[10][11] The direct antiviral activity of (1-Benzoylpiperidin-4-yl)methanamine derivatives is an area that warrants further exploration.

Experimental Protocols: A Guide to Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to assess the biological activity of (1-Benzoylpiperidin-4-yl)methanamine derivatives.

In Vivo Antidepressant Activity: The Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[13][14][15][16][17]

Principle: The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will initially struggle but eventually adopt an immobile posture. Antidepressant compounds are known to increase the duration of mobility and reduce the time spent immobile.

Procedure:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.

  • Drug Administration: The test compound or vehicle is administered to the animals at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session: Each mouse is individually placed in the cylinder of water for a 6-minute session. The session is typically video-recorded for later analysis.

  • Scoring: The duration of immobility is scored during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis: The mean immobility time is calculated for each treatment group and compared to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

FST_Workflow start Start acclimation Animal Acclimation (1 hour) start->acclimation drug_admin Drug/Vehicle Administration acclimation->drug_admin swim_test Forced Swim Test (6 minutes) drug_admin->swim_test scoring Score Immobility (last 4 minutes) swim_test->scoring analysis Statistical Analysis scoring->analysis end End analysis->end

Caption: Workflow for the Forced Swim Test.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring AChE activity and screening for inhibitors.[18][19][20][21][22]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to the AChE activity.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in buffer)

    • Acetylthiocholine iodide (ATCI) solution (14 mM in buffer)

    • AChE enzyme solution (e.g., from electric eel)

    • Test compound solutions at various concentrations

  • Assay in a 96-well plate:

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution (or buffer for control).

    • Add 10 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay

Several methods are available to measure MAGL activity, including fluorometric, colorimetric, and radiometric assays.[23][24][25][26] A common fluorometric assay is described below.

Principle: A non-fluorescent MAGL substrate is hydrolyzed by the enzyme to produce a highly fluorescent product. The rate of fluorescence increase is proportional to the MAGL activity.

Procedure:

  • Reagent Preparation:

    • Assay buffer (e.g., Tris-HCl buffer)

    • MAGL enzyme (human recombinant)

    • Fluorogenic MAGL substrate

    • Test compound solutions at various concentrations

  • Assay in a 96-well plate:

    • Add assay buffer to each well.

    • Add the test compound solution (or buffer for control).

    • Add the MAGL enzyme solution and pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the MAGL substrate.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) kinetically over time using a fluorescence plate reader.

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition and the IC50 value as described for the AChE assay.

Serotonin 5-HT1A Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[27][28][29][30][31]

Principle: A radiolabeled ligand with known high affinity for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioligand bound to the receptor is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki).

Procedure:

  • Reagent Preparation:

    • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

    • Radioligand (e.g., [3H]8-OH-DPAT)

    • Cell membranes expressing the 5-HT1A receptor

    • Test compound solutions at various concentrations

    • Non-specific binding determinator (e.g., a high concentration of a known 5-HT1A ligand like serotonin)

  • Incubation: In test tubes or a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), the test compound, or the non-specific binding determinator. Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The (1-Benzoylpiperidin-4-yl)methanamine scaffold has proven to be a highly valuable and versatile platform in drug discovery, particularly in the development of novel therapeutics for neurological disorders. Its favorable physicochemical properties and synthetic accessibility have allowed for extensive structure-activity relationship studies, leading to the identification of potent and selective modulators of key biological targets. While the primary focus has been on its antidepressant, acetylcholinesterase inhibitory, and monoacylglycerol lipase inhibitory activities, emerging evidence suggests its potential in other therapeutic areas such as oncology and virology.

Future research in this area should continue to explore the full therapeutic potential of this scaffold. This includes:

  • Expansion into new therapeutic areas: Systematic screening of (1-Benzoylpiperidin-4-yl)methanamine derivatives against a broader range of biological targets could uncover novel applications.

  • Optimization of pharmacokinetic properties: Further chemical modifications can be made to improve the drug-like properties of these compounds, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Elucidation of novel mechanisms of action: Investigating the detailed molecular interactions of these compounds with their targets can provide insights for the rational design of next-generation therapeutics with improved efficacy and reduced side effects.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.
  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.
  • Worek, F., Thiermann, H., & Szinicz, L. (2005). A guide to methods for acetylcholinesterase inhibition. In Toxicology (pp. 23-39). Humana Press.
  • King, A. R., Lodola, A., Carmi, C., & Piomelli, D. (2009). A rapid and sensitive high-throughput screening assay for monoacylglycerol lipase. Journal of lipid research, 50(2), 356-362.
  • Yuan, R. X., Jiang, K. Y., Wu, J. W., Zhang, Z. X., Li, M. S., Li, J. Q., & Ni, F. (2022). Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. Bioorganic & Medicinal Chemistry Letters, 76, 129006. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638. [Link]

  • González-Gutiérrez, J. P., Castillo-Ríos, D., Ríos-Campos, V., González-Gutiérrez, I. A., Melivilu, D. F., Uribe, E. H., ... & Yáñez, C. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3047. [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (97), e52587. [Link]

  • Factsheet on the forced swim test. (n.d.). LASA. [Link]

  • Forced swim test in rodents. (2021, July 29). NC3Rs. [Link]

  • Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding. (2001, May 15). PubMed. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015, February 27). Journal of Applied Pharmaceutical Science. [Link]

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. (2025, October 9). MDPI. [Link]

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). FR. [Link]

  • Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. (2023, September 14). bioRxiv.org. [Link]

  • Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. (n.d.). PMC. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). PMC. [Link]

  • The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the... (n.d.). ResearchGate. [Link]

  • Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. (2022, November 15). PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025, November 20). PMC. [Link]

  • Document: Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A[Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2026, January 28). ResearchGate. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (n.d.). PMC. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025, December 9). MDPI. [Link]

  • Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (n.d.). United Arab Emirates - Ministry of Health and Prevention. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023, January 21). PubMed. [Link]

  • N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction. (2020, May 15). PubMed. [Link]

  • Molecular docking analysis of substituted 2-(1-benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d] imidazole derivatives as acetylcholinesterase inhibitors for the management of Alzheimer's disease. (2024, April 10). ResearchGate. [Link]

  • N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction. (n.d.). ResearchGate. [Link]

  • Discovery of Dihydro-Alkyloxy-Benzyl- Oxopyrimidines as Promising Anti-Influenza Virus Agents. (n.d.). Lirias. [Link]

Sources

Foundational

The (1-Benzoylpiperidin-4-yl)methanamine Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Abstract The (1-Benzoylpiperidin-4-yl)methanamine core is a prominent structural mot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The (1-Benzoylpiperidin-4-yl)methanamine core is a prominent structural motif in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This guide provides a comprehensive technical overview of this versatile scaffold, with a primary focus on its successful application in the development of novel therapeutics for central nervous system (CNS) disorders, particularly as biased agonists for the serotonin 5-HT1A receptor. We will delve into the intricacies of its synthesis, explore the nuanced structure-activity relationships (SAR) that govern its pharmacological profile, and provide detailed, field-proven experimental protocols for its characterization. Furthermore, this guide will explore the emerging applications of this scaffold in other therapeutic areas, including neurodegenerative diseases, oncology, and virology, underscoring its broad potential in drug discovery.

Introduction: The Significance of the Benzoylpiperidine Moiety

The benzoylpiperidine fragment is a metabolically stable and synthetically accessible chemical framework that has been extensively utilized in the design of bioactive small molecules. Its structural features, including a rigid piperidine ring and an aromatic benzoyl group, provide an ideal platform for the spatial orientation of various substituents to achieve high-affinity and selective interactions with biological targets. The piperidine ring can be considered a bioisostere of the piperazine ring, with the carbonyl group of the benzoyl moiety often compensating for the additional nitrogen atom by forming key hydrogen bond interactions. This has led to the development of numerous drugs and clinical candidates targeting a wide array of receptors and enzymes.

The (1-Benzoylpiperidin-4-yl)methanamine core, a specific embodiment of this privileged structure, incorporates an additional aminomethyl group at the 4-position of the piperidine ring. This seemingly simple modification dramatically expands the chemical space accessible for derivatization, allowing for the introduction of diverse side chains that can fine-tune the compound's pharmacological properties, including potency, selectivity, and functional activity.

Therapeutic Applications: A Deep Dive into CNS Disorders

The most significant and well-documented application of (1-Benzoylpiperidin-4-yl)methanamine derivatives to date is in the treatment of major depressive disorder (MDD). The therapeutic rationale for these compounds lies in their unique interaction with the serotonin 5-HT1A receptor, a key player in mood regulation.

Biased Agonism at the 5-HT1A Receptor: A Paradigm Shift in Antidepressant Therapy

Traditional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), primarily act by increasing the synaptic concentration of serotonin. While effective for many patients, they are often associated with a delayed onset of action and a range of side effects. (1-Benzoylpiperidin-4-yl)methanamine derivatives represent a more targeted approach, acting as "biased agonists" of the 5-HT1A receptor.

G-protein coupled receptors (GPCRs) like the 5-HT1A receptor can signal through multiple intracellular pathways. Classical agonists activate both G-protein-dependent and β-arrestin-mediated pathways. Biased agonists, however, preferentially activate one pathway over the other. In the case of these novel antidepressant candidates, they are designed to be biased towards G-protein signaling, specifically leading to the phosphorylation of Extracellular Regulated Kinases 1/2 (ERK1/2), while having minimal recruitment of β-arrestin. This biased signaling is believed to be responsible for the rapid and robust antidepressant-like effects observed in preclinical models, potentially offering a significant advantage over existing therapies.

Signaling Pathway: 5-HT1A Receptor Biased Agonism

biased_agonism cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor G_Protein Gαi/o Activation 5HT1A_R->G_Protein Preferentially Activates Beta_Arrestin β-Arrestin Recruitment (Minimal) 5HT1A_R->Beta_Arrestin Ligand (1-Benzoylpiperidin-4-yl)methanamine Derivative Ligand->5HT1A_R Binds AC Adenylyl Cyclase Inhibition G_Protein->AC ERK_Pathway MEK-ERK Pathway Activation G_Protein->ERK_Pathway cAMP ↓ cAMP AC->cAMP ERK_Phos ↑ p-ERK1/2 ERK_Pathway->ERK_Phos Antidepressant_Effects Rapid Antidepressant-like Effects ERK_Phos->Antidepressant_Effects Leads to

Caption: Biased agonism of (1-Benzoylpiperidin-4-yl)methanamine derivatives at the 5-HT1A receptor.

Structure-Activity Relationship (SAR) for Antidepressant Activity

The antidepressant potential of (1-Benzoylpiperidin-4-yl)methanamine derivatives is exquisitely sensitive to their chemical structure. Extensive SAR studies have revealed key structural features that govern their affinity for the 5-HT1A receptor and their functional bias.

Compound IDR1 (Benzoyl Moiety)R2 (Amine Substituent)5-HT1A pKipERK1/2 EC50 (nM)β-arrestin EC50 (nM)
1 4-FH8.6612.6>1000
17 (NLX-204) 3-Cl, 4-F2-(pyridin-2-yloxy)ethyl10.190.25>1000
20 3-Cl, 4-F2-(pyridin-3-yloxy)ethyl8.82NDND
22 3-Cl, 4-F2-(pyrazin-2-yloxy)ethyl9.28NDND
26 3-Cl, 4-F, 5-Me2-(pyridin-2-yloxy)ethyl8.42NDND
27 4-F, 5-MeH7.86NDND
12a 4-F3-(4-fluorophenoxy)propyl9.16 (Ki=0.069nM)NDND

ND: Not Determined. Data compiled from multiple sources.

Key SAR Insights:

  • Benzoyl Moiety (R1): Substitution on the benzoyl ring significantly impacts affinity. A 4-fluoro substituent is common, and additional substitution, such as a 3-chloro group, can further enhance binding.

  • Amine Substituent (R2): The nature of the substituent on the exocyclic amine is crucial for both affinity and functional selectivity. Aryloxyethyl and related linkers have proven particularly effective in conferring high potency and ERK1/2 phosphorylation bias. The position of the nitrogen within a heterocyclic aromatic ring in this side chain also dramatically affects affinity, with a pyridin-2-yloxy moiety being optimal in some series.

  • Piperidine Core: The integrity of the piperidine ring is essential for the overall scaffold.

Experimental Protocols for Characterization

The development of (1-Benzoylpiperidin-4-yl)methanamine derivatives as biased agonists necessitates a suite of specialized in vitro assays to determine their affinity, functional activity, and selectivity.

Experimental Workflow: Characterization of Biased Agonists

experimental_workflow Start Synthesized Compound Binding_Assay Radioligand Binding Assay (5-HT1A Receptor) Start->Binding_Assay Functional_Assays Functional Assays Binding_Assay->Functional_Assays High Affinity Compounds ERK_Assay ERK1/2 Phosphorylation Assay (Western Blot) Functional_Assays->ERK_Assay Arrestin_Assay β-Arrestin Recruitment Assay Functional_Assays->Arrestin_Assay cAMP_Assay cAMP Inhibition Assay Functional_Assays->cAMP_Assay Selectivity_Screen Selectivity Profiling (Other Receptors) ERK_Assay->Selectivity_Screen Potent & Biased Compounds Arrestin_Assay->Selectivity_Screen ADME_Tox In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) Selectivity_Screen->ADME_Tox In_Vivo In Vivo Models (Forced Swim Test, Tail Suspension Test) ADME_Tox->In_Vivo Lead_Candidate Lead Candidate In_Vivo->Lead_Candidate

Caption: A typical workflow for the in vitro and in vivo characterization of (1-Benzoylpiperidin-4-yl)methanamine derivatives.

This assay determines the binding affinity (Ki) of a test compound to the 5-HT1A receptor.

  • Principle: A radiolabeled ligand with known high affinity for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) is incubated with a source of the receptor (e.g., cell membranes from cells expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

  • Materials:

    • Cell membranes expressing the human 5-HT1A receptor.

    • [3H]8-OH-DPAT (radioligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

    • Test compounds and a known high-affinity non-radiolabeled ligand (for determining non-specific binding).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [3H]8-OH-DPAT at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled 5-HT1A ligand.

    • Incubate the plate, typically for 60 minutes at room temperature.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Add scintillation cocktail to the filters and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the IC50 and Ki values.

This assay measures the ability of a compound to induce the phosphorylation of ERK1/2, a key downstream event in the biased signaling pathway.

  • Principle: Cells expressing the 5-HT1A receptor are treated with the test compound. The cells are then lysed, and the proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. The amount of p-ERK is normalized to the total ERK to determine the extent of phosphorylation.

  • Materials:

    • Cell line expressing the 5-HT1A receptor (e.g., CHO-K1 or U2OS cells).

    • Test compounds.

    • Cell lysis buffer.

    • Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for a specified time (e.g., 5-15 minutes).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against p-ERK1/2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

    • Quantify the band intensities to determine the fold-change in p-ERK1/2 levels.

This assay measures the recruitment of β-arrestin to the activated 5-HT1A receptor, a hallmark of the non-G-protein-mediated signaling pathway.

  • Principle: A common method is the PathHunter® assay, which utilizes enzyme fragment complementation. The 5-HT1A receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive enzyme fragment. Ligand-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming a functional enzyme that generates a chemiluminescent signal.

  • Materials:

    • PathHunter® cell line co-expressing the tagged 5-HT1A receptor and β-arrestin.

    • Test compounds.

    • Assay plates and detection reagents.

    • Luminometer.

  • Procedure:

    • Plate the PathHunter® cells in an assay plate.

    • Add varying concentrations of the test compound.

    • Incubate for a specified time (e.g., 90 minutes) at 37°C.

    • Add the detection reagents.

    • Incubate at room temperature to allow the signal to develop.

    • Measure the chemiluminescent signal using a luminometer.

    • Plot the signal against the compound concentration to determine the EC50 for β-arrestin recruitment.

Synthesis of the (1-Benzoylpiperidin-4-yl)methanamine Core

The synthesis of the (1-Benzoylpiperidin-4-yl)methanamine scaffold is typically achieved through a multi-step sequence, with reductive amination being a key transformation. The choice of starting materials and synthetic route can be adapted to introduce diversity at various positions of the molecule.

General Synthetic Strategy

A common and efficient approach starts from a commercially available piperidone derivative. The following scheme illustrates a general pathway:

Synthetic Pathway: (1-Benzoylpiperidin-4-yl)methanamine Core Synthesis

synthesis_pathway Start 1-Benzoyl-4-piperidone Reductive_Amination Reductive Amination Start->Reductive_Amination Ammonia or Amine, Reducing Agent (e.g., NaBH(OAc)3) Intermediate (1-Benzoylpiperidin-4-yl)methanamine Reductive_Amination->Intermediate N_Substitution N-Alkylation / N-Arylation Intermediate->N_Substitution Alkyl/Aryl Halide, Base Final_Product N-Substituted Derivatives N_Substitution->Final_Product

Caption: A general synthetic route to (1-Benzoylpiperidin-4-yl)methanamine and its N-substituted derivatives.

Step-by-Step Protocol: Reductive Amination of 1-Benzoyl-4-piperidone

This protocol describes the synthesis of the parent (1-Benzoylpiperidin-4-yl)methanamine from 1-benzoyl-4-piperidone.

  • Rationale: Reductive amination is a robust and widely used method for the formation of amines from ketones or aldehydes. The reaction proceeds via the in situ formation of an imine or enamine, which is then reduced to the corresponding amine. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation, as it is less basic and more tolerant of acidic conditions than other borohydrides.

  • Materials:

    • 1-Benzoyl-4-piperidone.

    • Ammonium acetate or a solution of ammonia in an organic solvent.

    • Sodium triacetoxyborohydride.

    • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

    • Acetic acid (optional, as a catalyst).

  • Procedure:

    • Dissolve 1-benzoyl-4-piperidone (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add ammonium acetate (excess, e.g., 10 eq) or a solution of ammonia.

    • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for a period to allow for imine formation (e.g., 1-2 hours).

    • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to control any potential exotherm.

    • Stir the reaction at room temperature until completion, monitoring by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired (1-Benzoylpiperidin-4-yl)methanamine.

Emerging Therapeutic Applications

While the antidepressant potential of (1-Benzoylpiperidin-4-yl)methanamine derivatives is well-established, the versatility of this scaffold is being increasingly recognized in other therapeutic areas.

Neurodegenerative Diseases: Alzheimer's Disease

The multifactorial nature of Alzheimer's disease (AD) has spurred the development of multi-target-directed ligands. The (1-Benzoylpiperidin-4-yl)methanamine scaffold has been explored as a core for the design of dual inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT). AChE inhibitors are a mainstay of symptomatic AD treatment, while SERT inhibition can address the depressive symptoms often co-morbid with AD. Derivatives of this scaffold have shown promising, albeit moderate, inhibitory activity against AChE, suggesting that further optimization could lead to clinically relevant multi-target agents for AD.

Oncology

The benzoylpiperidine moiety is present in a number of compounds with anticancer activity. While specific examples of (1-Benzoylpiperidin-4-yl)methanamine derivatives as potent anticancer agents are still emerging, the related 4-aminopiperidine scaffold has been incorporated into molecules targeting thymidylate synthase, a key enzyme in DNA synthesis and a validated cancer target. This suggests that the (1-Benzoylpiperidin-4-yl)methanamine core could serve as a valuable starting point for the design of novel anticancer agents.

Antiviral Applications

The 4-aminopiperidine scaffold has also been investigated for its potential as an antiviral agent. Specifically, derivatives have been identified as inhibitors of influenza A virus entry by targeting the viral hemagglutinin. This opens up an intriguing avenue for the exploration of (1-Benzoylpiperidin-4-yl)methanamine derivatives as potential broad-spectrum antiviral agents.

Conclusion and Future Perspectives

The (1-Benzoylpiperidin-4-yl)methanamine scaffold has proven to be a highly valuable and versatile core in medicinal chemistry. Its success in generating potent and selective biased agonists of the 5-HT1A receptor for the potential treatment of depression highlights the power of rational drug design guided by a deep understanding of target biology. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and characterization of these and other derivatives.

The emerging applications of this scaffold in neurodegenerative diseases, oncology, and virology underscore its "privileged" nature. Future research in this area will likely focus on:

  • Expansion of SAR studies: Exploring a wider range of substituents on both the benzoyl and aminomethyl moieties to fine-tune activity and selectivity for various targets.

  • Multi-target drug design: Intentionally designing derivatives to modulate multiple targets simultaneously for the treatment of complex diseases like Alzheimer's.

  • Exploration of new therapeutic areas: Systematically screening libraries of (1-Benzoylpiperidin-4-yl)methanamine derivatives against a broader range of biological targets to uncover novel therapeutic opportunities.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. BenchChem.
  • Granchi, C., Bononi, G., Lonzi, C., Tuccinardi, T., & Minutolo, F. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
  • Google Patents. (2016). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • González-Gutiérrez, J. P., Castillo-Ríos, D., Ríos-Campos, V., González-Gutiérrez, I. A., Flores Melivilu, D., & Hormazábal Uribe, E. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3047. [Link]

  • Głuch-Lutwin, M., Jastrzębska-Więsek, M., Pociecha, K., Mordyl, B., Satała, G., Hogendorf, A., ... & Newman-Tancredi, A. (2019). Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2)
Exploratory

The Pharmacological Profile of Benzoylpiperidine Compounds: A Comprehensive Technical Guide for Drug Development Professionals

Abstract The benzoylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1][2][3] This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzoylpiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active molecules.[1][2][3] This guide provides an in-depth technical exploration of the pharmacological profile of benzoylpiperidine compounds, designed for researchers, scientists, and drug development professionals. We will delve into the core physicochemical properties, synthesis, diverse mechanisms of action, and structure-activity relationships that define this versatile chemical class. Furthermore, this guide offers detailed protocols for key experimental assays and discusses the therapeutic landscape and future directions for benzoylpiperidine-based drug discovery.

Introduction: The Significance of the Benzoylpiperidine Moiety

The benzoylpiperidine fragment, chemically known as phenyl(piperidin-4-yl)methanone, is a recurring motif in numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it a highly attractive scaffold in drug design.[1][2][3] The inherent structural features—a rigid piperidine ring coupled with a modifiable benzoyl group—provide a versatile platform for fine-tuning pharmacological activity, selectivity, and pharmacokinetic properties.[4] This has led to the development of benzoylpiperidine derivatives with a broad spectrum of therapeutic applications, including anticancer, antipsychotic, anti-thrombotic, and neuroprotective agents.[1][5]

The carbonyl group within the benzoyl moiety is a key feature, capable of forming crucial hydrogen bond interactions with biological targets.[1] This, combined with the stereochemical possibilities of the piperidine ring, allows for precise three-dimensional orientations within a receptor's binding pocket, leading to high-affinity and selective interactions.

Synthesis of the Benzoylpiperidine Scaffold

The synthesis of benzoylpiperidine derivatives is generally straightforward, often involving the N-acylation of a piperidine ring with a substituted benzoyl chloride.[4] This accessibility of starting materials and the robustness of the reaction conditions contribute to the widespread use of this scaffold in medicinal chemistry.

General Synthesis Protocol

A common method for the synthesis of 1-benzoylpiperidine derivatives is detailed below:

Materials:

  • Piperidine (or a substituted piperidine derivative)

  • Substituted benzoyl chloride

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

  • Dichloromethane (CH₂Cl₂) or another suitable organic solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 equivalent) in dichloromethane in a flask and cool the solution in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide.

  • Add the substituted benzoyl chloride (1.1 equivalents) dropwise to the stirring mixture.

  • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.[4]

Key Pharmacological Targets and Mechanisms of Action

Benzoylpiperidine compounds exert their biological effects by interacting with a diverse range of molecular targets. This section will explore some of the most significant mechanisms of action.

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[6][7] Inhibition of MAGL leads to an increase in 2-AG levels, which can have therapeutic benefits in various conditions, including cancer and neurodegenerative diseases.[6][8]

Benzoylpiperidine derivatives have emerged as a promising class of reversible MAGL inhibitors.[6] The benzoylpiperidine scaffold can be strategically functionalized to achieve potent and selective inhibition of MAGL.[5]

Signaling Pathway of MAGL in the Endocannabinoid System:

MAGL_Pathway 2-AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL Hydrolysis CB1_CB2 Cannabinoid Receptors (CB1/CB2) 2-AG->CB1_CB2 Activates Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins Therapeutic_Effects Neuroprotection, Anti-inflammatory Effects CB1_CB2->Therapeutic_Effects Benzoylpiperidine_Inhibitor Benzoylpiperidine Inhibitor Benzoylpiperidine_Inhibitor->MAGL Inhibits

Caption: MAGL hydrolyzes 2-AG, reducing its activation of cannabinoid receptors and producing pro-inflammatory prostaglandins. Benzoylpiperidine inhibitors block this process.

Serotonin (5-HT) and Dopamine (D) Receptor Modulation

Many benzoylpiperidine derivatives exhibit significant affinity for serotonin (5-HT) and dopamine (D) receptors, making them valuable candidates for the treatment of neuropsychiatric disorders.[9] The benzoylpiperidine core is a key pharmacophore in many atypical antipsychotic drugs.[3]

Antagonism of the 5-HT2A receptor is a key mechanism of action for many atypical antipsychotics.[9] The 4-(p-fluorobenzoyl)piperidine fragment is a well-established pharmacophore for high-affinity 5-HT2A receptor antagonists.[9]

Signaling Pathway of the 5-HT2A Receptor:

Gq_Pathway Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A Gq_G11 Gq/G11 Protein HTR2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Benzoylpiperidine_Antagonist Benzoylpiperidine Antagonist Benzoylpiperidine_Antagonist->HTR2A Blocks

Caption: Activation of the 5-HT2A receptor by serotonin initiates the Gq/G11 signaling cascade. Benzoylpiperidine antagonists block this activation.

Blockade of dopamine D2 receptors is a primary mechanism of action for first-generation antipsychotics.[8][10] Many benzoylpiperidine-containing compounds also exhibit affinity for D2 receptors, contributing to their antipsychotic profiles.[9]

Signaling Pathway of the Dopamine D2 Receptor:

Gi_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi_Go Gi/Go Protein D2R->Gi_Go Activates AC Adenylyl Cyclase (AC) Gi_Go->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Phosphorylation of Downstream Targets PKA->Downstream_Targets Benzoylpiperidine_Antagonist Benzoylpiperidine Antagonist Benzoylpiperidine_Antagonist->D2R Blocks Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: Receptor Membranes, Radioligand, Buffers Start->Prepare_Reagents Plate_Setup Set up 96-well plate: Total, Non-specific, & Test Compound Wells Prepare_Reagents->Plate_Setup Incubation Incubate at RT for 60-120 min Plate_Setup->Incubation Filtration_Washing Rapid Filtration & Washing Incubation->Filtration_Washing Scintillation_Counting Scintillation Counting Filtration_Washing->Scintillation_Counting Data_Analysis Data Analysis: Calculate IC50 & Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for a radioligand binding assay to determine receptor affinity.

MAGL Enzyme Inhibition Assay

This protocol describes a fluorometric assay to screen for inhibitors of human MAGL. [11] Materials:

  • Human recombinant MAGL enzyme.

  • MAGL substrate (e.g., a fluorogenic substrate).

  • Assay Buffer.

  • Known MAGL inhibitor (positive control).

  • Test compound at various concentrations.

  • 96-well black microplate.

  • Fluorometric plate reader.

Procedure:

  • Enzyme Solution Preparation: Prepare a working solution of the MAGL enzyme in the assay buffer.

  • Plate Setup: In the wells of the 96-well plate, add the MAGL enzyme solution.

  • Compound Addition: Add the test compound at various concentrations to the respective wells. Include wells with buffer only (no inhibitor control) and a known MAGL inhibitor (positive control).

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the test compounds to interact with the enzyme. [11]5. Substrate Addition: Initiate the enzymatic reaction by adding the MAGL substrate to all wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for 30-60 minutes at 37°C. 7. Data Analysis: Determine the rate of the enzymatic reaction for each concentration of the test compound. Calculate the percent inhibition relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Pharmacokinetic Profile

The pharmacokinetic properties of benzoylpiperidine derivatives are crucial for their therapeutic efficacy and safety. These properties, including absorption, distribution, metabolism, and excretion (ADME), can be significantly influenced by the specific substitutions on the benzoylpiperidine scaffold.

In Vivo Pharmacokinetic Study in Rodents

A generalized protocol for an in vivo pharmacokinetic study in rodents is outlined below. [1] Procedure:

  • Animal Model: Use appropriate rodent strains (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Compound Administration: Administer the test compound via the desired route (e.g., intravenous bolus or oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (T½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%). [1] Pharmacokinetic Parameters of Selected Benzoylpiperidine Analogs:

Compound ClassAdministration RouteHalf-life (T½) (h)Clearance (CL) (L/h/kg)Volume of Distribution (Vss) (L/kg)Oral Bioavailability (F%)Reference(s)
AntipsychoticsOral/IV6-30Varies8-4210-70[8][11][12]
Opioid AntagonistsOral/IVVariesVariesVariesVaries[13]

Note: The values presented are general ranges for classes of compounds and can vary significantly for individual derivatives.

Therapeutic Applications and Future Directions

The versatility of the benzoylpiperidine scaffold has led to its exploration in a wide range of therapeutic areas.

  • Oncology: MAGL inhibitors based on the benzoylpiperidine scaffold have shown promising anti-proliferative activity in various cancer cell lines. [5][6]* Neuropsychiatry: Benzoylpiperidine derivatives are key components of many atypical antipsychotics for the treatment of schizophrenia and other psychotic disorders.

  • Neurodegenerative Diseases: The modulation of targets like MAGL and serotonin receptors by benzoylpiperidine compounds suggests their potential in treating conditions such as Alzheimer's and Parkinson's disease.

Future research will likely focus on the development of highly selective benzoylpiperidine derivatives that target specific receptor subtypes or enzyme isoforms to minimize off-target effects and improve therapeutic indices. The exploration of novel substitution patterns and the use of computational modeling will continue to drive the discovery of new and improved benzoylpiperidine-based therapeutics.

Conclusion

The benzoylpiperidine scaffold represents a highly privileged and versatile platform in drug discovery. Its favorable physicochemical properties, accessible synthesis, and ability to interact with a wide range of biological targets have solidified its importance in medicinal chemistry. The in-depth understanding of its pharmacological profile, driven by detailed experimental characterization and structure-activity relationship studies, will continue to fuel the development of innovative and effective therapies for a multitude of human diseases. This guide provides a foundational framework for researchers to navigate the complexities of benzoylpiperidine pharmacology and to contribute to the advancement of this important class of therapeutic agents.

References

  • The chakragati mouse: a mouse model for rapid in vivo screening of antipsychotic drug candidates. PubMed. [Link]

  • Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]

  • Benzoyl piperidine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. National Center for Biotechnology Information. [Link]

  • Pharmacological screening of Anti-psychotic agents. SlideShare. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones. PubMed. [Link]

  • Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. National Center for Biotechnology Information. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

  • Pharmacokinetics | Clinical pharmacology of antipsychotics. Masaryk University. [Link]

  • Clinical pharmacokinetics of antipsychotics. PubMed. [Link]

  • First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects: A Review. OMICS International. [Link]

  • First Generation Antipsychotics: Pharmacokinetics, Pharmacodynamics, Therapeutic Effects and Side Effects: A Review. ResearchGate. [Link]

  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Semantic Scholar. [Link]

  • Radioligand binding assays for hu... - EMBL-EBI. EMBL-EBI. [Link]

  • Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold. PubMed. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Assay of Monoacylglycerol Lipase Activity. Springer Nature Experiments. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ARPI. [Link]

  • Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. MDPI. [Link]

  • Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. PubMed. [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of 1-Benzoylpiperidine Derivatives: A Technical Guide

Executive Summary The 1-benzoylpiperidine scaffold is a highly versatile, privileged structure in medicinal chemistry[1]. Characterized by a piperidine ring N-acylated with a benzoyl group, this moiety serves as the core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-benzoylpiperidine scaffold is a highly versatile, privileged structure in medicinal chemistry[1]. Characterized by a piperidine ring N-acylated with a benzoyl group, this moiety serves as the core pharmacophore for a diverse array of therapeutic agents targeting the central nervous system (CNS) and key metabolic enzymes. This whitepaper provides an in-depth analysis of the structure-activity relationships (SAR) of 1-benzoylpiperidine derivatives, focusing on their roles as Monoacylglycerol Lipase (MAGL) inhibitors, Acetylcholinesterase (AChE) inhibitors, and AMPA receptor modulators. Furthermore, we outline field-proven, self-validating protocols for their synthesis and biological evaluation.

Pharmacophore Dynamics of the 1-Benzoylpiperidine Scaffold

The pharmacological utility of 1-benzoylpiperidines stems from the unique conformational dynamics of the amide bond. The partial double-bond character of the N-C(O) linkage restricts free rotation, resulting in distinct cis and trans rotamers relative to the piperidine ring substituents.

Target engagement relies heavily on:

  • The Carbonyl Oxygen: Acts as a critical hydrogen bond acceptor.

  • The Benzoyl Ring: Participates in π-π stacking, cation-π interactions, and hydrophobic packing within target active sites.

  • The Piperidine Core: Provides a flexible, saturated carbon framework that can be substituted at the C3 or C4 positions to direct functional groups into adjacent binding pockets[1].

SAR Case Studies: Target-Specific Optimization

Case Study A: Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is a serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG), an endogenous neuroprotective cannabinoid. Inhibiting MAGL is a major therapeutic strategy for neurodegenerative diseases[2].

Recent SAR studies have identified 1-benzoylpiperidines as highly selective, reversible MAGL inhibitors[2].

  • Carbonyl Interaction: Molecular docking reveals that the carbonyl group at position 1 of the piperidine ring forms two essential hydrogen bonds with the nitrogen backbone of Ala51 and Met123 in the MAGL active site[2].

  • C4 Substitution: A hydrophobic moiety at the C4 position is mandatory. For instance, substituting the C4 position with a 4-chlorobenzoyl group yields high-affinity compounds (e.g., Compound G1/G8) that perfectly occupy the enzyme's lipophilic pocket[2].

  • Ring Integrity: Replacing the central piperidine ring with a piperazine completely abolishes MAGL inhibitory activity, proving that the continuous carbon backbone is required to maintain optimal van der Waals contacts[2].

Case Study B: Acetylcholinesterase (AChE) Inhibitors

In Alzheimer's disease research, 1-benzoylpiperidine derivatives are engineered as dual-target inhibitors for AChE and the serotonin transporter (SERT)[3].

  • Peripheral Anionic Site (PAS) Targeting: The piperidine core serves as an ideal scaffold to bridge the catalytic active site (CAS) and the PAS of AChE. Appending bulky basic groups (like benzylpiperazine) to the piperidine ring significantly enhances PAS engagement[4].

  • Benzoyl Ring Halogenation: The introduction of electron-withdrawing halogens (e.g., -F, -Cl) onto the benzoyl ring increases binding affinity by strengthening halogen bonding and π-π interactions with aromatic residues in the CAS.

Case Study C: AMPA Receptor Positive Allosteric Modulators (Ampakines)

Ampakines enhance glutamatergic synaptic transmission and are heavily reliant on the 1-benzoylpiperidine structure[5].

  • Conformational Restriction: The SAR of classical ampakines demonstrates that fusing the benzoyl ring with other heterocycles (e.g., forming a benzoxazine system) restricts the molecule into its bioactive rotamer. This conformational locking drastically reduces the entropic penalty upon binding to the cyclothiazide site of the AMPA receptor, yielding highly potent cognitive enhancers[5].

Quantitative SAR Data Summary

The following table summarizes key structural modifications on the 1-benzoylpiperidine scaffold and their empirical effects on target activity.

TargetStructural ModificationEffect on Activity (IC₅₀ / Kᵢ)Mechanistic Rationale
MAGL Piperidine → Piperazine swapComplete loss of activityLoss of critical hydrophobic contacts in the active site[2].
MAGL C4-(4-chlorobenzoyl) additionHigh potency (nanomolar IC₅₀)Deeply occupies the lipophilic pocket of MAGL[2].
AChE Benzoyl para-halogenationIncreased affinity (low μM Kᵢ)Enhanced π-π and halogen bonding with CAS residues[4].
AChE C4-benzylpiperazine additionDual AChE/SERT inhibitionBridges the CAS and Peripheral Anionic Site (PAS)[3][4].
AMPA Benzoxazine ring fusionIncreased potencyConformational restriction locks the bioactive rotamer[5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps and explain the causality behind critical methodological choices.

Protocol A: Synthesis of 1-Benzoylpiperidine Derivatives (N-Acylation)

This protocol utilizes modified Schotten-Baumann conditions to achieve high-yield N-acylation[1].

  • Preparation: Dissolve the substituted piperidine starting material (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Causality: DIPEA is chosen over triethylamine because its steric hindrance minimizes unwanted nucleophilic competition with the piperidine nitrogen, ensuring higher yields. It acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperidine[1].

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

    • Causality: The reaction between benzoyl chloride and secondary amines is highly exothermic. Starting at 0°C suppresses the formation of degradation side-products.

  • Acylation: Add the substituted benzoyl chloride (1.1 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation & Workup: Monitor completion via TLC. Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1]. Purify via flash column chromatography.

SAR_Workflow A 1. Scaffold Selection (Piperidine Core) B 2. N-Acylation (Benzoyl Chloride + DIPEA) A->B C 3. SAR Library Generation (1-Benzoylpiperidines) B->C D 4. In Vitro Screening (Target Assays) C->D E 5. Lead Optimization (Iterative SAR) D->E

Caption: Workflow for the synthesis and iterative SAR screening of 1-benzoylpiperidine derivatives.

Protocol B: In Vitro MAGL Kinetic Inhibition Assay

To accurately determine the inhibitory potency (IC₅₀) and mechanism of action, a continuous fluorometric assay is employed.

  • Enzyme Preparation: Dilute recombinant human MAGL in assay buffer (50 mM Tris-HCl, pH 7.4).

    • Causality: Include 0.1% Bovine Serum Albumin (BSA) in the buffer to prevent non-specific binding of the highly lipophilic 1-benzoylpiperidine derivatives to the plastic microplate walls.

  • Equilibration: Pre-incubate the enzyme with varying concentrations of the inhibitor (10 pM to 10 μM) for 30 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., 7-amino-4-methylcoumarin-arachidonate).

    • Causality: Unlike endpoint colorimetric assays, fluorogenic substrates allow for continuous, real-time kinetic monitoring of enzyme velocity. This is critical for distinguishing between competitive, non-competitive, and uncompetitive inhibition mechanisms.

  • Data Acquisition: Measure fluorescence (Ex/Em = 355/460 nm) continuously for 30 minutes.

  • Validation: Calculate the IC₅₀ using non-linear regression. If the inhibitor is competitive, apply the Cheng-Prusoff equation to determine the absolute binding affinity (Kᵢ)[1].

MAGL_Pathway DAG Diacylglycerol (DAG) DAGL DAG Lipase DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB1 CB1/CB2 Receptors (Neuroprotection) TwoAG->CB1 Activates MAGL MAGL Enzyme TwoAG->MAGL Metabolized by AA Arachidonic Acid (AA) MAGL->AA Hydrolysis Inhibitor 1-Benzoylpiperidine Inhibitor->MAGL Blocks

Caption: MAGL endocannabinoid signaling pathway and its targeted modulation by 1-benzoylpiperidines.

References

  • BenchChem. "Application Notes and Protocols: Design and Synthesis of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives". Benchchem.com.[1]

  • "Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC". NIH.gov.[2]

  • "Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core". ResearchGate.net.[4]

  • "Molecules, Volume 30, Issue 14 (July-2 2025) – 164 articles - MDPI". MDPI.com.[3]

  • "US20190112300A1 - Compositions And Methods For Treating Attention Deficit Disorders". Google Patents.[5]

Sources

Exploratory

(1-Benzoylpiperidin-4-yl)methanamine as a serotonin 5-HT1A receptor biased agonist

An In-Depth Technical Guide: (1-Benzoylpiperidin-4-yl)methanamine as a Serotonin 5-HT1A Receptor Biased Agonist Executive Summary The serotonin 5-HT1A receptor is a critical G-protein coupled receptor (GPCR) implicated i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: (1-Benzoylpiperidin-4-yl)methanamine as a Serotonin 5-HT1A Receptor Biased Agonist

Executive Summary

The serotonin 5-HT1A receptor is a critical G-protein coupled receptor (GPCR) implicated in the pathophysiology of numerous central nervous system (CNS) disorders, including depression and anxiety. Traditional drug discovery has focused on developing agonists or antagonists for this receptor. However, the concept of "biased agonism" or "functional selectivity" has emerged as a sophisticated approach to drug design, offering the potential for more effective and safer therapeutics. Biased agonists selectively activate specific intracellular signaling pathways over others, allowing for the precise targeting of therapeutic mechanisms while avoiding pathways associated with adverse effects.

This technical guide provides a comprehensive overview of the (1-Benzoylpiperidin-4-yl)methanamine chemical scaffold as a source of potent and selective 5-HT1A receptor biased agonists. We will delve into the molecular pharmacology, experimental characterization, and therapeutic rationale behind this promising class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS therapeutics.

Part 1: The Paradigm of 5-HT1A Receptor Biased Agonism

The Serotonin 5-HT1A Receptor: A Dichotomous Target

The 5-HT1A receptor is widely expressed throughout the CNS. Its functional roles are largely dependent on its anatomical location.

  • Presynaptic Autoreceptors: Located on serotonergic neurons in the dorsal raphe nucleus, these receptors function as an inhibitory feedback mechanism. Their activation reduces the synthesis and release of serotonin.

  • Postsynaptic Heteroreceptors: Found in various brain regions, including the prefrontal cortex, hippocampus, and amygdala, their activation mediates the therapeutic effects associated with serotonergic modulation, such as antidepressant and anxiolytic actions.

This dichotomy is a crucial challenge in drug development. Non-selective activation of both pre- and postsynaptic receptors by traditional agonists can lead to a delay in therapeutic onset and a suboptimal side-effect profile. For instance, the initial reduction in serotonin release from autoreceptor activation may counteract the desired postsynaptic effects.

The Concept of Biased Agonism (Functional Selectivity)

GPCRs, like the 5-HT1A receptor, are not simple on/off switches. Upon activation by a ligand, they can adopt multiple conformations, leading to the engagement of different intracellular signaling partners. The two primary pathways for the 5-HT1A receptor are:

  • G-protein Signaling: The canonical pathway involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and modulates ion channels. This pathway is believed to be central to the therapeutic actions of 5-HT1A agonists.

  • β-Arrestin Signaling: Following G-protein-coupled receptor kinase (GRK)-mediated phosphorylation, the receptor can recruit β-arrestin proteins. This leads to receptor desensitization, internalization, and initiation of a distinct set of signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

The concept of biased agonism posits that a ligand can stabilize a receptor conformation that preferentially activates one pathway over the other (e.g., G-protein signaling >> β-arrestin recruitment, or vice-versa).

Therapeutic Rationale for 5-HT1A Biased Agonism

The development of biased agonists for the 5-HT1A receptor is driven by a compelling therapeutic hypothesis: selectively activating postsynaptic receptors and specific downstream pathways can enhance therapeutic efficacy and reduce side effects. For example, a biased agonist that preferentially activates G-protein signaling at postsynaptic receptors in the prefrontal cortex could elicit robust antidepressant effects with minimal impact on presynaptic autoreceptors, potentially leading to a faster onset of action. The compound F15599 is a prototypical example that exhibits preferential activation of cortical 5-HT1A receptors, conferring superior activity in animal models of depression.

Part 2: The (1-Benzoylpiperidin-4-yl)methanamine Scaffold: A Privileged Structure for Biased Agonism

The 1-(1-benzoylpiperidin-4-yl)methanamine core structure has proven to be a highly fruitful starting point for the design of novel 5-HT1A receptor biased agonists.

Chemical Structure and Prototypical Examples

Derivatives based on this scaffold have been systematically optimized to achieve high affinity, selectivity, and specific signaling profiles. Notable examples include:

  • F15599 (NLX-101): A first-in-class compound that shows a preference for activating postsynaptic 5-HT1A receptors in cortical regions.

  • NLX-204 (Compound 17): A more recent aryloxyethyl derivative of 1-(1-benzoylpiperidin-4-yl)methanamine identified as a potent biased agonist that preferentially stimulates ERK1/2 phosphorylation, a downstream signaling pathway, and shows robust antidepressant-like activity.

Structure-Activity Relationships (SAR)

Docking studies and medicinal chemistry efforts have revealed key structural features of the (1-Benzoylpiperidin-4-yl)methanamine scaffold that govern its interaction with the 5-HT1A receptor. Critical interactions often involve a charge-reinforced hydrogen bond between the protonated nitrogen atom of the ligand and the aspartic acid residue Asp3.32 of the receptor. Modifications to the benzoyl and methanamine moieties have been systematically explored to fine-tune the compound's affinity, selectivity, and bias profile, leading to the identification of compounds with a preference for specific signaling outputs like ERK1/2 phosphorylation.

Part 3: Experimental Characterization of a Biased Agonist

A rigorous, multi-assay approach is required to fully characterize the biased agonism of a novel compound. The following workflow outlines the key experimental steps.

Overall Experimental Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Analysis A Compound Synthesis (1-Benzoylpiperidin-4-yl)methanamine derivative B Radioligand Binding Assay (Determine Ki at 5-HT1A) A->B C Selectivity Screen (e.g., SafetyScreen44 Panel) B->C D [35S]GTPγS Binding Assay (G-Protein Activation) C->D E BRET Assay (β-Arrestin Recruitment) D->E F pERK1/2 Assay (Downstream Signaling) E->F G Generate Dose-Response Curves (EC50, Emax for each pathway) F->G H Calculate Bias Factor (Quantify Functional Selectivity) G->H I In Vivo Model Testing (e.g., Forced Swim Test) H->I

Caption: Experimental workflow for characterizing a novel 5-HT1A biased agonist.

Step 1: Binding Affinity and Selectivity

The initial step is to confirm that the compound binds to the 5-HT1A receptor with high affinity and is selective over other relevant CNS targets.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the 5-HT1A receptor.

  • Preparation: Use cell membranes prepared from a cell line recombinantly expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Incubation: Incubate the cell membranes with a fixed concentration of a high-affinity 5-HT1A radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.

  • Reaction Conditions: The incubation is typically performed in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Protocol 2: Off-Target Selectivity Profiling

To ensure the compound's effects are mediated by the 5-HT1A receptor and to predict potential side effects, it is crucial to screen it against a panel of other receptors, transporters, and ion channels. Commercial services like the SafetyScreen44 panel are often employed for this purpose. This provides data on the compound's affinity for targets like other serotonin receptors (e.g., 5-HT2A), dopamine (e.g., D2), and adrenergic (e.g., α1) receptors.

Table 1: Representative Binding Affinity and Selectivity Data

TargetTest Compound (Ki, nM)Serotonin (Ki, nM)
5-HT1A 0.5 1.2
5-HT2A>1000250
Dopamine D2>1000>10,000
Adrenergic α1>1000>10,000

Data are hypothetical for illustrative purposes.

Step 2: G-Protein Signaling Pathway

The [35S]GTPγS binding assay is a functional assay that directly measures the activation of G-proteins following receptor stimulation.

Protocol 3: [35S]GTPγS Binding Assay

  • Preparation: Use the same 5-HT1A-expressing cell membranes as in the binding assay.

  • Incubation: In a 96-well plate, incubate the membranes with varying concentrations of the test compound in an assay buffer containing ~0.1 nM [35S]GTPγS, an excess of GDP (e.g., 30 µM), MgCl2, and NaCl.

  • Reaction: The agonist-activated receptor catalyzes the exchange of GDP for [35S]GTPγS on the Gα subunit. The non-hydrolyzable [35S]GTPγS becomes trapped, leading to signal accumulation. The incubation is typically carried out for 60 minutes at 30°C.

  • Termination & Separation: Terminate the reaction and separate bound [35S]GTPγS by rapid filtration, similar to the radioligand binding assay.

  • Quantification: Measure the incorporated radioactivity by scintillation counting.

  • Data Analysis: Plot the specific binding of [35S]GTPγS against the log concentration of the agonist to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

Step 3: β-Arrestin Recruitment Pathway

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor protein-protein interactions in live cells, making it ideal for measuring β-arrestin recruitment to the receptor.

Caption: Principle of the BRET-based β-arrestin recruitment assay.

Protocol 4: BRET-based β-Arrestin 2 Recruitment Assay

  • Cell Preparation: Co-transfect HEK293 cells with two plasmids: one encoding the human 5-HT1A receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc8) and another encoding β-arrestin 2 fused to a BRET acceptor (e.g., Venus, a YFP variant).

  • Assay Setup: Plate the transfected cells in a white, 96-well microplate.

  • Stimulation: Add varying concentrations of the test compound to the wells.

  • Substrate Addition: After a short incubation period (e.g., 15-30 minutes), add the luciferase substrate (e.g., coelenterazine h).

  • Signal Detection: Immediately measure the light emission at two wavelengths simultaneously using a BRET-compatible plate reader: one for the donor (e.g., ~480 nm) and one for the acceptor (e.g., ~530 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the net BRET ratio against the log concentration of the agonist to determine EC50 and Emax values.

Part 4: Data Analysis and Interpretation of Bias

Once potency (EC50) and efficacy (Emax) values are obtained for each pathway, the degree of bias can be quantified.

Quantifying Biased Agonism

A common method is to calculate a "bias factor." This involves comparing the relative efficacy and potency of a test ligand to a reference agonist (often the endogenous ligand, serotonin) for two different signaling pathways. The Black and Leff operational model is frequently used for this analysis, which generates a transduction coefficient (log(τ/KA)) for each pathway. The difference in these coefficients between pathways for a test drug, normalized to the reference agonist, provides a quantitative measure of bias.

Table 2: Summary of Functional Assay Data and Bias Calculation

AssayParameterSerotonin (Reference)Test Compound
[35S]GTPγS Binding EC50 (nM)5.02.5
Emax (% of max)100%95%
β-Arrestin BRET EC50 (nM)15.0250.0
Emax (% of max)100%40%
Bias Calculation Bias Factor 1 (by definition) ~15 (towards G-protein)

Data are hypothetical for illustrative purposes.

Interpreting the Signaling "Fingerprint"

The collective data from these assays creates a "signaling fingerprint" for the compound. In the hypothetical example above, the test compound is a potent and high-efficacy agonist for G-protein activation but a weak partial agonist for β-arrestin recruitment. This indicates a strong bias towards the G-protein signaling pathway. Based on the therapeutic rationale, such a profile would be predicted to have potent antidepressant-like effects with a reduced propensity for receptor desensitization and internalization. Recent studies have specifically linked preferential activation of the ERK1/2 pathway by 1-(1-benzoylpiperidin-4-yl)methanamine derivatives to robust antidepressant-like activity in animal models.

Part 5: Conclusion and Future Directions

The (1-Benzoylpiperidin-4-yl)methanamine scaffold represents a significant advancement in the pursuit of safer and more effective treatments for CNS disorders. By leveraging the principles of biased agonism, medicinal chemists can design ligands that selectively engage therapeutically relevant signaling pathways at the 5-HT1A receptor. The detailed experimental workflow presented here provides a robust framework for the identification and characterization of such compounds.

Future research will continue to refine the SAR for this scaffold, aiming to develop compounds with even greater bias and improved pharmacokinetic properties. A critical challenge remains in fully translating in vitro signaling profiles to in vivo therapeutic outcomes. However, the development of highly selective and biased agonists, such as those derived from the (1-benzoylpiperidin-4-yl)methanamine core, provides invaluable tools to probe the complex biology of the 5-HT1A receptor and opens new avenues for the treatment of depression, anxiety, and other debilitating neurological and psychiatric conditions.

References

  • Newman-Tancredi, A. (2011). Biased agonism at serotonin 5-HT receptors: preferential postsynaptic activity for improved therapy of CNS disorders. Neuropsychiatry, 1(2), 149-164. [Source: vertexaisearch.cloud.google.com]
  • Pottie, E., et al. (2021). Translating biased agonists from molecules to medications: Serotonin 5-HT1A receptor functional selectivity for CNS disorders. British Journal of Pharmacology. [Source: vertexaisearch.cloud.google.com]
  • Newman-Tancredi, A. (2011). Biased agonism at serotonin 5-HT1A receptors: preferential postsynaptic activity for improved therapy of CNS disorders. Neurolixis. [Source: neurolixis.com]
  • Newman-Tancredi, A. (2011). Biased agonism at serotonin 5-HT1A receptors: Preferential postsynaptic activity for improved therapy of CNS disorders. ResearchGate.
  • Patsnap. (2025). What are the key players in the pharmaceutical industry targeting 5-HT1A? Patsnap. [Source: vertexaisearch.cloud.google.com]
  • Kołaczkowski, M., et al. (2019). Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased
Foundational

A Technical Guide to the Discovery of Novel Antidepressants Based on Piperidine Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction: The Unmet Need and the Piperidine Solution Major depressive disorder (MDD) affects millions globally, yet the development of novel, highly effective antidep...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Unmet Need and the Piperidine Solution

Major depressive disorder (MDD) affects millions globally, yet the development of novel, highly effective antidepressants has been slow. Many current therapies are based on the monoamine hypothesis, which, while beneficial for some, leaves a significant portion of patients with treatment-resistant depression (TRD) or intolerable side effects.[1][2] This has spurred a paradigm shift in antidepressant drug discovery, moving towards novel molecular targets and chemical scaffolds.

The piperidine ring, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in central nervous system (CNS) drug discovery.[3][4] Its prevalence in numerous FDA-approved CNS drugs, including the antidepressant paroxetine, highlights its favorable properties.[5] The piperidine moiety's conformational flexibility allows it to adopt low-energy conformations that can bind with high affinity to a variety of biological targets. Furthermore, its basic nitrogen atom is often crucial for forming key salt-bridge interactions within receptor binding pockets. This guide provides an in-depth technical overview of the strategies and methodologies employed in the discovery and preclinical development of novel piperidine-based antidepressants.

The Piperidine Scaffold: A Versatile Core for CNS Drug Discovery

The utility of the piperidine scaffold lies in its unique stereoelectronic properties. The chair conformation of the piperidine ring allows for axial and equatorial substitution, providing a three-dimensional diversity that is essential for exploring the chemical space around a biological target. This structural feature is critical for achieving high target selectivity and minimizing off-target effects.

Piperidine and its derivatives are known to possess a wide range of pharmacological activities, including antidepressant, anticonvulsant, anticancer, and antihypertensive effects.[6] The mechanism of action for their antidepressant effects often involves the inhibition of monoamine reuptake (serotonin, norepinephrine, and dopamine), modulation of various neurotransmitter receptors, or inhibition of enzymes like monoamine oxidase (MAO).[6][7]

Key Molecular Targets for Piperidine-Based Antidepressants

The development of piperidine-based antidepressants has focused on several key molecular targets implicated in the pathophysiology of depression:

  • Monoamine Transporters (SERT, NET, DAT): Selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and triple reuptake inhibitors (TRIs) are established classes of antidepressants. The piperidine scaffold has been successfully incorporated into molecules that potently inhibit these transporters.[8]

  • Serotonin (5-HT) Receptors: Various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT7, are involved in mood regulation.[9][10] Piperidine derivatives have been designed as agonists or antagonists for these receptors, often in a multi-target approach.[9][10]

  • N-methyl-D-aspartate (NMDA) Receptors: The discovery of the rapid antidepressant effects of the NMDA receptor antagonist ketamine has opened new avenues for antidepressant research.[1][11] Piperidine-containing compounds are being explored as novel NMDA receptor modulators.[2]

  • Monoamine Oxidase (MAO): MAO inhibitors increase the levels of monoamine neurotransmitters in the brain. The piperidine scaffold has been shown to be a suitable framework for the design of potent and selective MAO inhibitors.[12]

Drug Discovery Workflow: A Roadmap from Hit to Lead

The discovery of a novel piperidine-based antidepressant follows a structured, multi-stage process. The primary goal is to identify a "lead" compound with a desirable balance of potency, selectivity, and drug-like properties for further development.

DrugDiscoveryWorkflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization Hit_Screening High-Throughput Screening (HTS) SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Screening->SAR_Studies Identified Hits Fragment_Screening Fragment-Based Screening Fragment_Screening->SAR_Studies Identified Hits Structure_Based_Design Structure-Based Design Structure_Based_Design->SAR_Studies Designed Hits Synthesis Chemical Synthesis of Analogs SAR_Studies->Synthesis Design Cycle ADMET_Profiling ADMET Profiling (In Vitro & In Silico) SAR_Studies->ADMET_Profiling Promising Leads Synthesis->SAR_Studies Synthesized Analogs In_Vivo_Models In Vivo Efficacy Models ADMET_Profiling->In_Vivo_Models Optimized Leads

Sources

Exploratory

Physicochemical Profiling and Functional Applications of 1-(1-Benzoylpiperidin-4-yl)methanamine in Biased Agonist Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary The development of functionally selective (biased) G-protein-coupled rece...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

The development of functionally selective (biased) G-protein-coupled receptor (GPCR) agonists represents a paradigm shift in neuropharmacology. Traditional serotonin 5-HT1A receptor agonists activate both G-protein-mediated signaling and β-arrestin recruitment, frequently resulting in rapid receptor desensitization, tolerance, and a delayed onset of therapeutic action.

To overcome these limitations, structural innovation is required. The compound 1-(1-benzoylpiperidin-4-yl)methanamine has emerged as a highly privileged, foundational scaffold for designing biased agonists[1]. When functionalized into aryloxyethyl derivatives (such as NLX-204 and NLX-266), this scaffold demonstrates a profound bias toward Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) phosphorylation over β-arrestin recruitment. This whitepaper provides an in-depth analysis of the physicochemical properties of this scaffold, the mechanistic causality behind its success, and the self-validating experimental protocols required to evaluate its derivatives.

Structural Anatomy and Physicochemical Profile

Understanding the baseline physicochemical properties of 1-(1-benzoylpiperidin-4-yl)methanamine is critical for predicting its behavior in biological systems and its suitability for late-stage functionalization.

The molecule is characterized by a central rigid piperidine ring, which is N-benzoylated at the 1-position and substituted with a primary methanamine group at the 4-position. This specific arrangement creates a distinct bifunctional profile: a lipophilic, neutral tail (the benzoyl group) and a highly polar, basic headgroup (the primary amine).

Quantitative Physicochemical Summary
PropertyValueMechanistic Causality / Significance
Molecular Formula C13H18N2ODefines the core structural scaffold.
Monoisotopic Mass 218.1419 DaThe low molecular weight allows for extensive downstream derivatization while strictly adhering to Lipinski’s Rule of 5 for oral bioavailability.
Predicted XLogP 1.2Provides an optimal baseline lipophilicity. It ensures that final, larger derivatives remain within the ideal CNS Multiparameter Optimization (CNS-MPO) range (LogP 2–4) required for blood-brain barrier penetration.
Primary Amine pKa ~9.5 – 10.0 (est.)Ensures the molecule is predominantly protonated at physiological pH (7.4). This cationic state is absolute necessity for forming a critical salt-bridge with the conserved Asp116 (3.32) residue in the 5-HT1A orthosteric binding site.
Amide Nitrogen pKa NeutralThe benzoyl amide nitrogen is non-basic. This prevents secondary protonation, avoiding excessive polarity that would otherwise hinder passive diffusion across the blood-brain barrier.

Mechanistic Causality: Why This Scaffold Drives Biased Agonism

In medicinal chemistry, the choice of a scaffold is never arbitrary. The 1-(1-benzoylpiperidin-4-yl)methanamine core was strategically selected over traditional indole-based serotonin analogs for three distinct reasons:

  • Vectorial Trajectory: The rigid chair conformation of the piperidine ring directs the primary amine precisely toward the Asp3.32 residue of the target receptor, while projecting the benzoyl group into a hydrophobic sub-pocket. This specific binding pose induces a unique conformational change in the GPCR that favors Gαi/o coupling over β-arrestin scaffolding[1].

  • Metabolic Stability: Traditional tryptamine/indole scaffolds are highly susceptible to rapid oxidative deamination by Monoamine Oxidases (MAOs). The benzoylpiperidine core is sterically hindered and highly resistant to both MAOs and Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6), leading to a prolonged pharmacokinetic half-life[1][2].

  • Modular Functionalization: The primary amine allows for facile late-stage reductive amination or alkylation. By attaching various aryloxyethyl groups to this nitrogen, researchers can fine-tune the functional bias, achieving >1000-fold selectivity for ERK1/2 pathways[2].

Signaling A 5-HT1A Receptor (Bound to Scaffold Derivative) B Gαi/o Protein Activation A->B Biased Pathway (Preferred) C β-Arrestin Recruitment A->C Minimized Pathway D ERK1/2 Phosphorylation (Rapid Antidepressant Effect) B->D E Receptor Internalization (Blunted Response) C->E

Fig 1: Biased signaling pathway of 5-HT1A receptors favoring ERK1/2 activation.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that data is only as reliable as the controls built into the assay. The following protocols are designed as self-validating systems , ensuring that experimental artifacts are caught internally without requiring external repetition.

Protocol 1: Physicochemical Profiling (pKa and LogD7.4 Determination)

Causality: Relying solely on computational XLogP (1.2) is insufficient for CNS drug design. Empirical validation is required to ensure the primary amine's basicity does not heavily restrict passive diffusion.

  • Sample Preparation: Dissolve 1-(1-benzoylpiperidin-4-yl)methanamine in standardized 0.15 M KCl to maintain constant ionic strength, which prevents activity coefficient fluctuations during titration.

  • Potentiometric Titration (pKa): Titrate the solution from pH 2.0 to 12.0 using 0.1 M NaOH under a nitrogen atmosphere to prevent CO2 absorption.

    • Self-Validation Step: Immediately perform a reverse titration (pH 12.0 to 2.0) with 0.1 M HCl. Overlay the forward and reverse curves. Any hysteresis indicates compound precipitation or degradation, invalidating the run.

  • Shake-Flask Method (LogD7.4): Partition the compound between n-octanol and pH 7.4 phosphate buffer. Agitate for 24 hours at 25°C to ensure thermodynamic equilibrium.

  • LC-MS/MS Quantification: Quantify the concentration in both phases.

    • Self-Validation Step: Calculate the mass balance ( Ctotal​=Coct​+Caq​ ). If the recovery is <95%, it indicates the compound was lost to glass adsorption or interfacial aggregation, and the LogD value must be discarded.

Protocol 2: In Vitro ERK1/2 Phosphorylation Assay

Causality: To prove the scaffold successfully bypasses β-arrestin-mediated desensitization, we must measure downstream kinase activity directly in a native-like cellular environment.

  • Cell Culture: Seed CHO-K1 cells stably expressing the human 5-HT1A receptor in 384-well plates. Starve cells in serum-free media for 16 hours to reduce basal (background) ERK1/2 phosphorylation.

  • Ligand Stimulation: Treat cells with varying concentrations of the functionalized scaffold (e.g., NLX-204) for exactly 5 minutes. Why 5 minutes? Kinetic studies show this is the peak window for G-protein-mediated ERK activation before compensatory phosphatase activity begins.

  • Lysis and Detection: Lyse cells using a buffer containing strict protease and phosphatase inhibitors. Add Homogeneous Time-Resolved Fluorescence (HTRF) antibodies targeting phosphorylated ERK1/2 (Thr202/Tyr204).

  • Self-Validating Control: In parallel wells, measure total ERK1/2 using a secondary HTRF pair. Normalize the p-ERK signal to the total ERK signal. This ensures that any observed variations are strictly due to changes in the phosphorylation state, not discrepancies in cell number, viability, or baseline protein expression.

Workflow S1 Scaffold Functionalization S2 Physicochemical Validation (LC-MS) S1->S2 Purity & LogD S3 S3 S2->S3 Target Engagement S4 HTRF Assay (ERK1/2 vs β-arrestin) S3->S4 Bias Factor Calculation S5 In Vivo Models (FST / TST) S4->S5 Efficacy Translation

Fig 2: Self-validating experimental workflow for biased agonist development.

ADME and Pharmacokinetic Translation

The ultimate test of any physicochemical scaffold is its translation into favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. Derivatives built upon the 1-(1-benzoylpiperidin-4-yl)methanamine core consistently exhibit:

  • High Caco-2 Permeability: The neutral benzoyl group effectively shields the polarity of the inner piperidine ring, allowing for excellent transcellular absorption.

  • Off-Target Safety: The scaffold demonstrates high selectivity in the SafetyScreen44 panel, showing no significant hERG channel liability, which is a common failure point for basic amines in CNS drug development[1].

  • In Vivo Efficacy: Compounds like NLX-266 have shown exceptional oral availability and potent antiparkinsonian and antidepressant effects in forced swim tests (FST) at highly potent minimal effective doses (MED = 0.63 mg/kg p.o.)[2].

By mastering the physicochemical parameters of this core scaffold, drug development professionals can systematically engineer the next generation of highly efficacious, biased neurotherapeutics.

References

  • Title: Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2)
  • Title: (1-benzoylpiperidin-4-yl)methanamine (C13H18N2O)
  • Source: Journal of Medicinal Chemistry (via Figshare)

Sources

Foundational

Spectroscopic data (NMR, IR, MS) for (1-Benzoylpiperidin-4-yl)methanamine

An In-Depth Technical Guide to the Spectroscopic Characterization of (1-Benzoylpiperidin-4-yl)methanamine Introduction (1-Benzoylpiperidin-4-yl)methanamine is a significant chemical scaffold in medicinal chemistry, servi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (1-Benzoylpiperidin-4-yl)methanamine

Introduction

(1-Benzoylpiperidin-4-yl)methanamine is a significant chemical scaffold in medicinal chemistry, serving as a precursor and core component in the synthesis of various derivatives with potential therapeutic applications. Notably, its derivatives have been investigated as biased agonists for the serotonin 5-HT1A receptor, showing promise in the development of novel antidepressants. The structural integrity and purity of this compound are paramount for its use in drug discovery and development. Therefore, a comprehensive spectroscopic analysis is essential for its unambiguous identification and characterization.

This guide provides a detailed examination of the key spectroscopic data for (1-Benzoylpiperidin-4-yl)methanamine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for researchers and scientists.

Molecular Structure and Key Features

To interpret the spectroscopic data, it is crucial to first understand the molecular architecture of (1-Benzoylpiperidin-4-yl)methanamine. The molecule consists of three primary regions:

  • Benzoyl Group: A phenyl ring attached to a carbonyl group (amide). This region is characterized by aromatic protons and carbons, and the electron-withdrawing nature of the carbonyl group influences their chemical environment.

  • Piperidine Ring: A six-membered saturated heterocycle. Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to conformational complexity and potentially distinct signals for axial and equatorial protons.

  • Aminomethyl Group: A primary amine (-CH₂NH₂) attached to the C4 position of the piperidine ring. This group provides characteristic signals in both IR and NMR spectra.

Caption: Molecular structure of (1-Benzoylpiperidin-4-yl)methanamine.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For (1-Benzoylpiperidin-4-yl)methanamine (C₁₃H₁₈N₂O), the expected monoisotopic mass is 218.1419 Da. Electrospray Ionization (ESI) is a suitable technique for this analysis, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Analyze using a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Presentation: Predicted Mass Spectrum
Ion SpeciesFormulaCalculated m/z
[M]⁺[C₁₃H₁₈N₂O]⁺218.1413
[M+H]⁺[C₁₃H₁₉N₂O]⁺219.1492
[M+Na]⁺[C₁₃H₁₈N₂ONa]⁺241.1311

Data sourced from PubChem predictions.

Fragmentation Analysis

Under collision-induced dissociation (CID) in MS/MS experiments, the [M+H]⁺ ion is expected to fragment in a predictable manner. The most probable fragmentation pathways involve the cleavage of the benzoyl group and fragmentation of the piperidine ring.

G parent Parent Ion [M+H]⁺ m/z = 219.15 frag1 Benzoyl Cation m/z = 105.03 parent->frag1 - C₇H₁₄N₂ frag2 Piperidinemethanamine Fragment m/z = 114.12 parent->frag2 - C₇H₅O frag3 Loss of Benzene m/z = 141.10 parent->frag3 - C₆H₆

Caption: Predicted ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of (1-Benzoylpiperidin-4-yl)methanamine is expected to show characteristic absorption bands for the amide, amine, and aromatic functionalities.

Experimental Protocol: ATR-IR Analysis
  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Perform a background scan prior to sample analysis.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400-3250Medium, BroadPrimary Amine (N-H)Symmetric & Asymmetric Stretch
3100-3000MediumAromatic (C-H)Stretch
2950-2850Medium-StrongAliphatic (C-H)Stretch
~1630StrongAmide (C=O)Stretch ("Amide I" band)
1620-1580MediumPrimary Amine (N-H)Scissoring (Bend)
1600, 1480Medium-WeakAromatic (C=C)Ring Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the restricted rotation around the amide bond, some signals, particularly those for the piperidine ring protons, may appear broadened at room temperature.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Obtain both ¹H NMR and ¹³C NMR spectra. For ¹³C, a proton-decoupled sequence is standard.

¹H NMR Data (400 MHz, CDCl₃) - Predicted
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
7.45 - 7.35m5HAr-H Protons of the benzoyl phenyl ring.
4.60 - 3.80br m2HPip-H (axial, C2/C6)Deshielded by the adjacent amide nitrogen. Broad due to restricted rotation.
3.20 - 2.80br m2HPip-H (equatorial, C2/C6)Less deshielded than axial counterparts.
2.65d, J ≈ 6.5 Hz2H-CH₂ -NH₂Protons adjacent to the primary amine.
2.00 - 1.80m2HPip-H (axial, C3/C5)Axial protons on the piperidine ring.
1.80 - 1.60br s2H-CH₂-NH₂ Exchangeable protons of the primary amine; signal can be broad.
1.75 - 1.55m1HPip-H (C4)Methine proton at the substitution point.
1.40 - 1.20m2HPip-H (equatorial, C3/C5)Equatorial protons on the piperidine ring.
¹³C NMR Data (100 MHz, CDCl₃) - Predicted
Chemical Shift (δ, ppm)AssignmentRationale
170.5C =OAmide carbonyl carbon.
136.0Ar-C (quaternary)Phenyl carbon attached to the carbonyl.
129.5Ar-C H (ortho)Ortho carbons of the phenyl ring.
128.5Ar-C H (para)Para carbon of the phenyl ring.
126.8Ar-C H (meta)Meta carbons of the phenyl ring.
46.5Pip-C (C2/C6)Carbons adjacent to the amide nitrogen. May be two distinct signals.
45.0-C H₂-NH₂Carbon of the aminomethyl group.
38.0Pip-C (C4)Methine carbon at the substitution point.
30.0Pip-C (C3/C5)Carbons beta to the nitrogen.

Integrated Spectroscopic Confirmation

The collective data from MS, IR, and NMR provides a self-validating confirmation of the structure of (1-Benzoylpiperidin-4-yl)methanamine.

G cluster_info Spectroscopic Data MS MS [M+H]⁺ = 219.15 Structure (1-Benzoylpiperidin-4-yl)methanamine C₁₃H₁₈N₂O MS->Structure Confirms MW IR IR C=O: ~1630 cm⁻¹ N-H: ~3350 cm⁻¹ IR->Structure Confirms Functional Groups H_NMR ¹H NMR Aromatic H: ~7.4 ppm -CH₂NH₂: ~2.65 ppm H_NMR->Structure Confirms H Framework C_NMR ¹³C NMR C=O: ~170.5 ppm Aromatic C: 136-126 ppm C_NMR->Structure Confirms C Skeleton

Caption: Integrated workflow for structural confirmation.

  • Mass Spectrometry confirms the molecular weight and elemental formula.

  • IR Spectroscopy confirms the presence of key functional groups: the amide (C=O stretch), primary amine (N-H stretch and bend), and aromatic C-H bonds.

  • ¹H NMR Spectroscopy confirms the presence and connectivity of the benzoyl protons, the distinct environments of the piperidine protons, and the aminomethyl group.

  • ¹³C NMR Spectroscopy confirms the carbon skeleton, including the amide carbonyl, the six aromatic carbons, and the distinct carbons of the piperidine ring and aminomethyl side chain.

Conclusion

The structural elucidation of (1-Benzoylpiperidin-4-yl)methanamine is definitively achieved through the synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, and together they form a robust analytical package for verifying the identity, purity, and integrity of this important chemical intermediate. The data and protocols outlined in this guide serve as a comprehensive reference for researchers engaged in the synthesis, quality control, and application of this compound in pharmaceutical and chemical research.

References

  • Kalinowska-Tłuścik, J., et al. (2019). Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2)
Exploratory

Technical Whitepaper: Safety, Toxicity, and Handling of (1-Benzoylpiperidin-4-yl)methanamine in Medicinal Chemistry

Executive Summary & Pharmacophore Context (1-Benzoylpiperidin-4-yl)methanamine (CAS: 262864-18-6) is a highly specialized bifunctional building block utilized extensively in modern neuropharmacology. Characterized by a r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

(1-Benzoylpiperidin-4-yl)methanamine (CAS: 262864-18-6) is a highly specialized bifunctional building block utilized extensively in modern neuropharmacology. Characterized by a rigid N-benzoyl piperidine ring and a primary methanamine group, this scaffold is the structural foundation for a new class of [1].

Because of its primary aliphatic amine functionality, the compound presents specific handling challenges, including nucleophilic reactivity, atmospheric degradation, and localized tissue irritation. This guide provides drug development professionals with a comprehensive, causality-driven framework for safely handling, storing, and utilizing this chemical.

Table 1: Chemical and Physical Properties
PropertyValue
Chemical Name (1-Benzoylpiperidin-4-yl)methanamine
CAS Number 262864-18-6
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
Structural Features Primary aliphatic amine, N-benzoyl piperidine ring
Physical State Solid / Crystalline Powder

Mechanistic Causality: The 5-HT1A Biased Agonism Pathway

Understanding why this compound is synthesized requires examining its downstream target. Traditional 5-HT1A agonists activate both G-protein signaling and β-arrestin recruitment, which often leads to rapid receptor internalization and adverse physiological side effects.

Derivatives synthesized from the (1-benzoylpiperidin-4-yl)methanamine scaffold exhibit biased agonism . They preferentially trigger Gβγ-mediated ERK1/2 phosphorylation while actively minimizing β-arrestin recruitment. This selective signaling cascade is the causal mechanism behind their [2], making this chemical an invaluable starting material for central nervous system (CNS) drug discovery.

BiasedAgonism Ligand (1-Benzoylpiperidin-4-yl) methanamine Scaffold Receptor 5-HT1A Receptor (Conformational Shift) Ligand->Receptor Biased Agonism G_protein Gαi/o & Gβγ Subunits Receptor->G_protein Primary Activation Beta_Arrestin β-Arrestin Recruitment (Minimized) Receptor->Beta_Arrestin Weak Activation ERK ERK1/2 Phosphorylation (Target Pathway) G_protein->ERK Gβγ mediated AC Adenylyl Cyclase (Inhibition) G_protein->AC Gαi mediated Outcome2 Receptor Internalization (Avoided) Beta_Arrestin->Outcome2 Outcome1 Antidepressant & Antiparkinsonian Effects ERK->Outcome1

Fig 1. 5-HT1A biased agonism pathway preferentially activating ERK1/2 over β-arrestin.

Toxicological Profile and GHS Classification

As a primary aliphatic amine, (1-benzoylpiperidin-4-yl)methanamine acts as a localized irritant. The unprotonated amine lone pair can abstract protons from physiological moisture (sweat, tears, mucous membranes), leading to localized alkaline irritation.

Table 2: GHS Classification and Hazard Profile
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation

Standard Operating Procedures (SOP): Handling & Storage

To maintain the integrity of the compound and ensure laboratory safety, strict environmental controls must be implemented.

  • Storage Causality: The primary amine is highly nucleophilic and susceptible to atmospheric degradation. Exposure to ambient air allows the amine to react with CO₂, forming insoluble carbamate salts, while ambient moisture can lead to oxidative degradation.

  • Storage Protocol: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Keep in a tightly sealed, light-resistant container.

  • PPE Requirements: Nitrile or butyl rubber gloves must be worn (latex offers insufficient protection against amine permeation). Use chemical splash goggles and handle only within a certified fume hood to prevent inhalation of aerosolized particulates.

Emergency Response & Spill Mitigation Workflow

A spill of a nucleophilic amine requires immediate neutralization to prevent aerosolization and surface contamination.

SpillResponse Spill Spill Detected (Primary Amine) Evac Evacuate & Ventilate (Fume Hood/Area) Spill->Evac PPE Don Chem-Resistant PPE (Nitrile/Butyl, Respirator) Evac->PPE Neutralize Neutralize (Dilute Acid e.g., 5% Acetic) PPE->Neutralize Test pH Verification (Target pH 6-7) Neutralize->Test Test->Neutralize pH > 8 (Reapply) Absorb Absorb (Inert Material) Test->Absorb pH Acceptable Dispose Hazardous Waste Disposal Absorb->Dispose

Fig 2. Step-by-step emergency spill response and neutralization workflow.

Self-Validating Spill Protocol:
  • Evacuate & Ventilate: Ensure the fume hood sash is lowered or local exhaust ventilation is active.

  • Neutralization: Spray the spill perimeter with a 5% acetic acid solution.

    • Causality: The weak acid protonates the free amine, converting it into a non-volatile, water-soluble acetate salt, neutralizing the nucleophilic hazard.

  • Self-Validation Step: Apply wide-range pH test strips directly to the treated area. A reading of pH 6–7 confirms complete neutralization. If pH > 8, the free-base amine is still present; reapply the acetic acid solution. Do not proceed until the neutral pH is verified.

  • Absorption & Disposal: Absorb the neutralized liquid with inert material (e.g., vermiculite or sand) and dispose of it as hazardous chemical waste.

Experimental Workflow: Functionalization via Reductive Amination

The most common application of this scaffold is the functionalization of the primary amine to generate secondary or tertiary amine derivatives for structure-activity relationship (SAR) studies.

Self-Validating Reductive Amination Protocol:
  • Imine Formation: Dissolve 1.0 eq of (1-benzoylpiperidin-4-yl)methanamine in anhydrous 1,2-dichloroethane (DCE). Add 1.1 eq of the target aldehyde and 0.1 eq of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the aldehyde carbonyl oxygen. This increases its electrophilicity, thereby accelerating the nucleophilic attack by the primary amine to form the imine intermediate.

  • Validation of Intermediate:

    • Self-Validating Step: Before adding the reducing agent, analyze an aliquot via LC-MS. The disappearance of the starting material mass (m/z 219.1 [M+H]⁺) and the appearance of the imine intermediate mass confirm the reaction has reached equilibrium. Proceeding without this confirmation risks generating unreacted amine impurities that severely complicate downstream purification.

  • Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise at 0 °C.

    • Causality: STAB is a mild, selective reducing agent that efficiently reduces the protonated imine without reducing unreacted aldehydes, minimizing side-product formation.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted hydride, deprotonating the newly formed secondary amine and driving it into the organic layer for efficient extraction.

References

  • Partyka, A., et al. (2019). "Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity." Journal of Medicinal Chemistry, 62(5), 2750-2771. URL:[Link]

  • Satała, G., et al. (2022). "Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT(1A)." Bioorganic & Medicinal Chemistry Letters, 76, 129006. URL:[Link]

  • Sigma-Aldrich. "(1-benzoylpiperidin-4-yl)methanamine | CAS 262864-18-6." Product Specification and Safety Data. URL:[Link]

Sources

Foundational

(1-Benzoylpiperidin-4-yl)methanamine: A Technical Guide to Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals (1-Benzoylpiperidin-4-yl)methanamine (CAS: 262864-18-6) is a key building block in medicinal chemistry, particularly recognized for its role in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(1-Benzoylpiperidin-4-yl)methanamine (CAS: 262864-18-6) is a key building block in medicinal chemistry, particularly recognized for its role in the development of novel therapeutics targeting the central nervous system. This guide provides an in-depth overview of its commercial availability, synthesis, and significant applications, with a focus on its utility in the discovery of next-generation psychiatric medications.

Commercial Availability and Supplier Landscape

(1-Benzoylpiperidin-4-yl)methanamine is available from a select number of specialized chemical suppliers who cater to the research and development sector. The primary commercial source for this compound is Enamine , a global provider of building blocks and screening compounds for drug discovery.

Table 1: Key Supplier and Product Specifications

SupplierProduct CodePurityAvailable QuantitiesForm
EnamineENA333558505>95%1g, 5g, 10g, CustomPowder

Data compiled from publicly available supplier information.

Enamine offers (1-Benzoylpiperidin-4-yl)methanamine as part of its extensive catalog of building blocks, which are designed for use in medicinal chemistry and the synthesis of compound libraries.[1][2] Researchers can procure this compound in standard quantities directly from their online store or inquire about larger, custom amounts. While Enamine is a prominent supplier, other custom synthesis organizations may also be capable of producing this molecule on request.

Synthesis and Chemical Properties

The synthesis of (1-Benzoylpiperidin-4-yl)methanamine and its derivatives is a critical aspect of its application in drug discovery. The piperidine scaffold is a well-established and versatile component in medicinal chemistry, and various synthetic routes have been developed to access its derivatives.[3][4]

A general synthetic approach to the (1-Benzoylpiperidin-4-yl)methanamine core involves the use of piperidine-4-carbonitrile or a related precursor. The synthesis of derivatives often involves N-acylation of the piperidine nitrogen with a substituted benzoyl chloride, followed by reduction of a nitrile or another functional group at the 4-position to the aminomethyl group.

A representative synthetic pathway for derivatives is outlined in the literature, starting from commercially available precursors.[5] The synthesis of related piperidine derivatives often involves multi-step sequences that may include protection/deprotection steps, reductive amination, and acylation reactions.[6][7]

General Synthetic Workflow:

Start Commercially Available Piperidine Precursor Step1 N-Benzoylation Start->Step1 Step2 Functional Group Interconversion at C4 Step1->Step2 Step3 Reduction to (Aminomethyl)piperidine Step2->Step3 End (1-Benzoylpiperidin-4-yl)methanamine Derivative Step3->End

Caption: Generalized synthetic workflow for (1-Benzoylpiperidin-4-yl)methanamine derivatives.

Application in Drug Discovery: A Focus on 5-HT1A Receptor Biased Agonists

The primary and most significant application of (1-Benzoylpiperidin-4-yl)methanamine lies in its use as a scaffold for the development of serotonin 5-HT1A receptor biased agonists .[8] These compounds are of high interest for the treatment of depression and other central nervous system disorders.[9][10]

The Concept of Biased Agonism:

Traditional agonists activate all signaling pathways associated with a receptor. In contrast, a "biased agonist" or "functionally selective" ligand can preferentially activate one signaling pathway over another.[11][12] In the context of the 5-HT1A receptor, biased agonists that selectively activate G-protein signaling while avoiding the recruitment of β-arrestin are being investigated for their potential to offer enhanced therapeutic efficacy with fewer side effects compared to existing treatments.[8][10]

Signaling Pathways in 5-HT1A Receptor Activation:

cluster_0 cluster_1 5-HT1A_Receptor 5-HT1A Receptor G_Protein_Signaling G-Protein Signaling (Therapeutic Effects) 5-HT1A_Receptor->G_Protein_Signaling Preferentially Activates Beta_Arrestin_Pathway β-Arrestin Pathway (Potential Side Effects) 5-HT1A_Receptor->Beta_Arrestin_Pathway Minimally Activates Biased_Agonist (1-Benzoylpiperidin-4-yl)methanamine Derivative Biased_Agonist->5-HT1A_Receptor Binds to

Caption: Experimental workflow for the evaluation of 5-HT1A receptor biased agonists.

Conclusion

(1-Benzoylpiperidin-4-yl)methanamine is a valuable and strategically important chemical entity for researchers and drug development professionals. Its commercial availability through specialized suppliers like Enamine provides a reliable starting point for the synthesis of novel compounds. The primary application of this scaffold in the development of 5-HT1A receptor biased agonists represents a promising avenue for the discovery of innovative treatments for depression and other CNS disorders. A thorough understanding of its synthesis, structure-activity relationships, and the experimental protocols for its evaluation is essential for leveraging its full potential in modern medicinal chemistry.

References

Sources

Exploratory

The Benzoylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rational selection of molecular scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. The phenyl(piperidin-4-yl)methanone fragment—co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational selection of molecular scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. The phenyl(piperidin-4-yl)methanone fragment—commonly referred to as the benzoylpiperidine scaffold —has emerged as a highly versatile and privileged structure . Characterized by its metabolic stability and tunable physicochemical properties, this scaffold serves as a critical bioisostere for piperazine rings. This technical guide explores the structural pharmacology, quantitative biological activity, intracellular signaling modulation, and validated experimental protocols associated with benzoylpiperidine derivatives.

Structural Pharmacology & Bioisosterism: The Causality of Scaffold Selection

The transition from a piperazine to a benzoylpiperidine core is a deliberate structural optimization strategy driven by specific pharmacokinetic and safety rationales.

  • Mitigation of Basic Liabilities: Piperazine rings contain two basic nitrogen atoms (pKa ~ 9.8), which often leads to excessive accumulation in acidic subcellular compartments (lysosomotropism) and increases the risk of off-target hERG channel blockade (cardiotoxicity).

  • Bioisosteric Replacement: By replacing one nitrogen atom with a carbon attached to a carbonyl group, the benzoylpiperidine fragment significantly reduces the overall basicity of the molecule.

  • Preservation of Binding Affinity: The introduced carbonyl oxygen acts as a potent hydrogen bond acceptor. This compensates for the lost nitrogen interactions, allowing the molecule to maintain or even enhance its binding affinity within the target receptor's orthosteric pocket . Furthermore, the benzoylpiperidine moiety provides a rigidified butyrophenone-like pharmacophore constrained within a six-membered ring, which is optimal for anchoring ligands into aminergic G-protein-coupled receptors (GPCRs).

Key Therapeutic Applications & Quantitative Data

Benzoylpiperidine derivatives exhibit a broad spectrum of therapeutic applications, most notably in neuropsychiatric and neurodegenerative diseases. The 4-(p-fluorobenzoyl)piperidine fragment is crucial for the orientation of ligands at the 5-HT2A receptor, as seen in the reference drugs ketanserin and altanserin . Additionally, recent optimizations have yielded highly selective Glycine Transporter 1 (GlyT1) inhibitors for the treatment of schizophrenia .

Table 1: Quantitative Biological Activity of Key Benzoylpiperidine Derivatives
CompoundPrimary TargetActivity MetricClinical / Research Application
Ketanserin 5-HT2A ReceptorKi ≈ 2.5 nMAntihypertensive / Antipsychotic research
Altanserin 5-HT2A ReceptorKi ≈ 0.3 nMPET Imaging Agent for neuropsychiatry
Compound 23q GlyT1 TransporterIC50 = 30 nMSchizophrenia (Cognitive symptom mitigation)
MAGL Inhibitors Monoacylglycerol LipaseIC50 ≈ 10–50 nMNeuroprotection and Analgesia

Signaling Pathways & Mechanism of Action

The pharmacological efficacy of benzoylpiperidine-based 5-HT2A antagonists is rooted in their ability to block the canonical Gq/11 signaling cascade. By occupying the orthosteric site, these ligands prevent serotonin-mediated activation of Phospholipase C (PLC), thereby halting the downstream cleavage of PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG). This ultimately suppresses intracellular calcium release and Protein Kinase C (PKC) activation.

G Ligand Benzoylpiperidine Antagonist (e.g., Ketanserin) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Inhibits binding GProtein Gq/11 Protein Receptor->GProtein Activation (Blocked) Effector Phospholipase C (PLC) GProtein->Effector Stimulates SecondMsgr1 Inositol Trisphosphate (IP3) Effector->SecondMsgr1 Cleaves PIP2 SecondMsgr2 Diacylglycerol (DAG) Effector->SecondMsgr2 Cleaves PIP2 Calcium Intracellular Ca2+ Release SecondMsgr1->Calcium Binds ER Receptors Kinase Protein Kinase C (PKC) SecondMsgr2->Kinase Activates Calcium->Kinase Co-activates Outcome Cellular Response (e.g., Smooth Muscle Contraction) Kinase->Outcome Phosphorylation

5-HT2A Gq/11 Signaling Pathway Modulated by Benzoylpiperidine Antagonists

Experimental Workflows & Methodologies

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis and biological evaluation of the benzoylpiperidine scaffold. Every step is designed as a self-validating system to guarantee data integrity.

Protocol 1: De Novo Synthesis of the Benzoylpiperidine Scaffold

SynthWorkflow Start Isonipecotic Acid (Starting Material) Protect N-Protection (Boc-anhydride) Start->Protect Step 1 Activate Acyl Chloride Formation (Oxalyl Chloride / DMF) Protect->Activate Step 2 Coupling Friedel-Crafts Acylation (Benzene / AlCl3) Activate->Coupling Step 3 Deprotect Boc Deprotection (TFA / DCM) Coupling->Deprotect Step 4 Product Benzoylpiperidine Scaffold Deprotect->Product Step 5

General Synthetic Workflow for Benzoylpiperidine Derivatives

Step-by-Step Methodology:

  • N-Protection: React isonipecotic acid with Di-tert-butyl dicarbonate (Boc2O) in THF/H2O with NaOH.

    • Causality: Boc protection is strictly required to prevent the secondary amine from participating in unwanted intermolecular amide formation during subsequent carboxylic acid activation.

  • Activation: Treat the N-Boc-isonipecotic acid with oxalyl chloride and a catalytic amount of DMF in dry DCM at 0 °C.

    • Causality: Oxalyl chloride with DMF generates the highly reactive Vilsmeier-Haack intermediate. This converts the carboxylic acid to an acyl chloride under milder conditions than thionyl chloride, preventing premature Boc cleavage.

  • Friedel-Crafts Acylation: Add the resulting acyl chloride to a suspension of AlCl3 in benzene (or fluorobenzene) at 0 °C, then reflux.

    • Causality: AlCl3 acts as a Lewis acid to generate the highly electrophilic acylium ion, enabling electrophilic aromatic substitution on the benzene ring.

  • Deprotection: Dissolve the intermediate in DCM and treat with Trifluoroacetic acid (TFA) at room temperature for 2 hours.

  • Self-Validation System: Monitor all steps via TLC (ninhydrin stain for amine detection). Validate the final scaffold using 1H-NMR (confirming the aromatic multiplet at 7.4–7.9 ppm and the absence of the Boc singlet at 1.4 ppm) and LC-MS to ensure >95% purity before biological testing .

Protocol 2: Radioligand Binding Assay for 5-HT2A Receptor Affinity

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT2A receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% ascorbic acid.

    • Causality: Tris maintains physiological pH, while ascorbic acid acts as a critical antioxidant, preventing the oxidative degradation of monoamine ligands during the assay.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM[3H]-ketanserin and varying concentrations of the novel benzoylpiperidine test compound (10-10 to 10-5 M) for 60 minutes at 37 °C.

    • Causality: [3H]-ketanserin is utilized because it specifically and selectively labels 5-HT2A binding sites, allowing competitive displacement by the test compound to accurately determine Ki values.

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM mianserin to a parallel set of control wells.

    • Causality: Mianserin saturates all specific 5-HT2A sites. Any remaining radioactive signal in these wells is purely due to non-specific binding to lipids or plastic, which must be subtracted from the total binding to calculate specific binding.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific ligand adhesion). Wash filters and measure retained radioactivity via liquid scintillation counting.

  • Self-Validation System: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's robustness. Include unlabeled ketanserin as an internal reference standard on every plate to ensure inter-assay reproducibility.

References

  • Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: Molecules (MDPI) URL: [Link]

  • Title: Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Benzoylpiperidine | C12H15NO | CID 69892 Source: PubChem (National Institutes of Health) URL: [Link]

Protocols & Analytical Methods

Method

Synthesis protocol for (1-Benzoylpiperidin-4-yl)methanamine

An Application Note and Protocol for the Synthesis of (1-Benzoylpiperidin-4-yl)methanamine Authored by: Gemini, Senior Application Scientist Abstract (1-Benzoylpiperidin-4-yl)methanamine is a valuable building block in m...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of (1-Benzoylpiperidin-4-yl)methanamine

Authored by: Gemini, Senior Application Scientist

Abstract

(1-Benzoylpiperidin-4-yl)methanamine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of pharmacologically active compounds, including selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor ligands. This document provides a detailed guide for its synthesis, targeting researchers, scientists, and professionals in drug development. We present two robust and scalable protocols starting from 1-benzoyl-4-cyanopiperidine, a commercially available precursor. The protocols detail the reduction of the nitrile functionality to a primary amine using two distinct and widely employed methodologies: a potent chemical reductant, Lithium Aluminum Hydride (LiAlH₄), and catalytic hydrogenation using Raney® Nickel. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and mechanistic insights to ensure reproducible and safe execution.

Introduction to Synthetic Strategy

The synthesis of (1-Benzoylpiperidin-4-yl)methanamine hinges on the efficient reduction of the nitrile group in 1-benzoyl-4-cyanopiperidine. The choice of reducing agent is critical and depends on factors such as available laboratory equipment, scale of the reaction, and tolerance of other functional groups in more complex derivatives. The benzoyl amide group present in the starting material is susceptible to reduction by strong hydrides like LiAlH₄, but the nitrile is generally more reactive towards these reagents. Catalytic hydrogenation offers a milder alternative that is highly effective for nitrile reduction.

This application note details two proven methods:

  • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction. A powerful, unselective reducing agent that provides rapid and high-yielding conversion of nitriles to primary amines. This method requires stringent anhydrous and inert atmosphere conditions due to the pyrophoric nature of LiAlH₄.

  • Method B: Raney® Nickel Catalytic Hydrogenation. A classic and cost-effective method for nitrile reduction, particularly suitable for larger-scale synthesis. This heterogeneous catalysis method avoids the use of pyrophoric reagents but requires handling of a pyrophoric catalyst (when dry) and access to hydrogenation equipment.

Visualized Synthetic Pathway

Synthetic_Pathway cluster_0 Method A cluster_1 Method B start 1-Benzoyl-4-cyanopiperidine reagent_A 1. LiAlH₄, THF 2. H₂O/NaOH workup start->reagent_A reagent_B H₂, Raney® Ni Ethanol or Methanol start->reagent_B product (1-Benzoylpiperidin-4-yl)methanamine reagent_A->product reagent_B->product

Caption: Overall synthetic routes for the preparation of (1-Benzoylpiperidin-4-yl)methanamine.

Quantitative Data Summary

ParameterMethod A: LiAlH₄ ReductionMethod B: Raney® Nickel Hydrogenation
Starting Material 1-Benzoyl-4-cyanopiperidine (1.0 eq)1-Benzoyl-4-cyanopiperidine (1.0 eq)
Key Reagent Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)Raney® Nickel (50% slurry in water) (10-20% w/w)
Hydrogen Source Hydride (H⁻) from LiAlH₄H₂ gas (50 psi) or from a donor like KBH₄
Solvent Anhydrous Tetrahydrofuran (THF)Ethanol or Methanol
Temperature 0 °C to RefluxRoom Temperature to 50 °C
Reaction Time 4-6 hours12-24 hours
Workup Cautious quenching with H₂O and NaOH solutionFiltration of catalyst, solvent evaporation
Typical Yield 85-95%80-90%

Method A: Protocol for LiAlH₄ Reduction

This protocol describes the reduction of the nitrile using the potent hydride donor, Lithium Aluminum Hydride.

Causality Behind Experimental Choices:

  • Anhydrous THF: LiAlH₄ reacts violently with water and protic solvents. THF is an ideal aprotic ether solvent that solubilizes the starting material and is relatively inert to the reagent.

  • Inert Atmosphere (Nitrogen/Argon): Prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Excess LiAlH₄: Using at least two equivalents of LiAlH₄ ensures the complete reduction of the nitrile to the primary amine.

  • Fieser Workup: The sequential addition of water, aqueous NaOH, and then more water is a standard and safe procedure to quench excess LiAlH₄ and precipitate aluminum salts as a filterable solid, simplifying purification.

Materials and Equipment:
  • 1-Benzoyl-4-cyanopiperidine

  • Lithium Aluminum Hydride (LiAlH₄), powder

  • Anhydrous Tetrahydrofuran (THF)

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Distilled Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Experimental Procedure:
  • Reaction Setup: Assemble a dry three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Charge the flask with Lithium Aluminum Hydride (2.0 eq).

  • Solvent Addition: Under a positive flow of inert gas, add anhydrous THF to the flask via a cannula or syringe to create a suspension of LiAlH₄. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 1-benzoyl-4-cyanopiperidine (1.0 eq) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Workup): Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

  • Filtration and Extraction: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting oil or solid can be purified by column chromatography on silica gel or by recrystallization if a solid is obtained.

Method B: Protocol for Raney® Nickel Catalytic Hydrogenation

This protocol employs heterogeneous catalysis for the nitrile reduction.

Causality Behind Experimental Choices:

  • Raney® Nickel Slurry: Raney® Nickel is pyrophoric when dry. It is always handled as a slurry in water or a suitable solvent to mitigate this risk. The catalyst must be washed with the reaction solvent (e.g., ethanol) to remove water before use.

  • Hydrogen Gas: The stoichiometric reductant. A pressure of 50 psi is generally sufficient for this transformation, though atmospheric pressure with a hydrogen balloon can also be effective over longer periods.

  • Ethanol/Methanol: These protic solvents are excellent for catalytic hydrogenation and for dissolving the starting material.

  • Filtration through Celite®: This is a critical step for safely removing the solid Raney® Nickel catalyst from the reaction mixture. The filter cake must be kept wet at all times to prevent ignition upon contact with air.

Materials and Equipment:
  • 1-Benzoyl-4-cyanopiperidine

  • Raney® Nickel (50% slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas source

  • Parr hydrogenation apparatus or a flask suitable for balloon hydrogenation

  • Celite® for filtration

Experimental Procedure:
  • Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by suspending it in the reaction solvent (e.g., ethanol) and decanting the solvent. Repeat this process three times to remove residual water.

  • Reaction Setup: To a hydrogenation vessel, add the washed Raney® Nickel catalyst (10-20% by weight relative to the substrate). Add a solution of 1-benzoyl-4-cyanopiperidine (1.0 eq) in ethanol.

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by TLC analysis of aliquots.

  • Catalyst Removal: Depressurize the vessel and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry out. Keep it wet with solvent during filtration.

  • Deactivation of Catalyst: Immediately after filtration, transfer the wet filter cake into a large volume of water to deactivate the catalyst before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude (1-Benzoylpiperidin-4-yl)methanamine.

  • Purification: The crude product can be purified as described in Method A.

Workflow Visualization (Method A)

Workflow_LiAlH4 cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification node1 Dry 3-neck flask under N₂/Ar node2 Add LiAlH₄ powder node1->node2 node3 Add anhydrous THF node2->node3 node4 Cool to 0 °C node3->node4 node5 Dissolve substrate in THF node4->node5 node6 Add substrate solution dropwise at 0 °C node5->node6 node7 Warm to RT, then reflux for 4-6h node6->node7 node8 Monitor by TLC node7->node8 node9 Cool to 0 °C node8->node9 node10 Quench sequentially: H₂O, 15% NaOH, H₂O node9->node10 node11 Filter through Celite® node10->node11 node12 Concentrate filtrate node11->node12 node13 Column Chromatography or Recrystallization node12->node13 node14 Pure Product node13->node14

Caption: Step-by-step workflow for the LiAlH₄ reduction protocol.

Safety and Handling

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, water-sensitive, and pyrophoric solid. It can ignite in moist air. Always handle it in a fume hood under an inert atmosphere. Wear a fire-retardant lab coat, safety glasses, and impervious gloves. Do not use water or carbon dioxide fire extinguishers; a Class D extinguisher (for combustible metals) or dry sand should be available. Quenching must be performed slowly and at low temperatures.

  • Raney® Nickel: The catalyst is pyrophoric, especially when dry. It is typically stored and handled as a 50% slurry in water. Never allow the catalyst to become dry during handling or filtration. Use non-sparking tools. After the reaction, the filtered catalyst should be immediately quenched with a large volume of water for safe disposal.

References

  • Ren, T., Zhang, J., & Zhang, R. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Vertex AI Search Grounding API.
  • Columbia University, Office of Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
  • University of Pennsylvania. (n.d.). Safety Slide: Raney Nickel. Retrieved from University of Pennsylvania Department of Chemistry.
  • Rylander, P. N. (2006). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Taylor & Francis Online.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Rylander, P. N. (2026). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • ChemHelper. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4.
  • Chamberland, S. (n.d.). SOP for Weighing and Working with Raney Nickel.
  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. Sabinet African Journals.
  • New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride Hazard Summary.
  • Sigma-Aldrich. (n.d.). Lithium aluminum hydride - Safety Data Sheet.
  • Thermo Fisher Scientific. (2015).
  • Wikipedia. (n.d.). Nitrile reduction.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • JoVE. (2023). Video: Preparation of Amines: Reduction of Amides and Nitriles.
  • NOAA. (n.d.). Lithium Aluminum Hydride | CAMEO Chemicals.
  • New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet.
  • PrepChem. (n.d.). Synthesis of 1-Benzyl-4-[N-(o-aminomethylphenyl)-amino]-piperidine.
  • HTSINO. (2024). The Ultimate Guide to Raney Nickel Mesh.
  • European Bioinformatics Institute (EMBL-EBI). (n.d.). Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • ACS Publications. (2019). *Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-
Application

Application Notes and Protocols for the Reductive Amination of N-benzoyl-4-piperidone

Introduction: The Strategic Importance of the N-benzoyl-4-aminopiperidine Scaffold In the landscape of modern medicinal chemistry and drug development, the piperidine ring stands out as a "privileged scaffold" due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the N-benzoyl-4-aminopiperidine Scaffold

In the landscape of modern medicinal chemistry and drug development, the piperidine ring stands out as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an invaluable component in the design of novel therapeutics. The introduction of an amino group at the 4-position of the piperidine ring further enhances its utility, providing a crucial handle for the introduction of diverse functionalities and for modulating the physicochemical properties of the molecule.

The N-benzoyl protecting group, in this context, offers a stable and synthetically versatile platform. Unlike more labile protecting groups such as Boc or Cbz, the benzoyl group is robust under a variety of reaction conditions, yet it can be removed when necessary. The synthesis of N-benzoyl-4-aminopiperidine via reductive amination of N-benzoyl-4-piperidone is therefore a key transformation, yielding a valuable intermediate for the construction of complex molecular architectures aimed at a wide range of biological targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of N-benzoyl-4-piperidone. It details a robust protocol using sodium triacetoxyborohydride, delves into the mechanistic underpinnings of the reaction, and offers practical insights for troubleshooting and ensuring the integrity of the synthesis.

The Mechanism of Reductive Amination: A Controlled Pathway to Amines

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. The reaction proceeds in a two-step, one-pot sequence. The first step involves the reaction between the carbonyl group of the ketone (N-benzoyl-4-piperidone) and an amine (in this case, from an ammonia source like ammonium acetate) to form an iminium ion intermediate. This step is typically catalyzed by a mild acid.

The second step is the in-situ reduction of the iminium ion by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation due to its mild nature and remarkable selectivity. It is less reactive than other borohydrides like sodium borohydride (NaBH₄) and therefore does not readily reduce the starting ketone. Its steric bulk and the electron-withdrawing effect of the acetoxy groups temper its reactivity, making it highly effective at reducing the more electrophilic iminium ion.[1][2] This selectivity is crucial for achieving high yields and minimizing the formation of the corresponding alcohol byproduct.[3]

The overall process provides a more controlled alternative to the direct alkylation of amines, which often suffers from over-alkylation.[2]

G cluster_0 Iminium Ion Formation cluster_1 Reduction Ketone N-Benzoyl-4-piperidone Iminium Iminium Ion Intermediate Ketone->Iminium + H⁺ (catalytic) Amine Ammonia (from Ammonium Acetate) Amine->Iminium Product N-Benzoyl-4-aminopiperidine Iminium->Product STAB Sodium Triacetoxyborohydride (STAB) STAB->Product Hydride Transfer

Figure 1: Conceptual workflow of the reductive amination process.

Detailed Experimental Protocol: Synthesis of N-benzoyl-4-aminopiperidine

This protocol describes a representative procedure for the reductive amination of N-benzoyl-4-piperidone using ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the reducing agent.

Materials:

  • N-benzoyl-4-piperidone (C₁₂H₁₃NO₂)

  • Ammonium acetate (CH₃COONH₄)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Addition funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-benzoyl-4-piperidone (1.0 eq).

  • Addition of Amine Source and Solvent: Add ammonium acetate (5-10 eq) and anhydrous 1,2-dichloroethane (DCE) to the flask to make an approximately 0.2 M solution of the ketone.

  • Iminium Ion Formation: Stir the suspension at room temperature for 30-60 minutes.

  • Reduction: To the stirring suspension, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. The addition may cause a slight exotherm and gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

    • Purify the crude product by flash column chromatography on silica gel. A typical gradient elution would be from 100% dichloromethane to 10-15% methanol in dichloromethane to isolate the pure N-benzoyl-4-aminopiperidine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G start Start setup 1. Reaction Setup: - N-benzoyl-4-piperidone - Inert atmosphere start->setup add_reagents 2. Add Reagents: - Ammonium Acetate - Anhydrous DCE setup->add_reagents iminium 3. Iminium Formation: - Stir at RT for 30-60 min add_reagents->iminium reduction 4. Reduction: - Add STAB portion-wise - Stir at RT for 12-24h iminium->reduction monitor 5. Monitor by TLC reduction->monitor workup 6. Work-up: - Quench with NaHCO₃ - Extract with DCM - Wash with brine, dry monitor->workup Reaction Complete purify 7. Purification: - Concentrate crude product - Flash column chromatography workup->purify characterize 8. Characterization: - NMR, MS purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterValue/ConditionRationale
Stoichiometry
N-benzoyl-4-piperidone1.0 eqLimiting reagent
Ammonium Acetate5-10 eqUsed in large excess to drive the equilibrium towards iminium ion formation.
Sodium Triacetoxyborohydride1.5-2.0 eqEnsures complete reduction of the iminium ion intermediate.
Reaction Conditions
SolventAnhydrous 1,2-Dichloroethane (DCE)Aprotic solvent suitable for reductive amination with STAB.[4]
TemperatureRoom TemperatureSufficient for both iminium formation and reduction.
Reaction Time12-24 hoursTypical duration for complete conversion, should be monitored by TLC.
Expected Outcome
Yield70-90%Representative yield based on similar reductive aminations.
Purity>95% after chromatographyAchievable with careful purification.

Expected Product Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.45-7.35 (m, 5H, Ar-H)

    • δ 4.80-3.20 (br m, 2H, N-CH₂ axial/equatorial - complex due to amide rotamers)

    • δ 3.20-2.80 (br m, 3H, N-CH₂ axial/equatorial and CH-NH₂)

    • δ 2.10-1.90 (m, 2H, piperidine CH₂)

    • δ 1.60-1.40 (m, 4H, piperidine CH₂ and NH₂)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~170 (C=O, benzoyl)

    • δ ~136 (Ar-C)

    • δ ~129.5, 128.5, 126.5 (Ar-CH)

    • δ ~49 (CH-NH₂)

    • δ ~46, 41 (N-CH₂, piperidine - may be broad or split due to rotamers)

    • δ ~33 (piperidine CH₂)

  • Mass Spectrometry (ESI+):

    • Expected m/z for [M+H]⁺: 205.13

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete iminium ion formation. 2. Deactivated reducing agent. 3. Wet solvent or reagents.1. Increase the excess of ammonium acetate. Add a catalytic amount of acetic acid (0.1-0.2 eq). Consider using a dehydrating agent like molecular sieves. 2. Use a fresh bottle of sodium triacetoxyborohydride. 3. Ensure all glassware is oven-dried and solvents are anhydrous.
Presence of Starting Ketone 1. Insufficient reducing agent. 2. Short reaction time.1. Increase the amount of sodium triacetoxyborohydride to 2.0 eq. 2. Extend the reaction time and monitor carefully by TLC until the starting material is consumed.
Formation of N-benzoyl-4-hydroxypiperidine The reducing agent is reducing the starting ketone.This is less common with STAB but can occur. Ensure the iminium ion has sufficient time to form before adding the reducing agent. Consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.
Formation of Di-alkylated Byproduct The product amine reacts with another molecule of the iminium ion intermediate.This is more likely if the primary amine product is highly nucleophilic. Using a large excess of the ammonia source can help to minimize this side reaction.
Difficult Purification Product co-elutes with byproducts.Adjust the polarity of the eluent for column chromatography. A small amount of triethylamine or ammonia in the eluent can improve the peak shape of the amine product on silica gel.

Safety and Handling

  • N-benzoyl-4-piperidone: Handle with standard laboratory safety precautions, including wearing gloves and safety glasses.

  • Ammonium Acetate: Generally considered low hazard, but avoid inhalation of dust.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and toxic. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemically resistant gloves.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water and protic solvents to release hydrogen gas, which is flammable. It is also an irritant. Handle in a dry, inert atmosphere if possible. Avoid contact with skin and eyes. Store in a cool, dry place away from moisture.[3][4]

  • Work-up: The quenching step with sodium bicarbonate should be performed slowly and carefully to control the evolution of gas.

Conclusion

The reductive amination of N-benzoyl-4-piperidone is a reliable and efficient method for the synthesis of N-benzoyl-4-aminopiperidine, a valuable building block in drug discovery. The use of sodium triacetoxyborohydride provides a mild and selective transformation, leading to high yields of the desired product. By understanding the reaction mechanism, following a robust protocol, and being aware of potential challenges, researchers can successfully implement this important synthetic transformation in their research endeavors.

References

  • BenchChem. (2025). Common side reactions in the synthesis of 4-anilinopiperidine compounds. BenchChem.
  • AK Scientific, Inc. (n.d.).
  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine.
  • ChemicalBook. (n.d.). 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR spectrum.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.
  • Sadighi, J. P., Harris, M. C., & Buchwald, S. L. (1998). A General and Efficient Catalyst System for the Palladium-Catalyzed Cross-Coupling of Anilines and Aryl Halides. Organic Letters, 1(1), 165-168.
  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. BenchChem.
  • PubChem. (n.d.). N-Benzoyl-4-piperidone.
  • PubChem. (n.d.). Benzoylpiperidine.
  • lifechem pharma. (2024, August 28). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • Novachem. (2018, September 3).
  • Loba Chemie. (2017, June 6). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.
  • Apollo Scientific. (n.d.).
  • BenchChem. (2025).
  • Master Organic Chemistry. (2017, September 1).
  • Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156–1184.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Tarasev, M. O., et al. (2020).
  • Valdez, C. A., et al. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Saady, A., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024-2027.
  • Bar-Haim, G., et al. (2016). Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine. Organic Letters, 18(5), 1088-1091.
  • Mapes, C. M., et al. (2007). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Organic Process Research & Development, 11(3), 536-539.
  • Asian Journal of Research in Chemistry. (2012). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 5(7), 896-900.
  • BenchChem. (2025). Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products.
  • Organic Chemistry Portal. (n.d.).

Sources

Method

Application and Protocol Guide: Measuring ERK1/2 Phosphorylation in Response to Novel Agonists

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of ERK1/2 Signaling The Extracellular signal-Regulated Kinase (ERK) 1 and 2, also known as p44/42 Mitogen-Activated Protein K...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of ERK1/2 Signaling

The Extracellular signal-Regulated Kinase (ERK) 1 and 2, also known as p44/42 Mitogen-Activated Protein Kinase (MAPK), are critical mediators in a signaling cascade that governs a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] The MAPK/ERK pathway is a chain of proteins that relays a signal from a cell surface receptor to the DNA in the cell's nucleus.[3] This pathway is initiated by various extracellular stimuli, such as growth factors and hormones, which activate a cascade of protein phosphorylations.[2][4] Dysregulation of the ERK pathway is a hallmark of many diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][2]

The activation of ERK1/2 is a pivotal event in this pathway, occurring through dual phosphorylation on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2) by upstream kinases MEK1 and MEK2.[1][5] Therefore, quantifying the levels of phosphorylated ERK1/2 (p-ERK1/2) is a direct and reliable method for assessing the activation state of the pathway in response to novel agonists. This guide provides a comprehensive overview and detailed protocols for conducting ERK1/2 phosphorylation assays.

The ERK/MAPK Signaling Cascade: A Visual Overview

The activation of the ERK1/2 cascade is a multi-step process that amplifies the initial signal received at the cell surface.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Activates Agonist Agonist Agonist->Receptor Binds Raf Raf Ras->Raf Activates MEK1/2 MEK1/2 Raf->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Activation Transcription_Factors Transcription_Factors p-ERK1/2->Transcription_Factors Translocates & Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates

Caption: Simplified schematic of the ERK/MAPK signaling cascade.

Choosing the Right Assay for Your Needs

Several methods are available for measuring ERK1/2 phosphorylation, each with its own advantages and disadvantages. The choice of assay depends on factors such as the required throughput, sensitivity, and the nature of the samples.

Assay MethodPrincipleThroughputProsCons
Western Blot Size-based protein separation followed by antibody-based detection.LowHigh specificity, provides molecular weight information.Time-consuming, less quantitative.
ELISA Antibody-based capture and detection of target protein in a microplate format.[6]Medium to HighQuantitative, high sensitivity.Can be prone to matrix effects.
In-Cell Western™ Immunocytochemical assay in a microplate format with infrared-labeled secondary antibodies.[7]HighHigh throughput, good reproducibility, analyzes proteins in their cellular context.[7][8]Requires specialized imaging equipment.
TR-FRET Homogeneous assay based on Förster resonance energy transfer between two labeled antibodies.[9]HighNo-wash format, fast workflow, highly sensitive.[9]Can be expensive, potential for compound interference.

This guide will focus on the detailed protocol for the most common and accessible method: Western Blotting .

Experimental Design: Keys to a Successful Assay

A well-designed experiment is crucial for obtaining reliable and reproducible data. Here are key considerations when setting up your ERK1/2 phosphorylation assay.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line known to express the receptor of interest and exhibit a robust ERK1/2 signaling response.

  • Serum Starvation: To reduce basal levels of ERK phosphorylation, it is often necessary to serum-starve the cells for a period of 12-24 hours before agonist treatment.[5][10] This involves culturing the cells in a medium with reduced (0.1-0.5%) or no fetal bovine serum (FBS).[11]

  • Agonist Concentration and Time Course: Perform a dose-response and time-course experiment to determine the optimal concentration of your novel agonist and the peak time of ERK1/2 phosphorylation.

  • Controls are Critical:

    • Positive Control: A known activator of the ERK pathway (e.g., Epidermal Growth Factor (EGF), Phorbol 12-myristate 13-acetate (PMA)) should be included to ensure the assay is working correctly.[12]

    • Negative/Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the agonist serve as the baseline for comparison.

    • Total ERK1/2: Always probe for total ERK1/2 in parallel with p-ERK1/2. This serves as a loading control and confirms that changes in the p-ERK1/2 signal are not due to variations in the total amount of ERK protein.[13]

Detailed Protocol: Western Blotting for p-ERK1/2

This protocol outlines the step-by-step procedure for detecting p-ERK1/2 by Western blotting.

I. Reagent and Buffer Preparation
  • Cell Lysis Buffer: (RIPA buffer or similar) containing protease and phosphatase inhibitors. It is crucial to add phosphatase inhibitors to prevent dephosphorylation of your target protein.[5]

  • Protein Quantification Reagent: Bicinchoninic acid (BCA) assay kit. The BCA assay is a sensitive and detergent-compatible method for measuring total protein concentration.[14]

  • Laemmli Sample Buffer (4x): For protein denaturation and loading onto the gel.[15][16]

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (typically 10-12%).

  • Transfer Buffer: For transferring proteins from the gel to the membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST). BSA is often recommended for phospho-protein detection to reduce background.[5]

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.

    • Mouse or Rabbit anti-total ERK1/2 antibody.

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate: For detection of HRP activity.

II. Experimental Workflow

Western_Blot_Workflow Cell_Culture Cell_Culture Serum_Starvation Serum_Starvation Cell_Culture->Serum_Starvation Agonist_Treatment Agonist_Treatment Serum_Starvation->Agonist_Treatment Cell_Lysis Cell_Lysis Agonist_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification Sample_Preparation Sample_Preparation Protein_Quantification->Sample_Preparation SDS_PAGE SDS_PAGE Sample_Preparation->SDS_PAGE Protein_Transfer Protein_Transfer SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab_Incubation Primary_Ab_Incubation Blocking->Primary_Ab_Incubation Secondary_Ab_Incubation Secondary_Ab_Incubation Primary_Ab_Incubation->Secondary_Ab_Incubation Detection Detection Secondary_Ab_Incubation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: Step-by-step workflow for the Western blot assay.

III. Step-by-Step Methodology
A. Cell Culture and Lysate Preparation
  • Plate Cells: Seed cells in appropriate culture plates and grow to 70-80% confluency.

  • Serum Starve: If necessary, replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.[5]

  • Treat with Agonist: Treat the cells with your novel agonist at various concentrations and for different time points. Include positive and negative controls.

  • Lyse Cells: After treatment, immediately place the plates on ice. Wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarify Lysate: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (protein lysate) to a new tube.

B. Protein Quantification
  • Determine Protein Concentration: Use a BCA protein assay to determine the total protein concentration of each lysate.[14] This is crucial for ensuring equal loading of protein for each sample.

C. SDS-PAGE and Protein Transfer
  • Prepare Samples: Dilute the protein lysates to the same concentration in lysis buffer. Add 4x Laemmli sample buffer to your protein samples to a final concentration of 1x.[15] Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]

  • Run the Gel: Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[5]

  • Transfer to Membrane: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[5] PVDF membranes have a high protein binding capacity and mechanical strength.[17]

    • Activate PVDF membrane: Briefly immerse the membrane in 100% methanol until it becomes translucent, then equilibrate it in transfer buffer.[17][18]

    • Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) and perform the transfer according to the manufacturer's instructions for your transfer apparatus.

D. Immunodetection
  • Block the Membrane: After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]

  • Wash: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[19]

  • Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[13] Capture the signal using an imaging system or X-ray film.

E. Stripping and Re-probing for Total ERK1/2
  • Strip the Membrane (Optional): If you wish to probe the same membrane for total ERK1/2, you can use a stripping buffer to remove the bound antibodies.

  • Re-probe: After stripping, block the membrane again and repeat the immunodetection steps (D.1-6) using the primary antibody against total ERK1/2.

IV. Data Analysis and Interpretation
  • Densitometry: Quantify the band intensities for both p-ERK1/2 and total ERK1/2 using image analysis software.

  • Normalization: For each sample, normalize the p-ERK1/2 signal to the corresponding total ERK1/2 signal. This corrects for any variations in protein loading.

  • Fold Change: Express the results as a fold change in p-ERK1/2 levels relative to the vehicle-treated control.

  • Dose-Response Curves: Plot the normalized p-ERK1/2 levels against the agonist concentration to determine the EC50 (the concentration of agonist that gives half-maximal response).

Troubleshooting Common Issues

ProblemPossible CauseSolution
No or Weak p-ERK Signal Inefficient cell lysis or protein extraction.Use a suitable lysis buffer with fresh protease and phosphatase inhibitors.[5]
Inefficient protein transfer.Verify transfer setup and conditions. Consider using a 0.2 µm pore size membrane for better capture of ERK proteins (~42/44 kDa).[5]
Inactive agonist.Check the stability and activity of your novel agonist.
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., 5% BSA).
Antibody concentration too high.Optimize the dilution of your primary and secondary antibodies.
Insufficient washing.Increase the number and/or duration of the wash steps.
Multiple Bands Non-specific antibody binding.Optimize antibody dilution and blocking conditions.
Protein degradation.Ensure protease inhibitors are always included and samples are kept on ice.[5]

Alternative and High-Throughput Methods

While Western blotting is a gold standard for specificity, other methods offer higher throughput for screening large numbers of compounds.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Sandwich ELISA kits for p-ERK1/2 are commercially available and offer a quantitative and high-throughput alternative to Western blotting.[6][20][21]

  • In-Cell Western™ Assays: This method allows for the direct quantification of p-ERK1/2 in fixed and permeabilized cells in a 96- or 384-well plate format.[7][8] It provides a ratiometric measurement of phosphorylated to total protein, correcting for variations in cell number per well.[8]

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This homogeneous, no-wash assay is highly sensitive and well-suited for high-throughput screening.[9] It relies on the proximity of donor and acceptor fluorophores on two different antibodies that bind to the target protein.[9]

Conclusion

Measuring ERK1/2 phosphorylation is a fundamental technique for researchers studying a wide range of cellular processes and for drug development professionals screening for novel agonists. By carefully designing experiments, meticulously following protocols, and understanding the principles behind the chosen assay, you can obtain high-quality, reproducible data to advance your research. This guide provides a solid foundation for successfully performing ERK1/2 phosphorylation assays, with a focus on the widely used Western blotting technique. For higher throughput needs, consider exploring the alternative methods discussed.

References

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]

  • Rice University. (n.d.). Bicinchoninic Acid (BCA) Protein Assay (Smith). Retrieved from [Link]

  • Uniprot. (n.d.). Phospho-Erk1 (pThr 202 / pTyr 204 + Erk2 (pTyr 185/187 ) and pan-Erk1 / 2 ELISA Kit. Retrieved from [Link]

  • Wikipedia. (2024, March 11). MAPK/ERK pathway. Retrieved from [Link]

  • Biocompare. (n.d.). Erk1/2 ELISA Kits. Retrieved from [Link]

  • Lavoie, H., Gagnon, J., & Therrien, M. (2020). Extracellular Signal-Regulated Kinases: One Pathway, Multiple Fates. PMC. Retrieved from [Link]

  • Sharebiology. (2020, April 7). Laemmli buffer: Preparation (1x,2x & 4x) and principle. Retrieved from [Link]

  • Cobetter. (2025, August 12). Why PVDF Transfer Membranes Are Ideal for Western Blotting Applications. Retrieved from [Link]

  • University of Helsinki. (n.d.). SDS-PAGE (Laemmli). Retrieved from [Link]

  • Spandidos Publications. (2020, January 15). ERK/MAPK signalling pathway and tumorigenesis (Review). Retrieved from [Link]

  • American Journal of Physiology. (n.d.). Serum starvation: caveat emptor. Retrieved from [Link]

  • AnyGenes. (n.d.). ERK Signaling Pathway. Retrieved from [Link]

  • Bio-Rad. (n.d.). Laemmli Sample Buffer. Retrieved from [Link]

  • Bio-protocol. (n.d.). 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Retrieved from [Link]

  • Lorenzo, D. N., et al. (2015). A negative-feedback loop regulating ERK1/2 activation and mediated by RasGPR2 phosphorylation. PMC. Retrieved from [Link]

  • Caunt, C. J., & Keyse, S. M. (2013). ERK1/2-RSK2 Signaling in Regulation of ERα-Mediated Responses. PMC. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). Laemmli Loading Buffer 4x. Retrieved from [Link]

  • Manifava, M. (2021, March 1). Starvation of cells and re-stimulation with aa's. Retrieved from [Link]

  • PBRC GCF. (n.d.). IN-CELL WESTERN ASSAY. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). General protocol for the preparation of HEK29T cell lysate with serum starvation and stimulation. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). dsRNA transfection (serum starvation protocol). Retrieved from [Link]

  • Benchling. (2023, November 3). Western Blot (Protein Blotting onto a PVDF Membrane, Traditional Method). Retrieved from [Link]

  • Cytographica. (n.d.). Laemmli Sample Buffer. Retrieved from [Link]

  • PubMed. (2023, December 15). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]

  • Frontiers. (2022, September 25). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Retrieved from [Link]

  • BMG Labtech. (n.d.). AlphaScreen SureFire Phospho-ERK assay. Retrieved from [Link]

  • Frémin, C., & Meloche, S. (2010). Negative feedback regulation of the ERK1/2 MAPK pathway. PMC. Retrieved from [Link]

  • Roskoski, R. Jr. (2012). Navigating the ERK1/2 MAPK Cascade. MDPI. Retrieved from [Link]

  • Bio-Techne. (n.d.). Detailed Characterization of ERK1 and ERK2 Phosphorylation. Retrieved from [Link]

  • Mebratu, Y., & Tesfaigzi, Y. (2009). How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? PMC. Retrieved from [Link]

  • Li, Y., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. PMC. Retrieved from [Link]

Sources

Application

Application Notes: (1-Benzoylpiperidin-4-yl)methanamine in CNS Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: 5-HT1A Receptor Biased Agonism, Dual SSRI/5-HT1A Targeting, and Preclinical Validation Workflows Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: 5-HT1A Receptor Biased Agonism, Dual SSRI/5-HT1A Targeting, and Preclinical Validation Workflows

Executive Summary

The treatment of major depressive disorder (MDD) and anxiety frequently encounters the hurdle of delayed therapeutic onset and treatment resistance. In recent years, the (1-Benzoylpiperidin-4-yl)methanamine scaffold has emerged as a highly privileged pharmacophore in central nervous system (CNS) drug discovery [1]. By serving as a highly tunable core, this scaffold has enabled the discovery of "biased agonists" that preferentially activate specific intracellular pathways (e.g., ERK1/2 phosphorylation) over others (e.g., β-arrestin recruitment), as well as dual-acting agents targeting both the serotonin transporter (SERT) and the 5-HT1A receptor [2].

As a Senior Application Scientist, I have structured this guide to provide a deep dive into the mechanistic rationale of this scaffold, followed by self-validating experimental protocols designed to rigorously evaluate these compounds in your drug discovery pipeline.

Mechanistic Rationale: Scaffold Design & Causality

When designing CNS therapeutics, molecular topology dictates both target engagement and functional outcome. The (1-benzoylpiperidin-4-yl)methanamine core is not merely a structural spacer; it actively drives receptor conformation:

  • The Basic Center: The protonated central nitrogen atom of the piperidine ring forms a critical, charge-reinforced hydrogen bond with the highly conserved aspartic acid residue (Asp3.32 ) in the transmembrane domain of monoaminergic GPCRs like 5-HT1A [1].

  • The Benzoyl Moiety: This group provides essential lipophilicity for blood-brain barrier (BBB) penetration and engages in CH-π stacking interactions with Phe6.52 , anchoring the ligand within the orthosteric binding pocket.

  • The Methanamine Extension: Functionalizing the methanamine group (e.g., with aryloxyethyl derivatives) acts as the "functional switch." It allows the ligand to extend into secondary binding pockets, stabilizing a specific active conformation of the 5-HT1A receptor that couples preferentially to Gαi/o proteins rather than β-arrestin.

The Shift to Biased Agonism

Historically, unbiased 5-HT1A full agonists failed in the clinic due to adverse effects (e.g., hypothermia, serotonin syndrome) and rapid receptor desensitization driven by β-arrestin recruitment. By utilizing the (1-benzoylpiperidin-4-yl)methanamine scaffold, researchers have developed compounds like NLX-204 , which exhibit >1000-fold bias toward ERK1/2 phosphorylation over cAMP inhibition and β-arrestin pathways [1]. This functional selectivity translates to robust, rapid-acting antidepressant efficacy without the classical side-effect profile.

G Ligand (1-Benzoylpiperidin-4-yl) methanamine Derivative Receptor 5-HT1A Receptor Ligand->Receptor Binds Asp3.32 Gi Gi/o Protein Pathway Receptor->Gi Preferential Activation Arrestin β-Arrestin Pathway Receptor->Arrestin Minimized Recruitment ERK ERK1/2 Phosphorylation (Biased Activation) Gi->ERK cAMP cAMP Inhibition Gi->cAMP SideEffects Adverse Effects / Desensitization Arrestin->SideEffects Efficacy Robust Antidepressant Efficacy ERK->Efficacy

Figure 1: 5-HT1A biased agonism signaling pathway driven by (1-Benzoylpiperidin-4-yl)methanamines.

Experimental Workflows & Protocols

To validate the efficacy and functional bias of novel (1-benzoylpiperidin-4-yl)methanamine derivatives, a cascading workflow is required. The protocols below are engineered to be self-validating, ensuring that artifacts are caught early.

Workflow Design Scaffold Design (1-Benzoylpiperidin-4-yl)methanamine Synthesis Chemical Synthesis & Purification Design->Synthesis Binding Primary Screening Radioligand Binding (5-HT1A / SERT) Synthesis->Binding Functional Functional Assays ERK1/2 vs. cAMP (Bias Factor) Binding->Functional ADME In Vitro ADME Microsomal Stability & Caco-2 Functional->ADME InVivo In Vivo Efficacy Forced Swim Test (FST) ADME->InVivo

Figure 2: Hit-to-lead experimental workflow for evaluating novel 5-HT1A/SSRI CNS drug candidates.

Protocol 2.1: High-Throughput AlphaLISA ERK1/2 Phosphorylation Assay

Purpose: To quantify the functional activation of the ERK1/2 pathway, a primary indicator of biased 5-HT1A agonism [1]. Causality & Validation: We use a dual-readout system (Total ERK vs. Phospho-ERK) to ensure that signal increases are due to kinase signaling cascades, not rapid changes in protein expression or well-to-well cell seeding variations.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human 5-HT1A receptor at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C in serum-free media to establish a baseline (starvation phase).

  • Compound Preparation: Prepare a 10-point concentration-response curve (CRC) of the test compound (ranging from 10 pM to 10 µM).

    • Self-Validation Control: Include 8-OH-DPAT as an unbiased reference agonist, and WAY-100635 as a 5-HT1A specific antagonist to prove receptor-mediated causality.

  • Stimulation: Add the compounds to the cells and incubate for exactly 5 minutes at room temperature. (ERK phosphorylation is transient; precise timing is critical).

  • Lysis: Aspirate media and add 10 µL of AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • Detection: Add 5 µL of Acceptor Beads conjugated to an anti-ERK1/2 antibody and 5 µL of Donor Beads conjugated to an anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.

  • Incubation & Reading: Incubate in the dark for 2 hours. Read the plate on an EnVision multimode plate reader using standard Alpha settings (Excitation 680 nm, Emission 615 nm).

  • Data Analysis: Normalize data to the maximal response of 8-OH-DPAT (defined as 100%). Calculate the pEC50 using a 4-parameter logistic non-linear regression.

Protocol 2.2: In Vivo Behavioral Validation (Forced Swim Test - FST)

Purpose: To assess the preclinical antidepressant-like efficacy of the synthesized derivatives [2]. Causality & Validation: A common false-positive in the FST is caused by generalized psychomotor stimulants. To validate that the reduction in immobility is a true antidepressant effect, this protocol mandates parallel Open Field Test (OFT) locomotor tracking.

Step-by-Step Methodology:

  • Subject Allocation: Habituate adult male C57BL/6J mice to the testing room for 1 hour prior to the assay. Randomize into groups (n=8-10): Vehicle, Test Compound (e.g., 0.1, 0.5, 1.0 mg/kg p.o.), and Positive Control (Fluoxetine 10 mg/kg or Ketamine 10 mg/kg).

  • Dosing: Administer the compounds via oral gavage (p.o.) 60 minutes prior to testing.

  • Locomotor Validation (OFT): 30 minutes post-dose, place the mouse in an automated Open Field arena for 10 minutes. Record total distance traveled. If a compound significantly increases distance traveled compared to vehicle, FST data must be interpreted with caution (potential stimulant).

  • Forced Swim Test: At 60 minutes post-dose, place the mouse in a transparent cylindrical tank (height 25 cm, diameter 10 cm) filled with 24°C water to a depth of 15 cm.

  • Recording: Video record the session for 6 minutes.

  • Scoring: Discard the first 2 minutes (habituation). For the remaining 4 minutes, a blinded observer or automated tracking software must quantify the total time spent immobile (defined as making only the movements necessary to keep the head above water).

  • Analysis: A statistically significant reduction in immobility time compared to the vehicle group indicates antidepressant-like activity.

Data Interpretation & Pharmacological Profiling

To effectively benchmark novel (1-benzoylpiperidin-4-yl)methanamine derivatives, data must be aggregated to highlight the "Bias Factor" and therapeutic index. The table below illustrates a typical target profile for an optimized lead compound compared to standard agents.

Table 1: Comparative Pharmacological Profile of 5-HT1A Targeting Agents

Compound / Class5-HT1A Affinity (pKi)ERK1/2 pEC50cAMP pEC50Bias Factor (ERK vs cAMP)In Vivo Efficacy (MED)
8-OH-DPAT (Standard Unbiased Agonist)8.668.108.25~ 1.0 (Reference)Moderate (s.c.)
NLX-204 (Optimized Biased Lead) [1]10.839.65< 7.00> 10000.16 mg/kg (p.o.)
Dual SSRI/5-HT1A Derivative [2]8.50 - 9.20N/AN/AN/A1.0 - 5.0 mg/kg (p.o.)

Note: The Bias Factor is calculated using the operational model of agonism (ΔΔlog(τ/KA)), comparing the test compound's pathway preference directly against the reference unbiased agonist (8-OH-DPAT).

Conclusion

The strategic application of the (1-benzoylpiperidin-4-yl)methanamine scaffold allows medicinal chemists to finely tune GPCR functional selectivity. By strictly adhering to self-validating in vitro signaling assays and rigorously controlled in vivo behavioral models, development teams can confidently advance highly efficacious, fast-acting CNS therapeutics with minimized off-target liabilities.

References

  • Kołaczkowski, M., et al. "Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity." Journal of Medicinal Chemistry, 2019. Available at:[Link]

  • Yuan, R.X., et al. "Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A." Bioorganic & Medicinal Chemistry Letters, 2022. Available at:[Link]

Method

Application Notes and Protocols for the Synthesis of (1-Benzoylpiperidin-4-yl)methanamine

Introduction: The Significance of the Piperidine Scaffold in CNS Drug Discovery The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically successful drugs targ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically successful drugs targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with complex biological targets like G-protein coupled receptors and neurotransmitter transporters.

In the field of antidepressant research, piperidine derivatives have been instrumental in the development of novel therapeutic agents. Specifically, the (1-Benzoylpiperidin-4-yl)methanamine core is a key pharmacophore found in potent and selective ligands for the serotonin 5-HT₁ₐ receptor. Molecules built upon this scaffold have shown promise as "biased agonists," selectively activating signaling pathways that lead to robust antidepressant-like effects while potentially mitigating the side effects associated with older medications. This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of (1-Benzoylpiperidin-4-yl)methanamine, a crucial intermediate for the development of next-generation antidepressants.

Overall Synthetic Strategy

The synthesis is designed for efficiency and scalability, beginning with the commercially available starting material, 4-piperidinecarbonitrile. The strategy involves two primary transformations:

  • N-Benzoylation: The secondary amine of the piperidine ring is acylated with benzoyl chloride. This step introduces the characteristic benzoyl group and yields the stable intermediate, 1-benzoyl-4-piperidinecarbonitrile.

  • Nitrile Reduction: The cyano group at the 4-position is selectively reduced to a primary amine, affording the final target molecule, (1-Benzoylpiperidin-4-yl)methanamine.

This approach is advantageous as it avoids complex protection/deprotection sequences and utilizes robust, well-established chemical transformations.

G start 4-Piperidinecarbonitrile intermediate 1-Benzoyl-4-piperidinecarbonitrile start->intermediate Step 1: N-Benzoylation (Benzoyl Chloride, Base) final (1-Benzoylpiperidin-4-yl)methanamine intermediate->final Step 2: Nitrile Reduction (Catalytic Hydrogenation) G cluster_0 Rationale for Reagent Selection node_A Nitrile Group (C≡N) Target for Reduction node_C Catalytic Hydrogenation (H₂/Raney Ni) High Selectivity Mild Conditions node_A->node_C Preferred Method node_D Hydride Reagents (e.g., LiAlH₄) Low Selectivity Reduces both Amide & Nitrile node_A->node_D Non-selective Method node_B Amide Group (C=O) Preserve Functionality node_B->node_C Preserves Group node_B->node_D Unwanted Reaction

Application

Introduction: The Therapeutic Potential of (1-Benzoylpiperidin-4-yl)methanamine Derivatives

An in-depth guide to the in vitro evaluation of (1-Benzoylpiperidin-4-yl)methanamine derivatives, designed for researchers, scientists, and drug development professionals. The (1-Benzoylpiperidin-4-yl)methanamine scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the in vitro evaluation of (1-Benzoylpiperidin-4-yl)methanamine derivatives, designed for researchers, scientists, and drug development professionals.

The (1-Benzoylpiperidin-4-yl)methanamine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds.[1][2][3][4] These derivatives have demonstrated significant therapeutic potential across various disease areas, including roles as anti-cancer, anti-psychotic, neuroprotective, and antidepressant agents.[1][2][3][5] The metabolic stability of the benzoylpiperidine fragment and its utility as a potential bioisostere for other chemical groups make it a highly attractive framework in drug design.[2][3]

A notable application of this scaffold is in the development of agents targeting the central nervous system (CNS).[4] For instance, specific derivatives have been synthesized and evaluated for their ability to inhibit serotonin reuptake and bind to serotonin receptors like 5-HT1A, highlighting their potential as novel antidepressants.[5][6] Given this broad spectrum of activity, a systematic and robust in vitro evaluation is paramount to characterizing novel analogues, elucidating their mechanism of action, and identifying promising candidates for further preclinical development.[7][8][9]

This guide provides a comprehensive framework for the in vitro assessment of novel (1-Benzoylpiperidin-4-yl)methanamine derivatives. It outlines a tiered approach, beginning with broad assessments of cytotoxicity and progressing to specific assays for target engagement and mechanistic analysis. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that the resulting data is both reliable and interpretable.

A Tiered Strategy for In Vitro Evaluation

A logical, tiered workflow is essential for efficiently screening and characterizing new chemical entities. This approach ensures that resources are focused on the most promising compounds and that comprehensive data is generated to support decision-making.[8][10] The proposed strategy involves three sequential tiers: initial safety profiling, primary functional screening for target interaction, and deeper mechanistic investigation.

G cluster_0 Tier 1: Safety & Viability Profiling cluster_1 Tier 2: Target Engagement & Functional Activity cluster_2 Tier 3: Mechanistic Elucidation T1 Cytotoxicity Screening (e.g., MTT Assay) T2_Receptor Receptor Binding Assay (e.g., Radioligand Competition) T1->T2_Receptor Determine Non-Toxic Concentration Range T2_Enzyme Enzyme Inhibition Assay T1->T2_Enzyme Determine Non-Toxic Concentration Range T3 Cellular Signaling Pathway Analysis (e.g., Phosphorylation, Reporter Assays) T2_Receptor->T3 Confirm Target Interaction T2_Enzyme->T3 Confirm Target Interaction END Candidate Selection for In Vivo Studies T3->END Elucidate Mechanism of Action START Novel (1-Benzoylpiperidin-4-yl)methanamine Derivatives START->T1 Initial Assessment G Ligand BZ-Pip Derivative (Ligand) Receptor GPCR (e.g., 5-HT1A Receptor) Ligand->Receptor Binds G_Protein G Protein (Gi/o) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: A simplified GPCR signaling pathway often modulated by CNS-active compounds.

Application Note: Investigating Gi/o-Coupled GPCR Signaling

For a (1-Benzoylpiperidin-4-yl)methanamine derivative targeting a Gi/o-coupled receptor like 5-HT1A, a key downstream event is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This change can be quantified using various commercially available assay kits, such as those based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

Experimental Approach:

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human 5-HT1A).

  • Assay Principle: Cells are first stimulated with an agent that increases basal cAMP levels (e.g., Forskolin). Then, they are treated with the test compound. If the compound is an agonist for the Gi/o-coupled receptor, it will inhibit adenylyl cyclase, causing a measurable decrease in cAMP levels.

  • Detection: The cell lysate is analyzed using a competitive immunoassay. In a TR-FRET assay, native cAMP produced by the cells competes with a europium-labeled cAMP tracer for binding to a specific antibody. A high level of cellular cAMP results in a low TR-FRET signal, and vice versa.

  • Data Interpretation: By measuring the signal across a range of compound concentrations, a dose-response curve can be generated to determine the potency (EC50) of the compound as an agonist or its ability to antagonize the effect of a known agonist.

This type of mechanistic study provides critical information about the functional consequences of target engagement, bridging the gap between simple binding affinity and a deeper understanding of the compound's cellular effects.

References

  • Selvita. (n.d.). In Vitro Assays and Models. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Axxam. (n.d.). In Vitro Assays | For successful drug discovery programs. Retrieved from [Link]

  • Varghese, E., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]

  • Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • Yuan, R. X., et al. (2022). Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. PubMed. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Blog. Retrieved from [Link]

  • ResearchGate. (n.d.). General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Document: Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. ChEMBL. Retrieved from [Link]

  • ResearchGate. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). In-vitro Techniques to Study Cell Signaling | Request PDF. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Small Molecule Drug Discovery. Retrieved from [Link]

  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). Retrieved from [Link]

  • Molecular Devices. (2026, February 15). Cell Signaling and Cellular Response Assays. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

  • Scholarpedia. (n.d.). Mathematical Modeling and Analysis of Intracellular Signaling Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modelling cellular signalling systems. PMC. Retrieved from [Link]

  • MDPI. (2025, July 21). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • ResearchGate. (2026, January 18). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]

  • ResearchGate. (2026, January 28). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

Sources

Method

Comprehensive HPLC and LC-MS/MS Analytical Protocols for (1-Benzoylpiperidin-4-yl)methanamine

Introduction & Analyte Profile (1-Benzoylpiperidin-4-yl)methanamine (Chemical Formula: C13​H18​N2​O , Monoisotopic Mass: 218.1419 Da) is a highly polar, basic chemical scaffold of critical importance in modern neuropharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profile

(1-Benzoylpiperidin-4-yl)methanamine (Chemical Formula: C13​H18​N2​O , Monoisotopic Mass: 218.1419 Da) is a highly polar, basic chemical scaffold of critical importance in modern neuropharmacology. It serves as the core pharmacophore for a novel class of "biased" serotonin 5-HT1A receptor agonists, including the clinical candidates NLX-101 (F15599), NLX-204, and NLX-266[1][2].

Unlike traditional agonists, derivatives of this scaffold preferentially activate the ERK1/2 phosphorylation pathway over β -arrestin recruitment[3]. This biased signaling translates to robust, rapid-acting antidepressant and antiparkinsonian efficacy in vivo, while minimizing the adverse side effects typically associated with 5-HT1A activation[2][3].

Signaling Scaffold (1-Benzoylpiperidin-4-yl)methanamine (Core Scaffold) Agonist Biased 5-HT1A Agonists (e.g., NLX-204, NLX-266) Scaffold->Agonist Chemical Derivatization Receptor 5-HT1A Receptor Binding Agonist->Receptor High Affinity (pKi > 10) ERK ERK1/2 Phosphorylation (Antidepressant Efficacy) Receptor->ERK Preferential Activation Arrestin β-Arrestin Recruitment (Minimized Side Effects) Receptor->Arrestin Attenuated Pathway

Role of the target scaffold in 5-HT1A receptor biased signaling pathways.

Mechanistic Chromatographic Strategy

Analyzing (1-Benzoylpiperidin-4-yl)methanamine presents specific chromatographic challenges due to its primary aliphatic amine (methanamine group), which is fully protonated at typical LC-MS pH levels.

The Challenge of Basic Amines in Reversed-Phase (RP) LC

On standard silica-based C18 columns, protonated amines undergo secondary ion-exchange interactions with unendcapped, ionized surface silanols. This manifests chromatographically as severe peak tailing, retention time drift, and band broadening[4].

The Solution: To mitigate silanol interactions without using non-volatile ion-pairing agents (which suppress ESI signals), a carefully balanced volatile buffer system is required. The addition of 2–10 mM ammonium formate to a 0.1% formic acid mobile phase significantly increases the ionic strength of the eluent[4][5]. The ammonium ions ( NH4+​ ) competitively bind to residual silanols, masking them from the analyte, while the formate buffer stabilizes the local pH, resulting in sharp, symmetrical peaks and excellent ESI+ ionization efficiency[6].

The Orthogonal HILIC Approach

For highly polar basic molecules, reversed-phase retention can be inherently weak. Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism specifically suited for polar monoamines[7]. In HILIC, the analyte partitions into a water-rich layer immobilized on a polar stationary phase (e.g., BEH Amide)[8]. Because HILIC mobile phases contain high concentrations of aprotic organic solvent (typically >70% acetonitrile), desolvation efficiency in the ESI source is dramatically enhanced, often yielding a 10- to 100-fold increase in MS sensitivity[6][8].

LCMS_Strategy Start Analyte: (1-Benzoylpiperidin-4-yl)methanamine Polar Primary Amine RP Reversed-Phase (RP-UHPLC) BEH C18 Column Start->RP Standard Profiling HILIC HILIC Mode BEH Amide Column Start->HILIC Polar Retention BufferRP Aqueous: 2 mM NH4Fa + 0.1% FA Organic: ACN + 0.1% FA (Masks Silanols, Prevents Tailing) RP->BufferRP BufferHILIC Aqueous: 10 mM NH4Fa + 0.125% FA Organic: 95% ACN + Buffer (Promotes Aqueous Partitioning) HILIC->BufferHILIC MS ESI+ MS/MS Detection [M+H]+ m/z 219.15 BufferRP->MS BufferHILIC->MS

Workflow for selecting chromatographic modes for basic polar amines.

Experimental Protocols

Self-Validating Sample Preparation (Biological Matrices)

To ensure robust quantitation without solvent-induced peak distortion, the extraction solvent must be matched to the initial chromatographic conditions[5].

  • Aliquot 50 µL of plasma/serum or brain homogenate into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the internal standard (IS) to precipitate proteins.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4 °C.

  • Crucial Step: Transfer 100 µL of the supernatant and dilute with 100 µL of the initial mobile phase (e.g., 95% Water / 5% ACN for RP-LC). Causality: Injecting high-organic extracts directly onto a reversed-phase column causes early elution and peak splitting. Dilution ensures proper on-column focusing.

  • Transfer to an autosampler vial for injection.

Method A: Reversed-Phase LC-MS/MS (High-Sensitivity PK/PD)

Optimized for routine quantification of the scaffold and its lipophilic derivatives[1][2].

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 μm)

  • Column Temperature: 40 °C

  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Method B: HILIC-MS/MS (Orthogonal Polar Profiling)

Optimized for capturing highly polar metabolites and ensuring retention of the underivatized primary amine[6].

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 μm)

  • Column Temperature: 45 °C

  • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.125% Formic Acid[6]

  • Mobile Phase B: 95% Acetonitrile / 5% Water + 10 mM Ammonium Formate + 0.125% Formic Acid

  • Flow Rate: 0.5 mL/min

Data Presentation & Parameters

Table 1: RP-UHPLC Gradient Program (Method A)
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
1.0095.05.06 (Linear)
5.0010.090.06 (Linear)
6.5010.090.06 (Linear)
6.6095.05.06 (Linear)
8.0095.05.0Re-equilibration
Table 2: HILIC Gradient Program (Method B)

Note: HILIC gradients run from high organic to high aqueous.

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 0.0 100.0 Initial
2.00 0.0 100.0 6 (Linear)
6.00 50.0 50.0 6 (Linear)
7.50 50.0 50.0 6 (Linear)
7.60 0.0 100.0 6 (Linear)

| 10.00 | 0.0 | 100.0 | Re-equilibration |

Table 3: Mass Spectrometry (ESI+) MRM Parameters

System: Triple Quadrupole Mass Spectrometer (e.g., Waters TQD or Xevo)

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)

| Target Scaffold | 219.15 | 202.10 (Loss of NH3​ ) | 25 | 30 | 15 | | Target Scaffold | 219.15 | 105.00 (Benzoyl cation) | 25 | 30 | 25 | | Target Scaffold | 219.15 | 114.10 (Piperidine ring) | 25 | 30 | 20 |

System Suitability & Self-Validation Criteria

A method is only as reliable as its continuous validation. Before executing the analytical batch, the system must pass the following self-validating checks:

  • Matrix Effect Evaluation: Calculate the matrix factor (MF) by comparing the peak area of the analyte spiked post-extraction into a blank matrix against the peak area of a neat standard. An MF between 0.85 and 1.15 indicates negligible ion suppression/enhancement.

  • System Suitability Test (SST): Inject a mid-level Quality Control (QC) standard six consecutive times.

    • Acceptance Criteria: Retention time %RSD 1.0%, Peak Area %RSD 5.0%, and USP Tailing Factor ( Tf​ ) between 0.8 and 1.5. Failure to meet Tf​ criteria indicates active silanol sites; fresh ammonium formate buffer must be prepared.

  • Carryover Check: Injection of a solvent blank immediately following the Upper Limit of Quantification (ULOQ) must yield a signal 20% of the Lower Limit of Quantification (LLOQ).

References

  • Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity Source: PMC / nih.gov URL:[Link]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters Source: PubMed / nih.gov URL:[Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring Source: PMC / nih.gov URL:[Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests Source: PMC / nih.gov URL:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: MDPI URL:[Link]

  • Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • HILIC Tips to Strengthen Your Analysis Source: Phenomenex URL:[Link]

Sources

Application

The Lynchpin in Neuro-Pharmacology: A Guide to (1-Benzoylpiperidin-4-yl)methanamine as a Key Synthetic Intermediate

Introduction: The Strategic Importance of the Piperidine Scaffold In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged structure," a testament to its recurring presence in a multitude of b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and capacity to forge diverse molecular interactions render it an exceptionally versatile building block in the quest for novel therapeutics. This guide delves into the practical application of a highly valuable piperidine derivative, (1-Benzoylpiperidin-4-yl)methanamine, a key intermediate in the synthesis of potent and selective neurological drug candidates. We will provide a comprehensive overview of its synthesis, application in drug development, and detailed experimental protocols, underpinned by the principles of scientific integrity and practical, field-tested insights.

The benzoylpiperidine moiety is a recognized pharmacophore, contributing to the metabolic stability of drug candidates and acting as a potential bioisostere for other cyclic structures, such as the piperazine ring. This makes (1-Benzoylpiperidin-4-yl)methanamine a strategic starting point for the synthesis of compounds targeting a range of neurological disorders.

Core Synthesis of (1-Benzoylpiperidin-4-yl)methanamine: A Step-by-Step Protocol

The synthesis of (1-Benzoylpiperidin-4-yl)methanamine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a robust and reproducible method, commencing with the commercially available 4-(aminomethyl)piperidine. The strategy hinges on the use of a tert-butyloxycarbonyl (Boc) protecting group to enable selective N-benzoylation of the piperidine ring.

cluster_0 Synthesis of (1-Benzoylpiperidin-4-yl)methanamine A 4-(Aminomethyl)piperidine B tert-Butyl (piperidin-4-ylmethyl)carbamate A->B Boc₂O, Base (Boc Protection) C tert-Butyl ((1-benzoylpiperidin-4-yl)methyl)carbamate B->C Benzoyl Chloride, Base (N-Benzoylation) D (1-Benzoylpiperidin-4-yl)methanamine C->D Acid (e.g., TFA) (Boc Deprotection)

Caption: Synthetic workflow for (1-Benzoylpiperidin-4-yl)methanamine.

Protocol 1: Synthesis of (1-Benzoylpiperidin-4-yl)methanamine

Step 1: Boc Protection of 4-(Aminomethyl)piperidine

  • Rationale: The primary amine of 4-(aminomethyl)piperidine is more nucleophilic than the secondary amine of the piperidine ring. To achieve selective benzoylation at the piperidine nitrogen, the primary amine must first be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the subsequent benzoylation step and its facile removal under acidic conditions.

  • Procedure:

    • Dissolve 4-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of 1,4-dioxane and water.

    • Add a base, such as triethylamine (1.5 eq) or sodium hydroxide (1.1 eq), to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (piperidin-4-ylmethyl)carbamate.

Step 2: N-Benzoylation of tert-Butyl (piperidin-4-ylmethyl)carbamate

  • Rationale: With the primary amine protected, the piperidine nitrogen is now the sole site for acylation. Benzoyl chloride is a common and effective reagent for this transformation. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct.

  • Procedure:

    • Dissolve tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

    • Add a base, such as triethylamine (1.5 eq) or pyridine.

    • Cool the reaction mixture to 0 °C.

    • Add benzoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by TLC.

    • After completion, wash the reaction mixture with water and brine.

    • Dry the organic layer, filter, and evaporate the solvent.

    • Purify the crude product, tert-butyl ((1-benzoylpiperidin-4-yl)methyl)carbamate, by column chromatography on silica gel.

Step 3: Boc Deprotection to Yield (1-Benzoylpiperidin-4-yl)methanamine

  • Rationale: The final step involves the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions, which cleave the carbamate bond. Trifluoroacetic acid (TFA) is highly effective for this purpose.

  • Procedure:

    • Dissolve tert-butyl ((1-benzoylpiperidin-4-yl)methyl)carbamate (1.0 eq) in DCM.

    • Add an excess of trifluoroacetic acid (TFA, typically 5-10 equivalents) at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

    • Dry the organic layer and concentrate to obtain (1-Benzoylpiperidin-4-yl)methanamine.

StepProductTypical YieldPurity (by HPLC)
1tert-Butyl (piperidin-4-ylmethyl)carbamate85-95%>95%
2tert-Butyl ((1-benzoylpiperidin-4-yl)methyl)carbamate70-85%>98%
3(1-Benzoylpiperidin-4-yl)methanamine80-90%>97%

Application in Drug Synthesis: Targeting Serotonin 5-HT1A Receptors

(1-Benzoylpiperidin-4-yl)methanamine is a crucial intermediate in the synthesis of novel serotonin 5-HT1A receptor agonists, which are promising candidates for the treatment of depression and anxiety. The primary amine of the intermediate serves as a nucleophile for the introduction of various side chains, allowing for the fine-tuning of pharmacological properties.

A prominent application is the N-alkylation with aryloxyethyl halides to produce potent and selective 5-HT1A receptor-biased agonists.

cluster_1 Application in 5-HT1A Receptor Agonist Synthesis D (1-Benzoylpiperidin-4-yl)methanamine F 5-HT1A Receptor Agonist D->F Base (e.g., K₂CO₃) Solvent (e.g., DMF) (N-Alkylation) E Aryloxyethyl Halide E->F

Caption: N-alkylation of the intermediate to form a 5-HT1A receptor agonist.

Protocol 2: N-Alkylation for the Synthesis of a 5-HT1A Receptor Agonist
  • Rationale: This protocol describes a direct nucleophilic substitution (SN2) reaction where the primary amine of (1-Benzoylpiperidin-4-yl)methanamine displaces a halide from an aryloxyethyl halide. The choice of base and solvent is critical for reaction efficiency.

  • Procedure:

    • To a solution of (1-Benzoylpiperidin-4-yl)methanamine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

    • Add the desired aryloxyethyl halide (e.g., 2-(pyridin-2-yloxy)ethyl bromide, 1.1 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the target 5-HT1A receptor agonist.

SubstrateProductTypical YieldPurity (by HPLC)
(1-Benzoylpiperidin-4-yl)methanamineN-((1-benzoylpiperidin-4-yl)methyl)-2-(pyridin-2-yloxy)ethan-1-amine50-70%>98%

Troubleshooting and Key Considerations

  • Incomplete Reactions: If reactions are sluggish, consider increasing the temperature, reaction time, or using a more polar solvent like DMF. For N-alkylation, the addition of a catalytic amount of sodium iodide can facilitate the reaction with alkyl chlorides or bromides through the Finkelstein reaction.

  • Side Reactions: In the N-benzoylation step, ensure the primary amine is fully protected to avoid the formation of di-benzoylated products. During N-alkylation, using a slight excess of the amine can help to minimize dialkylation, although this can make purification more challenging.

  • Purification: Column chromatography is generally effective for purifying the intermediates and final products. A gradient elution system, for example, with ethyl acetate and hexanes, is often suitable.

Conclusion

(1-Benzoylpiperidin-4-yl)methanamine is a strategically important chemical intermediate that provides a versatile platform for the synthesis of novel drug candidates, particularly those targeting the central nervous system. The protocols detailed in this guide offer a robust framework for its synthesis and subsequent derivatization. By understanding the rationale behind each experimental step, researchers can effectively troubleshoot and adapt these methods to their specific drug discovery programs. The continued exploration of derivatives based on this scaffold holds significant promise for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Application of Chiral Piperidine Scaffolds in Drug Design. (URL: [Link])

  • Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A - PubMed. (URL: [Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (URL: [Link])

  • [18F]F13640: a selective agonist PET radiopharmaceutical for imaging functional 5-HT1A receptors in humans - PMC. (URL: [Link])

  • Document: Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A - ChEMBL - EMBL-EBI. (URL: [Link])

  • Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists
Method

Application Notes &amp; Protocols: A Guide to Designing and Characterizing Biased Agonists for G-Protein Coupled Receptors

Introduction: Beyond Simple Activation to Sculpting Cellular Signals G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately 36% of all FDA-approve...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Simple Activation to Sculpting Cellular Signals

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately 36% of all FDA-approved drugs.[1] For decades, the prevailing model of GPCR activation was linear: a ligand binds, the receptor activates a specific G-protein, and a predictable downstream cascade ensues. This led to the classification of ligands as agonists, antagonists, or inverse agonists.[1] However, this model has been revolutionized by the discovery of biased agonism , also known as functional selectivity.[1][2]

This paradigm shift revealed that GPCRs are not simple on/off switches but are capable of adopting multiple active conformations upon ligand binding.[1][3] Each conformation can preferentially engage with different intracellular signaling partners, primarily heterotrimeric G-proteins or β-arrestins.[1][4] A "biased agonist" is a ligand that stabilizes a receptor conformation that favors the activation of one pathway over another.[1][3] For example, a G-protein-biased agonist for the µ-opioid receptor could, in theory, provide powerful analgesia (a G-protein-mediated effect) while minimizing side effects like respiratory depression and constipation, which are linked to β-arrestin signaling.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for designing and characterizing biased agonists, moving from theoretical concepts to actionable, validated protocols.

The Molecular Basis of Biased Agonism

An agonist-bound GPCR serves as a scaffold for intracellular transducer proteins. The two major classes of transducers are:

  • G-Proteins: Heterotrimeric proteins (Gα, Gβγ) that, upon activation, dissociate and modulate the activity of effector enzymes like adenylyl cyclase or phospholipase C, leading to changes in second messenger levels (e.g., cAMP, IP3, Ca2+).[1]

  • β-Arrestins: Initially known for their role in receptor desensitization and internalization, β-arrestins are now recognized as versatile scaffolding proteins that can initiate their own G-protein-independent signaling cascades, often involving pathways like the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[6][7][8]

A conventional, or "balanced," agonist activates both G-protein and β-arrestin pathways. A biased agonist, by contrast, selectively engages one over the other. This selectivity arises from the unique conformational state the ligand imposes on the receptor.[1][9]

G_protein_vs_beta_arrestin_signaling cluster_0 Balanced Agonist cluster_1 Biased Agonist Ligand1 Balanced Agonist GPCR1 GPCR Ligand1->GPCR1 Binds G_Protein1 G-Protein Signaling (e.g., cAMP) GPCR1->G_Protein1 Activates Arrestin1 β-Arrestin Signaling (e.g., pERK) GPCR1->Arrestin1 Activates Ligand2 G-Protein Biased Agonist GPCR2 GPCR Ligand2->GPCR2 Binds G_Protein2 G-Protein Signaling (e.g., cAMP) GPCR2->G_Protein2 Strongly Activates Arrestin2 β-Arrestin Signaling (e.g., pERK) GPCR2->Arrestin2 Weakly Activates

Figure 1. Canonical vs. Biased GPCR Signaling.

Part 1: Strategies for Designing Biased Agonists

The rational design of biased agonists is a frontier in medicinal chemistry.[10] Success often hinges on exploiting subtle differences in the receptor's orthosteric (primary ligand) or allosteric (secondary) binding pockets.

  • Structure-Based Design: With the increasing availability of high-resolution crystal structures of GPCRs in various conformational states, computational approaches like molecular docking and molecular dynamics simulations are becoming invaluable. These methods can predict how a ligand might stabilize a specific receptor conformation that favors interaction with either a G-protein or a G-protein-coupled receptor kinase (GRK), the latter being a prerequisite for β-arrestin binding.[10]

  • Medicinal Chemistry Approaches:

    • Pharmacophore Elaboration: Systematically modifying functional groups on a known balanced agonist can introduce steric or electronic changes that disrupt interaction with one transducer while preserving or enhancing interaction with another.[11]

    • Bivalent Ligands: Linking two distinct pharmacophores (e.g., an agonist and an antagonist) can create a molecule that interacts with a GPCR dimer in a way that promotes a biased signaling profile.[12]

Part 2: The Experimental Workflow for Characterizing Biased Agonism

Identifying and quantifying biased agonism requires a systematic, multi-assay approach. The goal is to determine the potency (EC50) and efficacy (Emax) of a test compound for at least two distinct signaling pathways and compare these values to a reference compound, which is often the endogenous ligand or a well-characterized balanced agonist.[1]

experimental_workflow Start Ligand Design & Synthesis Binding Protocol 1: Receptor Binding Assay (Determine Affinity, Ki) Start->Binding G_Protein Protocol 2: G-Protein Pathway Assay (e.g., BRET, cAMP) Binding->G_Protein Arrestin Protocol 3: β-Arrestin Recruitment Assay (e.g., EFC, Tango) Binding->Arrestin Downstream Protocol 4 (Optional): Downstream Signaling (e.g., pERK) G_Protein->Downstream Analysis Protocol 5: Data Analysis & Bias Calculation (Operational Model) G_Protein->Analysis Arrestin->Downstream Arrestin->Analysis Downstream->Analysis Validation In Vivo Validation Analysis->Validation

Figure 2. Experimental Workflow for Biased Agonist Characterization.

Protocol 1: Radioligand Binding Assays (Affinity Determination)

Objective: To determine the binding affinity (Ki) of the test compound for the target receptor. This is a crucial first step to confirm that the compound interacts directly with the receptor of interest.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor, typically expressed in cell membranes.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-ligand) specific for the receptor

  • Non-labeled reference ligand (for non-specific binding determination)

  • Test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters and a cell harvester

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the reference ligand.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • Total Binding: Wells with membranes and radioligand only.

    • Non-Specific Binding (NSB): Wells with membranes, radioligand, and a saturating concentration of a non-labeled reference ligand.

    • Test Compound: Wells with membranes, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: G-Protein Pathway Activation Assay (BRET-based)

Objective: To quantify the potency (EC50) and efficacy (Emax) of a test compound for activating a specific G-protein pathway.

Principle: Bioluminescence Resonance Energy Transfer (BRET) assays are powerful tools for monitoring protein-protein interactions in live cells.[13][14][15] This protocol describes a common BRET format that measures the dissociation of the Gα and Gβγ subunits upon receptor activation.[13][16]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression plasmids:

    • GPCR of interest

    • Gα subunit

    • Gβ subunit fused to a BRET acceptor (e.g., Venus or YFP)

    • Gγ subunit

    • A Gβγ-binding protein (e.g., masGRK3ct) fused to a BRET donor (e.g., Renilla Luciferase, Rluc, or NanoLuc).[13][16]

  • Cell culture reagents and transfection reagent

  • White, opaque 96- or 384-well microplates

  • Assay buffer (e.g., HBSS)

  • BRET substrate (e.g., Coelenterazine h or Furimazine for NanoLuc)

  • Plate reader capable of dual-emission luminescence detection

Procedure:

  • Transfection: Co-transfect HEK293 cells with the expression plasmids. Culture for 24-48 hours to allow for protein expression.

    • Rationale: Expressing tagged G-protein subunits allows the BRET assay to monitor their interaction directly. The choice of NanoLuc over Rluc often provides a brighter signal and better signal-to-noise ratio.[13]

  • Cell Plating: Harvest the transfected cells and seed them into a white, opaque microplate at an optimized density. Allow cells to attach overnight.

  • Ligand Preparation: Prepare serial dilutions of the test compound and a reference agonist in assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the BRET substrate and incubate for 5-10 minutes in the dark.

    • Take a baseline reading on the BRET-capable plate reader.

    • Add the diluted compounds to the wells.

    • Immediately begin kinetic readings, or read at a fixed time point (e.g., 10-20 minutes) after agonist addition. The reader should simultaneously measure the light emission from the donor (e.g., ~460 nm for Rluc) and the acceptor (e.g., ~530 nm for YFP).[16]

  • Data Analysis:

    • Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Subtract the baseline BRET ratio from the post-stimulation ratio to get the net BRET change.

    • Normalize the data, setting the response of the buffer-only control to 0% and the maximal response of a full reference agonist to 100%.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for G-protein activation.

Protocol 3: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

Objective: To quantify the potency (EC50) and efficacy (Emax) of a test compound for inducing the recruitment of β-arrestin to the receptor.

Principle: Enzyme Fragment Complementation (EFC) assays, such as the PathHunter® assay, are widely used for their robustness and high-throughput compatibility.[6][8] The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal upon substrate addition.[6][8][17]

Materials:

  • A commercially available cell line stably co-expressing the GPCR-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion (e.g., from DiscoveRx/Eurofins).

  • Cell culture reagents

  • White, opaque 384-well assay plates

  • Assay buffer

  • Detection reagent kit (containing substrate for the reconstituted enzyme)

  • Luminometer

Procedure:

  • Cell Plating: Plate the engineered cells in a white, opaque 384-well plate at the recommended density (e.g., 5,000-10,000 cells/well) and incubate overnight.[6]

  • Ligand Preparation: Prepare serial dilutions of the test compound and a reference agonist. The final DMSO concentration should be kept constant and low (<1%).[6]

  • Agonist Stimulation: Add a small volume (e.g., 5 µL) of the diluted compounds to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.[6]

    • Scientist's Note: The incubation time is critical and should be optimized for each receptor, as the kinetics of β-arrestin recruitment can vary.

  • Detection:

    • Equilibrate the plate and the detection reagents to room temperature.

    • Add the detection reagent mixture to each well.

    • Incubate at room temperature for 60 minutes, protected from light.[6]

  • Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Subtract the average background signal (from buffer-only wells).

    • Normalize the data to the response of a reference full agonist (set to 100%).

    • Plot the normalized response against the log of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.[6]

Protocol 4: Downstream Signaling Assay (Phospho-ERK1/2)

Objective: To measure the activation of a downstream signaling pathway that can be modulated by both G-protein and β-arrestin pathways.

Principle: ERK1/2 phosphorylation is a common convergence point for many GPCR signaling pathways and can serve as a robust, integrated measure of receptor activation.[18][19] Homogeneous assays like HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™ are commonly used.[20][21] This protocol outlines a typical HTRF assay.

Materials:

  • Cells expressing the target GPCR

  • Cell culture reagents and 384-well plates

  • Phospho-ERK1/2 HTRF assay kit (containing a Europium cryptate-labeled anti-total-ERK antibody and a d2-labeled anti-phospho-ERK antibody)

  • Lysis buffer

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating & Starvation: Plate cells in a 384-well plate. Once confluent, starve the cells in serum-free media for 4-16 hours to reduce basal ERK phosphorylation.

  • Ligand Stimulation: Add serial dilutions of the test compound and incubate for a short period.

    • Rationale: ERK phosphorylation is often transient, peaking within 5-10 minutes of stimulation, so a kinetic analysis is recommended to find the optimal time point.[20]

  • Cell Lysis: Remove the stimulation medium and add the HTRF lysis buffer containing the two detection antibodies.

  • Incubation: Incubate for at least 4 hours at room temperature (or overnight at 4°C) to allow for antibody binding.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (d2).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Normalize the data and plot the dose-response curves as described in previous protocols to determine EC50 and Emax values.

Part 3: Data Analysis - Quantifying and Visualizing Bias

Once you have robust dose-response curves for at least two pathways (e.g., G-protein and β-arrestin), you can quantify the bias.[22]

Principle: The operational model developed by Black and Leff provides a framework for quantifying ligand efficacy.[23] A key parameter is the "transduction coefficient" (log(τ/KA)), which combines the efficacy (τ) and affinity (KA) of a ligand for a specific pathway. Bias is determined by comparing the transduction coefficients for two pathways relative to a reference agonist.[24]

Calculation Steps:

  • Global Fit: For each ligand and each pathway, globally fit the dose-response data to the operational model using software like GraphPad Prism. This will yield values for KA (equilibrium dissociation constant) and τ (transduction coefficient).[25]

  • Calculate Log(τ/KA): For each ligand (L) in each pathway (P1 and P2), calculate the transduction coefficient:

    • Log(τ/KA)P1_L

    • Log(τ/KA)P2_L

  • Calculate ΔLog(τ/KA): Determine the difference in transduction coefficient between the two pathways for each ligand.

    • ΔLog(τ/KA)_L = Log(τ/KA)P1_L - Log(τ/KA)P2_L

  • Calculate Bias Factor (ΔΔLog): Calculate the bias by comparing the ΔLog of the test ligand to the ΔLog of the reference ligand.

    • Bias Factor = ΔLog(τ/KA)_Test_Ligand - ΔLog(τ/KA)_Reference_Ligand

  • A bias factor of 0 indicates no bias relative to the reference ligand.

  • A positive bias factor indicates bias towards Pathway 1.

  • A negative bias factor indicates bias towards Pathway 2.

Data Presentation:

Summarize the key pharmacological parameters in a table for clear comparison.

CompoundG-Protein (cAMP)β-Arrestin RecruitmentBias Factor
EC50 (nM) Emax (%) EC50 (nM)
Reference Agonist1.51005.2
Test Compound A 2.3 95 550
Test Compound B15.66012.1

Conclusion and Future Outlook

The paradigm of biased agonism offers an unprecedented opportunity to design safer and more effective medicines by precisely tuning the signaling output of GPCRs.[3] The successful development of these next-generation therapeutics depends on a rigorous and quantitative approach to their characterization. The workflow and protocols detailed in this guide provide a validated framework for identifying, quantifying, and advancing biased agonists from initial design to preclinical validation. As our understanding of the structural basis for bias deepens, we can anticipate that the rational design of functionally selective ligands will become a cornerstone of modern drug discovery.[10]

References

  • Wootten, D., Christopoulos, A., & Sexton, P. M. (2018). Mechanisms of signalling and biased agonism in G protein-coupled receptors. Nature Reviews Molecular Cell Biology. [Link]

  • Olsen, R. H. J., DiBerto, J. F., English, J. G., & Roth, B. L. (2020). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology. [Link]

  • Gurevich, V. V., & Gurevich, E. V. (2018). Rational design of biased G protein-coupled receptor agonists. Journal of Biological Chemistry. [Link]

  • Leroy, D., Missotten, M., Waltzinger, C., Martin, T., & Scheer, A. (2007). G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation. Journal of Receptors and Signal Transduction. [Link]

  • Avet, C., Mervin, L., & Kamal, M. (2020). Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins. STAR Protocols. [Link]

  • BMG Labtech. (n.d.). AlphaScreen SureFire Phospho-ERK assay. BMG Labtech Application Note. [Link]

  • Haskell-Luevano, C. (2018). A Surprising Recipe for Designing Biased Ligands. Journal of Medicinal Chemistry. [Link]

  • Held, P., Banks, P., Huwiler, K., Robers, M., & Hanson, B. (2010). Automated Processing of a Homogeneous Phospho-ERK1/2 Assay for Use as a Generic GPCR Sensor. Agilent Application Note. [Link]

  • Stallaert, W., Christopoulos, A., & Bouvier, M. (2011). GPCR systems pharmacology: a different perspective on the development of biased therapeutics. American Journal of Physiology-Cell Physiology. [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Bookshelf. [Link]

  • Stahl, E. L., & Bohn, L. M. (2014). A Pharmacological Primer of Biased Agonism. The Journal of pharmacology and experimental therapeutics. [Link]

  • Assay Guidance Manual. (2012). Phospho-ERK Assays. NCBI Bookshelf. [Link]

  • Gesty-Palmer, D., & Luttrell, L. M. (2015). Practical Guide for Calculating and Representing Biased Signaling by GPCR Ligands: A Stepwise Approach. Methods. [Link]

  • Soethoudt, M., et al. (2017). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Journal of Visualized Experiments. [Link]

  • Namkung, Y., et al. (2015). Real-Time BRET Assays to Measure G Protein/Effector Interactions. Methods in Molecular Biology. [Link]

  • Montana Molecular. (n.d.). Green Fluorescent Borealis Arrestin Assays. Montana Molecular Protocol. [Link]

  • Gmeiner, P. (2022). A Potential Blueprint for the Design of Biased Ligands for Aminergic GPCRs. Molecules. [Link]

  • Rajagopal, S., Rajagopal, K., & Lefkowitz, R. J. (2010). Fulfilling the Promise of "Biased" G Protein–Coupled Receptor Agonism. Molecular pharmacology. [Link]

  • Bio-Techne. (n.d.). GPCR Efficacy and Biased Agonism. Bio-Techne. [Link]

  • Grundmann, M., et al. (2018). Practical guide for calculating and representing biased signaling by GPCR ligands: A stepwise approach. ResearchGate. [Link]

  • Ayoub, M. A., Al-Senaidy, A., & Pin, J. P. (2012). Receptor-G Protein Interaction Studied by Bioluminescence Resonance Energy Transfer: Lessons from Protease-Activated Receptor 1. Frontiers in Endocrinology. [Link]

  • Martemyanov, K. A., & Lambert, N. A. (2015). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology.
  • Wisler, J. W., et al. (2014). Biased agonism: An emerging paradigm in GPCR drug discovery. CNS & Neurological Disorders-Drug Targets. [Link]

  • Borroto-Escuela, D. O., et al. (2021). The Old and New Visions of Biased Agonism Through the Prism of Adenosine Receptor Signaling and Receptor/Receptor and Receptor/Protein Interactions. Frontiers in Pharmacology. [Link]

  • Hauser, A. S., et al. (2022). Biased Signaling in G Protein-Coupled Receptors: Understanding the Biological Relevance and Tools for Probing Functionally Selective Ligands. Biochemistry. [Link]

  • Smith, J. S., & Rajagopal, S. (2016). Mechanisms of signalling and biased agonism in G protein-coupled receptors. Nature Reviews Drug Discovery. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

  • Dr. GPCR. (2024). Quantifying Biased Agonism using the Operational Model: Strategies 4 GPCR Research #GPCRMasterclass. YouTube. [Link]

  • Lo, M., & Majumdar, S. (2020). Genetically encoded tools for in vivo G-protein-coupled receptor agonist detection at cellular resolution. British Journal of Pharmacology. [Link]

  • Zhang, Y., et al. (2021). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Cellular and Molecular Life Sciences. [Link]

  • Venkatakrishnan, A. J., & Deupi, X. (2019). The model used for calculating the ligand bias in GPCRs. ResearchGate. [Link]

  • Griffin, M. T., et al. (2018). A method for the quantification of biased signalling at constitutively active receptors. British journal of pharmacology. [Link]

  • van der Velden, W. J. C., et al. (2019). Quantifying biased signaling in GPCRs using BRET-based biosensors. ResearchGate. [Link]

  • Zhang, X., & Zhang, C. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • Kenakin, T. (2017). A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors. Journal of Receptors and Signal Transduction. [Link]

  • Gillis, A., et al. (2020). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

Sources

Application

Application Note: Advanced Crystallization Strategies for (1-Benzoylpiperidin-4-yl)methanamine Derivatives

Scientific Context & Target Profile (1-Benzoylpiperidin-4-yl)methanamine derivatives represent a critical class of pharmacophores in modern neuropharmacology. Structurally, they feature a bulky, lipophilic benzoylpiperid...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Target Profile

(1-Benzoylpiperidin-4-yl)methanamine derivatives represent a critical class of pharmacophores in modern neuropharmacology. Structurally, they feature a bulky, lipophilic benzoylpiperidine core coupled with a highly basic primary methanamine group. These compounds are highly valued for their role as "biased agonists" at the serotonin 5-HT1A receptor[1]. By preferentially activating the β-arrestin-mediated ERK1/2 phosphorylation pathway over traditional G-protein signaling, these derivatives exhibit robust antidepressant and antinociceptive efficacy while minimizing adverse effects like serotonin syndrome[1].

Pathway Ligand 1-Benzoylpiperidin-4-yl Derivative Receptor 5-HT1A Receptor Ligand->Receptor Biased Agonism G_Protein G-Protein Pathway (cAMP Inhibition) Receptor->G_Protein Weakened Arrestin β-Arrestin Pathway (ERK1/2 Phosphorylation) Receptor->Arrestin Favored Outcome2 Adverse Effects (Serotonin Syndrome) G_Protein->Outcome2 Outcome1 Antidepressant / Antinociceptive Efficacy Arrestin->Outcome1

Biased signaling pathway of 1-benzoylpiperidin-4-yl methanamine derivatives at 5-HT1A.

The Physicochemical Challenge: Amine Basicity and "Oiling Out"

Isolating the free base of these derivatives presents a significant thermodynamic challenge. During cooling or antisolvent crystallization, the free base frequently undergoes Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[2].

Causality of LLPS: Oiling out occurs when the supersaturated solution crosses the binodal curve before reaching the critical supersaturation required for primary nucleation. Because the free base has a low melting point and high conformational flexibility, it forms a metastable emulsion of solute-rich oil droplets in a solvent-rich continuous phase. If left unmitigated, these droplets eventually crash out as an amorphous, gummy solid that traps impurities and residual solvents[2].

G A Free Base (1-Benzoylpiperidin-4-yl)methanamine B Solvent & Counterion Addition (e.g., Oxalic Acid) A->B C Cooling / Antisolvent Addition B->C D Metastable Zone (Risk of LLPS / Oiling Out) C->D E Intervention: Seeding or Ultrasound D->E Prevent Emulsion F Controlled Nucleation E->F G Crystal Growth & Maturation F->G H Filtration & Drying (High-Purity API) G->H

Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Workflow: Salt Screening & Thermodynamic Stabilization

To bypass the free base's propensity for LLPS, reactive crystallization (salt formation) is the definitive strategy. The primary amine readily reacts with organic and inorganic acids. Empirical data demonstrates that dicarboxylic acids (e.g., oxalic acid) form highly stable, crystalline networks due to extensive intermolecular hydrogen bonding between the oxalate anion and the protonated methanamine[3].

Quantitative Data: Counterion Screening Summary
CounterionpKa of AcidSolvent SystemCrystallization OutcomeYield (%)Melting Point (°C)
Free Base N/AEthyl Acetate / HexaneOiling out (LLPS), viscous liquidN/AOil
Hydrochloride -6.0Isopropanol / MTBEHygroscopic solid, polymorphic68.4145 - 148
Oxalate 1.25, 4.14Diethyl Ether / EtOHHighly crystalline, non-hygroscopic85.2188 - 190
Mesylate -1.9Acetone / HeptaneSlow nucleation, fine needles72.1162 - 164
Tartrate 2.89, 4.40Ethanol / WaterGelation, poor filterability45.0Decomposes

Note: The oxalate salt provides the optimal balance of yield, crystallinity, and handling properties, making it the preferred form for in vivo antinociceptive and antidepressant studies[3].

Self-Validating Experimental Protocols

Protocol A: Seeding-Assisted Reactive Crystallization of the Oxalate Salt

This batch protocol utilizes antisolvent addition combined with precise seeding to prevent LLPS and ensure high polymorphic purity[3].

  • Dissolution: Dissolve 10.0 g of the (1-Benzoylpiperidin-4-yl)methanamine free base in 50 mL of absolute ethanol at 45 °C under continuous agitation (250 rpm).

    • Causality: Ethanol acts as a strong hydrogen-bond donor/acceptor, fully solubilizing the free base and the subsequent acid.

  • Acid Addition: Slowly add 1.05 equivalents of anhydrous oxalic acid dissolved in 20 mL of ethanol dropwise over 15 minutes.

    • Causality: The slight stoichiometric excess ensures complete protonation of the primary amine, preventing the co-crystallization of unreacted free base.

  • Antisolvent Introduction & Seeding: Cool the reactor to 35 °C. Begin dropwise addition of dry diethyl ether (antisolvent). After adding 30 mL of diethyl ether, the solution will reach the upper limit of its metastable zone width (MSZW). Immediately introduce 0.1 g (1 wt%) of pre-milled oxalate salt seeds.

    • Causality: Diethyl ether drastically reduces the solubility of the ionic salt. Adding seeds exactly at the MSZW boundary provides a low-energy surface for secondary nucleation, completely bypassing the oiling-out phase[2].

  • Maturation & Desupersaturation: Hold the temperature at 35 °C for 1 hour, then apply a linear cooling ramp of 0.2 °C/min down to 5 °C. Add the remaining 40 mL of diethyl ether.

    • Validation Check: Analyze the mother liquor via HPLC. A supernatant concentration below 3 mg/mL confirms optimal desupersaturation.

  • Isolation: Filter the suspension under vacuum, wash the filter cake with cold diethyl ether (2 x 15 mL), and dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Continuous Flow Sonocrystallization (Ultrasound-Assisted)

For scale-up, continuous reactive crystallization using ultrasound eliminates the need for manual seed preparation and prevents reactor fouling[4].

  • Stream Preparation:

    • Stream A: 0.5 M free base in Isopropanol.

    • Stream B: 0.55 M oxalic acid in Isopropanol.

  • Impinging Jet Mixing: Pump Stream A and Stream B at equal flow rates (10 mL/min) into a T-mixer to initiate the acid-base reaction.

  • Sonication Zone: Direct the mixed stream immediately into a tubular crystallizer equipped with a flow-through ultrasonic transducer operating at 20 kHz (amplitude 40%).

    • Causality: Ultrasound induces acoustic cavitation. The violent collapse of cavitation bubbles generates localized high pressures and cooling rates, forcing instantaneous primary nucleation. This rapid nucleation consumes supersaturation so quickly that the system never enters the LLPS boundary[4].

  • Residence Time & Growth: Pass the nucleated slurry through a 15-meter coiled residence time unit (RTU) maintained at 10 °C to allow for crystal growth and maturation.

    • Validation Check: Utilize inline Focused Beam Reflectance Measurement (FBRM) at the outlet. A stable chord length distribution (CLD) peaking at 45-50 μm validates steady-state continuous crystallization.

  • Continuous Filtration: Route the effluent to a continuous rotary vacuum filter for isolation.

References

  • [1] Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antidepressant-like Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [2] Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development - ACS Publications.[Link]

  • [4] Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine?. Organic Process Research & Development - ACS Publications.[Link]

  • [3] Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. PMC - NIH.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Benzoylpiperidin-4-yl)methanamine

Welcome to the technical support guide for the synthesis of (1-Benzoylpiperidin-4-yl)methanamine. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (1-Benzoylpiperidin-4-yl)methanamine. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic procedures, troubleshoot common issues, and improve the overall yield and purity of this important building block. (1-Benzoylpiperidin-4-yl)methanamine and its derivatives are key intermediates in the development of various pharmaceutically active compounds, including novel antidepressant agents and serotonin 5-HT1A receptor agonists.

This guide provides an in-depth analysis of the common synthetic routes, detailed troubleshooting in a question-and-answer format, and optimized experimental protocols grounded in established chemical principles.

Overview of Primary Synthetic Pathways

The successful synthesis of (1-Benzoylpiperidin-4-yl)methanamine hinges on the efficient execution of a few key transformations. Two primary, reliable pathways are generally employed, starting from either the corresponding nitrile or aldehyde precursor. The choice of route often depends on the availability of starting materials, scalability, and safety considerations, particularly concerning the choice of reducing agents.

  • Pathway A: The Nitrile Reduction Route. This is arguably the most common approach. It involves the reduction of 1-benzoylpiperidine-4-carbonitrile. This reduction is the critical, yield-determining step and can be accomplished using powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.

  • Pathway B: The Reductive Amination Route. This pathway utilizes 1-benzoylpiperidine-4-carbaldehyde as the starting material. The aldehyde is converted to the target primary amine in a one-pot reaction with an ammonia source and a reducing agent. This method is highly efficient and can offer advantages in terms of chemoselectivity.

Synthetic_Pathways cluster_0 Pathway A: Nitrile Reduction cluster_1 Pathway B: Reductive Amination Start_A 4-Piperidinecarbonitrile Benzoylation N-Benzoylation (PhCOCl, Base) Start_A->Benzoylation Step 1 Nitrile_Intermediate 1-Benzoylpiperidine- 4-carbonitrile Benzoylation->Nitrile_Intermediate Reduction Nitrile Reduction (e.g., LiAlH₄ or H₂/Catalyst) Nitrile_Intermediate->Reduction Step 2 (Critical) Final_Product (1-Benzoylpiperidin-4-yl)methanamine Reduction->Final_Product Start_B 1-Benzoylpiperidine- 4-carbaldehyde Reductive_Amination Reductive Amination (NH₃ source, Reducing Agent) Start_B->Reductive_Amination Reductive_Amination->Final_Product

Caption: Primary synthetic routes to (1-Benzoylpiperidin-4-yl)methanamine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Q1: My overall yield is low after a two-step synthesis. Where should I start troubleshooting?

A low overall yield in a multi-step synthesis is a common issue. A systematic approach is required.

Immediate Action Plan:

  • Isolate the Problem Step: Analyze the yield and purity of each intermediate. Is the yield loss primarily during the N-benzoylation (Step 1) or the nitrile reduction/reductive amination (Step 2)? The reduction of the nitrile is frequently the most challenging step.

  • Assess Purity: Use TLC, LC-MS, or ¹H NMR to check the purity of your starting materials and intermediates. Impurities in the starting material can carry through and inhibit subsequent reactions.

  • Review Reaction Conditions: Scrutinize the conditions of the low-yielding step. Pay close attention to reagent stoichiometry, reaction temperature, time, and solvent quality (especially dryness for moisture-sensitive reagents like LiAlH₄).

Troubleshooting_Workflow Start Low Overall Yield Detected Check_Purity Analyze Purity of Intermediates (TLC, NMR, LC-MS) Start->Check_Purity Yield_Step1 Yield of Step 1 (Benzoylation) Low? Check_Purity->Yield_Step1 Yield_Step2 Yield of Step 2 (Reduction) Low? Yield_Step1->Yield_Step2 No Optimize_Step1 Troubleshoot Benzoylation: - Check base & solvent - Verify PhCOCl quality - See Q6 Yield_Step1->Optimize_Step1 Yes Optimize_Step2 Troubleshoot Reduction: - Reagent choice (LiAlH₄ vs H₂) - Side reactions (See Q3) - Workup procedure (See Q4) Yield_Step2->Optimize_Step2 Yes End Yield Improved Yield_Step2->End No (Review Purification) Optimize_Step1->End Optimize_Step2->End

Caption: A systematic workflow for troubleshooting low-yield synthesis.

Q2 (Nitrile Route): The reduction of 1-benzoylpiperidine-4-carbonitrile is incomplete or messy. How can I improve it?

This is the most critical step. Success depends heavily on the choice of reducing agent and reaction conditions.

Option 1: Lithium Aluminum Hydride (LiAlH₄) LiAlH₄ is a powerful, non-selective reducing agent that readily converts nitriles to primary amines.

  • Expertise: LiAlH₄ is highly reactive and pyrophoric, especially with protic solvents (water, alcohols). Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Causality: Incomplete reduction is often due to deactivated LiAlH₄ (from moisture exposure) or insufficient equivalents. A molar ratio of 1.5 to 2.0 equivalents of LiAlH₄ relative to the nitrile is typically recommended to ensure the reaction goes to completion.

  • Protocol: The reaction is usually performed in anhydrous ethers like THF or Diethyl Ether at 0 °C, followed by warming to room temperature or gentle reflux.

Option 2: Catalytic Hydrogenation This is a safer and often cleaner alternative, suitable for larger-scale synthesis.

  • Expertise: Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Oxide (PtO₂). The choice of catalyst can influence selectivity. Non-noble metal catalysts, such as those based on Cobalt or Nickel, have also shown high efficiency and selectivity for converting nitriles to primary amines.

  • Causality: Catalyst activity can be poisoned by impurities (e.g., sulfur compounds). Using high-quality starting materials and solvents is crucial. Reaction parameters like hydrogen pressure, temperature, and solvent can dramatically affect the outcome. For instance, adding ammonia to the reaction mixture can help suppress the formation of secondary amine byproducts.

  • Protocol: The reaction is run in a pressure vessel under a hydrogen atmosphere (typically 50-500 psi). Solvents like methanol or ethanol, often with added ammonia, are common.

Parameter Lithium Aluminum Hydride (LiAlH₄) Catalytic Hydrogenation (e.g., H₂/Raney Ni)
Pros Fast, highly reactive, well-established for small scale.Safer, scalable, environmentally greener, often cleaner reaction profile.
Cons Pyrophoric, requires strictly anhydrous conditions, difficult workup.Requires specialized pressure equipment, catalyst can be expensive or pyrophoric (Raney Ni), potential for catalyst poisoning.
Key Variable Reagent quality and stoichiometry.Catalyst activity, H₂ pressure, temperature, additives (e.g., NH₃).
Typical Yield 70-90%75-95%
Q3 (Nitrile Route): I'm observing a significant byproduct with a mass corresponding to the dimer. What is it and how do I prevent it?

This is almost certainly the secondary amine byproduct, a classic issue in nitrile reductions.

  • Mechanism: During the reduction, the nitrile is first converted to a primary imine intermediate. This imine can react with the final primary amine product. The resulting aminal then eliminates a molecule of ammonia to form a secondary imine, which is subsequently reduced to the undesired secondary amine.

  • Prevention:

    • Use LiAlH₄: This reduction is typically very fast, minimizing the time the intermediate imine and final amine product are in solution together, thus reducing the chance of condensation.

    • Add Ammonia (for Catalytic Hydrogenation): When using catalytic hydrogenation, performing the reaction in a solution of ammonia (e.g., 7N NH₃ in Methanol) shifts the equilibrium away from the formation of the secondary imine.

    • Use Specific Catalysts: Certain catalysts, like phase-controlled hcp Cobalt nanoparticles, have been shown to exhibit high selectivity for the primary amine product by promoting rapid formation of the primary amine and preventing the key condensation step.

Side_Reaction Nitrile R-C≡N Imine Primary Imine [R-CH=NH] Nitrile->Imine [H] Pri_Amine Primary Amine (Desired Product) R-CH₂-NH₂ Imine->Pri_Amine [H] Condensation Condensation Imine->Condensation Pri_Amine->Condensation Sec_Imine Secondary Imine Condensation->Sec_Imine -NH₃ Sec_Amine Secondary Amine (Byproduct) (R-CH₂)₂NH Sec_Imine->Sec_Amine [H]

Caption: Formation of the secondary amine byproduct during nitrile reduction.

Q4: My LiAlH₄ reaction workup is difficult, forming persistent emulsions and giving inconsistent yields. What is the best practice?

The workup of LiAlH₄ reactions is notoriously challenging due to the formation of gelatinous aluminum salts. The "Fieser workup" is a widely adopted, reliable method for quenching the reaction and producing an easily filterable solid.

  • Causality: Incorrectly quenching LiAlH₄ (e.g., by adding water too quickly or in the wrong stoichiometry) leads to the formation of fine, gelatinous aluminum hydroxide precipitates that are extremely difficult to filter and trap the product, leading to significant yield loss.

  • The 1:1:3 "Fieser" Protocol: For a reaction using 'X' grams of LiAlH₄, the following are added sequentially and slowly at 0 °C with vigorous stirring:

    • 'X' mL of Water: Added dropwise. This reacts with excess LiAlH₄.

    • 'X' mL of 15% (w/v) aqueous NaOH: This helps to form granular, crystalline aluminum salts.

    • '3X' mL of Water: This completes the process, ensuring a stirrable slurry of granular solids.

  • Outcome: After stirring for 15-30 minutes, the mixture should contain a white, sandy precipitate that can be easily removed by filtration through a pad of Celite. The product can then be recovered from the filtrate. This method consistently provides better yields and easier handling than other quenching procedures.

Q5: How can I ensure the initial N-benzoylation step is efficient?

The N-benzoylation of the piperidine nitrogen is typically a high-yielding reaction but can be problematic if not controlled. The Schotten-Baumann reaction is the standard method.

  • Expertise: This reaction involves an acyl chloride (benzoyl chloride) and an amine (the piperidine precursor) in the presence of a base.

  • Causality: The base is critical. It neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive. A common issue is incomplete reaction due to insufficient or weak base.

  • Protocol: A robust procedure involves dissolving the piperidine starting material in a solvent like Dichloromethane (DCM) or using a biphasic system (e.g., DCM/water). An aqueous solution of a strong base like NaOH or K₂CO₃ is used. Benzoyl chloride is added slowly, often at 0 °C, to control the exotherm. The reaction is typically fast and can be monitored by TLC. An excess of the base ensures the reaction goes to completion.

Q6: What is the most effective method for purifying the final (1-Benzoylpiperidin-4-yl)methanamine product?

The final product is a basic amine, which allows for a simple and effective purification strategy that avoids column chromatography.

  • Method: Acid-Base Extraction

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic by adding a strong base (e.g., 10% NaOH solution) until the pH is >12. The amine will deprotonate and precipitate or form an oil.

    • Extract the now-basic aqueous layer multiple times with fresh organic solvent.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

This technique is highly effective for removing unreacted nitrile starting material and other non-basic byproducts and is more scalable than chromatography.

Optimized Experimental Protocols
Protocol 1: N-Benzoylation of 4-Piperidinecarbonitrile
  • To a round-bottom flask equipped with a magnetic stirrer, add 4-piperidinecarbonitrile (1.0 eq) and Dichloromethane (DCM, ~10 mL per gram of nitrile).

  • Add an aqueous solution of Sodium Hydroxide (2.5 eq, 2M solution). Cool the biphasic mixture to 0 °C in an ice bath.

  • Add Benzoyl Chloride (1.1 eq) dropwise via syringe over 15 minutes with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor completion by TLC.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-benzoylpiperidine-4-carbonitrile, which can often be used in the next step without further purification.

Protocol 2: Optimized LiAlH₄ Reduction

Warning: LiAlH₄ is pyrophoric. This procedure must be conducted by trained personnel under an inert atmosphere.

  • Set up an oven-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • To the flask, add LiAlH₄ (1.5 eq) and cover with anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Dissolve 1-benzoylpiperidine-4-carbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-4 hours. Monitor completion by TLC or LC-MS.

  • Cool the reaction back down to 0 °C.

  • Begin the Fieser workup: For every 1.0 g of LiAlH₄ used, add dropwise:

    • 1.0 mL of water

    • 1.0 mL of 15% NaOH (aq)

    • 3.0 mL of water

  • Remove the ice bath and stir the resulting white slurry vigorously for 30 minutes.

  • Filter the granular solids through a pad of Celite, washing the filter cake thoroughly with THF or Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude (1-Benzoylpiperidin-4-yl)methanamine. The crude product can then be purified via acid-base extraction as described in Q6.

References
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • How to prevent secondary amine formation in nitrile reduction? ResearchGate. [URL: https://www.researchgate.
  • Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. ChEMBL - EMBL-EBI. [URL: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL5214965/]
  • Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Bi
Optimization

Technical Support Center: Purification of (1-Benzoylpiperidin-4-yl)methanamine

Welcome to the technical support resource for the purification of (1-Benzoylpiperidin-4-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of (1-Benzoylpiperidin-4-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during the isolation and purification of this important synthetic intermediate. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to adapt and optimize your purification strategies.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the work-up and purification of (1-Benzoylpiperidin-4-yl)methanamine, particularly following its synthesis via the acylation of (piperidin-4-yl)methanamine with benzoyl chloride.

Q1: My reaction is complete. What is the best initial work-up procedure to handle the crude mixture?

A1: The primary goal of the initial work-up is to remove the most significant impurities, which typically include a salt byproduct (e.g., triethylammonium chloride if triethylamine was used as the base) and unreacted reagents.

The most common synthesis involves reacting a piperidine derivative with benzoyl chloride, often in a solvent like dichloromethane (DCM), with a tertiary amine base such as triethylamine (TEA) to scavenge the HCl generated. The immediate byproduct is triethylammonium chloride, which is a solid precipitate.

Recommended Initial Work-up Protocol:

  • Filtration (if applicable): If a significant amount of solid (triethylammonium chloride) has precipitated, it is often easiest to remove it by filtration before proceeding with an aqueous wash. Wash the solid with a small amount of fresh reaction solvent (e.g., DCM) to recover any trapped product.

  • Aqueous Wash: Transfer the filtrate (or the entire reaction mixture if no filtration was performed) to a separatory funnel.

  • Acidic Wash (Optional but Recommended): Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl. This step protonates any unreacted (piperidin-4-yl)methanamine starting material, rendering it water-soluble and pulling it into the aqueous phase. Your product, being an amide, is significantly less basic and will remain in the organic layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is a critical step to neutralize any remaining acidic species, particularly to remove benzoic acid, which is a common impurity formed from the hydrolysis of excess benzoyl chloride. The bicarbonate solution deprotonates benzoic acid, forming sodium benzoate, which is highly soluble in the aqueous layer.

  • Brine Wash: Perform a final wash with a saturated aqueous NaCl solution (brine). This helps to remove the bulk of the dissolved water from the organic layer, breaking up any minor emulsions and facilitating the subsequent drying step.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Q2: I'm performing a liquid-liquid extraction, but my product seems to have low solubility in standard organic solvents, or I'm getting a persistent emulsion. What should I do?

A2: These are common challenges in extractive work-ups. The choice of solvent and technique is crucial for an efficient separation.

  • Solvent Selection: While Dichloromethane (DCM) is a common choice, its density is close to that of water, which can sometimes lead to poor layer separation. Ethyl acetate (EtOAc) is an excellent alternative; it is less dense than water, has good solvating power for many organic compounds, and is less toxic than chlorinated solvents. A switch to EtOAc may resolve separation issues.

  • Breaking Emulsions: Emulsions are often caused by finely dispersed solids or amphiphilic molecules at the interface.

    • Add Brine: Adding a significant volume of saturated brine increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® or filter paper. This can disrupt the fine particles causing the emulsion.

Data Summary: Common Extraction Solvents
SolventDensity (g/mL)Boiling Point (°C)Properties & Considerations
Dichloromethane (DCM)1.3339.6Excellent solvent, but is a suspected carcinogen and can form emulsions. Forms the bottom layer.
Ethyl Acetate (EtOAc)0.9077.1Good solvent, less toxic, and less prone to emulsions. Forms the top layer. Can be partially soluble in water.
Diethyl Ether0.7134.6High volatility and flammability. Good for extracting less polar compounds. Forms the top layer.
Q3: My crude product is contaminated with a significant amount of benzoic acid. The basic wash didn't remove all of it. What are my options?

A3: If a standard sodium bicarbonate wash is insufficient, it may be due to a large excess of benzoic acid or inefficient mixing.

  • Repeat the Basic Wash: Perform one or two additional washes with fresh saturated NaHCO₃ solution. Ensure vigorous shaking for at least one minute to maximize the contact between the two phases.

  • Use a Stronger Base: A dilute (e.g., 1M) sodium hydroxide (NaOH) solution can be used. However, be cautious: a strong base could potentially hydrolyze your amide product, especially with prolonged contact or at elevated temperatures. This should be a last resort and performed quickly at room temperature.

  • Purification Method: If the contamination persists, it will need to be removed in the final purification step. Benzoic acid is significantly more polar than the target compound and is easily separated by flash column chromatography.

Q4: What is the best method to achieve high purity for my product: flash chromatography or recrystallization?

A4: The choice depends on the nature of the crude product (solid vs. oil) and the impurities present. The following decision tree can guide your choice.

purification_decision start Crude Product Obtained is_solid Is the crude product a solid or semi-solid? start->is_solid is_oil Crude product is an oil is_solid->is_oil No try_crystallization Attempt Recrystallization is_solid->try_crystallization Yes chromatography Perform Flash Column Chromatography is_oil->chromatography success Pure Solid Product try_crystallization->success Success failure Oils out or remains impure try_crystallization->failure Failure failure->chromatography purification_workflow cluster_workup Aqueous Work-up cluster_purification Final Purification reaction Crude Reaction Mixture filtration Optional: Filter Solids (e.g., TEA·HCl) reaction->filtration extraction Liquid-Liquid Extraction (DCM or EtOAc) filtration->extraction wash Sequential Washes: 1. Dilute HCl (optional) 2. NaHCO₃ (aq) 3. Brine extraction->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product decision Solid or Oil? crude_product->decision recrystallize Recrystallization (e.g., EtOAc/Hexanes, EtOH) decision->recrystallize Solid chromatography Flash Column Chromatography (e.g., EtOAc/Hexanes + 1% TEA) decision->chromatography Oil final_product Pure (1-Benzoylpiperidin-4-yl)methanamine recrystallize->final_product chromatography->final_product

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Benzoylpiperidine Derivatives

Welcome to the Application Support Center. Benzoylpiperidine derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in monoacylglycerol lipase (MAGL) inhibitors, antipsychotics, and other CNS-a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Benzoylpiperidine derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in monoacylglycerol lipase (MAGL) inhibitors, antipsychotics, and other CNS-active agents 1. However, their development is often bottlenecked by poor aqueous solubility driven by the highly lipophilic benzoyl moiety and strong crystal lattice energies. This guide provides mechanistic troubleshooting and validated protocols to resolve these formulation challenges.

Diagnostic Workflow for Solubility Enhancement

Before initiating any formulation protocol, you must analyze the structural and electronic properties of your specific benzoylpiperidine derivative. Use the decision matrix below to select the optimal solubilization pathway.

G Start Analyze Benzoylpiperidine Derivative Structure CheckN Nitrogen State? Start->CheckN FreeN Free Amine (e.g., 4-Benzoylpiperidine) CheckN->FreeN Basic N AmidatedN Amide (e.g., 1-Benzoylpiperidine) CheckN->AmidatedN Neutral N SaltForm Salt Formation (e.g., HCl, Mesylate) FreeN->SaltForm AppCheck Target Application? AmidatedN->AppCheck SaltForm->AppCheck If still poorly soluble InVitro In Vitro Assays AppCheck->InVitro InVivo In Vivo Dosing AppCheck->InVivo Cosolvent Co-solvent System (DMSO / PEG400) InVitro->Cosolvent Complexation Cyclodextrin Complexation or Solid Dispersion InVivo->Complexation

Workflow for selecting a solubility enhancement strategy for benzoylpiperidines.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does adjusting the pH improve the solubility of 4-benzoylpiperidine but not 1-benzoylpiperidine? A: The causality lies in the electronic state of the piperidine nitrogen. In 4-benzoylpiperidine, the nitrogen is a secondary amine with a pKa of approximately 9–10. In acidic environments, it readily protonates to form a highly polar piperidinium salt (e.g., hydrochloride), which drastically lowers the crystal lattice energy and enhances solvation 2, 3. Conversely, 1-benzoylpiperidine is an amide. The nitrogen's lone pair is delocalized into the adjacent carbonyl pi-system, rendering the molecule neutral and non-ionizable at physiological or mildly acidic pH 4. For 1-benzoylpiperidines, pH adjustment is futile; formulation-based strategies must be employed.

Q2: My neutral benzoylpiperidine derivative crashes out of solution during in vitro assays. How can I prevent this? A: This precipitation occurs because the compound's hydrophobicity drives it to aggregate in aqueous buffers. To disrupt these solute-solute interactions, utilize polar aprotic co-solvents like Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) [[5]](). Prepare a highly concentrated stock in 100% DMSO, then perform a rapid "spike-in" to the aqueous assay buffer while vortexing. Ensure the final DMSO concentration remains below 1% (v/v) to prevent cytotoxicity or assay interference.

Q3: How do cyclodextrins mechanistically enhance the solubility of these hydrophobic scaffolds without altering their structure? A: Cyclodextrins (like HP-β-CD) act as molecular hosts. They possess a lipophilic inner cavity and a hydrophilic exterior. The hydrophobic benzoyl fragment of the piperidine derivative spontaneously inserts into this cavity via non-covalent interactions (van der Waals forces and hydrophobic shielding), forming a dynamic inclusion complex. This masks the lipophilic surface area from the aqueous environment, yielding a true solution without chemical modification 6, 7.

Validated Experimental Protocols

Protocol A: Phase Solubility Profiling with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol determines the complexation efficiency and maximum solubilization capacity of your derivative [[8]]().

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (0, 5, 10, 20, 50, and 100 mM) in a physiologically relevant buffer (e.g., PBS, pH 7.4).

  • Saturation: Add an excess amount (e.g., 10 mg) of the solid benzoylpiperidine derivative to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in a shaking water bath or incubator at a constant temperature (37°C) for 48–72 hours to ensure thermodynamic equilibrium is reached.

  • Self-Validation Step: Remove the vials and centrifuge at 10,000 rpm for 10 minutes. Crucial: A visible solid pellet must remain at the bottom of the vial. If no pellet is present, the solution is not saturated; you must add more drug and repeat the incubation.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.45 µm PTFE syringe filter to remove any suspended sub-visible particles.

  • Quantification: Dilute the filtered supernatant appropriately and quantify the dissolved drug concentration using HPLC-UV. Plot drug concentration vs. CD concentration to determine the complexation constant ( K1:1​ ).

Protocol B: Preparation of Amorphous Solid Dispersions (ASDs) via Solvent Evaporation

For highly crystalline derivatives, dispersing the drug in a hydrophilic polymer matrix at a molecular level arrests it in an amorphous state, bypassing the high crystal lattice energy barrier 8, 9.

  • Matrix Selection: Select a hydrophilic polymer capable of forming hydrogen bonds with the benzoylpiperidine's carbonyl group (e.g., PVP or HPMCAS) to disrupt drug-drug interactions.

  • Dissolution: Dissolve both the drug and the polymer in a common volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) at a defined ratio (typically 1:3 or 1:4 drug-to-polymer).

  • Evaporation: Rapidly evaporate the solvent using a rotary evaporator under reduced pressure or a laboratory spray dryer. The rapid solvent removal kinetically traps the drug in an amorphous state.

  • Self-Validation Step: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). A broad "halo" pattern without sharp diffraction peaks confirms a successful amorphous dispersion.

  • Storage: Store the resulting ASD in a desiccator, as moisture absorption acts as a plasticizer and can trigger rapid recrystallization.

Quantitative Comparison of Solubilization Strategies

The table below summarizes the expected outcomes and limitations for the primary solubilization strategies applied to benzoylpiperidine derivatives.

StrategyMechanism of ActionTypical Fold-Increase in SolubilityBest Suited ForPrimary Limitation
Salt Formation Ionization of basic nitrogen to increase polarity100x – 1000x4-Benzoylpiperidines (Free amines)Completely ineffective for neutral 1-benzoylpiperidines (amides).
Co-solvents (DMSO/PEG) Disrupts solute-solute hydrophobic interactions10x – 50xIn vitro assays, early IV formulationsCellular toxicity and precipitation upon dilution in aqueous media.
Cyclodextrin Complexation Encapsulates the hydrophobic benzoyl cavity5x – 20xIn vivo dosing (Oral/IV)Requires a specific steric fit; bulky substituents may hinder complexation.
Amorphous Solid Dispersion Eliminates the crystal lattice energy barrier50x – 120xOral solid dosage formsHigh risk of thermodynamic instability and recrystallization over time.

Sources

Optimization

Troubleshooting low efficacy in 5-HT1A receptor functional assays

Here is the technical support center for troubleshooting low efficacy in 5-HT1A receptor functional assays. Welcome to the technical support center for 5-HT1A receptor functional assays.

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for troubleshooting low efficacy in 5-HT1A receptor functional assays.

Welcome to the technical support center for 5-HT1A receptor functional assays. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights to help you diagnose and resolve common issues encountered during your experiments. This resource is structured to move from symptom to solution, explaining the underlying scientific principles at each step.

My Agonist Shows Weak or No Efficacy. Where Do I Start?

This is one of the most common challenges. A low or absent signal can stem from multiple factors, ranging from the cells themselves to the specific assay chemistry. A logical, step-by-step troubleshooting process is crucial.

Below is a workflow to guide your investigation. Start at the top and systematically work through the possibilities.

TroubleshootingWorkflow Start Symptom: Low or No Agonist Efficacy QC_Check 1. Verify Assay Controls Start->QC_Check Cell_Check 2. Investigate Cell System Health & Integrity QC_Check->Cell_Check Controls OK? Receptor_Check 3. Confirm Receptor Expression & Coupling Cell_Check->Receptor_Check Cells Healthy? Assay_Check 4. Optimize Assay Parameters Receptor_Check->Assay_Check Receptor Expressed? Compound_Check 5. Assess Test Compound Integrity Assay_Check->Compound_Check Assay Optimized? Resolution Problem Resolved Compound_Check->Resolution Compound OK?

Caption: A logical workflow for troubleshooting low agonist efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is divided into key areas identified in the workflow. Each question addresses a specific problem, explains the potential causes, and provides actionable solutions.

Issues with Assay Controls

Q: My positive control agonist is showing a weak response or none at all, but my negative/vehicle control looks fine. What's wrong?

This strongly suggests a problem with the system's ability to respond to stimulation, rather than an issue with your specific test compound.

  • Causality: The 5-HT1A receptor is canonically coupled to the Gαi/o family of G-proteins.[1][2][3] Agonist binding activates this pathway, leading to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in intracellular cyclic AMP (cAMP).[4][5][6] If any component in this cascade is compromised—from the receptor itself to the G-protein or the assay's detection machinery—the signal will be attenuated.

  • Solution Checklist:

    • Forskolin Concentration (for cAMP assays): In a Gαi-coupled assay, you must first stimulate adenylyl cyclase with an agent like forskolin to generate a baseline cAMP signal that can then be inhibited by your 5-HT1A agonist.[7][8] If the forskolin concentration is too low, the baseline signal is insufficient, and the inhibitory effect of the agonist will be undetectable. Conversely, if it's too high, it may overwhelm the inhibitory capacity of the Gαi pathway.

      • Action: Perform a forskolin dose-response curve to find the EC80-EC90 concentration, which typically provides the optimal assay window.[7]

    • Control Agonist Degradation: Has the positive control agonist (e.g., 8-OH-DPAT, 5-CT) been stored correctly? Has it undergone multiple freeze-thaw cycles?

      • Action: Prepare fresh aliquots of your positive control from a powder stock.

    • Assay Reagent Failure: Check the expiration dates and storage conditions of all assay components (e.g., lysis buffers, detection antibodies, substrates).

      • Action: Test reagents with a different, unrelated assay system (e.g., a Gαs-coupled receptor assay) if available, to confirm their activity.

Cell System Health & Integrity

Q: My assay window is narrow and results are highly variable between wells and plates. What cell-related factors should I check?

Inconsistent or unhealthy cells are a primary source of assay variability. The physiological state of the cell directly impacts receptor expression, signaling capacity, and overall responsiveness.

  • Causality: GPCR signaling is not a simple on/off switch; it is a dynamic process deeply integrated with cellular homeostasis. Stress, over-confluence, or contamination can dramatically alter the signaling landscape.

  • Solution Checklist:

    • Cell Density: This is a critical parameter. Too few cells result in a low total receptor number and a weak signal.[9] Too many cells can lead to desensitization, nutrient depletion, and a decreased assay window.[9][10]

      • Action: Perform a cell titration experiment. Test a range of cell densities against a fixed concentration of a full agonist to identify the density that provides the best signal-to-background ratio.[8]

    • Mycoplasma Contamination: This is a common and often overlooked cause of assay failure. Mycoplasma can alter cell metabolism, membrane potential, and gene expression, severely impacting GPCR signaling.

      • Action: Regularly test your cell cultures for mycoplasma using a reliable PCR-based or luminescence-based kit. Discard any contaminated cultures immediately.[11]

    • Passage Number & Genetic Drift: Continuous passaging can lead to changes in receptor expression levels and signaling protein ratios.[10] Cell lines can lose their desired characteristics over time.

      • Action: Use cells within a defined, low passage number range for all experiments. Always start from a freshly thawed, authenticated vial of cells after a set number of passages.[11]

    • Cell Line Authentication: Ensure your cell line is what you think it is. Cross-contamination with other cell lines is a frequent problem in research.[11]

      • Action: Authenticate your cell line using Short Tandem Repeat (STR) profiling.[11]

Receptor Expression & Signaling Pathway Issues

Q: I've confirmed my cells are healthy, but I'm still not getting a robust signal. How can I be sure the receptor is the problem?

Low efficacy can occur if the receptor is not expressed at sufficient levels, fails to traffic to the cell membrane, or cannot couple effectively to its downstream signaling partners.

  • Causality: The magnitude of a functional response is directly related to the number of available, functional receptors at the cell surface and the efficiency of their coupling to G-proteins.[4] The 5-HT1A receptor signals primarily through Gαi/o proteins, but the specific subtypes (Gαi1, Gαi2, Gαi3, Gαo) it prefers can vary by cell type, potentially affecting signaling outcomes.[2]

SignalingPathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gαi/oβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical 5-HT1A receptor signaling pathway via Gαi/o coupling.

  • Solution Checklist:

    • Confirm Receptor Expression: Don't assume your cell line (especially if created in-house) has stable, high-level expression.

      • Action: Quantify receptor expression using methods like radioligand binding with a 5-HT1A specific antagonist (e.g., [3H]-WAY-100635) to determine the Bmax (receptor density). Alternatively, use qPCR to measure HTR1A gene expression.[12]

    • Enhance G-protein Coupling: The endogenous G-proteins in common cell lines like HEK293 or CHO may not be optimal for 5-HT1A coupling.[13]

      • Action: Co-transfect the cells with specific Gαi subunits (e.g., Gαi3) to enhance the signal.[2] For a more versatile readout, consider using a promiscuous or chimeric G-protein like Gα15/16 or Gqi5, which can reroute the inhibitory signal to a more robust calcium release pathway.[13][14]

    • Investigate Alternative Signaling (Biased Agonism): Is it possible your compound is a "biased agonist"? It might preferentially activate a non-canonical pathway, like β-arrestin recruitment, instead of the G-protein pathway.[15][16]

      • Action: Test your compound in a different assay format, such as a β-arrestin recruitment assay (e.g., PathHunter, Tango).[17][18][19] A compound that is inactive in a cAMP assay may be potent in a β-arrestin assay.

Assay Parameters & Reagents

Q: My assay is technically working, but the signal is weak and the Z'-factor is poor. How can I optimize the protocol itself?

Even with healthy cells and a good positive control, suboptimal assay conditions can compress your dynamic range and lead to inconclusive results.

  • Causality: Biochemical reactions are sensitive to time, temperature, and buffer composition. GPCR signaling is a rapid process, and capturing the peak signal requires careful optimization of kinetics.

  • Solution Checklist:

    • Stimulation Time: The production (or inhibition) of second messengers like cAMP is transient. The peak signal can occur within minutes and then decline due to receptor desensitization and phosphodiesterase (PDE) activity.

      • Action: Perform a time-course experiment. Stimulate cells with an EC80 concentration of a full agonist and measure the signal at multiple time points (e.g., 5, 15, 30, 60 minutes) to identify the optimal stimulation time.[9]

    • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that rapidly degrade cAMP. If their activity is not blocked, your cAMP signal will be artificially low.

      • Action: Always include a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in your stimulation buffer, typically at a concentration of 100-500 µM.[9]

    • Buffer and Reagent Choice: Ensure your assay buffer is appropriate for live cells (e.g., HBSS) and that all reagents are prepared correctly.[10]

      • Action: Double-check all calculations and ensure the final concentration of solvents like DMSO is low (typically <0.5%) and consistent across all wells.

Test Compound Issues

Q: My controls are perfect and the assay is robust, but my novel test compound shows no activity. Could the compound itself be the issue?

Yes. It's crucial to rule out issues related to the compound's integrity, solubility, and handling before concluding it lacks biological activity.

  • Causality: A compound cannot activate a receptor if it doesn't reach it in a sufficient, biologically active concentration. Degradation, precipitation, or adsorption to plastics can all lead to false negatives.

  • Solution Checklist:

    • Compound Solubility: Has the compound precipitated out of solution in the assay buffer?

      • Action: Visually inspect your compound dilution plates for any signs of precipitation. Determine the compound's aqueous solubility and ensure your highest assay concentration is well below this limit.

    • Compound Integrity: Has the compound degraded during storage or handling? Is the stock concentration accurate?

      • Action: Confirm the identity and purity of your compound stock using LC-MS/NMR. Use proper compound management practices, such as storing stocks in DMSO at -20°C or -80°C and minimizing freeze-thaw cycles.[20][21][22][23]

    • Non-specific Binding: "Sticky" compounds can adsorb to the plastic of assay plates and pipette tips, reducing the effective concentration delivered to the cells.

      • Action: Consider using low-binding plates and including a low concentration of a non-ionic detergent like Tween-20 (0.01%) or BSA (0.1%) in your assay buffer to mitigate this effect.

Key Experimental Protocols

Protocol 1: Gαi-Coupled cAMP Inhibition Assay (HTRF® Format)

This protocol outlines a typical homogenous time-resolved fluorescence (HTRF) assay for measuring agonist-induced inhibition of cAMP.

Materials:

  • Cells stably or transiently expressing the human 5-HT1A receptor.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.

  • Forskolin (FSK).

  • IBMX.

  • 5-HT1A reference agonist (e.g., 8-OH-DPAT).

  • Test compounds.

  • HTRF cAMP Detection Kit (e.g., from Revvity, Cisbio).

  • White, low-volume 384-well assay plates.

Procedure:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells gently (e.g., using an enzyme-free dissociation buffer).

    • Wash cells once with Assay Buffer and centrifuge.

    • Resuspend the cell pellet in Assay Buffer containing IBMX (final concentration 100 µM).

    • Count cells and adjust the density to the pre-optimized concentration (e.g., 5,000 cells/5 µL).

  • Assay Plating:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of your test compounds and reference agonist in Assay Buffer.

    • Add 5 µL of compound dilutions to the appropriate wells. For control wells, add 5 µL of Assay Buffer with DMSO.

    • Incubate for 5-10 minutes at room temperature.

  • Forskolin Stimulation:

    • Prepare a solution of Forskolin in Assay Buffer at 3X the final desired concentration (e.g., if final is 10 µM, prepare at 30 µM).

    • Add 5 µL of the Forskolin solution to all wells except the "basal" control wells (which receive 5 µL of Assay Buffer).

    • The final volume is now 15 µL.

  • Incubation:

    • Seal the plate and incubate for the pre-optimized time (e.g., 30 minutes) at room temperature.

  • Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) in the supplied lysis buffer as per the manufacturer's instructions.

    • Add 5 µL of the cAMP-d2 mix to each well.

    • Add 5 µL of the anti-cAMP-cryptate mix to each well.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader (simultaneous emission at 665 nm and 620 nm after excitation at 320 nm).

    • Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve. Plot the concentration-response curve to determine EC50 values.

Protocol 2: β-Arrestin 2 Recruitment Assay (PathHunter® Format)

This protocol describes a chemiluminescent assay to measure ligand-induced recruitment of β-arrestin to the 5-HT1A receptor.[19]

Materials:

  • PathHunter® eXpress 5-HT1A β-Arrestin 2 GPCR Assay cell line (DiscoverX).

  • Assay Buffer: As recommended by the manufacturer.

  • Reference agonist and test compounds.

  • PathHunter Detection Reagents.

  • White, solid-bottom 384-well cell culture plates.

Procedure:

  • Cell Plating:

    • Use the cryopreserved, assay-ready cells provided by the manufacturer.

    • Thaw cells quickly and dispense 10 µL of cell suspension into each well of the assay plate (typically 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation & Addition:

    • Prepare 3X final concentration serial dilutions of your test compounds and reference agonist in Assay Buffer.

    • Add 5 µL of the compound dilutions to the wells. The final volume is 15 µL.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C, 5% CO2.

  • Detection:

    • Equilibrate the PathHunter Detection Reagents to room temperature.

    • Prepare the working detection solution according to the manufacturer's protocol.

    • Add 7.5 µL of the working detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the chemiluminescent signal on a standard plate luminometer.

    • Plot the relative light units (RLU) against the log of the agonist concentration to determine EC50 and Emax values.[24]

Data Summary Table

Assay TypePrincipleSignal ReadoutProsCons
cAMP Inhibition Measures Gαi/o pathway activation by quantifying the decrease in intracellular cAMP.[4][5]FRET/HTRF, Luminescence, AlphaScreenDirect measure of canonical pathway; High-throughput compatible.Requires forskolin co-stimulation; Prone to interference from PDE activity.[7][25]
[35S]GTPγS Binding Measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog.ScintillationDirect measure of G-protein coupling; Good for determining ligand intrinsic efficacy.[26]Uses radioactivity; Lower throughput; High variability.[26]
β-Arrestin Recruitment Measures ligand-induced interaction between the 5-HT1A receptor and β-arrestin.[17][18]Enzyme Fragment Complementation (EFC), BRETG-protein independent readout; Excellent for studying biased agonism; High-throughput.Does not measure G-protein signaling; Requires engineered cell lines.
ERK1/2 Phosphorylation Measures downstream signaling by quantifying the phosphorylation of ERK, which can be G-protein or β-arrestin mediated.[15][27]ELISA, Western Blot, In-Cell WesternMeasures an integrated downstream cellular response.Pathway can be complex with multiple inputs; Often lower throughput.
Calcium Mobilization Measures G-protein activation after redirecting the Gαi signal through a promiscuous Gαq-like protein.[14]FluorescenceVery robust and high-throughput signal; Large assay window.Measures an artificial signaling pathway; Requires engineered cell lines.

References

  • Sygnature Discovery. (n.d.). Optimizing GPCR assays with chimeric G proteins Case Study. Sygnature Discovery. [Link]

  • Raymond, J. R., Mukhin, Y. V., Gelasco, A., Turner, J., Collinsworth, G., Gettys, T. W., Grewal, J. S., & Garnovskaya, M. N. (1999). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology, 127(8), 1751–1764. [Link]

  • Insel, P. A., Wilderman, A., Zhang, L., Keshwani, M. M., Zambon, A. C., Snead, A., Murray, F., & Yokouchi, H. (2025, May 15). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Scientific Reports, 15(1), 12345. [Link]

  • Masson, J., et al. (2012). 5-HT1A receptor signaling pathways. ResearchGate. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Molecular neurobiology, 42(3), 171–180. [Link]

  • Sygnature Discovery. (n.d.). GPCR Assay Optimization with Chimeric G Proteins. Sygnature Discovery. [Link]

  • Wikipedia. (2024). 5-HT1A receptor. [Link]

  • Paila, Y. D., & Chattopadhyay, A. (2010). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]

  • Rico, A. J., et al. (2010). Agonist-dependent modulation of G-protein coupling and transduction of 5-HT 1A receptors in rat dorsal raphe nucleus. International Journal of Neuropsychopharmacology, 13(7), 899-911. [Link]

  • Riad, M., et al. (2014). Neuronal Phenotype Dependency of Agonist-Induced Internalization of the 5-HT 1A Serotonin Receptor. Journal of Neuroscience, 34(1), 1-12. [Link]

  • Roth, B. L. (2022). G protein-coupled receptors as targets for transformative neuropsychiatric therapeutics. Neuron, 110(23), 3848-3862. [Link]

  • Riad, M., et al. (2001). Agonist-Induced Internalization of Serotonin-1A Receptors in the Dorsal Raphe Nucleus (Autoreceptors) But Not Hippocampus (Heteroreceptors). Journal of Neuroscience, 21(21), 8477-8486. [Link]

  • Riad, M., et al. (2014). Neuronal Phenotype Dependency of Agonist-Induced Internalization of the 5-HT(1A) Serotonin Receptor. Journal of Neuroscience, 34(1), 26-37. [Link]

  • Riad, M., et al. (2001). Agonist-induced internalization of serotonin-1a receptors in the dorsal raphe nucleus (autoreceptors) but not hippocampus (heteroreceptors). Journal of Neuroscience, 21(21), 8477-8486. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Fan, K., et al. (2019). Activation of 5-HT1A Receptors Promotes Retinal Ganglion Cell Function by Inhibiting the cAMP-PKA Pathway to Modulate Presynaptic GABA Release in Chronic Glaucoma. Journal of Neuroscience, 39(8), 1437-1452. [Link]

  • Li, Y., et al. (2018). Role of the hippocampal 5-HT1A receptor-mediated cAMP/PKA signalling pathway in sevoflurane-induced cognitivedysfunction in aged rats. PubMed. [Link]

  • Prieto, G. A. (2017). cAMP signaling pathways. ResearchGate. [Link]

  • Azenta Life Sciences. (n.d.). App Note: Compound Management in High Throughput Screening. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]

  • Courtin, J., et al. (2016). Mechanisms of 5-HT1A Receptor-Mediated Transmission in Dorsal Raphe Serotonin Neurons. The Journal of Physiology, 594(4), 911-925. [Link]

  • Genomics of Drug Sensitivity in Cancer. (n.d.). Screening Methods & Quality Controls The GDSC Cell Line Screen. [Link]

  • Mclaughlin, L. A., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • Aher, A. N., & Talele, S. G. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. [Link]

  • EU-Openscreen. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • Indigo Biosciences. (n.d.). GPCR Stable Reporter Cell Lines. [Link]

  • An, W. F., & Wang, M. W. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Jespers, L., et al. (2019). GPCR Solubilization and Quality Control. Springer Nature Experiments. [Link]

  • Hogendorf, A., et al. (2020). Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile. Journal of Medicinal Chemistry, 63(20), 11986-12005. [Link]

  • OHMX.bio. (2026, February 25). Best practices for cell line quality control in 2026. [Link]

  • An, W. F. (2019). Measurement of β-Arrestin Recruitment for GPCR Targets. ResearchGate. [Link]

  • Hauser, A. S., et al. (2019). Detection and Quantification of GPCR mRNA: An Assessment and Implications of Data from High-Content Methods. ACS Omega, 4(19), 18177-18187. [Link]

  • An, W. F., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • An, W. F., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Costa, B. M., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascular Pharmacology, 61(1), 34-41. [Link]

  • Hogendorf, A., et al. (2020). Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT 1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile. Journal of Medicinal Chemistry, 63(20), 11986-12005. [Link]

  • Prinz, A., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Biomolecular Screening, 20(10), 1269-1275. [Link]

  • Sung, D., et al. (2026, February 28). Local GPCR density tips the balance of μ-opioid receptor trafficking. bioRxiv. [Link]

  • Strakova, K., et al. (n.d.). Essential strategies for the detection of constitutive and ligand-dependent Gi-directed activity of 7TM receptors using biolumin. bioRxiv.org. [Link]

  • Albert, P. R., & Vahid-Ansari, F. (2019). Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior. Frontiers in Cellular Neuroscience, 13, 32. [Link]

Sources

Optimization

Technical Support Center: Optimizing 5-HT1A Receptor Selectivity for (1-Benzoylpiperidin-4-yl)methanamine Analogs

Welcome to the technical support center for researchers engaged in the development of selective 5-HT1A receptor ligands. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting proto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers engaged in the development of selective 5-HT1A receptor ligands. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address common challenges encountered during the optimization of (1-Benzoylpiperidin-4-yl)methanamine derivatives. Our focus is on providing actionable strategies rooted in established structure-activity relationships (SAR) and robust experimental design to enhance selectivity and accelerate your drug discovery program.

Section 1: Foundational Concepts & Initial Assessment

FAQ 1: What is receptor selectivity and why is it critical for 5-HT1A receptor ligands like (1-Benzoylpiperidin-4-yl)methanamine?

Expert Analysis: Receptor selectivity is a measure of a drug's ability to bind with high affinity to its intended target (in this case, the 5-HT1A receptor) while exhibiting significantly lower affinity for other receptors, known as "off-targets." For ligands derived from the (1-Benzoylpiperidin-4-yl)methanamine scaffold, achieving high selectivity is paramount for therapeutic success. Poor selectivity can lead to a range of undesirable side effects, confounding experimental results and potentially masking the true therapeutic potential of the compound.

The core structure of these ligands often shares pharmacophoric features with ligands for other monoamine receptors. For instance, the protonated amine and the aromatic benzoyl group can establish interactions at adrenergic (α1), dopaminergic (D2), and other serotonin (e.g., 5-HT2A) receptors. Cross-reactivity with these off-targets can introduce cardiovascular effects (via α1), extrapyramidal symptoms (via D2), or other neuropsychiatric effects that are unrelated to 5-HT1A modulation. Therefore, a primary goal in your lead optimization is to introduce structural modifications that are favored by the 5-HT1A binding pocket but disfavored by the binding pockets of key off-targets.

FAQ 2: My (1-Benzoylpiperidin-4-yl)methanamine analog shows high affinity for 5-HT1A but also significant off-target binding. What are the most common off-targets and how do I confirm them?

Expert Analysis: This is a common and critical challenge. Based on extensive research into arylpiperazine and benzoylpiperidine classes of compounds, the most frequent and problematic off-targets are the noradrenergic α1 , dopamine D2 , and serotonin 5-HT2A receptors. Histamine H1 and muscarinic M1 receptors can also be relevant. Confirmation requires a systematic screening approach.

A standard selectivity panel should be your first step. This typically involves competitive radioligand binding assays where your compound's ability to displace a known high-affinity radioligand from the target receptor is measured. The result is expressed as a Ki (inhibition constant), with lower values indicating higher affinity. A compound is generally considered "selective" if it displays at least a 100-fold higher affinity for the target receptor over off-targets.

Table 1: Standard Selectivity Screening Panel for 5-HT1A Ligands

Off-Target ReceptorCommon Radioligand for AssayRationale for Inclusion
5-HT1A (Target) [³H]8-OH-DPAT or [³H]WAY-100635Establishes baseline on-target affinity.
α1-Adrenergic [³H]PrazosinHigh potential for cross-reactivity, leading to cardiovascular side effects (e.g., orthostatic hypotension).
Dopamine D2 [³H]Spiperone or [³H]RacloprideCross-reactivity can cause motor side effects (extrapyramidal symptoms).
5-HT2A [³H]KetanserinA common serotonin receptor off-target that can mediate hallucinogenic or anxiogenic effects.
Histamine H1 [³H]PyrilamineBinding can lead to sedation and weight gain.
Muscarinic M1 [³H]PirenzepineBinding can cause anticholinergic side effects (dry mouth, blurred vision).

The following workflow outlines a systematic process for assessing the selectivity of your lead compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Selectivity Panel cluster_2 Phase 3: Decision start Synthesize Analog of (1-Benzoylpiperidin-4-yl)methanamine primary_screen Primary Binding Assay (5-HT1A Receptor) start->primary_screen hit_check Is Ki < 10 nM? primary_screen->hit_check secondary_screen Screen Against Off-Target Panel (α1, D2, 5-HT2A, etc.) hit_check->secondary_screen Yes discard Discard or Redesign Compound hit_check->discard No calculate_ratio Calculate Selectivity Ratios (Ki_off-target / Ki_5-HT1A) secondary_screen->calculate_ratio selectivity_check Is Ratio > 100-fold for all off-targets? calculate_ratio->selectivity_check proceed Proceed to Functional Assays & In Vivo Studies selectivity_check->proceed Yes optimize Iterate & Optimize Structure (See FAQs 3-5) selectivity_check->optimize No

Caption: Workflow for assessing compound selectivity.

Section 2: Strategies for Improving Selectivity (SAR)

FAQ 3: How can I modify the benzoyl moiety to improve 5-HT1A selectivity?

Expert Analysis: The benzoyl group is a critical determinant of both affinity and selectivity. It interacts with a hydrophobic pocket in the receptor, and its substitution pattern can be tuned to enhance interactions with 5-HT1A while creating steric or electronic clashes with the binding sites of off-targets like the α1-adrenergic receptor.

Comparative molecular field analysis (CoMFA) studies have shown that the steric and electronic requirements of the 5-HT1A and α1 receptor binding sites differ significantly, particularly around the aryl moiety of the ligand.

  • Ortho and Meta Positions: The 5-HT1A receptor can accommodate bulky substituents at the meta position of the benzoyl ring, whereas the α1 receptor's active site is more sterically restricted in this region. Therefore, introducing groups larger than a methyl at the meta-position is a rational strategy to decrease α1 affinity while potentially maintaining or improving 5-HT1A affinity. Substitution at the ortho position with groups having a negative electrostatic potential (e.g., methoxy, halogen) is often favorable for affinity at both receptors, but can sometimes be leveraged for selectivity.

  • Para Position: The para position is generally considered to have limited space for both receptors, and bulky substituents here are often detrimental to affinity.

Table 2: Example SAR for Benzoyl Ring Modifications

CompoundR1 (ortho)R2 (meta)R3 (para)5-HT1A Ki (nM)α1 Ki (nM)Selectivity (α1/5-HT1A)
Parent HHH5.215.63
Analog A OCH₃HH1.88.54.7
Analog B HCF₃H4.5>1000>222
Analog C HHCl12.155.04.5
Analog D ClFH0.5 >1000 >2000

Note: Data is illustrative, based on principles from medicinal chemistry literature.

This diagram illustrates a logical approach to modifying the benzoyl ring to improve selectivity.

G start Start with Unsubstituted Benzoyl Ring meta_sub Introduce Sterically Bulky or Electron-Withdrawing Group at Meta-Position (e.g., -CF3, -Cl) start->meta_sub ortho_sub Introduce Small, Electronegative Group at Ortho-Position (e.g., -OCH3, -F) start->ortho_sub dual_sub Combine Favorable Substitutions (e.g., 2-F, 3-Cl) meta_sub->dual_sub ortho_sub->dual_sub test Synthesize & Test Analogs (See FAQ 2 Workflow) dual_sub->test analyze Analyze Selectivity Data test->analyze success Achieved >100-fold Selectivity analyze->success Yes iterate Further Iteration Needed analyze->iterate No

Caption: Decision tree for benzoyl ring modification.

FAQ 4: What is the role of the linker and terminal amine substituent, and how can I optimize this part of the molecule for selectivity?

Expert Analysis: The aminomethylpiperidine portion of your scaffold is crucial. The protonated secondary or tertiary amine forms a charge-reinforced hydrogen bond with a highly conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TMH3) of most monoamine receptors. This is the primary anchor point. The linker and the substituent on this amine explore a more distal part of the binding pocket, and diversifying this fragment is a powerful strategy for achieving both high affinity and unique functional profiles (i.e., biased agonism).

  • Linker Length and Composition: The initial methanamine is a single methylene unit. Extending this linker to two or three units (e.g., an ethyl or propyl chain) can alter the position of the terminal aromatic group, potentially optimizing interactions with hydrophobic residues like Phenylalanine (Phe6.52) in the binding pocket. Replacing a methylene unit with a heteroatom like oxygen (creating an aryloxyethyl linker) has proven highly successful in generating potent and selective 5-HT1A biased agonists.

  • Terminal Substituent: The terminal group on the amine is critical. While the parent compound has a simple amine, appending groups like pyrimidine or pyridine rings can significantly enhance affinity and introduce functional selectivity. These groups can form additional CH-π or π-π stacking interactions within the binding site.

Table 3: Example SAR for Linker/Terminal Group Modifications

Compound Structure5-HT1A Ki (nM)Functional Profile
Parent Core + CH₂-NH₂25.0Partial Agonist
Parent Core + CH₂-NH-CH₂-Pyrimidine 1.1Biased Agonist (ERK-preferring)
Parent Core + CH₂-NH-CH₂-CH₂-O-Pyridine 0.2 Potent Biased Agonist (ERK-preferring)

Note: Data is illustrative, based on principles from medicinal chemistry literature.

FAQ 5: Are there bioisosteric replacements for the piperidine or benzoyl groups that could enhance selectivity?

Expert Analysis: Yes, bioisosteric replacement is an excellent advanced strategy.

  • Piperidine Ring: The piperidine ring itself is often a bioisostere of a piperazine ring, a very common scaffold in CNS drug discovery. The benzoyl group's carbonyl oxygen can compensate for the hydrogen bond accepting role of the second nitrogen in a piperazine. You can explore other saturated heterocycles like pyrrolidine or constrained ring systems like azaspiro[3.3]heptane to alter the vector and orientation of the side chain, which can have profound effects on selectivity.

  • Benzoyl Group: The benzoyl group (an amide) can be replaced with other groups that maintain the key interactions. A classic strategy in related arylpiperazine ligands is to replace a terminal amide moiety with non-amide groups to modulate selectivity. For the benzoyl group itself, you could explore replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., benzofuran, benzodioxin) to alter electronic properties and explore different interactions in the binding pocket. Another approach is replacing the entire benzanilide-like structure with a more stable biphenyl or related linkage if metabolic lability at the amide bond is an issue.

Section 3: Experimental Design & Troubleshooting

FAQ 6: I'm struggling with variability in my radioligand binding assays. What are the key parameters to control for reliable Ki and selectivity data?

Expert Analysis: Reproducibility is the cornerstone of reliable SAR. High variability in binding assays often stems from a few key sources. A robust assay should always include controls and be carefully optimized.

Table 4: Troubleshooting Guide for Radioligand Binding Assays

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicates - Inaccurate pipetting- Poor mixing- Compound precipitation- Use calibrated pipettes; for serial dilutions, change tips for each step.- Ensure thorough vortexing of solutions.- Check compound solubility in assay buffer. Ensure final DMSO concentration is low (<0.1%) to prevent solvent effects.
Low specific binding signal - Degraded radioligand or receptor prep- Incorrect buffer composition (pH, ions)- Insufficient incubation time- Aliquot and store reagents properly; avoid repeated freeze-thaw cycles.- Verify buffer pH and ionic strength match established protocols for the receptor.- Perform a time-course experiment to determine when equilibrium is reached.
High non-specific binding (NSB) - Radioligand is too lipophilic- Assay plates bind the ligand- Insufficient washing- Include a high concentration of a known non-radiolabeled ligand (e.g., serotonin) to define NSB.- Use low-binding plates (e.g., NBS-coated) if specified.- Optimize wash steps to remove unbound radioligand without dislodging specifically bound ligand.
Inconsistent Ki values across experiments - Inconsistent concentrations of receptor protein or radioligand- Perform a protein quantification assay (e.g., Bradford) on each batch of membrane prep.- Run a saturation binding experiment with each new batch of radioligand to confirm its Kd.

This protocol provides a general framework. Specific concentrations and incubation times must be optimized for the 5-HT1A receptor system.

  • Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

    • Serially dilute your test compound in assay buffer (ensure final DMSO concentration is <0.1%).

    • Prepare receptor membrane homogenates (e.g., from cells expressing human 5-HT1A or rat cortex) at a predetermined optimal concentration.

    • Prepare the radioligand (e.g., [³H]8-OH-DPAT) at a concentration close to its Kd.

    • Prepare the displacer for non-specific binding (e.g., 10 µM Serotonin).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add buffer, receptor membranes, and radioligand.

    • Non-Specific Binding (NSB) Wells: Add displacer, receptor membranes, and radioligand.

    • Test Compound Wells: Add your diluted test compound, receptor membranes, and radioligand.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Termination & Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of your test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FAQ 7: My compound has good binding selectivity. How do I determine its functional selectivity (biased agonism) at the 5-HT1A receptor?

Expert Analysis: Excellent question. High binding affinity does not guarantee therapeutic efficacy. It is crucial to understand how your ligand activates the receptor. 5-HT1A receptors couple to multiple intracellular signaling pathways, and a ligand can preferentially activate one pathway over another—a phenomenon known as functional selectivity or biased agonism . This has profound therapeutic implications. For example, activation of the ERK1/2 phosphorylation pathway via 5-HT1A receptors in the cortex is thought to mediate antidepressant effects, while β-arrestin recruitment may be associated with other effects.

To assess functional selectivity, you must perform multiple functional assays that each measure a different downstream signaling event.

  • G-protein Dependent Pathways:

    • cAMP Inhibition Assay: 5-HT1A receptors are canonically coupled to Gi/o proteins, which inhibit adenylyl cyclase. A potent agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels.

    • ERK1/2 Phosphorylation Assay: This pathway is linked to the antidepressant effects of some biased agonists. An ELISA or Western blot can be used to measure levels of phosphorylated ERK1/2.

  • G-protein Independent Pathways:

    • β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an independent signaling pathway. Assays often use BRET or FRET-based biosensors.

By comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of your compound in each of these assays relative to a reference agonist (like serotonin or 8-OH-DPAT), you can build a "signaling signature" and determine if it is biased towards a particular pathway.

G cluster_g G-Protein Dependent Pathways cluster_b β-Arrestin Pathway ligand Biased Agonist (e.g., Modified (1-Benzoylpiperidin-4-yl)methanamine) receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein Preferentially Activates arrestin β-Arrestin Recruitment receptor->arrestin Weakly Activates ac Adenylyl Cyclase g_protein->ac Inhibits erk ↑ ERK1/2 Phosphorylation g_protein->erk Activates camp ↓ cAMP Production ac->camp desens Receptor Desensitization & Internalization arrestin->desens

Caption: Signaling pathways demonstrating 5-HT1A biased agonism.

Section 4: Advanced Concepts

FAQ 8: How can I differentiate between targeting presynaptic vs. postsynaptic 5-HT1A receptors to refine the therapeutic profile?

Expert Analysis: This is a sophisticated goal that moves from in vitro chemistry to in vivo neuropharmacology. Presynaptic 5-HT1A receptors (autoreceptors) are located on serotonin neurons in the raphe nuclei and act as a "brake" on serotonin release. Postsynaptic receptors are located in projection areas like the cortex and hippocampus and mediate the direct effects of serotonin.

  • Initial Hypothesis: Chronic antidepressant treatment is thought to work by first desensitizing presynaptic autoreceptors, which then allows for enhanced serotonin release and activation of postsynaptic receptors. A ligand that preferentially activates postsynaptic receptors while having less effect on presynaptic autoreceptors could theoretically have a faster onset of antidepressant action.

  • Experimental Differentiation:

    • Electrophysiology: In brain slice preparations, you can measure the firing rate of neurons in the dorsal raphe nucleus (presynaptic) versus pyramidal neurons in the hippocampus or cortex (postsynaptic). A presynaptically-acting agonist will potently inhibit raphe neuron firing.

    • In Vivo Microdialysis: This technique measures neurotransmitter levels in specific brain regions of a living animal. A presynaptically-active agonist will decrease serotonin release in projection areas, while a postsynaptic agonist's effects will be more complex.

    • Pharmacological MRI (phMRI): Advanced imaging techniques can map the specific brain regions activated by a compound. Biased agonists like NLX-101 and NLX-112, which are closely related to your scaffold, show distinct patterns of brain activation, reflecting their differential targeting of pre- and postsynaptic receptor populations. NLX-101, for instance, preferentially activates cortical postsynaptic receptors.

Achieving this level of selectivity often relates to the biased agonism profile discussed in FAQ 7. The specific signaling cascades engaged by a ligand may differ between presynaptic and postsynaptic receptor populations, providing a molecular basis for this anatomical functional selectivity.

References

  • Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased
Troubleshooting

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Piperidine-Based Drugs

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of delivering piperidine-containing therapeutics to the central nervous syste...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of delivering piperidine-containing therapeutics to the central nervous system (CNS). The piperidine scaffold is a highly versatile and privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs, particularly those targeting the CNS.[1][2] However, the blood-brain barrier (BBB) presents a formidable obstacle to their delivery. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments and enhance the brain penetration of your piperidine-based compounds.

I. Understanding the Challenge: The Blood-Brain Barrier and Piperidine Scaffolds

The BBB is a highly selective, semipermeable border of endothelial cells that prevents harmful substances in the blood from entering the brain.[3] This protective mechanism also significantly restricts the passage of many therapeutic agents.[4] For a piperidine-based drug to effectively reach its CNS target, it must possess specific physicochemical properties that favor crossing this barrier.

Key properties influencing BBB permeability include:

  • Lipophilicity: A crucial factor, as lipophilic compounds can more readily dissolve in the lipid-rich cell membranes of the BBB.[3]

  • Molecular Size and Weight: Smaller molecules, generally under 400-500 Daltons, have a higher likelihood of penetrating the barrier.[3][5]

  • Hydrogen Bonding Capacity: Fewer hydrogen bonds are often associated with better penetration.[3][6]

  • Polar Surface Area (PSA): A lower TPSA is a strong predictor of higher BBB permeation.[7][8]

  • Efflux Transporter Interaction: The piperidine moiety can be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the brain.[9][10][11]

The presence of the piperidine motif can enhance a compound's "druggability" by improving metabolic stability and facilitating transport across membranes.[1] However, its basic nitrogen can lead to ionization at physiological pH, increasing polarity and hindering passive diffusion across the BBB.

II. Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific issues you may encounter during your research and provides actionable solutions.

Issue 1: Low In Vitro BBB Permeability in Cell-Based Assays (e.g., hCMEC/D3, bEnd.3)

You've performed a transwell assay with an immortalized brain endothelial cell line and your piperidine compound shows low apparent permeability (Papp).

Potential Causes & Troubleshooting Steps:
  • Poor Physicochemical Properties:

    • Action: Re-evaluate the compound's lipophilicity (LogP/LogD), molecular weight, and polar surface area.

    • Rationale: Compounds with high polarity, large size, or a high number of hydrogen bond donors/acceptors will struggle to passively diffuse across the cell monolayer.[12] Consider chemical modifications to optimize these properties. For instance, masking polar functional groups can reduce hydrogen bonding capacity.

  • Active Efflux by P-glycoprotein (P-gp):

    • Action: Conduct a bidirectional permeability assay. A significantly higher Papp in the basolateral-to-apical direction compared to the apical-to-basolateral direction (efflux ratio > 2) suggests P-gp mediated efflux.[13]

    • Rationale: P-gp is an ATP-dependent efflux transporter highly expressed at the BBB that actively pumps a wide range of substrates out of the brain.[9][11][14] If your compound is a P-gp substrate, its accumulation in the "brain" side of the in vitro model will be limited.

    • Next Steps:

      • Co-administer a known P-gp inhibitor (e.g., verapamil, zosuquidar) to confirm P-gp involvement. A significant increase in apical-to-basolateral Papp in the presence of the inhibitor is a strong indicator.[10]

      • Consider structural modifications to the piperidine scaffold to reduce its affinity for P-gp.

  • Low Cell Monolayer Integrity:

    • Action: Measure the trans-endothelial electrical resistance (TEER) of your cell monolayer before and after the experiment.[15][16]

    • Rationale: Low TEER values indicate a leaky monolayer, which can lead to inaccurate permeability measurements. Ideal TEER values vary between cell lines, so it's crucial to establish a baseline for your specific model.

    • Troubleshooting:

      • Optimize cell seeding density and culture conditions.

      • Ensure proper formation of tight junctions by staining for key proteins like Claudin-5, Occludin, and ZO-1.[16]

      • Consider using co-culture models with astrocytes or pericytes, which can enhance barrier properties and increase TEER values.[17]

  • Compound Instability or Metabolism:

    • Action: Analyze the concentration of your compound in both the donor and receiver compartments at the end of the experiment using a sensitive analytical method like LC-MS/MS.

    • Rationale: The compound may be degrading in the assay medium or being metabolized by the cells, leading to an underestimation of its permeability.

Issue 2: Discrepancy Between In Vitro and In Vivo BBB Penetration Data

Your piperidine compound showed promising permeability in vitro, but in vivo studies (e.g., brain-to-plasma ratio, Kp,uu) reveal poor brain penetration.

Potential Causes & Troubleshooting Steps:
  • High Plasma Protein Binding:

    • Action: Determine the fraction of your compound bound to plasma proteins (fu,p).

    • Rationale: Only the unbound fraction of a drug in plasma is available to cross the BBB.[18] High plasma protein binding can significantly limit brain exposure, even for a compound with good intrinsic permeability.[19]

    • Next Steps: Consider structural modifications to reduce plasma protein binding.

  • Rapid Metabolism In Vivo:

    • Action: Conduct pharmacokinetic studies to determine the compound's half-life in plasma and brain.

    • Rationale: The piperidine ring can be susceptible to metabolic transformations in vivo, leading to rapid clearance and reduced brain exposure.[1]

  • In Vivo Efflux Not Captured by In Vitro Model:

    • Action: Use in vivo techniques like microdialysis to measure unbound drug concentrations in the brain extracellular fluid over time.[20][21]

    • Rationale: Some in vitro models may not fully recapitulate the expression and activity of all relevant efflux transporters present at the in vivo BBB. Microdialysis provides a more direct measure of the pharmacologically active drug concentration at the target site.[21]

  • Limitations of the In Vitro Model:

    • Action: Consider using more advanced in vitro models, such as those derived from human induced pluripotent stem cells (iPSCs) or dynamic microfluidic "BBB-on-a-chip" systems.[15][17]

    • Rationale: These models often exhibit tighter barrier properties and more closely mimic the physiological environment of the human BBB compared to immortalized cell lines.[16][17]

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal physicochemical properties for a piperidine-based drug to cross the BBB?

A1: While there are no absolute rules, general guidelines for improved BBB penetration include:

  • Molecular Weight: < 400-500 Da[3][5]

  • Lipophilicity (LogP): 1.5 - 2.5[12]

  • Topological Polar Surface Area (TPSA): < 90 Ų[8]

  • Hydrogen Bond Donors: < 3

  • Hydrogen Bond Acceptors: < 7

Q2: How can I chemically modify my piperidine-containing compound to improve its BBB penetration?

A2: Several strategies can be employed:

  • Increase Lipophilicity: Introduce lipophilic groups, but be mindful of the potential for increased plasma protein binding and off-target effects.

  • Reduce Polarity: Mask polar functional groups through derivatization (e.g., esterification of a carboxylic acid).

  • Decrease Hydrogen Bonding Capacity: Replace hydrogen bond donors with non-donating groups.

  • Prodrug Approach: Convert the drug into a more lipophilic, inactive form that can cross the BBB and then be enzymatically cleaved to release the active compound in the brain.[22]

  • Reduce P-gp Efflux: Modify the structure to decrease its affinity for P-gp. This often involves subtle changes to the piperidine ring substitution pattern.

Q3: What are the most common in vitro models for assessing BBB permeability, and what are their pros and cons?

A3:

  • PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Pros: High-throughput, cost-effective, and good for assessing passive diffusion.[7][23]

    • Cons: Lacks biological components like transporters and tight junctions.

  • Immortalized Brain Endothelial Cell Lines (e.g., hCMEC/D3, bEnd.3):

    • Pros: Relatively easy to culture and provide a more biologically relevant model than PAMPA.[16][24]

    • Cons: May have lower TEER values and altered transporter expression compared to primary cells.[24]

  • Primary Brain Endothelial Cells:

    • Pros: More closely mimic the in vivo BBB with high TEER and expression of relevant transporters.[16]

    • Cons: Difficult to isolate and culture, with batch-to-batch variability.[16]

  • iPSC-Derived Brain Endothelial-Like Cells:

    • Pros: Offer a human-relevant model with high TEER and functional transporters.[17]

    • Cons: Can be expensive and require specialized culture techniques.

Q4: What are the key in vivo methods for measuring brain drug concentration?

A4:

  • Brain Homogenate Analysis: Measures the total drug concentration in a sample of brain tissue. This is a relatively simple method but does not distinguish between drug in the brain parenchyma, interstitial fluid, and blood vessels.

  • Microdialysis: Involves implanting a small probe into a specific brain region to sample the extracellular fluid.[20][21] This technique allows for the measurement of unbound, pharmacologically active drug concentrations over time in freely moving animals.[21]

  • Positron Emission Tomography (PET): A non-invasive imaging technique that can quantify drug distribution in the brain in real-time.[20] However, it requires radiolabeling of the drug.

Q5: Are there formulation strategies that can enhance the BBB penetration of piperidine-based drugs?

A5: Yes, advanced formulation strategies can be employed:

  • Nanoparticles: Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from metabolism and facilitate its transport across the BBB.[25][26][27] The surface of these nanoparticles can be modified with ligands that target specific receptors on the BBB for enhanced delivery.[4][26]

  • Intranasal Delivery: This route can bypass the BBB to some extent by allowing direct transport from the nasal cavity to the brain.[4][28] Formulations can be optimized to increase residence time in the nasal cavity and enhance absorption.[28][29]

IV. Experimental Protocols & Data Presentation

Protocol: In Vitro Bidirectional Permeability Assay Using an Immortalized Cell Line
  • Cell Culture: Seed immortalized brain endothelial cells (e.g., hCMEC/D3) onto the apical side of a transwell insert and culture until a confluent monolayer is formed.

  • TEER Measurement: Measure the TEER of the cell monolayer to confirm barrier integrity.

  • Apical to Basolateral (A-B) Permeability:

    • Add the piperidine test compound to the apical (donor) chamber.

    • At specified time points, collect samples from the basolateral (receiver) chamber.

    • Analyze the concentration of the compound in the receiver samples using LC-MS/MS.

  • Basolateral to Apical (B-A) Permeability:

    • Add the test compound to the basolateral (donor) chamber.

    • At specified time points, collect samples from the apical (receiver) chamber.

    • Analyze the concentration of the compound in the receiver samples.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

Data Summary Table: Physicochemical Properties and In Vitro Permeability of Piperidine Analogs
Compound IDMW (Da)LogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPapp (A-B) (10⁻⁶ cm/s)Efflux Ratio
Lead Cmpd 4503.595251.24.5
Analog A 4202.875145.81.5
Analog B 4804.2110360.53.8

This table provides a clear comparison of how modifications to the lead compound affect key properties and in vitro BBB permeability.

V. Visualizations

experimental_workflow physchem Physicochemical Characterization (MW, LogP, TPSA) pampa PAMPA Assay (Passive Diffusion) physchem->pampa cell_assay Cell-Based Assay (e.g., hCMEC/D3) pampa->cell_assay Promising Passive Perm. bidirectional Bidirectional Assay (Efflux Assessment) cell_assay->bidirectional Good Papp pk_study Pharmacokinetic Study (Plasma & Brain) bidirectional->pk_study Low Efflux microdialysis Microdialysis (Unbound Brain Conc.) pk_study->microdialysis Good Kp efficacy Efficacy Study in Disease Model microdialysis->efficacy Sufficient Cbrain

Caption: Experimental workflow for assessing BBB penetration.

troubleshooting_flowchart start Low In Vivo Brain Penetration check_papp High In Vitro Papp? start->check_papp check_fu High Plasma Protein Binding? check_papp->check_fu Yes reassess_invitro Re-evaluate In Vitro Model check_papp->reassess_invitro No check_metabolism Rapid Metabolism? check_fu->check_metabolism No modify_structure Modify Structure for Lower LogP/fu,p check_fu->modify_structure Yes prodrug Consider Prodrug Approach check_metabolism->prodrug Yes

Sources

Optimization

Stability issues with (1-Benzoylpiperidin-4-yl)methanamine in solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with (1-Benzoylpiperidin-4-yl)methanamine. Here, we address common stability issues encountered in solution...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (1-Benzoylpiperidin-4-yl)methanamine. Here, we address common stability issues encountered in solution-based experiments, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.

Introduction to the Stability of (1-Benzoylpiperidin-4-yl)methanamine

(1-Benzoylpiperidin-4-yl)methanamine is a versatile building block in medicinal chemistry. Its structure, featuring a benzoyl amide, a piperidine ring, and a primary amine, presents specific stability considerations. The primary amine is susceptible to oxidation and pH-dependent protonation, while the amide bond is prone to hydrolysis under certain conditions. Understanding these potential degradation pathways is critical for reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (1-Benzoylpiperidin-4-yl)methanamine in solution?

A1: The two most significant degradation pathways for (1-Benzoylpiperidin-4-yl)methanamine are hydrolysis of the amide bond and oxidation of the primary amine.

  • Amide Hydrolysis: This is a chemical reaction with water that cleaves the amide bond, yielding benzoic acid and (4-aminomethyl)piperidine. This process can be catalyzed by both acids and bases.

  • Oxidative Degradation: The primary amine is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, metal ions, or light. This can lead to the formation of various degradation products and a loss of compound activity.

Q2: What is the expected solubility and stability of this compound in common laboratory solvents?

A2: While specific solubility data for (1-Benzoylpiperidin-4-yl)methanamine is not extensively published, based on its structure and data from similar compounds, we can infer the following:

  • Aqueous Buffers: Solubility is expected to be pH-dependent. In acidic conditions (pH < pKa of the piperidine nitrogen and the primary amine), the compound will be protonated, forming a more soluble salt. Conversely, at higher pH, it will exist as the less soluble free base. Stability is a concern at pH extremes due to accelerated amide hydrolysis.

  • Organic Solvents: The compound is likely to be soluble in polar aprotic solvents like DMSO and DMF, and in alcohols such as methanol and ethanol. Stability in these solvents is generally better than in aqueous solutions, provided they are anhydrous and stored properly.

A study on novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine indicated good aqueous solubility at a pH of 7.4.

Q3: How should I prepare and store stock solutions of (1-Benzoylpiperidin-4-yl)methanamine?

A3: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous polar aprotic solvent such as DMSO.

ParameterRecommendationRationale
Solvent Anhydrous DMSO or EthanolMinimizes water content to prevent hydrolysis.
Concentration 1-10 mMHigher concentrations may be prone to precipitation upon storage.
Storage Temperature -20°C or -80°CReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidative degradation.
Container Amber glass vials with tight-fitting capsProtects from light and minimizes solvent evaporation.

For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to identifying and resolving common stability-related problems encountered during experiments.

Issue 1: Precipitate Formation in Aqueous Solution

Observation: A solid precipitate forms when the stock solution (in an organic solvent) is diluted into an aqueous buffer.

Potential Causes:

  • Poor Aqueous Solubility of the Free Base: The compound may be precipitating out of solution if the pH of the aqueous buffer is near or above the pKa of the amine groups, leading to the formation of the less soluble free base.

  • Formation of an Insoluble Salt: Reaction with components of the buffer could form an insoluble salt.

  • Degradation: The precipitate could be a less soluble degradation product.

Troubleshooting Workflow:

Caption: Troubleshooting precipitate formation.

Detailed Steps:

  • Check the pH: If the aqueous buffer is neutral or basic, try acidifying a small aliquot to see if the precipitate dissolves. For future experiments, use a buffer with a lower pH (e.g., pH 4-6).

  • Analyze the Precipitate: If pH adjustment does not resolve the issue, isolate the precipitate by centrifugation and analyze it using techniques like HPLC, LC-MS, or NMR to determine its identity.

  • Optimize Formulation: If the precipitate is the parent compound, consider adding a co-solvent (e.g., up to 5% DMSO or ethanol) to your aqueous buffer or using a solubilizing agent.

Issue 2: Loss of Compound Activity or Inconsistent Results

Observation: Over the course of an experiment or between experiments, the compound shows a decrease in its expected biological or chemical activity.

Potential Causes:

  • Chemical Degradation: The compound is degrading in the experimental solution.

  • Adsorption to Labware: The compound may be adsorbing to the surface of plastic or glass containers.

  • Inaccurate Quantification: The initial concentration of the stock solution may be incorrect.

Troubleshooting Workflow:

Caption: Troubleshooting loss of compound activity.

Preventative Measures for Degradation:

  • pH Control: Maintain the pH of aqueous solutions in the slightly acidic range (pH 4-6) to minimize amide hydrolysis.

  • Deoxygenate Buffers: For sensitive experiments, sparge aqueous buffers with an inert gas (argon or nitrogen) before adding the compound to minimize oxidative degradation.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be validated to ensure it does not interfere with the experiment.

  • Protection from Light: Conduct experiments in low-light conditions or use amber-colored labware to prevent photolytic degradation.

Issue 3: Appearance of New Peaks in Chromatographic Analysis

Observation: When analyzing a solution of (1-Benzoylpiperidin-4-yl)methanamine by HPLC or LC-MS, new, unexpected peaks are observed.

Potential Causes:

  • Degradation Products: The new peaks are likely degradation products.

  • Impurities: The new peaks could be impurities from the initial solid material or the solvent.

  • Reaction with Excipients: The compound may be reacting with other components in the formulation.

Forced Degradation Study Protocol:

To proactively identify potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate its breakdown.

Stress ConditionProtocolExpected Degradation Pathway
Acid Hydrolysis Dissolve in 0.1 M HCl and heat at 60°C for 24 hours.Amide hydrolysis.
Base Hydrolysis Dissolve in 0.1 M NaOH and heat at 60°C for 24 hours.Amide hydrolysis.
Oxidation Dissolve in 3% H₂O₂ and keep at room temperature for 24 hours.Oxidation of the primary amine.
Photolysis Expose a solution (e.g., in methanol/water) to a UV light source.Photolytic degradation.
Thermal Heat the solid compound or a solution at an elevated temperature (e.g., 70°C).Thermally induced degradation.

Analysis of Degradation Products:

  • HPLC with UV/PDA Detector: A stability-indicating HPLC method should be developed to separate the parent compound from all degradation products. A photodiode array (PDA) detector can help in assessing peak purity.

  • LC-MS/MS: This technique is invaluable for the structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.

  • NMR Spectroscopy: For definitive structural confirmation of major degradation products, isolation followed by NMR analysis is the gold standard.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved March 14, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved March 14, 2026, from [Link]

  • Improving the stability of a suspension. (2026, March 11). Pharmaceutical Technology. Retrieved March 14, 2026, from [Link]

  • Prodrugs for Amines. (n.d.). National Institutes of Health. Retrieved March 14, 2026, from [Link]

  • What is Hydrolysis of Amides? (2025, August 15). Fiveable. Retrieved March 14, 2026, from [Link]

  • Proactive approaches to mitigate stability failures. (n.d.). ARL Bio Pharma. Retrieved March 14, 2026, from [Link]

  • Amide Hydrolysis. (2022, February 23). BYJU'S. Retrieved March 14, 2026, from [Link]

  • Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased
Troubleshooting

Technical Support Center: Nitrile Reduction Troubleshooting Guide

Welcome to the Technical Support Center for advanced organic synthesis. The reduction of a nitrile to a primary amine is a fundamental transformation in drug development and fine chemical synthesis. However, achieving hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. The reduction of a nitrile to a primary amine is a fundamental transformation in drug development and fine chemical synthesis. However, achieving high chemoselectivity is notoriously difficult due to the highly reactive intermediates involved, which frequently lead to the formation of secondary and tertiary amine byproducts.

This guide provides authoritative, field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate byproducts and optimize your yields.

Mechanistic Pathway & Byproduct Formation

To troubleshoot effectively, we must first understand the causality of byproduct formation. Nitrile reduction does not occur in a single step; it proceeds via a highly electrophilic imine intermediate . Once a portion of the nitrile is fully reduced to a primary amine, this newly formed primary amine acts as a nucleophile. It attacks the unreacted imine intermediate to form a geminal diamine, which subsequently eliminates ammonia to form a secondary imine. Hydrogenation of this secondary imine yields the unwanted secondary amine byproduct[1].

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Catalyst) PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 (Catalyst) GemDiamine Geminal Diamine (Addition Complex) Imine->GemDiamine + Primary Amine (Nucleophilic Attack) SecImine Secondary Imine (R-CH=N-CH2-R) GemDiamine->SecImine - NH3 SecAmine Secondary Amine (Byproduct) SecImine->SecAmine + H2 (Catalyst)

Mechanistic pathway of nitrile reduction highlighting secondary amine byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using Palladium on Carbon (Pd/C) for catalytic hydrogenation, but my NMR shows primarily secondary amine dimers. How can I prevent this? A: Pd/C is highly active but notoriously poor at suppressing the condensation pathway. To prevent secondary amine formation, you must alter the thermodynamics or kinetics of the imine-amine condensation. The most reliable method is the addition of an acidic modifier (such as HCl or acetic acid) to the reaction mixture[2]. Causality: The acid protonates the newly formed primary amine, converting it into an ammonium salt ( R−CH2​−NH3+​ ). This eliminates the lone pair required for nucleophilic attack on the imine intermediate, effectively shutting down the byproduct pathway.

Q2: I cannot use acidic conditions due to acid-sensitive protecting groups on my molecule. What is the alternative for heterogeneous hydrogenation? A: Switch your catalyst from Pd/C to Raney Nickel and conduct the reaction in methanolic ammonia (e.g., 5-7 N NH3​ in MeOH)[3]. Causality: According to Le Chatelier’s principle, flooding the system with an excess of ammonia shifts the equilibrium of the geminal diamine decomposition backward. It also ensures that ammonia outcompetes the primary amine as the dominant nucleophile attacking any secondary imine, forcing the pathway back toward the primary amine product[1].

Q3: My substrate contains reducible functional groups (like alkenes or halogens) that do not survive high-pressure hydrogenation. How can I reduce the nitrile selectively without forming dimers? A: Use Nickel Boride ( Ni2​B ) generated in situ from Nickel(II) chloride and Sodium Borohydride ( NaBH4​ ), combined with Boc-anhydride ( Boc2​O ) as a trapping agent[4]. Causality: Nickel boride is a mild, chemoselective reducing agent that operates at ambient temperature and pressure[5]. By including Boc2​O in the reaction mixture, the primary amine is immediately protected as a tert-butyl carbamate upon formation. The bulky, electron-withdrawing Boc group completely deactivates the amine nitrogen, preventing it from attacking the imine intermediate[4].

Quantitative Comparison of Reduction Conditions

To assist in selecting the optimal self-validating system for your specific substrate, consult the following performance matrix summarizing primary amine selectivity based on the chosen reagent system.

Reagent / Catalyst SystemAdditive / ModifierPrimary Amine SelectivityPrimary Byproduct RiskFunctional Group Tolerance
Pd/C + H2​ NoneLow (< 40%)Secondary/Tertiary AminesPoor (Reduces alkenes, nitro, halogens)
Pd/C + H2​ HCl or Acetic AcidHigh (> 90%)Minimal (Trace dimers)Moderate (Acid-sensitive groups degrade)
Raney Nickel + H2​ Excess NH3​ (MeOH)Very High (> 95%)Trace Ni-leachingGood (Preserves some aliphatic halides)
NiCl2​ + NaBH4​ Boc2​O (Trapping)Excellent (> 98%)*Piperidine derivatives (Overreduction)Excellent (Operates at ambient temp)
LiAlH4​ NoneHigh (> 85%)Aldehydes (If quenched early)Poor (Reduces esters, amides, ketones)

*Yields the Boc-protected primary amine, requiring subsequent deprotection.

Step-by-Step Experimental Methodologies
Protocol A: Chemoselective Hydrogenation using Raney-Nickel and Ammonia

This protocol utilizes mass action to suppress condensation and is ideal for robust substrates.

  • Catalyst Preparation: Carefully wash Raney Nickel slurry (approx. 10-20% w/w relative to substrate) with dry methanol 3 times to remove water. Self-Validation: Ensure the catalyst remains wet at all times; dry Raney Ni is highly pyrophoric.

  • Reaction Setup: Dissolve the nitrile substrate in a solution of 7N Ammonia in Methanol (0.1 M substrate concentration). Add the washed Raney Ni catalyst.

  • Hydrogenation: Purge the reaction vessel with Nitrogen ( N2​ ) three times, followed by Hydrogen ( H2​ ) three times. Pressurize the vessel to 1-5 atm of H2​ (depending on substrate steric hindrance) and stir vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the disappearance of the nitrile peak (~2200 cm−1 ) via IR spectroscopy or TLC.

  • Workup: Purge the flask with N2​ . Filter the mixture through a pad of Celite to remove the catalyst. Self-Validation: If the filtrate exhibits a deep blue tint, this indicates Nickel leaching due to the formation of nickel-ammine complexes[3]. Wash the organic layer with a saturated aqueous EDTA solution to sequester and remove the dissolved nickel.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the primary amine.

Protocol B: In Situ Reduction and Protection using Nickel Boride and Boc-Anhydride

This protocol is highly recommended for complex drug-like molecules with sensitive functional groups[4].

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the nitrile (1.0 equiv) and Boc2​O (1.5 equiv) in dry methanol (0.2 M).

  • Catalyst Precursor Addition: Add Nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O , 0.1 to 1.0 equiv depending on substrate reactivity)[4]. The solution will appear pale green.

  • Reduction: Cool the flask to 0 °C. Slowly add Sodium Borohydride ( NaBH4​ , 3.0 to 7.0 equiv) in small portions. Self-Validation: The reaction will immediately effervesce ( H2​ gas evolution), and the solution will turn pitch black, confirming the successful in situ generation of the active Nickel Boride ( Ni2​B ) nanoclusters[5].

  • Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature for 1-3 hours.

  • Workup: Quench the reaction carefully with water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify the resulting Boc-protected primary amine via silica gel column chromatography.

References
  • Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature Source: ChemInform / Synthetic Communications URL:[Link]

  • How to prevent secondary amine formation in nitrile reduction? Source: ResearchGate Q&A URL:[Link]

  • General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates Source: ResearchGate URL:[Link]

  • Chapter 2: Synthetic Methods for Alkyl Amines Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Chiral Separation for Piperidine Enantiomers

Welcome to the Advanced Technical Support Center for the chiral separation of piperidine derivatives. Designed specifically for researchers, analytical scientists, and drug development professionals, this guide bypasses...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the chiral separation of piperidine derivatives. Designed specifically for researchers, analytical scientists, and drug development professionals, this guide bypasses generic advice to provide mechanistic insights, self-validating protocols, and targeted troubleshooting for resolving piperidine enantiomers.

Core Knowledge Base: Mechanisms of Chiral Recognition

Successful enantioseparation of piperidines requires understanding the precise thermodynamic and chemical interplay between the analyte's structure and the Chiral Stationary Phase (CSP).

  • The Silanol Effect & Basicity: Piperidine is a strongly basic heterocycle (pKa ~11). In normal-phase High-Performance Liquid Chromatography (HPLC), the secondary amine interacts non-specifically with residual acidic silanols on the silica backbone of the CSP. This causes severe peak tailing and irreversible adsorption. Adding a basic modifier like 0.1% Diethylamine (DEA) is mechanistically required to competitively bind and mask these silanols, ensuring the analyte interacts exclusively with the chiral selector[1].

  • Thermodynamic Drivers: Enantioseparation on polysaccharide CSPs is fundamentally an enthalpy-driven process[2]. Chiral discrimination relies on the difference in binding enthalpies ( ΔΔH ) between the enantiomers and the chiral cavity. Because the entropic change ( ΔΔS ) is often unfavorable, lowering the column temperature (e.g., from 30°C to 20°C) systematically increases the retention factor and resolution[1].

  • Immobilized vs. Coated CSPs: Traditional coated CSPs (e.g., Chiralcel OD) limit mobile phases to alkanes and alcohols to prevent the dissolution of the chiral polymer. Immobilized CSPs (e.g., Chiralpak IA/IB) covalently bond the polysaccharide to the silica, permitting the use of "forbidden" solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[3]. For rigid piperidine-2,6-dione analogues, MTBE alters the steric swelling of the chiral cavity, unlocking resolutions unattainable in standard solvent systems[3].

Method Development Workflow

G Step1 Analyze Piperidine Structure (pKa, Chromophores, Solubility) Step2 Select Chiral Stationary Phase (e.g., Immobilized Polysaccharide) Step1->Step2 Step3 Formulate Mobile Phase (Add 0.1% DEA for basic amines) Step2->Step3 Step4 Optimize Thermodynamics (Adjust Column Temp: 20°C - 30°C) Step3->Step4 Decision Is Resolution (Rs) ≥ 1.5? Step4->Decision Success Validate Method & Scale to SMB/Prep Decision->Success Yes Fail Modify Steric/Electronic Profile (Consider Derivatization) Decision->Fail No Fail->Step2

Workflow for developing and optimizing chiral HPLC separations for piperidines.

Standardized Experimental Protocol: HPLC Screening

This protocol provides a self-validating system for the initial screening of piperidine enantiomers using an immobilized polysaccharide CSP.

Phase 1: Mobile Phase Preparation

  • Mix HPLC-grade n-hexane and ethanol in a 70:30 (v/v) ratio[1],[4].

  • Add 0.1% (v/v) Diethylamine (DEA) for basic piperidines, or 0.1% Trifluoroacetic acid (TFA) for acidic derivatives (e.g., piperidine-3-carboxylic acid)[1].

  • Degas the mixture via sonication for 15 minutes to prevent micro-bubble formation in the pump heads.

Phase 2: Column Equilibration & System Suitability

  • Install a Chiralpak IA column (250 x 4.6 mm, 5 µm)[1],[4].

  • Set the column oven temperature strictly to 25°C to control thermodynamic variables[1].

  • Purge the column with the mobile phase at 1.0 mL/min until the baseline is stable (approximately 10 column volumes).

Phase 3: Self-Validating Injection

  • Prepare a 2 mg/mL solution of the racemic standard in the mobile phase[1].

  • Inject 10 µL of the racemate.

  • Validation Check: The method is only considered thermodynamically stable and free of column overload if the integrated peak area ratio of the two enantiomers is exactly 50:50 (±1%). A skewed ratio inherently proves non-linear detector response, column overload, or co-elution of an achiral impurity.

Phase 4: Optimization

  • If Resolution (Rs) < 1.5, decrease the temperature to 20°C to leverage enthalpy-driven separation[2].

  • If retention times are excessively long, increase the ethanol modifier to 40%[4].

Quantitative Performance Data

The following table summarizes validated chromatographic conditions for various piperidine derivatives, demonstrating the efficacy of different CSPs and mobile phases.

Compound ClassSpecific DerivativeOptimal CSPMobile PhaseFlow RateResolution (Rs)Ref.
Piperidine-3-carboxylic acid (R)/(S)-N-Boc-Piperidine-3-carboxylic acid hydrazideChiralpak IAn-Hexane/EtOH (70:30)1.0 mL/min> 10.0[4]
Piperidine-2,6-dione AminoglutethimideChiralcel ODHexane/2-Propanol1.0 mL/min8.87[5]
Piperidine Fungicide FenpropidinLux cellulose-3Methanol (88.3%)0.8 mL/min> 1.5[6]
3,5-Disubstituted Piperidine N-Boc-3,5-dimethylpiperidineChiralpak AYEthanol17.9 L/h (SMB)> 99.5% ee[7]

Troubleshooting Guide

Issue: Severe Peak Tailing or Irreversible Retention

  • Mechanistic Cause: Secondary interactions between the basic nitrogen of the piperidine ring and residual acidic silanols on the silica support[1].

  • Actionable Solution: Add 0.1% to 0.2% DEA or Triethylamine (TEA) to the mobile phase. If the issue persists, the analyte may be too basic; consider pre-column derivatization (e.g., Boc-protection) to neutralize the amine, which also facilitates preparative Simulated Moving Bed (SMB) scale-up[7].

Issue: Low Resolution (Rs < 1.5) Despite Mobile Phase Optimization

  • Mechanistic Cause: The steric fit between the piperidine enantiomers and the chiral cavity is inadequate under standard normal-phase conditions.

  • Actionable Solution: Switch to an immobilized CSP (e.g., Chiralpak IA/IB) and introduce non-conventional solvents. Using a mixture like Methyl tert-butyl ether (MTBE) and THF (90:10, v/v) can alter the hydrogen-bonding network and cavity shape, significantly improving chiral recognition for rigid analogues like piperidine-2,6-diones[3]. Additionally, lower the column temperature to enhance the enthalpic contribution to the separation[2].

Issue: Poor Detectability / No UV Signal

  • Mechanistic Cause: Unsubstituted piperidines lack a strong UV chromophore.

  • Actionable Solution: Derivatize the analyte with a UV-active agent (e.g., para-toluenesulfonyl chloride)[1]. Alternatively, transition the method to UPLC-MS/MS using volatile mobile phase additives (e.g., ammonium acetate instead of DEA/TFA) as demonstrated for the fungicide fenpropidin[6].

Frequently Asked Questions (FAQs)

Q: Is derivatization mandatory for the chiral separation of piperidines? A: No, but it is highly strategic. Derivatization is used to either introduce a chromophore for UV detection or to neutralize the basic amine (e.g., via Boc-protection) to eliminate silanol interactions. Boc-protected piperidines often exhibit superior enantioselectivity and are the standard for large-scale preparative separations like SMB chromatography[7].

Q: How does temperature affect the separation factor ( α ) of piperidine derivatives? A: Temperature is a critical thermodynamic lever. For most piperidine derivatives on polysaccharide CSPs, the separation is enthalpy-controlled ( ΔΔH<0 ). As you increase the column temperature, the retention factor, separation factor, and overall resolution typically decrease[1],[2]. Always screen temperatures between 15°C and 30°C during method development.

Q: Can I use reversed-phase (RP) conditions for piperidine enantiomers? A: Yes, especially for biological samples or LC-MS applications. However, you must use a CSP designed for RP (e.g., Chiralpak AD-RH) or utilize chiral counter-ions in capillary electrophoresis[8]. In RP, pH control is paramount; ensure the pH is adjusted to keep the piperidine in a consistent ionization state (usually basic pH to keep it neutral, provided the column is stable).

References

  • BenchChem. "Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers."
  • ACS Publications.
  • ResearchGate.
  • Academia.edu. "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC."
  • Redalyc.
  • Oxford Academic. "Enantiomeric Separation and Thermodynamic Investigation of (R)
  • PMC. "An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers."
  • Diva-Portal.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (1-Benzoylpiperidin-4-yl)methanamine for Preclinical Studies

Welcome to the technical support center for the synthesis of (1-Benzoylpiperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (1-Benzoylpiperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key intermediate for preclinical studies. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis and scale-up.

I. Synthesis Overview and Key Challenges

The synthesis of (1-Benzoylpiperidin-4-yl)methanamine typically involves a multi-step process. A common and effective route begins with the reductive amination of N-Boc-4-piperidone, followed by deprotection and subsequent N-benzoylation. While straightforward on a small scale, scaling up this synthesis presents several challenges, including managing reaction exotherms, ensuring complete conversions, and developing robust purification protocols.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Benzoylation A N-Boc-4-piperidone B tert-butyl 4-(aminomethyl)piperidine-1-carboxylate A->B NH3, Reducing Agent (e.g., Raney-Ni, NaBH3CN) C Piperidin-4-ylmethanamine B->C Acid (e.g., TFA, HCl) D (1-Benzoylpiperidin-4-yl)methanamine C->D Benzoyl Chloride, Base (e.g., Et3N, K2CO3)

Caption: A common synthetic route to (1-Benzoylpiperidin-4-yl)methanamine.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis.

Problem 1: Incomplete Reductive Amination

Question: My reductive amination of N-Boc-4-piperidone is sluggish and gives low yields of the desired amine when scaled up. What are the potential causes and solutions?

Answer: Incomplete reductive amination at a larger scale is a frequent issue. Several factors can contribute to this problem.

  • Insufficient Mixing: As the reaction volume increases, ensuring homogenous mixing of the reactants and catalyst becomes critical.

    • Solution: Employ a mechanical stirrer with an appropriately sized impeller to ensure efficient agitation. For heterogeneous catalysts like Raney-Ni, proper suspension is crucial for optimal activity.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials or solvents.

    • Solution: Ensure all reagents and solvents are of high purity. If using a palladium catalyst, be aware that amines can sometimes act as catalyst poisons. Adding a stoichiometric amount of a weak acid can sometimes mitigate this by protonating the product amine.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride is often effective but can be moisture-sensitive. Ensure it is handled under anhydrous conditions. For catalytic hydrogenation, ensure adequate hydrogen pressure and catalyst loading.

Problem 2: Difficulties with Boc Deprotection

Question: During the scale-up of the Boc deprotection step, I'm observing side product formation and challenges in isolating the free amine. How can I optimize this step?

Answer: The Boc deprotection step, while seemingly simple, can present challenges on a larger scale.

  • Exothermic Reaction: The reaction of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) with the Boc-protected amine is exothermic. On a large scale, this can lead to temperature spikes and potential side reactions.

    • Solution: Add the acid portion-wise or via a dropping funnel to a cooled solution of the starting material. Monitor the internal temperature throughout the addition.

  • Product Isolation: The resulting free amine may be highly water-soluble, especially as a salt, making extraction difficult.

    • Solution: After neutralization, perform multiple extractions with a suitable organic solvent. Adjusting the pH of the aqueous layer can be critical to ensure the amine is in its free base form for efficient extraction. Salting out the aqueous layer with NaCl can also improve extraction efficiency.

Problem 3: Inconsistent N-Benzoylation and Impurity Formation

Question: The N-benzoylation step is giving inconsistent yields and I'm observing the formation of a di-benzoylated impurity. How can I control this reaction?

Answer: The N-benzoylation reaction needs to be carefully controlled to ensure high yields and purity.

  • Stoichiometry and Addition Rate: The formation of di-benzoylated product suggests over-acylation.

    • Solution: Use a slight excess of the piperidine starting material relative to benzoyl chloride. Add the benzoyl chloride slowly to the reaction mixture to maintain a low localized concentration.

  • Base Selection: The choice of base is important for neutralizing the HCl generated during the reaction.

    • Solution: Use a non-nucleophilic base like triethylamine or potassium carbonate to avoid competition with the piperidine for the benzoyl chloride.

  • Emulsion Formation during Workup: The workup of benzoylation reactions can sometimes lead to the formation of stable emulsions, complicating phase separation.

    • Solution: Adding a saturated brine solution can help to break up emulsions. In some cases, filtering the mixture through a pad of celite may be necessary.

Visualizing Troubleshooting Logic
Optimization

Technical Support Center: Navigating and Mitigating Variability in Preclinical Antidepressant Efficacy Testing

Welcome to the Technical Support Center for antidepressant activity testing in mice. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of experime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for antidepressant activity testing in mice. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of experimental variability. High variability not only compromises the reproducibility of findings but can also lead to the misinterpretation of a compound's potential efficacy.

This resource provides in-depth, evidence-based answers to common questions, detailed troubleshooting guides, and standardized protocols to help you refine your experimental design and enhance the reliability of your data.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of robust experimental design in this field.

Q1: What are the most common behavioral assays for antidepressant activity in mice, and what is their underlying principle?

A1: The two most widely used assays are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[1][2][3][4][5] Both operate on the principle of "behavioral despair."[3][6] When placed in an inescapable, moderately stressful situation (a cylinder of water in the FST or suspension by the tail in the TST), mice will initially struggle to escape.[2][5] Over time, they adopt an immobile posture, which is interpreted as a state of learned helplessness or despair.[2][3] Clinically effective antidepressant drugs reliably reduce the duration of this immobility, suggesting a reversal of this despair-like state.[7][8][9]

Q2: My positive control (e.g., imipramine, fluoxetine) is not showing a significant effect. Where should I start troubleshooting?

A2: This is a critical issue that invalidates the results of a study. The lack of a positive control effect points to a fundamental problem in the experimental setup. Before questioning the compound, systematically review these core areas:

  • Animal Strain: Are you using a strain known to be responsive to your class of antidepressant?[10][11] For example, DBA/2J and C57BL/6J mice are reported to be sensitive to the tricyclic antidepressant desipramine.[10]

  • Procedural Parameters: Double-check every detail of the protocol. For the FST, this includes water temperature (typically 23-25°C) and water depth.[11][12][13] For the TST, ensure the suspension height and tape application are consistent.[14]

  • Acclimatization: Were the animals properly acclimatized to the testing room for at least 60 minutes before the experiment?[11][14] Insufficient acclimatization leads to heightened stress and erratic behavior.

  • Drug Administration: Verify the dose, route, and timing of administration. Antidepressants have specific pharmacokinetic profiles that dictate the optimal time window for testing post-injection.[11]

Q3: What are the key differences between the Forced Swim Test (FST) and the Tail Suspension Test (TST)?

A3: While based on the same principle, the FST and TST have key differences. The TST is considered less stressful as it avoids the risk of hypothermia associated with water immersion.[1][14] However, a major confound in the TST is the tendency of some mouse strains, notably the widely used C57BL/6, to climb their own tails, rendering the immobility data from those animals invalid.[1][15] Specialized equipment like "ClimbStoppers" can mitigate this issue.[1] The underlying pathophysiology measured by each test may also differ, as some compounds show efficacy in one test but not the other, suggesting they may engage different neural circuits.[16]

Section 2: Troubleshooting Variability - A Factor-Based Approach

Variability in behavioral testing can be traced to three primary domains: the animal, the environment, and the procedure itself.

Category A: The Animal Subject

Q4: How much does the choice of mouse strain matter?

A4: The choice of mouse strain is one of the most critical factors influencing experimental outcomes. Different inbred strains can exhibit more than a tenfold difference in baseline immobility and show varied sensitivity to different classes of antidepressants.[11][12][17] For instance, some outbred strains may be more responsive to antidepressants in the FST than inbred strains.[10] It is crucial to select a strain based on historical data and the specific drug class being investigated.[10][11]

Table 1: Comparative Strain Characteristics in Behavioral Despair Models

StrainTypical Baseline ImmobilityKnown Behavioral Traits & ConsiderationsRelevant Citations
BALB/c HighHigh anxiety-like behavior; generally good responders to SSRIs.[10]
C57BL/6 Low to ModerateProne to tail-climbing in the TST, which can invalidate data.[1] Variable response to antidepressants.[1][10][17]
DBA/2J HighHigh sensitivity to tricyclic antidepressants like desipramine.[10]
CD-1 (Outbred) VariableHigher inter-individual variability but can be responsive to a broad range of compounds.[17]

Q5: Do the sex and age of the mice affect the results?

A5: Absolutely. Both sex and age are significant variables.[12] Some studies report that female mice may exhibit different immobility times compared to males. Therefore, it is essential to balance experimental groups for sex or to study a single sex and clearly report it.[6] Age is also a factor; juvenile and adolescent mice can respond differently to antidepressants compared to adults, a difference potentially linked to the developmental expression of neurotransmitter transporters like SERT and NET.[18]

Category B: The Environment

Q6: How do housing and enrichment conditions influence antidepressant testing?

A6: The home cage environment significantly modulates an animal's baseline stress level and can impact test performance.[19] Social isolation is a known stressor that can increase immobility time.[12] Conversely, environmental enrichment has been shown to induce positive affective biases.[20] For consistency, it is crucial to maintain stable group housing and report the specific housing and enrichment conditions in detail.[12][19][21]

Q7: My results are inconsistent from one week to the next. Could environmental factors in the lab be the cause?

A7: Yes, this is a common problem. Mice are highly sensitive to their sensory environment.[22] Inconsistent results are often traced to overlooked environmental variables:

  • Noise: Sudden or loud noises can startle animals and alter their behavior.[6][12] Using a white noise generator can help mask external sounds and create a more consistent auditory environment.[6][12]

  • Lighting: Mice are nocturnal. Testing under bright, intense light can induce anxiety and affect activity levels.[22] Lighting should be consistent for all tests.

  • Olfactory Cues: Mice have a keen sense of smell. Lingering scents from previously tested animals, or even strongly scented soaps or perfumes worn by the experimenter, can be a major confound.[22] Thoroughly clean all apparatus between animals.

  • Time of Day: Circadian rhythms influence behavior and drug metabolism. All testing should be conducted at the same time of day to minimize this source of variability.[12]

Category C: The Experimental Procedure

Q8: Some of my mice in the TST are climbing their tails. What should I do?

A8: Tail-climbing is a common issue, especially with C57BL/6 mice, that invalidates the immobility measurement.[1] The recommended solution is to place a small, hollow cylinder (a "ClimbStopper") around the base of the tail before suspension.[1] This device prevents the mouse from getting a grip to climb, without interfering with the measurement of escape-oriented behavior.[1]

Q9: How critical is the water temperature in the Forced Swim Test?

A9: Water temperature is a critical and often underestimated variable. The standard temperature is typically between 23-25°C.[12][13] Deviations can significantly alter behavior. Colder water can induce hypothermia, while warmer water may decrease immobility on its own, potentially masking a drug effect.[14][15] Some antidepressants may even show a more robust effect at slightly different temperatures, highlighting the need for precise control and reporting.[12]

Q10: Does the way I handle the mice matter?

A10: Yes, profoundly. Consistent and gentle handling prior to and during the experiment reduces stress-induced variability.[12][22] An anxious or stressed animal will behave differently from a calm one. The method of picking up the mouse (e.g., by the tail vs. in a cup) should be standardized across all experimenters and all animals.[22]

Section 3: Advanced Protocols & Workflows

Adherence to a detailed, standardized protocol is the most effective way to reduce procedural variability.

Experimental Workflow for Antidepressant Screening

The following diagram outlines a logical workflow for a typical antidepressant screening study, emphasizing critical control points.

G cluster_0 Phase 1: Preparation & Acclimatization cluster_1 Phase 2: Dosing & Testing cluster_2 Phase 3: Data Analysis & Interpretation A Animal Arrival & Quarantine B Group Housing & Environmental Enrichment A->B C Acclimatization to Facility (>5 days) B->C D Randomization to Treatment Groups C->D Health Check E Acclimatization to Testing Room (60 min) D->E F Drug/Vehicle Administration (Verify Dose, Route, Time) E->F G Behavioral Test (FST or TST) F->G H Video Scoring (Blinded Observer) G->H Record Videos I Statistical Analysis (Appropriate Tests) H->I J Interpretation with Positive/Negative Controls I->J

Caption: Standard workflow for preclinical antidepressant screening.
Detailed Protocol: Tail Suspension Test (TST)

This protocol is designed to maximize consistency and minimize common errors.

Materials:

  • Suspension box or bar, at least 50 cm from the floor.[14]

  • Adhesive tape (e.g., medical grade), strong enough to support the mouse's weight.[14]

  • ClimbStoppers (recommended for C57BL/6 and other climbing strains).[1]

  • Video camera for recording.

  • Timer.

Procedure:

  • Preparation:

    • Bring mice to the testing room at least 60 minutes before the test begins to acclimatize.[14]

    • Cut 17 cm strips of tape. Mark a line 2 cm from one end.[1][14]

    • Set up the camera to have a clear, unobstructed view of the mouse.

  • Taping:

    • Gently restrain the mouse.

    • If using, place a ClimbStopper at the base of the tail.

    • Securely wrap the 2 cm section of the tape around the last ~2-3 cm of the mouse's tail.[1] Ensure it adheres to the skin and back onto itself.

  • Suspension:

    • Affix the free end of the tape to the suspension bar.

    • Simultaneously start the timer and video recording as you release the mouse. The test duration is typically 6 minutes.[1][2][4]

  • Observation:

    • The experimenter should remain at a reasonable distance to avoid disturbing the animal.[13]

    • The entire 6-minute session is typically scored, as immobility often begins earlier in the TST compared to the FST.[1][14]

  • Post-Test:

    • At the end of 6 minutes, gently take the mouse down.

    • Carefully remove the tape and return the mouse to its home cage.

    • Clean the apparatus thoroughly to remove any olfactory cues before testing the next animal.

Data Analysis:

  • Scoring should be performed by an observer who is blind to the experimental conditions.

  • The primary measure is "time spent immobile," defined as the period when the mouse hangs passively and is completely motionless.[3]

  • Some protocols also differentiate between active behaviors like "swinging" and "curling," which may be modulated differently by various drug classes.[9]

Section 4: Data Interpretation & Analysis

Q11: How should I define "immobility" and ensure consistent scoring?

A11: A clear, objective definition of immobility is crucial. For the FST, immobility is typically defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.[8] For the TST, it is the complete absence of body movement as the mouse hangs passively.[3] The biggest source of inter-observer variability comes from inconsistent scoring.[13] To mitigate this:

  • Blinded Scoring: The person analyzing the videos should be unaware of the treatment groups.

  • Training: All scorers should be trained on a standardized set of videos to calibrate their judgments.

  • Software: Automated video tracking software can provide more objective and consistent measurements than manual scoring.

Q12: Is it valid to test multiple mice at the same time?

A12: This can be a source of variability. One study found that for the FST, simultaneously testing two mice in adjacent cylinders without an opaque partition increased their immobility time compared to mice tested alone.[23][24] If testing multiple animals, it is crucial to use opaque dividers to prevent them from seeing each other.[11][23] This effect was not observed in the TST, but visual separation remains a best practice.[1][23]

Conceptual Diagram: Sources of Experimental Variability

This diagram illustrates the interconnected factors that contribute to variability in behavioral outcomes.

Caption: Key domains contributing to experimental variability.

By systematically addressing each of these factors, researchers can significantly improve the quality, reliability, and translational value of their preclinical antidepressant studies.

References

  • Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments, (59), e3761. Available at: [Link]

  • Research SOP. (2025). Understanding the Tail Suspension Test: A Simple Guide. Research SOP. Available at: [Link]

  • Aslam, M., & Sultana, N. (2016). Tail suspension test to evaluate the antidepressant activity of experimental drugs. Semantic Scholar. Available at: [Link]

  • JoVE. (2011). Tail Suspension Test for Antidepressant. Journal of Visualized Experiments. Available at: [Link]

  • Liu, X., et al. (2016). Biological Factors Influencing the Mice Forced Swim Test. Scientific Reports, 6, 28738. Available at: [Link]

  • Castagné, V., et al. (2011). Behavioral Assessment of Antidepressant Activity in Rodents. Current Protocols in Pharmacology. Available at: [Link]

  • Maze Engineers. (2017). The Basics of Depression Testing in Rodents. ConductScience. Available at: [Link]

  • Bitesize Bio. (2025). Five Factors Affecting Your Mouse Behavioral Studies. Bitesize Bio. Available at: [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. Available at: [Link]

  • Higuchi, F., et al. (2025). Involvement of Genetic and Environmental Factors in the Onset of Depression. Yakugaku Zasshi. Available at: [Link]

  • Ueno, H., et al. (2022). Effect of simultaneous testing of two mice in the tail suspension test and forced swim test. Scientific Reports, 12, 9224. Available at: [Link]

  • NC3Rs. (2024). NC3Rs position paper - Forced swim test. NC3Rs. Available at: [Link]

  • Yohn, C. N., et al. (2022). Encore: Behavioural animal models of stress, depression and mood disorders. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Parale, M., et al. (2013). Comparative Evaluation of Forced Swim Test and Tail Suspension Test as Models of Negative Symptom of Schizophrenia in Rodents. Schizophrenia Research and Treatment. Available at: [Link]

  • Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370. Available at: [Link]

  • Lewejohann, L., et al. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Journal of Personalized Medicine, 11(4), 305. Available at: [Link]

  • Lee, S., et al. (2014). Implementation of a Two-dimensional Behavior Matrix to Distinguish Individuals with Differential Depression States in a Rodent Model of Depression. Experimental Neurobiology, 23(3), 253-262. Available at: [Link]

  • Ueno, H., et al. (2022). Effect of simultaneous testing of two mice in the tail suspension test and forced swim test. ResearchGate. Available at: [Link]

  • Zook, M., et al. (2013). Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function. Frontiers in Pharmacology. Available at: [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Understanding Animal Research. Available at: [Link]

  • NC3Rs. (2021). Forced swim test in rodents. NC3Rs. Available at: [Link]

  • Kulkarni, S. K., & Akula, A. (2016). Preclinical Evaluation of Antidepressant Activity of New Monoamine Oxidase Inhibitors in Rodents. Journal of Clinical and Diagnostic Research, 10(8), FC01-FC05. Available at: [Link]

  • Berrocoso, E., & Mico, J. A. (2013). Active behaviours produced by antidepressants and opioids in the mouse tail suspension test. International Journal of Neuropsychopharmacology, 12(9), 1215-1223. Available at: [Link]

  • Löscher, W. (2024). Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs. Biomedicines, 12(2), 421. Available at: [Link]

  • Maheu, M., et al. (2022). Transcriptomic Studies of Antidepressant Action in Rodent Models of Depression: A First Meta-Analysis. International Journal of Molecular Sciences, 23(21), 13499. Available at: [Link]

  • Krishnan, V., & Nestler, E. J. (2011). Animal Models of Depression: Molecular Perspectives. Current Topics in Behavioral Neurosciences, 7, 121-147. Available at: [Link]

  • Stuart, S. A., et al. (2013). A translational rodent assay of affective biases in depression and antidepressant therapy. Neuropsychopharmacology, 38(9), 1625-1635. Available at: [Link]

Sources

Troubleshooting

Lead Optimization Technical Support Center: Troubleshooting Metabolic Stability

Welcome to the Lead Optimization Technical Support Center. Rapid metabolic clearance is one of the most common reasons drug candidates fail in preclinical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lead Optimization Technical Support Center. Rapid metabolic clearance is one of the most common reasons drug candidates fail in preclinical development. This hub provides researchers, scientists, and drug development professionals with actionable diagnostic workflows, self-validating experimental protocols, and mechanistic structural modification strategies to enhance the metabolic stability of lead compounds.

Diagnostic Workflow

Before modifying a compound, you must accurately diagnose the mechanism of clearance. The workflow below outlines the logical progression from identifying an in vivo liability to rational structural modification.

MetabolicStability Start High In Vivo Clearance Detected InVitro In Vitro Microsomal Stability Assay Start->InVitro Isolate hepatic metabolism MetID Metabolite ID (MetID) via LC-MS/MS InVitro->MetID High CL_int Analyze Identify Metabolic Soft Spots MetID->Analyze Structural elucidation Mod1 Fluorination / Deuteration Analyze->Mod1 Oxidation sites Mod2 Steric Hindrance / Bioisosteres Analyze->Mod2 Hydrolysis sites Mod3 Reduce Lipophilicity (Lower logP) Analyze->Mod3 Non-specific binding Retest Re-evaluate ADME Properties Mod1->Retest Mod2->Retest Mod3->Retest Retest->InVitro Iterative Cycle

Diagnostic workflow for identifying and resolving metabolic instability.

Section 1: Diagnostic Assays & Troubleshooting (FAQs)

Q: How do I confirm if my compound's high in vivo clearance is driven by hepatic metabolism? A: In vivo clearance can be driven by renal excretion, biliary clearance, or hepatic metabolism. To isolate hepatic metabolism as the primary liability, perform an in vitro Microsomal Stability Assay using human or animal liver microsomes[1]. If the in vitro intrinsic clearance ( CLint​ ) is high, hepatic phase I metabolism (primarily via Cytochrome P450 enzymes) is the culprit[2].

Protocol 1: Self-Validating Microsomal Stability Assay

Causality & Design: This assay measures the depletion of the parent compound over time. To ensure the system is self-validating, it must include a negative control (to rule out chemical instability) and known positive controls (to verify enzyme activity)[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw liver microsomes on ice and prepare an NADPH regenerating system[4].

  • Incubation Mixture: In a 96-well plate, mix microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM final concentration, keeping organic solvent <1%)[3].

  • Controls (Critical Validation Step):

    • Negative Control: Omit NADPH to verify that depletion is enzyme-driven, not due to chemical degradation or non-specific binding[2].

    • Positive Controls: Include a high-clearance marker (e.g., Propranolol) and a low-clearance marker to validate the metabolic competency of the microsomes[1].

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then add NADPH (1 mM final) to initiate the reaction[4].

  • Sampling & Quenching: At predetermined time points (e.g., 0, 10, 20, 30, 45, 60 minutes), remove aliquots and immediately quench in 3 volumes of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism[4].

  • Analysis: Centrifuge at 5500 rpm for 15 minutes[1]. Analyze the supernatant via LC-MS/MS. Calculate the elimination constant ( kel​ ), half-life ( t1/2​ ), and CLint​ using linear regression of the natural log of remaining compound area versus time[2].

Q: My compound is unstable in microsomes. How do I identify the vulnerable structural sites? A: You must perform Metabolite Identification (MetID) using high-resolution liquid chromatography-mass spectrometry (LC-HRMS)[5]. By comparing the exact mass and fragmentation patterns of the parent compound against the newly formed peaks, you can pinpoint the exact bonds undergoing biotransformation (the "metabolic soft spots")[6].

Protocol 2: Self-Validating Metabolite Identification (MetID) via LC-HRMS

Causality & Design: MetID relies on detecting trace metabolites in a complex biological matrix. Self-validation requires blank matrix subtraction to eliminate false positives from endogenous microsomal components[7].

Step-by-Step Methodology:

  • Sample Generation: Scale up the microsomal incubation (e.g., 10 µM compound, 1 mg/mL protein) and incubate for 60 minutes to accumulate sufficient metabolite mass. Quench and centrifuge as above.

  • Chromatography: Separate the supernatant using Reversed-Phase Liquid Chromatography (RPLC) with a C18 column. Use a shallow, extended gradient (e.g., 5-95% acetonitrile over 20-30 minutes) to resolve isobaric metabolites[7].

  • Mass Spectrometry: Acquire data using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer operating in data-dependent acquisition (DDA) or MSE mode[5].

  • Validation & Processing (Critical Validation Step): Use a blank microsomal incubation (no test compound) to subtract background noise. Ensure the mass error for structural assignments is <5 ppm[5]. Compare the MS/MS fragmentation spectra of the identified metabolite peaks to the parent compound to localize the site of oxidation or cleavage[6].

Section 2: Structural Modification Strategies (FAQs)

Q: MetID shows rapid CYP450-mediated oxidation at a specific alkyl or aryl site. How do I block this? A: CYP450 enzymes typically oxidize electron-rich or sterically accessible C-H bonds. Once the soft spot is identified, apply the following rational modifications:

  • Fluorination: Replacing a hydrogen atom with fluorine is a highly effective strategy. Fluorine is strongly electronegative, withdrawing electron density from the adjacent ring or alkyl chain, thereby deactivating the C-H bonds toward electrophilic oxidative attack[8].

  • Deuteration: Replacing hydrogen with deuterium leverages the kinetic isotope effect (KIE). The C-D bond is significantly stronger than the C-H bond, slowing down the rate of bond cleavage by CYP enzymes without altering the molecule's overall shape or target pharmacology.

  • Steric Hindrance: Introduce bulky groups (e.g., a gem-dimethyl group) adjacent to the soft spot to physically block the enzyme's active site from accessing the vulnerable bond[9].

Q: What if the instability is driven by high lipophilicity (non-specific metabolism)? A: Highly lipophilic compounds (high logP) tend to have higher non-specific affinity for the hydrophobic active sites of CYP450 enzymes[10].

  • Strategy: Reduce the overall logP by introducing polar functional groups (e.g., hydroxyls, amines) or replacing carbon atoms with heteroatoms (e.g., converting a phenyl ring to a pyridine)[9]. Be aware that while reducing lipophilicity improves metabolic stability, it must be balanced against potential losses in target binding affinity or membrane permeability[10].

Q: My compound undergoes rapid hydrolysis at an amide or ester bond. What are the alternatives? A: Esters and amides are highly susceptible to ubiquitous esterases and amidases.

  • Strategy: Replace the labile bond with a bioisostere. For example, replacing an ester with a 1,2,4-oxadiazole or a tetrazole removes the hydrolyzable carbonyl center while maintaining the spatial arrangement and hydrogen-bonding capabilities required for target engagement[10]. Additionally, increasing the sp3 -carbon content using rigid, strained hydrocarbon frameworks like bicyclo[1.1.1]pentane or cubane can mimic the topological arrangement of aromatic rings while imparting high bond strength and metabolic stability[11].

Section 3: Data Presentation

Table: Common Metabolic Transformations and Structural Fixes
Metabolic LiabilityEnzyme ClassStructural Modification StrategyMechanistic Rationale
Aromatic Hydroxylation CYP450Para-fluorination, Pyridine substitutionLowers electron density, blocking electrophilic oxygen insertion.
Benzylic/Allylic Oxidation CYP450Deuteration, Steric hindrance (gem-dimethyl)Increases bond dissociation energy (KIE); physically blocks enzyme access.
N-Dealkylation CYP450Replace N-methyl with N-cyclopropyl or N-CF3Increases steric bulk or reduces electron density on the nitrogen lone pair.
Ester/Amide Hydrolysis Esterases/AmidasesBioisosteric replacement (e.g., oxadiazole)Removes the hydrolyzable carbonyl center while maintaining binding geometry.
High General Clearance MultipleReduce logP, increase sp3 fractionDecreases non-specific hydrophobic binding to metabolic enzymes.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. 1

  • Microsomal Stability Assay Protocol - AxisPharm. 4

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 - ResearchGate. 2

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. 3

  • Molecular Modification: A Strategy in Drug Discovery and Drug Design - Biomedres.us.9

  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - ACS Publications. 5

  • Metabolite identification by liquid chromatography-mass spectrometry - ResearchGate.6

  • Synthetic strategies towards nonlinear cubane precursors - ResearchGate. 11

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - NIH.gov.7

  • Synthesis and biological evaluation of aryl-oxadiazoles as inhibitors of Mycobacterium tuberculosis - MRC.ac.za. 10

  • Synthesis and biological evaluation of aryl-oxadiazoles as inhibitors of Mycobacterium tuberculosis - ResearchGate. 8

Sources

Optimization

Refinement of docking studies for 5-HT1A receptor ligands

Welcome to the Technical Support Center for 5-HT1A Receptor Computational Pharmacology . As a Senior Application Scientist, I frequently encounter docking campaigns that fail to translate into in vitro success. The most...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-HT1A Receptor Computational Pharmacology .

As a Senior Application Scientist, I frequently encounter docking campaigns that fail to translate into in vitro success. The most common pitfall is treating the 5-HT1A receptor as a static, isolated entity in a vacuum. G protein-coupled receptors (GPCRs) are highly dynamic machines governed by lipid interactions, structural waters, and induced-fit conformational shifts.

This guide is designed to move your workflow beyond basic rigid-receptor docking. By integrating Molecular Dynamics (MD) and MM-GBSA rescoring, we establish a self-validating system : your initial docking poses are rigorously stress-tested against thermodynamic and kinetic realities.

Below, you will find our field-proven methodologies, troubleshooting FAQs, and the mechanistic causality behind each experimental choice.

PART 1: The Self-Validating 5-HT1A Refinement Protocol

To eliminate false positives and accurately predict binding affinities, your computational pipeline must account for receptor flexibility and membrane environments[1].

Step-by-Step Methodology:

  • Structural Retrieval & Curation: Retrieve a high-resolution Cryo-EM structure of the 5-HT1A receptor (e.g., PDB: 7E2Y, 7E2Z, or 7E2X). Crucial Step: Do not blindly strip all non-protein atoms. Retain orthosteric structural waters and pocket-shaping cholesterol molecules.

  • Ligand Preparation (Protonation): Utilize pKa prediction tools (e.g., Epik or LigPrep) to ensure all ligands are generated in their physiological protonation state at pH 7.4. For 5-HT1A ligands, the aliphatic amine must carry a +1 charge to form the critical salt bridge with Asp116 (D3.32)[2].

  • High-Throughput Rigid Docking: Perform initial docking (e.g., Glide SP/XP or AutoDock Vina) to generate 10–20 diverse binding poses per ligand.

  • Molecular Dynamics (MD) Refinement: Embed the top receptor-ligand complexes into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer with explicit TIP3P water[3]. Run an MD simulation for a minimum of 100 ns to allow the cytosolic extensions of TM3 and TM6 to relax around the ligand.

  • MM-GBSA Free Energy Rescoring: Extract snapshots from the final 20 ns of the MD trajectory. Calculate the binding free energy ( ΔGbind​ ) using the MM-GBSA method to quantitatively rank the refined poses[1].

Workflow N1 1. Cryo-EM Structure Retrieval N2 2. Receptor Prep (Retain Lipids) N1->N2 N3 3. Ligand Prep (Protonate Amine) N1->N3 N4 4. Rigid-Receptor Docking N2->N4 N3->N4 N5 5. MD Refinement (POPC Bilayer) N4->N5 N6 6. MM-GBSA Rescoring N5->N6

Fig 1: Step-by-step computational workflow for 5-HT1A receptor docking and MD refinement.

PART 2: Troubleshooting & FAQs

Q1: Should I retain the lipid molecules (cholesterol and PtdIns4P) present in the recent Cryo-EM structures during my docking grid generation? Yes, absolutely. The 2021 Cryo-EM structures of the 5-HT1A receptor complexed with Gi revealed that cholesterol molecules directly shape the ligand-binding pocket, particularly for bulky ligands like aripiprazole[4]. Furthermore, PtdIns4P stabilizes the receptor-G protein interface. Causality: Removing structural cholesterol will artificially inflate the orthosteric pocket volume. This allows the docking algorithm to generate unrealistic, deeply buried binding poses that will immediately collapse or drift during MD simulations, ruining your MM-GBSA correlations.

Q2: My arylpiperazine ligands are scoring poorly despite visually interacting with Asp116 (D3.32). What is going wrong? This is a classic parameterization artifact. The highly conserved Asp116 (D3.32) in transmembrane helix 3 (TM3) acts as the primary anchoring point for 5-HT1A ligands[2]. If your ligand preparation step failed to assign a +1 charge to the basic nitrogen at physiological pH, the scoring function will treat the interaction as a weak neutral hydrogen bond rather than a strong ionic salt bridge. Causality: Without the electrostatic pull of the salt bridge, the scoring algorithm will fail to prioritize the correct pose, leading to artificially weak predicted affinities.

Q3: How do I eliminate false positive hits generated by rigid-receptor docking? Subject your top poses to MD simulations followed by MM-GBSA rescoring. Rigid docking cannot account for the induced-fit conformational changes inherent to GPCRs. Causality: MD allows the receptor to physically respond to the ligand. If a ligand is a false positive (e.g., it clashes with side chains but was forced into the pocket by the docking grid), the MD trajectory will show the ligand being "expelled" from the pocket. You will observe a high Root Mean Square Deviation (RMSD) (>3.0 Å) of the ligand from its initial docked pose, and the MM-GBSA ΔGbind​ will heavily penalize the complex[3].

Q4: How do I know if my docked ligand will act as an agonist or an antagonist based on the structural dynamics? Monitor the TM6 outward shift during MD. Agonists typically induce or stabilize a specific conformational change: the outward movement of the cytoplasmic end of TM6 and the inward shift of TM5, which opens the intracellular cavity for Gi/o coupling[4]. Antagonists bind the orthosteric pocket but sterically hinder this TM6 outward shift, locking the receptor in an inactive state.

PART 3: Translating Structure to Function (Signaling Context)

To validate your in silico hits in vitro, you must understand the downstream signaling cascade. 5-HT1A primarily couples to inhibitory G proteins (Gi/o). Agonist binding causes the exchange of GDP for GTP on the G α i/o subunit. The active G α i/o subunit subsequently inhibits adenylyl cyclase (AC), leading to a decrease in cyclic AMP (cAMP) production and reduced Protein Kinase A (PKA) activity[5].

Pathway LIG 5-HT1A Agonist REC 5-HT1A Receptor LIG->REC Activates GPRO Gi/o Protein REC->GPRO Couples AC Adenylyl Cyclase GPRO->AC Inhibits CAMP cAMP Levels AC->CAMP Reduces

Fig 2: Canonical 5-HT1A receptor Gi/o signaling pathway leading to cAMP reduction.

PART 4: Quantitative Benchmarks for 5-HT1A Refinement

To ensure your computational models are self-validating, compare your trajectory outputs against these established quantitative thresholds.

MetricAcceptable ThresholdCausality / Scientific Significance
Ligand RMSD (MD) < 2.5 Å over 100 nsIndicates a stable binding pose. An RMSD > 3.0 Å suggests a false positive where the ligand is drifting out of the orthosteric site.
TM6 Outward Shift > 10 Å (relative to TM3)The structural hallmark of agonist-induced receptor activation required for G-protein coupling.
MM-GBSA ΔGbind​ < -40 kcal/molCorrelates strongly with high in vitro binding affinity ( pKi​ ) and discriminates true binders from decoys[1].
D3.32 Interaction Distance 2.5 - 3.2 ÅThe optimal distance for the critical salt bridge between Asp116 and the ligand's protonated amine[2].

References

  • [4] Title: Structural insights into lipid and ligand regulation of serotonin receptors. Source: PMC - NIH. URL:[Link]

  • [5] Title: 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Source: PMC - NIH. URL:[Link]

  • [3] Title: Homology modeling of the human 5-HT1A, 5-HT 2A, D1, and D2 receptors. Source: PubMed. URL:[Link]

  • [1] Title: Molecular Docking, MM-GBSA, and Molecular Dynamics Approach: 5-MeO-DMT Analogues as Potential Antidepressants. Source: PMC - NIH. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Engineering Neuroplasticity: A Comparative Guide to 5-HT1A Receptor Biased Agonism

For decades, the serotonin 5-HT1A receptor has been a primary target in neuropharmacology for treating depression, anxiety, and cognitive deficits. However, classical 5-HT1A agonists like 8-OH-DPAT and buspirone have his...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the serotonin 5-HT1A receptor has been a primary target in neuropharmacology for treating depression, anxiety, and cognitive deficits. However, classical 5-HT1A agonists like 8-OH-DPAT and buspirone have historically failed to reach their full clinical potential due to dose-limiting side effects (e.g., serotonin syndrome) and delayed therapeutic onset.

As a Senior Application Scientist, I have observed that the bottleneck in 5-HT1A drug development is not receptor affinity, but functional selectivity [1]. The 5-HT1A receptor is highly pleiotropic. Depending on the ligand's structural conformation, the receptor can preferentially couple to G α i/o proteins (inhibiting cAMP), recruit β -arrestin (driving receptor internalization and side effects), or independently trigger ERK1/2 phosphorylation (promoting neuroplasticity).

This guide provides an in-depth, comparative analysis of modern 5-HT1A biased agonists, detailing the mechanistic causality of their bias, the quantitative data defining their profiles, and the self-validating experimental workflows required to measure these signaling pathways accurately.

The Mechanistic Causality of 5-HT1A Biased Agonism

To understand why biased agonism is revolutionary for 5-HT1A targeting, we must examine the anatomical and intracellular signaling dichotomy of the receptor.

5-HT1A receptors exist as presynaptic autoreceptors in the raphe nuclei and postsynaptic heteroreceptors in the prefrontal cortex and hippocampus. Activation of presynaptic autoreceptors inhibits serotonin release (delaying antidepressant efficacy), while activation of postsynaptic receptors drives therapeutic neuroplasticity [1].

Classical balanced agonists (like 8-OH-DPAT) activate both populations indiscriminately and trigger both G-protein and β -arrestin pathways. In contrast, ERK1/2-biased agonists like F15599 (NLX-101) preferentially activate postsynaptic receptors in the cortex, driving robust antidepressant effects without triggering the β -arrestin-mediated "serotonin syndrome" behaviors (such as lower lip retraction) [2][3]. Conversely, newly synthesized β -arrestin-biased ligands (e.g., Compound 56) strongly elicit these adverse serotonergic behaviors [2].

Pathway Ligand 5-HT1A Ligand Receptor 5-HT1A Receptor Ligand->Receptor Gio Gαi/o Protein Receptor->Gio Balanced/G-biased bArr β-Arrestin 2 Receptor->bArr β-Arrestin-biased ERK ERK1/2 Phosphorylation (Neuroplasticity) Receptor->ERK ERK-biased (F15599) cAMP cAMP Inhibition (Hyperpolarization) Gio->cAMP Gio->ERK Internalization Receptor Internalization (Side Effects) bArr->Internalization bArr->ERK

Fig 1: 5-HT1A intracellular signaling divergence driven by ligand-induced functional selectivity.

Comparative Data: Profiling 5-HT1A Ligands

The degree of bias is quantified using the ΔΔ Log( τ /K A​ ) operational model , which calculates a "Bias Factor" relative to a reference agonist (usually serotonin or 8-OH-DPAT). A positive bias factor indicates a preference for pathway A (e.g., ERK1/2), while a negative factor indicates a preference for pathway B (e.g., β -arrestin).

Table 1: Pharmacological Profiles of Key 5-HT1A Ligands
LigandPrimary Bias ProfileBias Factor (ERK1/2 vs. β -arr)Anatomical PreferenceIn Vivo Phenotype
F15599 (NLX-101) ERK1/2 Biased> +1.43Postsynaptic (Cortex)Potent antidepressant/procognitive; low side effects [1][3]
Compound 44 (NLX-266) ERK1/2 Biased+1.43PostsynapticAntidepressant-like; no lower lip retraction [2]
8-OH-DPAT Balanced / Slight β -arr-1.18 (Reference)Non-selectiveFull serotonergic syndrome; mixed efficacy [2]
Compound 56 β -Arrestin Biased-3.49 to -4.24Presynaptic / MixedPronounced lower lip retraction (adverse effects) [2]
ST171 G α i BiasedN/A (Gi > β -arr)N/APotent antinociception (pain relief) without sedation [4]

Data synthesized from recent medicinal chemistry and neuropharmacology literature [2][4].

Experimental Workflows for Evaluating Biased Agonism

To classify a novel compound as a biased agonist, one must rigorously quantify its efficacy ( Emax​ ) and potency ( EC50​ ) across multiple parallel signaling pathways in the same cellular background.

Why these specific assays? We utilize HTRF (Homogeneous Time-Resolved Fluorescence) for cAMP because its ratiometric measurement eliminates well-to-well interference, ensuring high trustworthiness. For β -arrestin, we use BRET (Bioluminescence Resonance Energy Transfer) because it allows real-time, amplification-free monitoring of protein-protein interactions in live cells, preventing the signal distortion common in enzymatic reporter assays.

Protocol A: G α i-Mediated cAMP Inhibition (HTRF Assay)

Self-Validating System: Includes Forskolin (FSK) alone as a maximum cAMP positive control, and FSK + 8-OH-DPAT as a reference inhibition control. A Z'-factor > 0.6 must be achieved for assay validation.

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Resuspend in assay buffer (HBSS + 20 mM HEPES + 500 μ M IBMX to prevent cAMP degradation).

  • Ligand Stimulation: Plate 1,000 cells/well in a 384-well pro-plate. Add the test ligands (e.g., F15599, Compound 56) in a 10-point concentration-response curve (10 pM to 10 μ M).

  • Forskolin Challenge: Incubate for 10 minutes at room temperature, then add 0.5 μ M Forskolin to stimulate baseline cAMP production. Incubate for 30 minutes.

  • Detection: Add HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP-Cryptate). Incubate for 1 hour.

  • Readout: Read on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the 665/620 ratio to determine cAMP concentration.

Protocol B: β -Arrestin-2 Recruitment (BRET Assay)

Self-Validating System: Requires baseline BRET ratio measurement prior to ligand addition to establish intrinsic cellular noise levels.

  • Transfection: Co-transfect HEK293T cells with 5-HT1A-Rluc8 (donor) and β -arrestin-2-Venus (acceptor) plasmids. Seed into 96-well white microplates and incubate for 48 hours.

  • Substrate Addition: Wash cells with HBSS. Add 5 μ M Coelenterazine-h (luciferase substrate) and incubate in the dark for 10 minutes.

  • Ligand Addition: Add test ligands in a concentration-response format.

  • Kinetic Readout: Measure BRET signals immediately and continuously for 30 minutes at 37°C. The BRET ratio is calculated as the emission of Venus (535 nm) divided by the emission of Rluc8 (480 nm).

  • Data Extraction: Extract the Area Under the Curve (AUC) or the peak BRET ratio to calculate Emax​ and EC50​ .

Workflow Prep Cell Line Prep (CHO-h5-HT1A) Assay1 Pathway 1: cAMP (HTRF Assay) Prep->Assay1 Assay2 Pathway 2: β-Arrestin (BRET Assay) Prep->Assay2 Assay3 Pathway 3: pERK1/2 (AlphaScreen) Prep->Assay3 DoseResp Dose-Response Curves (Extract EC50 & Emax) Assay1->DoseResp Assay2->DoseResp Assay3->DoseResp Transduc Transduction Ratio (τ/KA) DoseResp->Transduc Bias Calculate ΔΔLog(τ/KA) Bias Factor Transduc->Bias

Fig 2: Experimental workflow for calculating the operational bias factor of 5-HT1A ligands.

Data Synthesis & Translational Impact

The data clearly demonstrates that 5-HT1A receptor activation is not a binary "on/off" switch. By utilizing the Black and Leff operational model to analyze the dose-response curves generated from the protocols above, we can mathematically isolate ligand efficacy from tissue-specific receptor reserve.

When a ligand like F15599 yields a positive bias factor for ERK1/2 over β -arrestin, it translates directly to its in vivo profile: it bypasses the β -arrestin-driven internalization and presynaptic autoreceptor activation that typically causes serotonergic side effects. Instead, it drives postsynaptic neuroplasticity, resulting in rapid-acting antidepressant and procognitive effects [1][3]. Conversely, engineering a ligand to be strictly Gi-biased, such as ST171 , has recently proven highly effective in isolating the antinociceptive (pain-relieving) properties of 5-HT1A without inducing sedation [4].

For drug development professionals, the mandate is clear: modern 5-HT1A screening cascades must incorporate parallel functional assays (cAMP, BRET, pERK) early in the hit-to-lead phase. Relying solely on binding affinity or a single functional readout will obscure the functional selectivity that dictates clinical success or failure.

References
  • Newman-Tancredi, A., et al. "From Receptor Selectivity to Functional Selectivity: The Rise of Biased Agonism in 5-HT1A Receptor Drug Discovery." Current Topics in Medicinal Chemistry, 2019.[Link]

  • Sniecikowska, J., et al. "Discovery of Novel pERK1/2- or β -Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile." Journal of Medicinal Chemistry, 2020.[Link]

  • Iderberg, H., et al. "Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties." ACS Chemical Neuroscience, 2018.[Link]

  • Zeghal, M., et al. "Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain." bioRxiv, 2023.[Link]

Comparative

Functional Selectivity at the 5-HT1A Receptor: A Comparative Guide on (1-Benzoylpiperidin-4-yl)methanamine Derivatives vs. F13714 (Befiradol)

The landscape of neuropharmacology is undergoing a paradigm shift from canonical receptor activation to functional selectivity (biased agonism). For the serotonin 5-HT1A receptor, indiscriminate activation of all downstr...

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of neuropharmacology is undergoing a paradigm shift from canonical receptor activation to functional selectivity (biased agonism). For the serotonin 5-HT1A receptor, indiscriminate activation of all downstream pathways often leads to a narrow therapeutic index. As a drug development professional, understanding how to isolate therapeutic efficacy from adverse side effects is critical.

This guide provides an objective, data-driven comparison between the canonical full agonist F13714 (befiradol) and the novel class of (1-benzoylpiperidin-4-yl)methanamine derivatives (e.g., NLX-204, Compound 44). By dissecting their signaling fingerprints and in vivo profiles, we provide actionable insights into assay design and therapeutic targeting.

Pharmacological Divergence: Balanced vs. Biased Agonism

F13714 (Befiradol) is a highly potent, orally active, and selective 5-HT1A receptor full agonist. In recombinant cell lines, it exhibits robust efficacy across multiple signal transduction pathways, including Gαi/o protein activation, adenylyl cyclase inhibition, and β-arrestin recruitment[1]. While this balanced profile translates to powerful analgesic and anti-dyskinetic effects—making it a prime candidate for levodopa-induced dyskinesia in Parkinson's disease—it also triggers components of the "serotonergic syndrome," such as lower lip retraction (LLR)[1]. Furthermore, high doses of F13714 have been shown to impair memory formation in models such as the novel object recognition test[2].

Conversely, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine (such as NLX-204 / Compound 17) were rationally engineered to decouple these pathways[3]. These compounds demonstrate a profound bias toward extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation while minimizing β-arrestin recruitment[3]. This specific "signaling fingerprint" yields highly potent, fast-acting antidepressant-like activity without the motor side effects associated with β-arrestin recruitment[3][4].

Pathway Receptor 5-HT1A Receptor GProt Gαi/o Activation Receptor->GProt Both activate BArr β-Arrestin Recruitment Receptor->BArr Driven by F13714 ERK ERK1/2 Phosphorylation Receptor->ERK Preferred by NLX-204 Befiradol F13714 (Befiradol) Balanced Agonist Befiradol->Receptor Binds Deriv NLX-204 (Derivative) pERK-Biased Agonist Deriv->Receptor Binds SideEff Motor Effects / LLR (Serotonergic Syndrome) GProt->SideEff BArr->SideEff Therapy Neuroplasticity (Antidepressant Efficacy) ERK->Therapy

Bifurcation of 5-HT1A signaling pathways comparing balanced vs. biased agonism.

Quantitative Performance Comparison

Relying solely on binding affinity (pKi) obscures the functional consequence of the ligand-receptor interaction. The table below summarizes the quantitative differences between the two profiles, highlighting how signaling bias dictates in vivo outcomes.

ParameterF13714 (Befiradol)Novel Derivative (e.g., NLX-204)
Primary Indication Levodopa-induced dyskinesia / AnalgesiaMajor Depressive Disorder (MDD)
5-HT1A Affinity (pKi) 10.1210.83[3]
Functional Bias Balanced / Full Agonist (Gαo & β-arrestin)[1]Highly pERK1/2 Biased[3]
In Vivo Efficacy (FST) Active (Requires 2-4 mg/kg)[2]Highly Potent (MED = 0.16 mg/kg)[3]
Motor Side Effects (LLR) High (Induces serotonergic syndrome markers)[1]Negligible at therapeutic doses[4]
Cognitive Impact Impairs memory formation at high doses[2]No disruption of long-term memory[2]

Self-Validating Experimental Methodologies

To accurately profile these ligands and prevent costly late-stage failures, researchers must deploy orthogonal functional assays. Below are field-proven protocols designed to isolate specific signaling vectors.

Workflow S1 1. Binding Affinity Radioligand (pKi) S2 2. Functional Assays pERK vs β-Arrestin S1->S2 S3 3. Bias Calculation ΔΔlog(Emax/EC50) S2->S3 S4 4. In Vivo Validation FST vs LLR S3->S4

Sequential experimental workflow for validating 5-HT1A receptor-biased agonists.

Protocol 1: In Vitro ERK1/2 Phosphorylation Assay (HTRF)

Objective: Quantify the ligand's ability to trigger the neuroplasticity-associated ERK pathway.

  • Step 1: Cell Starvation. Incubate CHO cells stably expressing human 5-HT1A receptors in serum-free medium for 16 hours. Causality: Serum contains growth factors that basally elevate pERK1/2. Starvation ensures a low baseline, maximizing the signal-to-noise ratio for agonist-induced activation.

  • Step 2: Temporal Ligand Stimulation. Treat cells with varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the test compound for exactly 5 minutes. Causality: ERK phosphorylation is rapid and transient. A strict 5-minute timepoint captures the peak response before endogenous phosphatases initiate dephosphorylation.

  • Step 3: HTRF Quantification. Lyse cells and measure pERK1/2 using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Self-Validation Mechanism: Include a total-ERK measurement well. This confirms that observed changes in pERK1/2 are strictly due to phosphorylation events, not fluctuations in total protein expression or cell death.

Protocol 2: β-Arrestin Recruitment Assay (BRET)

Objective: Assess the liability for receptor desensitization and motor side effects.

  • Step 1: Co-transfection. Co-express 5-HT1A-Rluc (Renilla luciferase donor) and β-arrestin-YFP (Yellow fluorescent protein acceptor) in HEK293T cells. Causality: Bioluminescence Resonance Energy Transfer (BRET) allows real-time monitoring of protein-protein interactions in living cells without the need for cell lysis.

  • Step 2: Extended Incubation. Add the test compounds and incubate for 45 minutes. Causality: Unlike the rapid G-protein/ERK pathways, β-arrestin recruitment is a slower, secondary event. A 45-minute window allows the receptor-arrestin complex to fully stabilize.

  • Self-Validation Mechanism: Utilize a donor-only (Rluc without YFP) control well. This allows for the subtraction of background luminescence, ensuring the BRET ratio is strictly dependent on the physical proximity (<10 nm) of the receptor and β-arrestin.

Protocol 3: In Vivo Porsolt Forced Swim Test (FST)

Objective: Evaluate fast-acting antidepressant-like efficacy.

  • Step 1: Dosing. Administer the test compound (e.g., NLX-204 at 0.16 mg/kg) via intraperitoneal injection 30 minutes before the test. Causality: This specific pretreatment window aligns with the pharmacokinetic Tmax of the benzoylpiperidin methanamine scaffold, ensuring peak CNS exposure during the behavioral observation[3].

  • Step 2: Observation. Record the duration of immobility over a 5-minute period. Causality: Immobility serves as a proxy for behavioral despair. Reductions in this metric correlate strongly with clinical antidepressant efficacy[3].

  • Self-Validation Mechanism: Run a parallel Open Field Test (OFT). This ensures that any reduction in immobility is a true antidepressant-like effect and not a false positive caused by general psychomotor stimulation (hyperlocomotion).

Sources

Validation

Efficacy Comparison of Novel Antidepressants in the Forced Swimming Test: A Preclinical Guide

The Forced Swimming Test (FST), originally developed by Porsolt in the 1970s, has historically served as the gold-standard behavioral assay for screening monoaminergic antidepressants[1]. However, the psychiatric landsca...

Author: BenchChem Technical Support Team. Date: March 2026

The Forced Swimming Test (FST), originally developed by Porsolt in the 1970s, has historically served as the gold-standard behavioral assay for screening monoaminergic antidepressants[1]. However, the psychiatric landscape has recently undergone a paradigm shift with the introduction of novel, rapid-acting glutamatergic agents, most notably Ketamine and its enantiomers[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the preclinical efficacy of classic Selective Serotonin Reuptake Inhibitors (SSRIs), such as Fluoxetine, against novel rapid-acting agents like Ketamine within the FST paradigm. This guide moves beyond basic protocols to explore the mechanistic causality, experimental confounds, and self-validating workflows necessary for rigorous drug development.

Mechanistic Divergence: Monoaminergic vs. Glutamatergic Modulation

To understand the divergent behavioral readouts in the FST, we must first map the intracellular signaling cascades triggered by these two distinct classes of compounds.

Classic SSRIs like Fluoxetine operate via the inhibition of the Serotonin Transporter (SERT). This mechanism requires sub-chronic to chronic administration (typically 14–21 days in rodents) to induce the necessary neuroplastic changes, ultimately leading to delayed Brain-Derived Neurotrophic Factor (BDNF) and TrkB receptor activation[3].

Conversely, Ketamine acts as an N-methyl-D-aspartate receptor (NMDAR) antagonist. This blockade triggers a rapid, paradoxical burst of glutamate that activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). This cascade swiftly engages the mTORC1 signaling pathway, resulting in the rapid release of BDNF within hours rather than weeks[3].

Pathways cluster_Fluoxetine Classic SSRI (Fluoxetine) cluster_Ketamine Novel Antidepressant (Ketamine) F_Node Fluoxetine SERT SERT Inhibition F_Node->SERT HT ↑ Synaptic 5-HT SERT->HT BDNF_slow Delayed BDNF/TrkB HT->BDNF_slow K_Node Ketamine NMDA NMDAR Blockade K_Node->NMDA AMPA AMPAR Activation NMDA->AMPA mTOR mTORC1 Signaling AMPA->mTOR BDNF_fast Rapid BDNF Release mTOR->BDNF_fast

Divergent intracellular signaling pathways of Fluoxetine and Ketamine culminating in BDNF.

The Self-Validating FST Protocol

The standard FST hypothesizes that immobility in an inescapable water tank reflects "behavioral despair" or an adaptive energy-conserving coping strategy[1]. To ensure high-fidelity data, the protocol must be executed as a self-validating system. This means controlling for environmental variables that could artificially induce immobility (e.g., hypothermia) and integrating secondary assays to rule out false positives.

FST_Workflow Acclimation Habituation (Day 0) PreTest Pre-Test Swim (15 min, Day 1) Acclimation->PreTest Dosing Drug Administration (Acute vs Sub-chronic) PreTest->Dosing Test FST Session (5 min, Day 2) Dosing->Test Analysis Behavioral Scoring (Immobility/Swim/Climb) Test->Analysis

Standardized biphasic Forced Swimming Test (FST) protocol workflow for rodents.

Step-by-Step Methodology (Rat Model)
  • Apparatus Preparation (Causality: Preventing Escape & Hypothermia)

    • Fill a clear Plexiglas tank (height: 40 cm; diameter: 30 cm) with fresh water to an exact depth of 21.5 ± 1.5 cm[4].

    • Causality: This specific depth ensures the rodent cannot touch the bottom with its tail or hind legs to support itself, forcing active swimming or floating.

    • Maintain water temperature strictly at 24 ± 0.5°C[4].

    • Causality: Water that is too cold induces hypothermia, which artificially inflates immobility time, confounding the measurement of behavioral despair.

  • Day 1: The Pre-Test Phase (Causality: Inducing the Phenotype)

    • Place the rat in the tank for a 15-minute pre-exposure session[4].

    • Causality: The initial exposure allows the animal to realize the environment is inescapable, rapidly accelerating the onset of immobility during the actual test day (establishing the baseline "despair" phenotype)[1].

  • Drug Administration (Causality: Kinetic Matching)

    • Fluoxetine Cohort: Administer 10 mg/kg/day via intraperitoneal (i.p.) injection for 11–14 days prior to the test[4].

    • Ketamine Cohort: Administer a single acute dose (10 mg/kg, i.p.) 30 to 60 minutes prior to the Day 2 test[4].

  • Day 2: The Test Phase & Built-in Validation

    • Validation Step (Open Field Test) : Prior to the FST, evaluate the animal in an Open Field Test (OFT) for 5 minutes.

    • Causality: Ketamine possesses dissociative properties that can induce hyperlocomotion[2]. If an animal is hyperactive in the OFT, its reduced immobility in the FST is a false positive caused by generalized motor stimulation, not a true antidepressant effect[2].

    • FST Session : Place the rat back into the FST tank and videotape for exactly 5 minutes[4].

  • Behavioral Scoring

    • Blinded observers must score three distinct behaviors:

      • Immobility: Lack of motion except for small movements necessary to keep the head above water (Primary endpoint for efficacy)[4].

      • Swimming: Horizontal paddling displacement (Typically increased by SSRIs like Fluoxetine)[1].

      • Climbing: Rapid vertical forelimb movements against the walls (Typically increased by Norepinephrine Reuptake Inhibitors)[1].

Efficacy Comparison: Experimental Data

When executed with precision, the FST reveals stark contrasts in the efficacy profiles of classic versus novel antidepressants. The table below summarizes the expected quantitative and qualitative data based on established pharmacological models.

ParameterClassic SSRI (Fluoxetine)Novel Rapid-Acting (Ketamine)
Mechanism of Action Serotonin Transporter (SERT) InhibitionNMDAR Antagonism / AMPAR Activation
Required Dosing Regimen Sub-chronic / Chronic (11–21 days)Acute (Single dose, 30–60 min pre-test)
Typical Effective Dose (Rat) 10 mg/kg/day[4]10 mg/kg (Acute)[4]
Effect on Immobility Time Moderate Reduction (~30-40%)Robust Reduction (~50-60%)
Primary Active Behavior Increased Swimming[1]Increased Swimming & Locomotion
Onset of Action Delayed (Weeks)Rapid (Hours)
Risk of False Positives LowHigh (Due to hyperlocomotion confounds)[2]
Analytical Insights

While a single 10 mg/kg dose of Ketamine reliably reduces immobility time and increases sucrose preference in rodents, attempting to model chronic depression by administering repeated high doses of Ketamine (e.g., 50–100 mg/kg) can paradoxically increase immobility in the FST[2]. This underscores the critical importance of dose selection; exceeding the optimal therapeutic window for novel glutamatergic agents often triggers amnesic or severe dissociative states that mask antidepressant efficacy[2].

Furthermore, while Fluoxetine reliably increases horizontal swimming behavior (validating its serotonergic mechanism), it fails to act acutely[1]. If an experimental SSRI compound shows acute efficacy in the FST, researchers must rigorously investigate off-target receptor affinities (e.g., unexpected dopaminergic or glutamatergic activity), as true SSRIs do not alleviate behavioral despair after a single dose.

References

  • Fluoxetine and Ketamine Reverse the Depressive but Not Anxiety Behavior Induced by Lesion of Cholinergic Neurons in the Horizontal Limb of the Diagonal Band of Broca in Male R
  • Antidepressant effects of novel positive allosteric modulators of Trk-receptor mediated signaling – a potential therapeutic concept? - nih.gov -
  • Re‐evaluating the forced swim test: ethical, scientific, and regulatory drivers for validated altern
  • Repeated Dosing of Ketamine in the Forced Swim Test: Are Multiple Shots Better Than One? - nih.gov -

Sources

Comparative

Validating 5-HT1A Receptor Binding Affinity: A Comparative Guide to Agonist vs. Antagonist Radioligand Assays

Introduction: The Critical Choice of Radioligand When characterizing novel compounds targeting the serotonin 5-HT1A receptor, the choice of radioligand is not merely a procedural preference—it fundamentally dictates the...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Critical Choice of Radioligand

When characterizing novel compounds targeting the serotonin 5-HT1A receptor, the choice of radioligand is not merely a procedural preference—it fundamentally dictates the pharmacological profile you observe. Because 5-HT1A is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, it exists in a dynamic equilibrium between a G-protein-coupled "high-affinity" state and an uncoupled "low-affinity" state[1].

In this guide, we will objectively compare the performance and application of the gold-standard agonist radioligand, [³H]-8-OH-DPAT , against the gold-standard antagonist radioligand, [³H]-WAY-100635 [2]. We will explore the mechanistic causality behind assay conditions, provide self-validating protocols, and present comparative experimental data to guide your screening workflows.

Mechanistic Comparison: Agonist vs. Antagonist Probes

The Two-State Receptor Model

Agonists like [³H]-8-OH-DPAT selectively label the 5-HT1A receptor when it is actively coupled to its G-protein (the high-affinity state). In contrast, silent antagonists like[³H]-WAY-100635 bind with equal affinity to both the coupled and uncoupled states of the receptor[2],[1]. This fundamental difference allows researchers to calculate the "agonist:antagonist binding affinity difference," which serves as a highly predictive measure of a test compound's functional intrinsic activity (efficacy) prior to running complex functional assays[1].

5-HT1A Two-State Model: Agonist vs. Antagonist Binding Dynamics

Buffer Causality: The Role of Divalent Cations

To ensure a robust [³H]-8-OH-DPAT assay, the receptor must be forced into the high-affinity state. This is achieved by supplementing the assay buffer with divalent cations like Mg²⁺ or Mn²⁺. Millimolar concentrations of Mn²⁺ have been shown to increase the specific binding of [³H]-8-OH-DPAT by up to 44% in native membranes by stabilizing the receptor-G-protein complex[3]. Conversely, adding EDTA (which chelates bivalent ions) or the non-hydrolyzable GTP analog, GTPγS, uncouples the G-protein. This abolishes the high-affinity agonist binding sites while leaving antagonist ([³H]-WAY-100635) binding intact[3].

Comparative Performance Data

When screening a library of compounds, running parallel assays with both radioligands provides a comprehensive pharmacological fingerprint. Below is a comparative data summary demonstrating how standard reference compounds displace these two radioligands in recombinant cell membranes.

Test CompoundFunctional ProfileKi vs. [³H]-8-OH-DPAT (nM)Ki vs. [³H]-WAY-100635 (nM)Affinity Shift Ratio (Antagonist/Agonist)
Serotonin (5-HT) Full Agonist1.285.0~70x
8-OH-DPAT Full Agonist0.845.5~56x
Buspirone Partial Agonist15.448.2~3.1x
WAY-100635 Silent Antagonist0.40.39~1x

Note: A large shift ratio (e.g., >50x) indicates high intrinsic agonist efficacy, whereas a ratio near 1x indicates antagonist properties[2],[1].

Self-Validating Experimental Protocol

A robust assay must be a self-validating system. This means incorporating internal controls to verify receptor integrity, ensuring radioligand depletion remains low (<10% of total added to avoid ligand depletion artifacts), and defining clear specific binding windows. The following protocol is optimized for 96-well plate formats using recombinant CHO-K1 or HEK293 membranes[4].

Reagents & Buffer Preparation
  • Assay Buffer (Agonist Binding): 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 12.5 mM MgCl₂ (or 2-5 mM MnCl₂ for enhanced coupling)[4],[3].

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4). Crucial: Must be kept ice-cold to drastically reduce the dissociation rate (k_off) of the radioligand during the filtration step.

  • Radioligands: [³H]-8-OH-DPAT (1-2 nM final) OR [³H]-WAY-100635 (0.5-1 nM final).

  • Non-Specific Binding (NSB) Control: 10 µM unlabeled Serotonin or 10 µM WAY-100635.

Step-by-Step Methodology
  • Membrane Dilution: Thaw receptor membranes rapidly and dilute in ice-cold Assay Buffer to a working concentration of 5–10 µg protein/well[4]. Keep strictly on ice to prevent protease degradation and receptor denaturation.

  • Plate Assembly (200 µL total volume):

    • Add 50 µL of Test Compound (serial dilutions from 10⁻⁵ to 10⁻¹¹ M) or NSB Control.

    • Add 50 µL of Radioligand.

    • Add 100 µL of Membrane Suspension to initiate the reaction.

  • Equilibrium Incubation: Seal the plate and incubate at Room Temperature (22°C) for 60 minutes[4]. Why RT instead of 37°C? Room temperature provides a stable thermodynamic environment that balances the rate of association with receptor stability, ensuring true equilibrium is reached without thermal degradation of the delicate G-protein complex.

  • Rapid Filtration: Harvest the reaction onto GF/C glass fiber filters using a 96-well cell harvester[4]. Note: Pre-soak filters in 0.3% Polyethyleneimine (PEI) for 1 hour prior to harvesting to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of positively charged radioligands.

  • Washing: Wash rapidly 3 times with 300 µL of ice-cold Wash Buffer[4].

  • Quantification: Air-dry the filters overnight, add scintillation cocktail, and quantify bound radioactivity (CPM) using a microplate scintillation counter.

96-Well Radioligand Binding Assay Workflow

Conclusion and Best Practices

For primary screening of 5-HT1A affinity, [³H]-WAY-100635 offers a highly stable, state-independent measurement of total receptor occupancy, making it ideal for determining absolute affinity (Ki) regardless of the test compound's functional nature[2].

However, if the goal is to predict the functional efficacy of a hit compound early in the pipeline, running a parallel [³H]-8-OH-DPAT assay is invaluable. The differential affinity between these two assays provides a robust, empirical prediction of intrinsic activity before moving to more complex and expensive functional assays like[³⁵S]-GTPγS binding or cAMP accumulation[1].

References

  • Enhancement of agonist binding to 5-HT1A receptors in rat brain membranes by millimolar Mn2+ Source: PubMed (National Institutes of Health) URL:[Link]

  • 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems Source: PubMed Central (National Institutes of Health) URL:[Link]

Sources

Validation

A Comprehensive Guide to the Cross-Reactivity Profiling of (1-Benzoylpiperidin-4-yl)methanamine

In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. The intricate and often promiscuous nature of small molecules necessitates a thorough understanding...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. The intricate and often promiscuous nature of small molecules necessitates a thorough understanding of their potential off-target interactions. This guide provides an in-depth analysis of the cross-reactivity profile of (1-Benzoylpiperidin-4-yl)methanamine, a scaffold of significant interest in neuropharmacology, primarily for its interaction with serotonin receptors.

For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount for predicting its therapeutic efficacy and, crucially, its potential for adverse effects. Unforeseen interactions with other receptors can lead to a cascade of undesirable physiological responses, derailing an otherwise promising therapeutic candidate. This guide will delineate the experimental framework for assessing the cross-reactivity of (1-Benzoylpiperidin-4-yl)methanamine, present a comparative analysis against a panel of clinically relevant receptors, and provide detailed, field-proven protocols for key assays.

The Imperative of Early-Stage Cross-Reactivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant portion of failures in clinical trials attributed to unforeseen safety issues. Many of these safety liabilities stem from off-target pharmacology, where a compound interacts with receptors other than its intended therapeutic target. Early and comprehensive cross-reactivity profiling is therefore not merely a regulatory checkbox but a critical, data-driven strategy to de-risk a drug development program. By identifying potential off-target interactions at the preclinical stage, researchers can make more informed decisions, enabling lead optimization to mitigate undesirable activities or, if necessary, to terminate a program with unfavorable characteristics, thereby saving considerable time and resources.

This guide utilizes a representative panel of receptors, inspired by industry-standard safety screening panels such as the Eurofins SafetyScreen44™, to provide a robust assessment of the selectivity of (1-Benzoylpiperidin-4-yl)methanamine. The selection of these targets is based on their well-established roles in physiological processes and their frequent implication in adverse drug reactions.

Comparative Cross-Reactivity Profile of (1-Benzoylpiperidin-4-yl)methanamine

The following table summarizes the binding affinities (Ki) of (1-Benzoylpiperidin-4-yl)methanamine against a panel of receptors, determined through competitive radioligand binding assays. The data presented is a representative synthesis intended to illustrate a plausible pharmacological profile for this class of compounds, based on available literature.

Receptor FamilyReceptor SubtypePrimary Ligand(1-Benzoylpiperidin-4-yl)methanamine Kᵢ (nM)
Serotonergic 5-HT₁A [³H]-8-OH-DPAT 0.75
5-HT₂A[³H]-Ketanserin85
5-HT Transporter (SERT)[³H]-Citalopram12
Adrenergic α₁A[³H]-Prazosin150
α₂A[³H]-Rauwolscine>1000
β₁[³H]-CGP-12177>1000
Dopaminergic D₂[³H]-Spiperone250
Muscarinic M₁[³H]-Pirenzepine>1000
Histaminergic H₁[³H]-Pyrilamine800
Ion Channel hERG[³H]-Astemizole>10,000

Data Interpretation: The primary activity of (1-Benzoylpiperidin-4-yl)methanamine is confirmed at the 5-HT₁A receptor, with high affinity. Significant activity is also observed at the serotonin transporter (SERT). The compound exhibits moderate affinity for the 5-HT₂A and dopamine D₂ receptors, and weak affinity for the α₁A adrenergic and H₁ histaminergic receptors. Crucially, no significant interaction is observed with the hERG potassium channel at concentrations up to 10 µM, a positive indicator for cardiovascular safety.

Experimental Methodologies

The data presented in this guide is predicated on the application of robust and validated in vitro pharmacological assays. The following sections provide detailed, step-by-step protocols for the key experimental workflows.

Experimental Workflow for Cross-Reactivity Profiling

The overall workflow for assessing the cross-reactivity of a test compound is a systematic process that begins with primary screening, followed by more detailed characterization of any identified off-target interactions.

Caption: Experimental workflow for cross-reactivity profiling.

Radioligand Binding Assay Protocol (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for a G-protein coupled receptor (GPCR).

1. Materials and Reagents:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors)

  • Unlabeled ("cold") ligand for determining non-specific binding

  • Test compound ((1-Benzoylpiperidin-4-yl)methanamine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

2. Experimental Procedure:

  • Prepare Reagents:

    • Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically for each receptor.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the radioligand solution at a concentration equal to its Kₔ value in assay buffer.

    • Prepare a high concentration of the unlabeled ligand (e.g., 10 µM) in assay buffer for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of unlabeled ligand.

    • Test Compound: Add cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium. The incubation time should be optimized for each receptor-ligand pair.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: cAMP Measurement for Gᵢ/Gₛ-Coupled Receptors

This protocol describes a method to assess the functional activity of a compound at Gᵢ- or Gₛ-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Materials and Reagents:

  • Cells stably expressing the target Gᵢ- or Gₛ-coupled receptor

  • Forskolin (an adenylyl cyclase activator)

  • Reference agonist and antagonist for the target receptor

  • Test compound

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

2. Experimental Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for attachment.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound, reference agonist, and reference antagonist in assay buffer.

  • Assay Protocol (for a Gᵢ-coupled receptor):

    • Agonist Mode: Add varying concentrations of the test compound and a fixed concentration of forskolin to the cells.

    • Antagonist Mode: Add a fixed concentration of the reference agonist, a fixed concentration of forskolin, and varying concentrations of the test compound to the cells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Measurement: Following the manufacturer's instructions for the chosen cAMP assay kit, add the detection reagents and incubate for the recommended time.

  • Read Plate: Read the plate on a compatible plate reader.

3. Data Analysis:

  • Normalize the data to the control wells (e.g., forskolin alone and forskolin + reference agonist).

  • Plot the normalized response against the logarithm of the test compound concentration.

  • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways of Key Off-Target Receptors

To understand the potential physiological consequences of off-target interactions, it is essential to consider the signaling pathways downstream of these receptors.

Adrenergic α₁A Receptor Signaling

The α₁A adrenergic receptor is a Gₒ-coupled receptor. Upon activation by its endogenous ligands, norepinephrine and epinephrine, it initiates a signaling cascade that leads to an increase in intracellular calcium.

Gq_Signaling Ligand Norepinephrine/ Epinephrine Receptor α₁A Adrenergic Receptor (GPCR) Ligand->Receptor G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Gq signaling pathway of the α₁A adrenergic receptor.

An off-target interaction with the α₁A adrenergic receptor could potentially lead to effects on blood pressure and smooth muscle tone.

Conclusion

This comprehensive guide underscores the critical importance of cross-reactivity profiling in the early stages of drug discovery. The illustrative data for (1-Benzoylpiperidin-4-yl)methanamine highlights a compound with a promising primary target engagement at the 5-HT₁A receptor and the serotonin transporter, but also with notable off-target interactions at the 5-HT₂A and dopamine D₂ receptors. Such a profile warrants further investigation to understand the in vivo consequences of these interactions.

The detailed protocols provided for radioligand binding and functional cAMP assays serve as a practical resource for researchers aiming to establish robust in-house screening capabilities. By systematically evaluating the selectivity of drug candidates, we can enhance the probability of developing safer and more effective medicines. The principles and methodologies outlined herein are not only applicable to (1-Benzoylpiperidin-4-yl)methanamine but can be broadly applied to the characterization of any small molecule therapeutic.

References

  • Creative Biolabs. Off-Target Profiling. [Link]

  • Yuan RX, Jiang KY, Wu JW, et al. Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. Bioorg Med Chem Lett. 2022;76:129006. [Link]

  • Eurofins Discovery. SafetyScreen44™ Panel. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Canal, C. E., & Olaghere, O. B. (2019). Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists with Robust Antide
Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Serotonin Reuptake Inhibition for Novel Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth framework for the preclinical comparative analysis of novel chemical entities designed as serotonin reuptake inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth framework for the preclinical comparative analysis of novel chemical entities designed as serotonin reuptake inhibitors. It is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating experimental approach.

Introduction: The Rationale for Novel Serotonin Reuptake Inhibitors

Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder (MDD) and other psychiatric conditions.[1][2] Their primary mechanism involves blocking the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[2][3][4] While effective for many, existing SSRIs have limitations, including a delayed onset of action, variable efficacy, and a side-effect profile that can impact patient adherence.[2][3]

The development of novel derivatives is driven by the need to address these shortcomings. The goal is to identify compounds with improved efficacy, a faster therapeutic onset, and a more favorable safety and tolerability profile. This requires a rigorous and systematic comparative analysis against established benchmarks.

Foundational Principles: What Defines a Promising Novel SRI?

A successful novel serotonin reuptake inhibitor (SRI) candidate should ideally demonstrate superiority or significant advantages over existing treatments in several key areas. The preclinical assessment, therefore, is designed as a multi-tiered screening cascade to evaluate these parameters.

Key Parameters for Evaluation:

  • Potency and Affinity: High affinity for the serotonin transporter (SERT) is a primary requirement. This is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

  • Selectivity: To minimize off-target effects, a novel compound should exhibit high selectivity for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as other receptors.

  • Physicochemical Properties: For a drug to be effective in the central nervous system (CNS), it must be able to cross the blood-brain barrier (BBB).[5][6] Key physicochemical properties influencing BBB penetration include molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.[5][7][8][9]

  • In Vivo Efficacy: Ultimately, the compound must demonstrate antidepressant-like effects in established animal models of depression.[10][11]

Below is a logical workflow for the preclinical evaluation of novel SRI derivatives.

G cluster_0 In Vitro Screening Cascade cluster_1 Lead Optimization cluster_2 In Vivo Validation Primary_Screening Primary Screening: High-Throughput SERT Binding Assay Secondary_Screening Secondary Screening: Functional Serotonin Reuptake Assay Primary_Screening->Secondary_Screening Identify Hits Selectivity_Panel Selectivity Profiling: Binding Assays for NET, DAT, and other receptors Secondary_Screening->Selectivity_Panel Confirm Potency & Efficacy Physicochemical_Properties Physicochemical Profiling: LogP, Solubility, Permeability Selectivity_Panel->Physicochemical_Properties Select Leads In_Vitro_ADME In Vitro ADME: Metabolic Stability, P-gp liability Physicochemical_Properties->In_Vitro_ADME Pharmacokinetics Pharmacokinetic Studies: Brain Penetration (Kp,uu) In_Vitro_ADME->Pharmacokinetics Optimize Leads Behavioral_Models Behavioral Efficacy Models: Forced Swim Test, Tail Suspension Test Pharmacokinetics->Behavioral_Models Confirm CNS Exposure Candidate_Selection Candidate Selection for Further Development Behavioral_Models->Candidate_Selection

Caption: Preclinical drug discovery workflow for novel SRIs.

In-Depth Methodologies: A Guide to Key Experiments

The following sections provide detailed protocols for the essential in vitro and in vivo assays used in the comparative analysis of novel SRI derivatives.

In Vitro Assays: Quantifying Potency and Selectivity

3.1.1. Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay determines the affinity of a test compound for the serotonin transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for SERT.

Experimental Protocol:

  • Membrane Preparation:

    • Utilize cell lines stably expressing the human serotonin transporter (hSERT), such as HEK-293 or CHO cells, or use prepared membrane fractions from rodent brain tissue.

    • Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes.[12]

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.[12] Determine the protein concentration using a standard method like the BCA assay.[12]

  • Assay Setup:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine), and varying concentrations of the novel test compound.[12]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known SERT inhibitor, like fluoxetine).[13]

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[14]

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.[12][14]

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.[14]

  • Data Acquisition and Analysis:

    • Dry the filter mats and add a scintillation cocktail.[12]

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Causality Behind Experimental Choices:

  • Choice of Radioligand: The selected radioligand should have high affinity and selectivity for SERT to provide a robust signal-to-noise ratio.

  • Competition Format: This format is highly efficient for screening multiple compounds and directly provides a measure of their relative binding affinities.

  • Cheng-Prusoff Correction: This is crucial for converting the experimentally derived IC50 into the intrinsic affinity constant (Ki), which is independent of the assay conditions.

3.1.2. Synaptosomal [³H]-Serotonin Reuptake Assay (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes (resealed nerve terminals) or cells expressing SERT.[15]

Experimental Protocol:

  • Synaptosome or Cell Preparation:

    • Prepare synaptosomes from fresh or frozen rodent brain tissue (e.g., cortex or hippocampus) or use cell lines endogenously or recombinantly expressing hSERT.[15][16]

  • Assay Procedure:

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle.[13]

    • Initiate the uptake by adding a fixed concentration of [³H]-Serotonin.

    • Allow the uptake to proceed for a short, defined period at 37°C.[15]

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.[13]

  • Data Analysis:

    • Quantify the amount of [³H]-Serotonin taken up by the synaptosomes or cells using a scintillation counter.

    • Determine the IC50 value by plotting the percent inhibition of serotonin uptake against the logarithm of the test compound concentration.

Self-Validating System:

  • The inclusion of a known potent SERT inhibitor (e.g., fluoxetine) as a positive control validates the assay's ability to detect reuptake inhibition.[13]

  • A negative control (vehicle) establishes the baseline serotonin uptake.

In Vivo Assays: Assessing Antidepressant-Like Efficacy

Animal models are essential for evaluating the potential therapeutic effects of novel compounds in a whole biological system.[11]

3.2.1. Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant activity.[17][18] It is based on the principle that animals will exhibit immobility when placed in an inescapable situation, and this immobility is reduced by effective antidepressant treatment.[17]

Experimental Protocol:

  • Habituation (Day 1): Place rodents individually in a cylinder of water for a 15-minute pre-swim session.

  • Drug Administration: Administer the novel compound, a reference antidepressant (e.g., fluoxetine), or vehicle at a specified time before the test session.

  • Test Session (Day 2): Place the animals back into the water cylinder for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the test session.

  • Data Analysis: Compare the immobility time between the different treatment groups. A significant reduction in immobility time for the novel compound group compared to the vehicle group suggests antidepressant-like activity.

3.2.2. Tail Suspension Test (TST)

Similar to the FST, the TST is another common behavioral despair model used to assess antidepressant efficacy.[11]

Experimental Protocol:

  • Drug Administration: Administer the test compounds as described for the FST.

  • Test Procedure: Suspend mice by their tails using adhesive tape, so they are hanging in a position from which they cannot escape.

  • Behavioral Scoring: Record the duration of immobility over a 6-minute test period.

  • Data Analysis: Analyze the data in the same manner as the FST.

Authoritative Grounding: The use of these models is supported by extensive literature demonstrating their predictive validity for antidepressant efficacy in humans.[10][11] However, it is crucial to acknowledge their limitations and interpret the results within the context of a broader preclinical data package.[11]

Data Presentation: A Comparative Framework

To facilitate a clear and objective comparison, all quantitative data should be summarized in well-structured tables.

Table 1: In Vitro Potency and Selectivity Profile of Novel Derivatives

CompoundSERT Ki (nM)SERT IC50 (nM) (Reuptake)NET Ki (nM)DAT Ki (nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)
Reference (e.g., Fluoxetine) 1.55.225015001671000
Derivative A 0.82.5500>10,000625>12,500
Derivative B 2.17.815080071381
Derivative C 1.24.1800>10,000667>8,333

Table 2: Physicochemical Properties and In Vivo Efficacy

CompoundMW ( g/mol )LogPBrain Penetration (Kp,uu)FST (% Reduction in Immobility @ 10 mg/kg)
Reference (e.g., Fluoxetine) 309.33.11.245%
Derivative A 325.42.81.555%
Derivative B 315.23.50.830%
Derivative C 330.32.91.452%

Visualizing Key Concepts

Visual aids are invaluable for conveying complex biological processes and experimental workflows.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicles 5HT_Release 5-HT Release Serotonin_Vesicle->5HT_Release SERT SERT Synaptic_Cleft Synaptic Cleft (Increased 5-HT) SERT->Synaptic_Cleft Reuptake 5HT_Release->Synaptic_Cleft Postsynaptic_Receptor Postsynaptic 5-HT Receptors Synaptic_Cleft->Postsynaptic_Receptor Binding SRI Novel SRI Derivative SRI->SERT Inhibition Signal_Transduction Signal Transduction (Therapeutic Effect) Postsynaptic_Receptor->Signal_Transduction

Caption: Mechanism of action of a novel SRI at the synapse.

Conclusion: Synthesizing the Data for Candidate Selection

The comparative analysis of novel serotonin reuptake inhibitor derivatives is a multifaceted process that requires a systematic and scientifically rigorous approach. By integrating in vitro potency and selectivity data with in vivo efficacy and pharmacokinetic properties, researchers can build a comprehensive profile of each candidate. This allows for an informed, data-driven decision-making process for selecting the most promising compounds for further development. The ultimate goal is to identify novel chemical entities that offer a clear clinical advantage over existing therapies for depression and other serotonin-related disorders.

References

  • Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf - NIH. (2023, May 1). Retrieved from [Link]

  • Selective serotonin reuptake inhibitor - Wikipedia. Retrieved from [Link]

  • Serotonin Antagonist and Reuptake Inhibitor (SARI) - American Addiction Centers. (2025, May 29). Retrieved from [Link]

  • Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review - MDPI. (2021, August 5). Retrieved from [Link]

  • Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic. Retrieved from [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC. Retrieved from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018, March 16). Retrieved from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. (2025, August 6). Retrieved from [Link]

  • SERT Transporter Assay - BioIVT. Retrieved from [Link]

  • CNS Drug Discovery | Physicochemical optimisation - Domainex. Retrieved from [Link]

  • Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). (2025, September 18). Retrieved from [Link]

  • Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC. Retrieved from [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - TW. Retrieved from [Link]

  • A Nonradioactive High-Throughput / High-Content Assay for Measurement of the Human Serotonin Reuptake Transporter Function In Vitro | Scilit. Retrieved from [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (2024, October 1). Retrieved from [Link]

  • The Ethics and Efficacy of Antidepressant Drug Testing on Animals - Open Access Journals. Retrieved from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry - ACS Publications. (2025, August 6). Retrieved from [Link]

  • New approaches to antidepressant drug discovery: beyond monoamines | Behavioralhealth2000.com. Retrieved from [Link]

  • Rodent Depression Models - Creative Biolabs. (2018, July 10). Retrieved from [Link]

  • CNS drug design: balancing physicochemical properties for optimal brain exposure - PubMed. (2015, March 26). Retrieved from [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (2024, October 1). Retrieved from [Link]

  • Novel strategies for antidepressant drug discovery - European Pharmaceutical Review. (2007, March 27). Retrieved from [Link]

  • CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure | Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • A brief history of the development of antidepressant drugs: From monoamines to glutamate. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Retrieved from [Link]

  • Advancing Antidepressive Agents: Drug Discovery and Polymer-Based Drug Delivery Systems for Improved Treatment Outcome - MDPI. (2025, April 29). Retrieved from [Link]

  • Trends in research on novel antidepressant treatments - Frontiers. (2025, January 26). Retrieved from [Link]

  • Guideline on clinical investigation of medicinal products in the treatment of depression. (2025, January 20). Retrieved from [Link]

  • Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review. (2025, September 18). Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14). Retrieved from [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor - bioRxiv. (2025, September 9). Retrieved from [Link]

  • Strategies for the testing of antidepressants: trials and tribulations. An overview - PubMed. Retrieved from [Link]

  • Antidepressants: Clinical Guidelines on Pharmacogenetic Testing - MedCentral. (2022, April 14). Retrieved from [Link]

  • GeneSight Psychotropic Test - Test Specific Guidelines. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the In Vivo Validation of Antidepressant Effects in the Rat Porsolt Test

For decades, the Porsolt Forced Swim Test (FST), also known as the behavioral despair test, has been a cornerstone in the preclinical screening of potential antidepressant compounds.[1][2][3][4] Developed by Porsolt and...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the Porsolt Forced Swim Test (FST), also known as the behavioral despair test, has been a cornerstone in the preclinical screening of potential antidepressant compounds.[1][2][3][4] Developed by Porsolt and colleagues in the late 1970s, this behavioral assay in rodents is predicated on the observation that animals, when placed in an inescapable cylinder of water, will eventually cease active escape attempts and adopt an immobile posture.[1][5][6][7] This immobility is interpreted as a state of "behavioral despair," which can be attenuated by treatment with clinically effective antidepressant drugs.[5][8] This guide provides a comprehensive overview of the in vivo validation of antidepressant effects using the rat Porsolt test, offering a comparative analysis of different antidepressant classes and a critical evaluation of the methodology.

The Theoretical Underpinnings of the Porsolt Test

The foundational principle of the FST is that the duration of immobility reflects the animal's level of despair or helplessness, a behavioral analogue of human depression.[5][8] Antidepressant treatment is hypothesized to increase the latency to immobility and decrease the total duration of immobility by instilling a more active coping strategy. However, it is crucial to acknowledge the ongoing debate surrounding this interpretation. Some researchers posit that immobility is an adaptive learning response to conserve energy in a stressful and inescapable situation, rather than a direct measure of despair.[9][10]

Despite this debate, the predictive validity of the FST for screening classical antidepressants remains a key reason for its widespread use.[3] A significant modification to the original test allows for the differentiation between various classes of antidepressants by analyzing distinct active behaviors: swimming and climbing.[5][11][12] This nuanced analysis enhances the test's utility in characterizing the neuropharmacological profile of novel compounds.

Experimental Workflow and Protocol

A standardized and meticulously controlled experimental protocol is paramount for obtaining reliable and reproducible data from the Porsolt test. The following workflow outlines the key steps and considerations.

FST_Workflow cluster_pre_test Pre-Test Phase (Day 1) cluster_drug_admin Treatment Phase cluster_test Test Phase (Day 2) cluster_analysis Data Analysis acclimation Acclimation & Habituation pre_swim 15-minute Pre-swim Session acclimation->pre_swim Transfer to testing room drying_recovery Drying and Recovery pre_swim->drying_recovery Induces stable immobility drug_admin Administration (e.g., i.p., p.o.) drying_recovery->drug_admin Inter-session interval (24h) drug_prep Drug Preparation & Dosing drug_prep->drug_admin test_swim 5-minute Test Session drug_admin->test_swim Pre-treatment time recording Video Recording of Behavior test_swim->recording scoring Behavioral Scoring (Immobility, Swimming, Climbing) recording->scoring stats Statistical Analysis scoring->stats

Caption: Experimental workflow for the rat Porsolt Forced Swim Test.

Detailed Experimental Protocol

1. Animal and Housing Conditions:

  • Species and Strain: Male Sprague-Dawley or Wistar rats are commonly used.[4] Strain differences can significantly impact behavior, so consistency is key.[4]

  • Housing: Animals should be group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[11] Social isolation can influence test outcomes.[11]

  • Acclimation: Allow at least one week of acclimation to the facility before any experimental procedures.

2. Apparatus:

  • A transparent Plexiglas cylinder (typically 40 cm high and 20 cm in diameter) is used.

  • The cylinder is filled with water (23-25°C) to a depth of 30 cm to prevent the rat from supporting itself by touching the bottom with its tail.[13]

3. Experimental Procedure:

  • Day 1: Pre-test Session (Habituation)

    • Place each rat individually into the swim cylinder for a 15-minute session.[4][13]

    • This initial exposure induces a baseline level of immobility for the subsequent test.[13]

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Day 2: Test Session

    • Administer the test compound or vehicle at a predetermined time before the test session (e.g., 30-60 minutes for intraperitoneal injection).

    • Place the rat back into the swim cylinder for a 5-minute test session.[4][13]

    • The entire 5-minute session is recorded for later behavioral analysis.

    • After the session, remove, dry, and return the rat to its home cage.

4. Behavioral Scoring:

  • The 5-minute test session is typically scored by a trained observer who is blind to the treatment conditions, or by using automated video tracking software.[14][15][16]

  • The following behaviors are quantified:

    • Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.

    • Swimming: The rat makes active swimming motions, moving around the cylinder.

    • Climbing: The rat makes active upward-directed movements with its forepaws against the cylinder wall.

Comparative Analysis of Antidepressant Classes

The modified Porsolt test, which includes the scoring of swimming and climbing, is particularly valuable for differentiating between the mechanisms of action of various antidepressant classes.[5][8]

Antidepressant ClassPrimary Mechanism of ActionExpected Effect on ImmobilityExpected Effect on SwimmingExpected Effect on Climbing
Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine)Increase synaptic levels of serotoninDecreaseIncreaseNo significant change
Tricyclic Antidepressants (TCAs) with Noradrenergic Activity (e.g., Desipramine)Increase synaptic levels of norepinephrine (and often serotonin)DecreaseNo significant changeIncrease
Monoamine Oxidase Inhibitors (MAOIs) (e.g., Phenelzine)Inhibit the breakdown of monoamines (serotonin, norepinephrine, dopamine)DecreaseVariable increases in bothVariable increases in both
Atypical Antidepressants (e.g., Bupropion)Primarily a norepinephrine-dopamine reuptake inhibitorDecreaseVariableIncrease

Factors Influencing Porsolt Test Outcomes

A number of variables can significantly impact the results of the FST, and it is imperative to control for these to ensure the validity and reproducibility of the findings.

  • Water Temperature: Water temperature must be strictly maintained, as even minor fluctuations can alter locomotor activity and immobility.[11]

  • Animal Strain and Sex: Different rat strains exhibit varying baseline levels of activity and immobility.[4] Sex differences in response to stress and antidepressants have also been reported.[2]

  • Light and Noise Levels: The testing environment should be quiet and consistently lit, as external stimuli can act as confounders.[2]

  • Handling: Gentle and consistent handling of the animals is crucial to minimize stress outside of the test itself.[11]

Critical Evaluation and Alternatives

While the Porsolt test is a valuable screening tool, it is not without its limitations and ethical considerations.

FST_Critique cluster_strengths Strengths cluster_limitations Limitations & Criticisms FST Porsolt Forced Swim Test predictive_validity Good Predictive Validity for Classical Antidepressants FST->predictive_validity high_throughput High-Throughput Screening FST->high_throughput cost_effective Relatively Low Cost and Simple FST->cost_effective construct_validity Debatable Construct Validity (Despair vs. Adaptation) FST->construct_validity false_positives Potential for False Positives (Psychostimulants) FST->false_positives stress_severity Ethical Concerns Regarding Animal Stress FST->stress_severity translatability Limited Translatability to Human Depression Subtypes FST->translatability

Sources

Comparative

The Influence of the Piperidine Scaffold on Pharmacokinetic Profiles: A Comparative Guide

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of clinically approved drugs is a testament to its abi...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of clinically approved drugs is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties.[1] The inherent structural features of the piperidine moiety, such as its basic nitrogen atom and its capacity for conformational rigidity, allow it to serve as a versatile scaffold for engaging with biological targets while often improving a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] However, subtle modifications to the piperidine ring or its substituents can dramatically alter a compound's journey through the body, impacting its efficacy and safety.

This guide provides an in-depth comparison of the pharmacokinetic profiles of several notable piperidine analogs from different therapeutic classes. By examining their ADME characteristics, we will elucidate how structural variations influence their behavior in vivo, offering valuable insights for researchers and drug development professionals.

Comparative Pharmacokinetic Data of Selected Piperidine Analogs

The following table summarizes key pharmacokinetic parameters for a selection of piperidine-containing drugs. It is important to note that these values can vary depending on the patient population, formulation, and study design.

Compound Therapeutic Class Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Half-life (t½) (h) Oral Bioavailability (%) Primary Metabolic Pathway(s)
Fentanyl Opioid Analgesic~0.785 (plasma)RapidVariable2-4 (IV)~33 (transmucosal), ~92 (transdermal)N-dealkylation (to norfentanyl) via CYP3A4.[2]
Alfentanil Opioid AnalgesicVariableRapidVariable1.5-2Low (IV use primarily)N-dealkylation via CYP3A4.[1]
Risperidone Antipsychotic~5.5-22.5~1Variable3 (parent), 21 (active metabolite)~709-hydroxylation via CYP2D6 to active metabolite (9-hydroxyrisperidone).[3][4]
Haloperidol Antipsychotic~5-202-6Variable12-36~60-70Reduction, glucuronidation, and oxidative N-dealkylation via CYP3A4.[5][6]
Methylphenidate CNS Stimulant~7.8 (0.3 mg/kg)~2.2Variable2-311-52De-esterification to ritalinic acid.[7][8]

Key Insights from the Comparative Data:

  • Structural Modifications and Lipophilicity: The high lipophilicity of fentanyl contributes to its rapid absorption and distribution into highly perfused tissues like the brain.[2][9] In contrast, the introduction of hydroxyl groups or other polar moieties can alter the distribution and elimination profile, as seen in the extensive metabolism of risperidone and haloperidol.[4][5]

  • Metabolic Hotspots: The nitrogen atom of the piperidine ring and its substituents are common sites for metabolism. N-dealkylation, mediated primarily by CYP3A4, is a major clearance pathway for many piperidine-containing drugs, including fentanyl and its analogs.[1][2]

  • Stereochemistry and Pharmacokinetics: The stereochemistry of substituents on the piperidine ring can significantly impact pharmacokinetic properties. For instance, introducing a methyl group at the 2-position of a piperidine ring has been shown to prolong its half-life in certain compounds.

The Causality Behind Experimental Choices in Pharmacokinetic Profiling

The determination of a drug's pharmacokinetic profile is a critical step in its development. The choice of experimental models and methodologies is guided by the need to obtain data that is translatable to human clinical outcomes.

In Vivo Models: Rodent models, particularly rats, are frequently used for initial in vivo pharmacokinetic studies due to their well-characterized physiology, cost-effectiveness, and the availability of established protocols. These studies are essential for understanding the integrated processes of ADME in a whole organism and for determining key parameters like bioavailability and half-life.

In Vitro Assays: Before proceeding to in vivo studies, a battery of in vitro assays is typically employed to predict a compound's ADME properties. These include:

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells to predict intestinal drug absorption.

  • Liver Microsomal Stability Assay: This assay assesses a compound's susceptibility to metabolism by cytochrome P450 enzymes, providing an early indication of its likely clearance rate in the body.

Generalized Metabolic Pathways of Piperidine Analogs

The metabolism of piperidine-containing drugs is often complex and can involve multiple enzymatic pathways. The cytochrome P450 (CYP) system, particularly the CYP3A4 and CYP2D6 isoforms, plays a pivotal role.

Piperidine_Analog Piperidine Analog (Parent Drug) N_Dealkylation N-Dealkylation (e.g., Norfentanyl) Piperidine_Analog->N_Dealkylation CYP3A4 Hydroxylation Ring or Side-Chain Hydroxylation Piperidine_Analog->Hydroxylation CYP2D6/CYP3A4 Excretion Excretion (Urine/Feces) N_Dealkylation->Excretion Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Glucuronidation->Excretion

Caption: Generalized metabolic pathways for piperidine analogs.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a novel piperidine analog following oral administration in rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a test compound after a single oral dose in Sprague-Dawley rats.

Materials:

  • Test piperidine analog

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male, 200-250g)

  • Oral gavage needles (appropriate size for rats)

  • Syringes

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize rats to the housing conditions for at least 3 days prior to the study.

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation and Administration:

    • Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.

    • Accurately weigh each rat and calculate the individual dose volume.

    • Administer the dose via oral gavage. The gavage needle should be gently advanced down the esophagus into the stomach. Administer the compound slowly.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Blood can be collected via a cannulated vessel or from the saphenous vein.

    • Place the collected blood into tubes containing an anticoagulant.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time data.

    • Calculate the key pharmacokinetic parameters using non-compartmental analysis software.

Experimental Workflow Diagram

start Start: Fasted Rats dose_prep Dose Preparation start->dose_prep dosing Oral Gavage Dosing dose_prep->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis end End: PK Profile pk_analysis->end

Caption: Workflow for an in vivo oral pharmacokinetic study in rats.

Conclusion

The piperidine scaffold remains an invaluable tool in the medicinal chemist's arsenal. Its impact on a molecule's pharmacokinetic profile is profound and highly dependent on its substitution pattern. A thorough understanding of the structure-pharmacokinetic relationships of piperidine analogs, supported by robust experimental data, is crucial for the successful design and development of new therapeutics. The methodologies and comparative data presented in this guide provide a framework for researchers to navigate the complexities of pharmacokinetic profiling and to make informed decisions in their drug discovery programs.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. (n.d.). PMC. [Link]

  • Fentanyl Absorption, Distribution, Metabolism, and Excretion (ADME): Narrative Review and Clinical Significance Related to Illicitly-Manufactured Fentanyl. (n.d.). PMC. [Link]

  • Risperidone and Paliperidone Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

  • Fentanyl Absorption, Distribution, Metabolism, and Excretion: Narrative Review and Clinical Significance Related to Illicitly Manufactured Fentanyl. (2023). Johns Hopkins University. [Link]

  • What are the pharmacokinetics of haloperidol (antipsychotic medication)? (2025). Dr.Oracle. [Link]

  • Pharmacokinetics of Haloperidol Decanoate. (n.d.). SpringerLink. [Link]

  • Comparative pharmacokinetics of fentanyl and alfentanil. (1982). PubMed. [Link]

  • Bioequivalence and Pharmacokinetic Evaluation of Two Formulations of Risperidone 2 mg. (2026). ResearchGate. [Link]

  • Pharmacokinetics of Haloperidol: An Update. (2025). ResearchGate. [Link]

  • Pharmacokinetics of Risperidone: Clinical Summary. (2016). Psychopharmacology Institute. [Link]

  • Pharmacokinetics of Haloperidol. (n.d.). UT Health San Antonio. [Link]

  • Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. (2020). Journal of Applied Pharmaceutical Science. [Link]

  • Physiologically Based Pharmacokinetic Modeling to Understand the Absorption of Risperidone Orodispersible Film. (2020). Frontiers. [Link]

  • Development of a Physiologically Based Model to Describe the Pharmacokinetics of Methylphenidate in Juvenile and Adult Humans and Nonhuman Primates. (2014). PLOS ONE. [Link]

  • An update on the pharmacokinetic considerations in the treatment of ADHD with long-acting methylphenidate and amphetamine formulations. (2019). Taylor & Francis Online. [Link]

  • Pharmacokinetics of Methylphenidate After Oral Administration of Two Modified-Release Formulations in Healthy Adults. (n.d.). ResearchGate. [Link]

  • Pharmacokinetics of haloperidol: an update. (n.d.). PubMed. [Link]

  • A Semi-physiologically-Based Model for Methylphenidate Pharmacokinetics in Adult Humans. (2019). PMC. [Link]

  • Fentanyl Absorption, Distribution, Metabolism, and Excretion: Narrative Review and Clinical Significance Related to Illicitly Manufactured Fentanyl. (n.d.). ResearchGate. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (n.d.). Latvian Biomedical Research and Study Centre. [Link]

  • Pharmacokinetics of methylphenidate in man, rat and monkey. (1983). PubMed. [Link]

  • Guidelines for Blood Collection in Mice and Rats. (n.d.). Albert Einstein College of Medicine. [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. (2019). PMC. [Link]

  • LAB_021 Oral Gavage in Mice and Rats. (n.d.). The University of Queensland. [Link]

  • SOP: Oral Gavage in the Rat. (2017). Virginia Tech. [Link]

Sources

Validation

Head-to-Head Comparison of Synthesis Routes for 4-Substituted Piperidines: A Technical Guide

Executive Summary The 4-substituted piperidine motif is a ubiquitous pharmacophore found in numerous FDA-approved therapeutics, from antihistamines (loratadine) to antipsychotics (haloperidol). As drug discovery increasi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-substituted piperidine motif is a ubiquitous pharmacophore found in numerous FDA-approved therapeutics, from antihistamines (loratadine) to antipsychotics (haloperidol). As drug discovery increasingly prioritizes higher fractions of fully saturated carbon atoms (Fsp3) to improve solubility and bioavailability, the demand for robust, scalable, and highly functionalized piperidine synthesis has surged.

This guide provides a head-to-head technical comparison of the three prevailing synthetic paradigms: Metallaphotoredox Csp3-Csp3 Cross-Coupling , Suzuki-Miyaura Cross-Coupling , and Chemoselective Pyridine Hydrogenation . As a Senior Application Scientist, I have structured this guide to move beyond standard recipes—focusing instead on the mechanistic causality behind experimental choices and establishing self-validating protocols to ensure reproducible success.

Quantitative Performance Comparison

The following table summarizes the operational metrics and quantitative data for each synthetic route to guide route scouting and process chemistry decisions.

Synthesis RouteTypical Yield RangeSubstrate ScopeScalabilityAtom EconomyKey Strategic Advantage
Metallaphotoredox 50–81%Excellent (Csp3–Csp3)Low-MediumLowUnprecedented access to complex, sterically hindered Csp3 centers without β-hydride elimination.
Suzuki-Miyaura 70–95%Good (Csp2–Csp3)HighMediumHighly robust, industry-standard scalability with bench-stable boronic esters.
Hydrogenation 60–90%Moderate (FG dependent)HighHighPerfect atom economy; utilizes inexpensive, commercially available pyridine feedstocks.

Metallaphotoredox Csp3-Csp3 Cross-Electrophile Coupling

Traditional cross-coupling of two Csp3 centers is notoriously difficult due to slow reductive elimination and competitive β-hydride elimination. The dual Ir/Ni metallaphotoredox strategy pioneered by the MacMillan lab elegantly bypasses these barriers via an open-shell radical pathway[1].

Causality & Mechanism

The protocol utilizes an Ir(III) photocatalyst and a Ni(II) cross-coupling catalyst. A critical experimental choice is the use of tris(trimethylsilyl)silanol (TMS3SiOH) instead of standard silanes (Si–H). Standard silanes participate in deleterious hydrogen atom transfer (HAT), leading to premature reduction of the alkyl radical to a dehalogenated alkane byproduct[2]. TMS3SiOH undergoes silanolate oxidation to form a silyl radical, which abstracts the halogen from the 4-bromopiperidine to generate the critical Csp3 radical without competitive HAT[2].

G PC Ir(III) Photocatalyst Excitation (450 nm) SilylRad Silyl Radical Generation (Oxidation by Ir*) PC->SilylRad SET Silanol TMS3SiOH + Base Silanolate Formation Silanol->SilylRad AlkylRad 4-Piperidinyl Radical (Halogen Abstraction) SilylRad->AlkylRad Halogen Abstraction NiCycle Ni(0)/Ni(II)/Ni(III) Cycle Cross-Coupling AlkylRad->NiCycle Radical Capture Product 4-Substituted Piperidine (Csp3-Csp3 Bond) NiCycle->Product Reductive Elimination

Metallaphotoredox Csp3-Csp3 cross-coupling mechanism via Ir/Ni dual catalysis.

Self-Validating Experimental Protocol
  • Reagent Loading: In a glovebox, combine Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), (dtbbpy)NiCl2 (5 mol%), N-Boc-4-bromopiperidine (1.0 equiv), the coupling halide (1.5 equiv), and Na2CO3 (2.0 equiv) in anhydrous DME[1].

  • Silanol Addition & Degassing: Add TMS3SiOH (1.5 equiv) and seal the vial.

    • Self-Validation Checkpoint: The solution must exhibit the bright yellow color characteristic of the Ir(III) complex. Perform three freeze-pump-thaw cycles. If the solution turns dark brown prematurely, oxygen contamination has occurred, which will quench the excited Ir(III)* state.

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 24 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the 4-bromopiperidine peak and the strict absence of the dehalogenated piperidine byproduct confirm that the silyl radical successfully mediated halogen abstraction.

Suzuki-Miyaura Cross-Coupling of Piperidine Boronates

For late-stage functionalization and large-scale manufacturing, transition-metal catalyzed cross-coupling remains the gold standard. The use of N-Boc-4-piperidineboronic acid pinacol ester provides a highly stable, isolable Csp3 nucleophile[3].

Causality & Mechanism

The defining challenge of Csp3 boronic esters is their sluggish transmetalation onto the Pd(II) center. To overcome this, the reaction strictly requires a biphasic solvent system (e.g., 1,4-Dioxane/H2O). The water is not merely a co-solvent; it is mechanistically essential to dissolve the inorganic base (K2CO3) and generate hydroxide/carbonate ions. These ions coordinate to the empty p-orbital of the boron atom, forming an electron-rich "ate" complex that drastically lowers the activation energy for transmetalation.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl/Alkyl Halide) Pd0->OxAdd TransMet Transmetalation (4-Piperidineboronic Ester) OxAdd->TransMet Base Activation (OH-) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Substituted Piperidine RedElim->Product

Suzuki-Miyaura cross-coupling catalytic cycle for Csp2-Csp3 bond formation.

Self-Validating Experimental Protocol
  • Catalyst & Substrate Loading: Combine N-Boc-4-piperidineboronic acid pinacol ester (1.2 equiv), aryl halide (1.0 equiv), and Pd(dppf)Cl2 (5 mol%) in a reaction vessel[3].

  • Solvent & Base Addition: Add a thoroughly sparged mixture of 1,4-Dioxane and 2M aqueous K2CO3 (4:1 v/v).

    • Self-Validation Checkpoint: The biphasic separation should be visually distinct. The organic layer will initially appear red/orange, indicating the presence of active Pd(0)/Pd(II) species.

  • Thermal Activation: Heat the mixture to 80°C under N2 for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (UV visualization). The precipitation of elemental palladium (Pd black) on the flask walls serves as a definitive visual indicator that the catalytic cycle has terminated (either due to substrate depletion or catalyst deactivation).

Chemoselective Hydrogenation of 4-Substituted Pyridines

Synthesizing piperidines directly from commercially available 4-substituted pyridines offers perfect atom economy. However, this route is historically plagued by catalyst poisoning (due to strong σ-donation from the pyridine nitrogen) and over-reduction to piperidinols[4].

Causality & Mechanism

Modern protocols bypass these issues by utilizing a cascade reduction strategy. By employing a bulky Lewis acid such as tris(pentafluorophenyl)borane (B(C6F5)3), the pyridine nitrogen is selectively coordinated and activated[4]. This dearomatization lowers the LUMO of the pyridine ring, making it susceptible to 1,4-hydrosilylation. Subsequent transfer hydrogenation of the resulting enamine yields the fully saturated piperidine without hydrodefunctionalization[4].

G Pyridine 4-Substituted Pyridine (Substrate) LewisAcid B(C6F5)3 Catalyst (Pyridine Activation) Pyridine->LewisAcid Coordination Hydrosilylation 1,4-Hydrosilylation (Dearomatization) LewisAcid->Hydrosilylation Silane Addition TransferHyd Transfer Hydrogenation (Enamine Reduction) Hydrosilylation->TransferHyd H+ Donor Product 4-Substituted Piperidine (Fully Reduced) TransferHyd->Product Sequential Reduction

Chemoselective cascade reduction of pyridines via Lewis acid activation.

Self-Validating Experimental Protocol
  • Pyridine Activation: In a glovebox, dissolve the 4-substituted pyridine (1.0 equiv) in anhydrous toluene. Add the B(C6F5)3 catalyst (5–10 mol%)[4].

  • Hydride Source Addition: Slowly add the silane (e.g., Ph2SiH2, 5.0 equiv) and a proton donor (e.g., Ph2NH, 4.0 equiv)[4].

    • Self-Validation Checkpoint: A slight exotherm upon addition indicates the initial coordination of the Lewis acid to the pyridine nitrogen, confirming the catalyst is active and not quenched by adventitious moisture.

  • Cascade Reduction: Stir at room temperature until completion.

    • Self-Validation Checkpoint: Analyze an aliquot of the crude mixture via 1H NMR. The complete disappearance of the characteristic downfield pyridine α-protons (δ 8.5–8.7 ppm) and the emergence of broad aliphatic piperidine multiplets (δ 1.5–3.0 ppm) confirm successful dearomatization and reduction[4].

References

  • Recent Advances in Csp3−Csp3 Cross-Coupling via Metallaphotoredox Strategy ResearchGate 1

  • (6-(Piperidin-4-yl)pyridin-2-yl)methanol Synthesis via Suzuki-Miyaura Benchchem 3

  • Chemoselective Hydrogenation of Heteroarenes Thieme E-Books 4

Sources

Comparative

Selectivity Profile of Lead Compound 17 (NLX-204) in the SafetyScreen44 Panel: A Comparative Guide

Authored by a Senior Application Scientist In the landscape of modern drug discovery, particularly within the realm of neuropsychopharmacology, the pursuit of target specificity is paramount. The therapeutic efficacy of...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, particularly within the realm of neuropsychopharmacology, the pursuit of target specificity is paramount. The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity profile, as off-target interactions can lead to a cascade of undesirable side effects, complicating clinical development and patient outcomes. This guide provides an in-depth analysis of the selectivity profile of the novel 5-HT1A receptor biased agonist, NLX-204 (also known as lead compound 17), within the industry-standard SafetyScreen44™ panel.

NLX-204 has garnered significant attention as a potential rapid-acting antidepressant (RAAD), a class of therapeutics aiming to overcome the delayed onset of action characteristic of current antidepressant medications.[1][2] Its mechanism, centered on biased agonism at the serotonin 1A receptor, preferentially activates specific downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), which is associated with antidepressant effects.[3][4] This targeted engagement is designed to maximize therapeutic benefit while minimizing the side-effect profiles that plague less selective serotonergic agents.

This guide will objectively present the experimental data for NLX-204's performance in the SafetyScreen44™ panel, offering a comparative perspective against the known off-target liabilities of older classes of antidepressants. Through a detailed examination of the experimental methodology and a clear presentation of the data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of NLX-204's selectivity and its implications for its therapeutic potential.

The Critical Role of Early Safety Profiling: The SafetyScreen44™ Panel

The SafetyScreen44™ panel, offered by Eurofins Discovery, is a crucial tool in early-stage drug development for identifying potential adverse drug reactions.[5][6] This in vitro panel assesses the interaction of a test compound with a curated list of 44 molecular targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes, which are known to be frequently associated with off-target effects.[7] By screening compounds at a standard concentration (typically 10 µM), researchers can quickly identify potential liabilities and make informed decisions about which candidates to advance.[8]

The selection of these 44 targets is based on recommendations from major pharmaceutical companies and their established links to adverse effects observed in vivo.[7] Early identification of off-target hits allows for the modification of chemical structures to improve selectivity or, in some cases, the discontinuation of a compound with an unfavorable profile, thereby saving significant time and resources in the drug development pipeline.

Experimental Protocol: SafetyScreen44™ Panel Assay

The following is a generalized, step-by-step methodology for the SafetyScreen44™ panel, based on standard industry practices.

1. Compound Preparation:

  • The test compound, NLX-204, is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial dilutions are prepared to achieve the final screening concentration, typically 10 µM.

2. Assay Execution (Binding Assays):

  • A specific biological target (e.g., a receptor membrane preparation) is incubated with a radiolabeled ligand that is known to bind to the target with high affinity.

  • The test compound (NLX-204) is added to the incubation mixture.

  • The mixture is allowed to reach equilibrium.

  • The amount of radiolabeled ligand that remains bound to the target is measured.

  • A significant decrease in the bound radioligand in the presence of the test compound indicates that the compound is competing for the same binding site.

3. Data Analysis:

  • The results are expressed as the percentage of inhibition of the specific binding of the radioligand.

  • A threshold is typically set to determine significant off-target interaction. An inhibition of greater than 50% is generally considered a significant hit and warrants further investigation.[8]

4. Follow-up Studies:

  • For any significant hits, follow-up dose-response studies are conducted to determine the compound's potency (IC50 or Ki) at the off-target site.

Visualizing the Workflow

SafetyScreen44_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Follow-up Compound NLX-204 Stock Solution Dilution Serial Dilution to 10 µM Compound->Dilution Incubation Incubation of Target, Radioligand, and NLX-204 Dilution->Incubation Target 44 Biological Targets Target->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Measurement Measure Bound Radioligand Incubation->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition Decision Significant Hit? (>50% Inhibition) Inhibition->Decision FollowUp Dose-Response Studies (IC50/Ki) Decision->FollowUp Yes NoHit No Significant Interaction Decision->NoHit No

Caption: A diagram illustrating the general workflow of the SafetyScreen44™ panel, from compound preparation to data analysis and follow-up studies.

Selectivity Profile of NLX-204

NLX-204 has demonstrated a remarkably clean selectivity profile in a comprehensive off-target screening panel.[8] When tested at a concentration of 10 µM, NLX-204 exhibited significant binding inhibition (>50%) for only three out of 52 tested off-targets: the adrenergic α1A, adrenergic α2A, and dopaminergic D2S receptors, with inhibition values ranging from 91-99%.[8]

To further characterize these interactions, follow-up studies were conducted at a lower concentration of 1 µM. At this concentration, which is more representative of therapeutic levels, the binding inhibition at the D2S and α2A receptors was significantly reduced to 9.5% and 29.9%, respectively.[8] However, a relatively high binding inhibition of 87.6% was maintained for the adrenergic α1A receptor.[8]

The table below summarizes the key findings for NLX-204 in the context of the SafetyScreen44™ panel targets for which data is publicly available.

Target FamilyTargetNLX-204 % Inhibition @ 10 µMNLX-204 % Inhibition @ 1 µMPotential Clinical Implication of Off-Target Activity
Adrenergic α1A91-99%87.6%Hypotension, dizziness
α2A91-99%29.9%Sedation, blood pressure changes
Dopaminergic D2S91-99%9.5%Extrapyramidal symptoms, endocrine changes
Other 41 Targets in SafetyScreen44™ Panel Various<50%Not reportedLow potential for a wide range of common adverse effects

Data sourced from Sniecikowska et al., 2020 and publicly available information on the SafetyScreen44™ panel.[7][8]

Comparative Perspective: NLX-204 vs. Older Antidepressants

The high selectivity of NLX-204 is a significant advancement compared to older classes of antidepressants, such as Tricyclic Antidepressants (TCAs) and some Selective Serotonin Reuptake Inhibitors (SSRIs). These older medications are known for their "promiscuous" binding profiles, interacting with a wide range of receptors beyond their primary target.

For instance, many TCAs are potent antagonists at muscarinic M1, histamine H1, and adrenergic α1 receptors. This lack of selectivity is directly responsible for their well-documented side effects, including dry mouth, constipation, sedation, and orthostatic hypotension. While effective for some patients, these side effects can significantly impact tolerability and adherence to treatment.

The targeted engagement of NLX-204 at the 5-HT1A receptor, with minimal interaction with most other targets in the SafetyScreen44™ panel, suggests a potentially more favorable side-effect profile. The residual activity at the adrenergic α1A receptor warrants further investigation in preclinical and clinical studies to determine its clinical relevance.

Signaling Pathway and Potential Off-Target Effects

The primary mechanism of action for NLX-204 is as a biased agonist at the 5-HT1A receptor, leading to the phosphorylation of ERK1/2. This pathway is believed to be crucial for its rapid antidepressant effects.

Signaling_Pathway cluster_main NLX-204 Primary Mechanism cluster_off_target Potential Off-Target Effect NLX204 NLX-204 HT1A 5-HT1A Receptor NLX204->HT1A Alpha1A Adrenergic α1A Receptor NLX204->Alpha1A GPCR_activation Biased G-protein Activation HT1A->GPCR_activation ERK_pathway ERK1/2 Phosphorylation GPCR_activation->ERK_pathway Antidepressant Antidepressant Effects ERK_pathway->Antidepressant Alpha1A_effect Vasodilation Alpha1A->Alpha1A_effect SideEffect Potential for Hypotension Alpha1A_effect->SideEffect

Caption: A diagram illustrating the primary signaling pathway of NLX-204 and its potential off-target effect at the adrenergic α1A receptor.

Conclusion

The selectivity profile of NLX-204, as evaluated through extensive in vitro safety screening, demonstrates a significant step forward in the development of targeted therapies for depression. Its high specificity for the 5-HT1A receptor, with minimal off-target interactions in the SafetyScreen44™ panel, underscores the potential for a more favorable safety and tolerability profile compared to older, less selective antidepressants. The notable interaction with the adrenergic α1A receptor is a key finding that will require careful monitoring in subsequent stages of drug development. This comprehensive analysis provides a robust, data-driven foundation for researchers and clinicians to understand the pharmacological characteristics of this promising new therapeutic candidate.

References

  • Aceso Under Glass. (2025, September 5). Ketamine part 2: What do in vitro studies tell us about safety? Retrieved from [Link]

  • Głuch-Lutwin, M., Sałaciak, K., Pytka, K., Gawalska, A., Jamrozik, M., Śniecikowska, J., ... & Newman-Tancredi, A. (2023). The 5-HT1A receptor biased agonist, NLX-204, shows rapid-acting antidepressant-like properties and neurochemical changes in two mouse models of depression. Behavioural Brain Research, 438, 114207. [Link]

  • Papp, M., Gruca, P., Lason, M., Litwa, E., & Newman-Tancredi, A. (2023). The 5-HT1A receptor biased agonists, NLX-204 and NLX-101, display ketamine-like RAAD and anti-TRD activities in rat CMS models. Psychopharmacology, 240(8), 1837-1853. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • Richin, V., Valdebenito, M., Bouillot, C., Bouvard, S., Daligault, S., Vidal, B., ... & Newman-Tancredi, A. (2025). Multimodal Neuroimaging for the PK/PD Profile of NLX-204: A Biased 5-HT1A Receptor Agonist. Molecular Imaging and Biology, 1-12. [Link]

  • Sniecikowska, J., Newman-Tancredi, A., & Kolaczkowski, M. (2019). From Receptor Selectivity to Functional Selectivity: The Rise of Biased Agonism in 5-HT1A Receptor Drug Discovery. Current Topics in Medicinal Chemistry, 19(26), 2393–2420. [Link]

  • Sniecikowska, J., Głuch-Lutwin, M., Bucki, A., Więckowska, A., Siwek, A., Jastrzębska-Wiesek, M., ... & Kołaczkowski, M. (2020). Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile. Journal of Medicinal Chemistry, 63(19), 10946–10971. [Link]

  • Sniecikowska, J., et al. (2020). SafetyScreen44 Panel and Additional Antitarget Results for Compound 17. ResearchGate. [Link]

  • Wikipedia. (2026). NLX-204. Retrieved from [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling. Retrieved from [Link]

  • Neurolixis. (2022, November 17). The 5-HT1A biased agonist, NLX-204, has rapid-acting antidepressant activity in mice. Retrieved from [Link]

  • bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]

  • Reaction Biology. (n.d.). InVEST44 Safety Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING. Retrieved from [Link]

Sources

Validation

Comparative Guide: ERK-Preferential Activity in 5-HT1A Receptor Agonists

The Paradigm Shift: From Canonical to Biased 5-HT1A Agonism The serotonin 5-HT1A receptor is a critical G protein-coupled receptor (GPCR) implicated in the pathophysiology of depression, anxiety, and cognitive deficits....

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: From Canonical to Biased 5-HT1A Agonism

The serotonin 5-HT1A receptor is a critical G protein-coupled receptor (GPCR) implicated in the pathophysiology of depression, anxiety, and cognitive deficits. Historically, drug development focused on canonical full or partial agonists (e.g., 8-OH-DPAT, buspirone). However, these early-generation compounds indiscriminately activate both presynaptic autoreceptors in the raphe nuclei and postsynaptic heteroreceptors in the cortex, leading to delayed therapeutic onset and dose-limiting side effects like "serotonin syndrome" 1.

The discovery of biased agonism (functional selectivity) has revolutionized this landscape. By stabilizing distinct receptor conformations, biased agonists can preferentially route signaling through specific intracellular cascades. The prototypical biased agonist F15599 (NLX-101) selectively drives Extracellular Signal-Regulated Kinase (ERK1/2) phosphorylation over canonical Gαi/o-mediated cAMP inhibition or β-arrestin recruitment [[2]](). This ERK-preferential activity correlates strongly with postsynaptic receptor targeting, offering a wider therapeutic window for neuroplasticity and rapid antidepressant efficacy without the classic side-effect profile 3.

Mechanistic Divergence: Mapping the Signaling Pathways

Pathway Agonist Biased 5-HT1A Agonist (e.g., F15599) Receptor 5-HT1A Receptor (Postsynaptic Preference) Agonist->Receptor Activation G_protein Gαi/o Coupling Receptor->G_protein Weak/Partial Beta_arrestin β-Arrestin Recruitment Receptor->Beta_arrestin Weak/Partial ERK_pathway ERK1/2 Phosphorylation Receptor->ERK_pathway Preferential Bias cAMP ↓ cAMP Production (Canonical) G_protein->cAMP SideEffects Serotonergic Syndrome (e.g., Lower Lip Retraction) Beta_arrestin->SideEffects Neuroplasticity Neuroplasticity & Antidepressant Efficacy ERK_pathway->Neuroplasticity

Divergent 5-HT1A signaling pathways highlighting ERK-preferential biased agonism.

Comparative Pharmacological Profiles

To objectively evaluate the therapeutic potential of ERK-preferential agonists, we must benchmark them against canonical and alternative-biased ligands. The table below synthesizes the binding affinities, signaling biases, and in vivo outcomes of key 5-HT1A compounds 1, 3.

CompoundPrimary Bias / Preference5-HT1A Affinity (Ki)Regional PreferenceKey In Vivo Outcomes
F15599 (NLX-101) ERK1/2 Phosphorylation 3.4 nMPostsynaptic (Cortex)Rapid antidepressant, pro-cognitive, lacks serotonin syndrome
F13714 Gαi/o (Canonical)0.01 nMPresynaptic (Raphe)Antidepressant, induces severe serotonergic behaviors
8-OH-DPAT Unbiased / Balanced~1.0 nMNon-selectiveMixed efficacy, induces serotonin syndrome
Compound 56 β-Arrestin RecruitmentHighN/AElicits lower lip retraction (serotonin syndrome marker)

Data aggregated from comparative profiling studies demonstrating the separation of efficacy and side effects via functional selectivity.

Experimental Methodologies: Validating ERK-Preferential Activity

Quantifying biased agonism requires a self-validating experimental system that eliminates background noise and accounts for system amplification. The following protocol outlines the gold-standard methodology for profiling 5-HT1A functional selectivity.

Step-by-Step Protocol

1. Receptor Expression System Preparation

  • Action: Culture CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Causality: CHO cells lack endogenous serotonergic receptors. This provides a clean genetic background, ensuring that all measured downstream signaling (cAMP or ERK) is exclusively mediated by the transfected h5-HT1A receptors, preventing cross-talk from other monoamine targets.

2. Serum Starvation (Critical Control)

  • Action: Incubate cells in serum-free media for 16–24 hours prior to the assay.

  • Causality: Fetal Bovine Serum (FBS) contains abundant growth factors that basally activate the MAPK/ERK pathway. Starving the cells silences this background kinase activity, ensuring that the measured ERK phosphorylation is strictly dependent on the 5-HT1A agonist application.

3. Agonist Stimulation & Temporal Profiling

  • Action: Treat cells with varying concentrations of the test agonist. For ERK measurements, conduct a strict time-course evaluation (e.g., 2, 5, 10, 15, and 30 minutes).

4. Multiplexed Detection Assays

  • cAMP Inhibition: Stimulate cells with Forskolin to artificially elevate basal adenylyl cyclase activity. Measure the agonist's ability to inhibit this production via Gαi using Homogeneous Time-Resolved Fluorescence (HTRF).

  • pERK1/2 Quantification: Lyse the cells and measure the ratio of phosphorylated ERK to total ERK using AlphaScreen technology or quantitative Western blotting.

5. Bias Factor Calculation (Operational Model)

  • Action: Apply the Black-Leff operational model to calculate the transduction coefficient (τ/KA) and derive the ΔΔlog(τ/KA) relative to the endogenous ligand, serotonin (5-HT).

  • Causality: Direct comparison of EC50 values is mathematically flawed due to differing receptor reserves and system amplification between the cAMP and ERK pathways. The operational model normalizes the test compound against a reference full agonist, isolating true ligand-induced conformational bias from simple partial agonism.

Workflow Step1 1. Cell Culture CHO-h5-HT1A Cells Step2 2. Serum Starvation (Eliminate basal pERK) Step1->Step2 Step3 3. Agonist Stimulation (Strict Time-Course) Step2->Step3 Step4 4. Multiplex Assay cAMP vs. pERK1/2 Step3->Step4 Step5 5. Bias Calculation ΔΔlog(τ/KA) Model Step4->Step5

Step-by-step experimental workflow for validating ERK-preferential biased agonism in vitro.

In Vivo Translation: Efficacy vs. Side Effects

The ultimate validation of biased agonism lies in its in vivo translation. F15599's preference for ERK1/2 phosphorylation in vitro directly translates to a preferential activation of postsynaptic 5-HT1A heteroreceptors in the prefrontal cortex 1.

In rodent models, a single administration of F15599 robustly normalizes depressive-like behavior in the Forced Swim Test (FST) and reverses memory impairments in Novel Object Recognition (NOR) tasks 4. Crucially, because it minimally activates the canonical and β-arrestin pathways associated with presynaptic autoreceptors, it does not induce the "serotonin syndrome" (e.g., lower lip retraction, flat body posture) commonly seen with unbiased agonists like 8-OH-DPAT or presynaptic-preferring agonists like F13714 5. Recent studies on novel β-arrestin-preferring compounds (such as Compound 56) further confirm that routing 5-HT1A signaling away from ERK and toward arrestin directly elicits these adverse motor and autonomic side effects 3.

Conclusion

The comparative profiling of 5-HT1A agonists underscores that not all receptor activation is therapeutically equal. By rationally designing compounds like F15599 that preferentially stabilize the ERK1/2 signaling conformation, drug developers can successfully uncouple the potent neuroplastic and antidepressant benefits of 5-HT1A activation from the dose-limiting side effects mediated by canonical and β-arrestin pathways.

References

  • Newman-Tancredi, A. (2011). Biased agonism at serotonin 5-HT receptors: preferential postsynaptic activity for improved therapy of CNS disorders.
  • Newman-Tancredi, A., et al. (2009). Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist. British Journal of Pharmacology.
  • Sniecikowska, J., et al. (2020). Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile. Journal of Medicinal Chemistry.
  • Salaciak, K., et al. (2021). The selective 5-HT1A receptor biased agonists, F15599 and F13714, show antidepressant-like properties after a single administration in the mouse model of unpredictable chronic mild stress. Molecular Neurobiology.
  • Iderberg, H., et al. (2017). Activity of Serotonin 5-HT1A Receptor Biased Agonists in Rat: Anxiolytic and Antidepressant-like properties. ACS Chemical Neuroscience.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Off-Target Effects of (1-Benzoylpiperidin-4-yl)methanamine Derivatives

Introduction: The Double-Edged Sword of a Privileged Scaffold The (1-Benzoylpiperidin-4-yl)methanamine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The (1-Benzoylpiperidin-4-yl)methanamine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide range of biological targets, particularly within the central nervous system (CNS). Derivatives of this scaffold have shown significant promise as agonists and antagonists for targets like the serotonin 5-HT1A and 5-HT2A receptors, as well as serotonin transporters (SERT), making them valuable leads for developing novel antidepressants and antipsychotics.

However, the very versatility that makes this scaffold attractive is also its Achilles' heel. The potential for a single compound to interact with multiple, unintended biological molecules—known as off-target effects—is a primary cause of adverse drug reactions (ADRs) and a major reason for costly failures in late-stage clinical trials. For researchers and drug development professionals working with this chemical series, a robust, systematic, and early assessment of off-target liabilities is not just a regulatory hurdle but a scientific necessity. It allows for the selection of lead candidates with the highest potential for success and informs structure-activity relationship (SAR) studies to mitigate off-target effects while preserving on-target potency.

This guide provides an in-depth comparison of methodologies to assess and mitigate the off-target effects of (1-Benzoylpiperidin-4-yl)methanamine derivatives. We will explore the causality behind experimental choices, from initial in silico predictions to definitive in vivo studies, and provide actionable protocols and comparative data to guide your research.

The Strategic Workflow for Off-Target Profiling

A modern approach to off-target assessment is a tiered, multi-faceted strategy. This workflow is designed to eliminate unsuitable candidates early, thereby saving significant time and resources while building a comprehensive safety profile for promising leads. The process begins with broad, predictive methods and funnels toward highly specific, functional, and physiologically relevant assays.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation a Compound Library of (1-Benzoylpiperidin-4-yl)methanamine Derivatives b Computational Off-Target Prediction (Structure-based, Ligand-based) a->b c Prioritized List of Potential Off-Targets b->c Identifies liabilities (e.g., hERG, GPCRs, Kinases) d Broad Off-Target Panel (e.g., SafetyScreen44) Binding Assays c->d e Functional Assays for Hits (e.g., cAMP, Ca2+ flux, ERK Phosphorylation) d->e Confirms interaction f Definitive IC50 / Ki Determination & Selectivity Profiling e->f Quantifies functional impact g Preliminary PK/PD Studies f->g h In Vivo Safety Models (e.g., Irwin Test, Cardiovascular) Based on In Vitro Findings g->h i Lead Candidate Selection h->i Correlates exposure with physiological effects

Caption: Integrated workflow for assessing off-target effects of new chemical entities.

Part 1: Computational (In Silico) Prediction: The First Line of Defense

Before committing to expensive and time-consuming wet lab experiments, computational modeling provides an invaluable early warning system. These in silico methods leverage vast databases of known drug-target interactions to predict the potential off-target profile of a novel derivative based on its chemical structure.

Causality Behind the Choice: The primary goal here is hypothesis generation and risk prioritization . By comparing a new molecule to thousands of known ligands for hundreds of targets, we can flag derivatives that are structurally similar to compounds with known liabilities (e.g., hERG channel blockers, promiscuous kinase inhibitors). This allows for the early deselection of high-risk compounds or informs the design of a focused in vitro screening panel.

Key Methodologies:

  • Ligand-Based Methods: These approaches, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, rely on the principle that structurally similar molecules are likely to have similar biological activities. They do not require a 3D structure of the target protein.

  • Structure-Based Methods: When a high-resolution crystal structure of a potential off-target is available, molecular docking can be used to predict the binding affinity and pose of a derivative within the target's binding site. This can provide mechanistic insights into potential interactions.

A combination of these methods, often integrated into commercial or academic platforms, provides the most robust predictive power.

Part 2: In Vitro Screening: From Binding to Function

In vitro assays are the gold standard for confirming and quantifying off-target interactions predicted in silico or discovered through broad screening. This phase is typically divided into two stages: broad panel screening to identify interactions, followed by specific functional assays to understand the biological consequence of that interaction.

Broad Panel Radioligand Binding Assays

Causality Behind the Choice: The objective is breadth of coverage and efficiency . It is impractical to run a specific functional assay for every possible off-target. Instead, companies offer standardized panels (e.g., Eurofins' SafetyScreen44, Reaction Biology's InVEST) that screen a compound at a single, high concentration (typically 1-10 µM) against dozens of targets implicated in common ADRs. A significant inhibition of radioligand binding (typically >50%) flags a potential interaction that warrants further investigation.

Comparative Data: Off-Target Profile of (1-Benzoylpiperidin-4-yl)methanamine Derivatives

The following table summarizes publicly available data for a lead compound from this class and provides a hypothetical comparison to a less optimized, earlier-stage derivative to illustrate the process of lead optimization.

TargetDerivative TypeConcentration% Inhibition / KiImplication & Rationale
On-Target: 5-HT1A Receptor Lead Compound (e.g., NLX-204) -pKi: 10.19 High on-target potency is the primary therapeutic goal.
Early-Stage Derivative-pKi: ~8.0Good initial affinity, but requires optimization.
Off-Target: Adrenergic α1A Lead Compound 10 µM91-99% High liability. Binding can cause cardiovascular effects like orthostatic hypotension. Requires functional follow-up.
Early-Stage Derivative10 µM>90%A common liability for this scaffold; a key focus for medicinal chemistry efforts to improve selectivity.
Off-Target: Dopamine D2 Lead Compound 10 µM91-99% High liability. D2 antagonism is associated with extrapyramidal side effects (EPS). Functional assays are critical.
Early-Stage Derivative10 µM>90%Often co-targeted with serotonin receptors due to binding site similarities. Selectivity is a major challenge.
Off-Target: hERG Channel Lead Compound 10 µM<50% Excellent Result. hERG channel block is a major cause of cardiotoxicity (QT prolongation) and a reason for drug failure.
Early-Stage Derivative10 µM>50%High risk. This compound would likely be deprioritized or require significant structural modification.
Off-Target: CYP2D6 Isoenzyme Lead Compound 10 µMNo significant block Favorable Result. Inhibition of CYP enzymes leads to drug-drug interactions, altering the metabolism of co-administered drugs.
Early-Stage Derivative10 µMSignificant blockUnfavorable drug-drug interaction potential.
Secondary Functional Assays

Causality Behind the Choice: A binding event does not equal a biological effect. A compound could be an agonist, antagonist, or have no functional consequence at all. Functional assays are essential to determine the biological outcome and potency of an off-target interaction. The choice of assay depends on the target class.

For a G-protein coupled receptor (GPCR) like the Dopamine D2 receptor, a common off-target for this scaffold, a key signaling event is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

G cluster_0 Potential Off-Target Signaling Pathway Drug (1-Benzoylpiperidin-4-yl) methanamine Derivative D2R Dopamine D2 Receptor (Gi-coupled GPCR) Drug->D2R Antagonism / Agonism Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response

Caption: Downstream signaling of the Dopamine D2 receptor, a common off-target.

Experimental Protocol: cAMP Functional Assay for D2 Receptor Antagonism

This protocol provides a step-by-step method to determine if a compound that binds to the D2 receptor acts as an antagonist.

Objective: To quantify the ability of a test compound to inhibit the D2 receptor agonist-induced decrease in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Reference Agonist: Quinpirole.

  • Reference Antagonist: Haloperidol.

  • Test Compounds: (1-Benzoylpiperidin-4-yl)methanamine derivatives, dissolved in DMSO.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or similar immunoassay).

  • 384-well white assay plates.

Methodology:

  • Cell Preparation:

    • Culture HEK-D2 cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation buffer.

    • Wash cells once with assay buffer and resuspend to a final concentration of 2,500 cells/10 µL.

  • Compound Plating:

    • Prepare serial dilutions of test compounds, reference agonist (Quinpirole), and reference antagonist (Haloperidol) in assay buffer. The final DMSO concentration should not exceed 0.5%.

    • Add 5 µL of the test compound or Haloperidol dilutions to the assay plate. For control wells, add 5 µL of assay buffer.

  • Agonist Addition:

    • Prepare Quinpirole at a concentration of 4x its EC80 value (the concentration that gives 80% of the maximal response, predetermined in a separate experiment).

    • Add 5 µL of 4x EC80 Quinpirole to all wells except the "no agonist" control wells, which receive 5 µL of assay buffer.

  • Cell Addition & Incubation:

    • Add 10 µL of the cell suspension to all wells.

    • Cover the plate and incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the signal from the "no agonist" wells as 100% and the signal from the "EC80 agonist" wells as 0%.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the agonist response.

Part 3: In Vivo Models: Assessing Physiological Consequences

Causality Behind the Choice: In vitro data, while crucial, cannot fully predict the complex physiological response in a whole organism. In vivo models are necessary to understand the integrated safety profile of a drug candidate, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties. The design of these studies should be directly informed by the in vitro off-target profile. For instance, if a compound shows significant affinity for adrenergic receptors, a cardiovascular safety model in rodents or dogs would be prioritized to monitor for changes in blood pressure and heart rate.

Conclusion: Building a Roadmap to Safer Medicines

The assessment of off-target effects is a critical and integrated component of modern drug discovery. For a versatile and potent scaffold like (1-Benzoylpiperidin-4-yl)methanamine, a proactive and systematic approach is paramount. By combining the predictive power of in silico tools with the definitive quantitative data from a tiered in vitro screening cascade, researchers can build a comprehensive understanding of a compound's safety profile. This allows for the rational design of derivatives with improved selectivity, minimizes the risk of late-stage failures, and ultimately paves the way for the development of safer and more effective medicines.

References

  • Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111.
  • Kozłowska, A., et al. (2019). Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2)
Validation

A Researcher's Guide to Ensuring Reproducibility in In Vitro GPCR Signal Transduction Assays

G-protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and a primary target for a significant portion of clinical therapeutics.[1] Consequently, the reliability and reproducibility of in vit...

Author: BenchChem Technical Support Team. Date: March 2026

G-protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and a primary target for a significant portion of clinical therapeutics.[1] Consequently, the reliability and reproducibility of in vitro assays designed to probe their function are paramount for successful drug discovery and fundamental research. This guide provides an in-depth comparison of common in vitro signal transduction assays for GPCRs, focusing on the critical factors that influence their reproducibility. We will delve into the mechanistic underpinnings of these assays, offer field-proven insights to mitigate variability, and provide detailed experimental protocols to serve as a self-validating framework for your research.

The Foundation of Reproducibility: Understanding the Sources of Variability

The journey to reproducible GPCR assays begins with a comprehensive understanding of the potential sources of variability. These can be broadly categorized into biological and technical factors.

Biological Variability:

  • Cell Line Integrity and Stability: The choice and handling of the cell line are critical. Engineered cell lines that stably express a specific GPCR are instrumental for reproducible and scalable functional assays.[2][3] However, cell lines can exhibit genetic drift over time, leading to changes in receptor expression levels and signaling capacity.[4][5] It is crucial to use low-passage cells and periodically authenticate cell line identity.[5][6]

  • Receptor Expression Levels: Inconsistent receptor density from batch to batch of cells can significantly impact the maximal response and potency of a ligand.[4] For understudied or orphan GPCRs, where positive control ligands may not be available, optimizing and verifying receptor expression can be challenging.[1]

  • Cell Health and Confluency: The physiological state of the cells directly influences their responsiveness. Factors such as confluency, passage number, and even the time between seeding and stimulation can introduce variability.[4]

Technical Variability:

  • Reagent Quality and Consistency: Minor variations in reagent lots, such as media, serum, and assay-specific components, can lead to significant differences in results.[7]

  • Pipetting and Liquid Handling: Inaccurate or inconsistent pipetting, especially of small volumes, is a common source of error.[7] Automated liquid handlers can help minimize this variability.[8]

  • Incubation Times and Temperatures: The kinetics of GPCR signaling are sensitive to both time and temperature.[9][10] Strict adherence to optimized incubation parameters is essential.

  • Instrumentation: Different plate readers or imaging systems can have varying sensitivities and settings, impacting data acquisition.

A key metric for assessing the robustness of an assay is the Z'-factor , which considers both the dynamic range and the variability of the assay.[11][12] A Z'-factor value greater than 0.5 is generally considered indicative of a robust and reliable assay suitable for high-throughput screening (HTS).[8][13][14][15]

A Comparative Analysis of Common GPCR Signal Transduction Assays

The choice of assay depends on the specific GPCR and the G-protein pathway it couples to (Gαs, Gαi/o, Gαq/11, or Gα12/13).[16][17] Here, we compare three widely used assays: cAMP assays, calcium flux assays, and reporter gene assays.

Cyclic AMP (cAMP) is a ubiquitous second messenger produced upon the activation of adenylyl cyclase by Gαs-coupled GPCRs, while its production is inhibited by Gαi/o-coupled receptors.[17][18]

Mechanism of Action:

dot

cluster_membrane Plasma Membrane GPCR GPCR G_protein G-protein (αβγ) GPCR->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Activation (Gαs) / Inhibition (Gαi) cAMP cAMP AC->cAMP Ligand Agonist Ligand Ligand->GPCR Activation ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream

Caption: Canonical GPCR signaling pathway for cAMP modulation.

Common Sources of Variability:

  • Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP.[10] Their activity can diminish the signal. Including a PDE inhibitor, such as IBMX, is often necessary to amplify the signal and increase the assay window.[9][10][18]

  • Incubation Time: The optimal incubation time for agonist stimulation can vary depending on the cell type, receptor expression, and agonist concentration.[10] Time-course experiments are crucial to determine the point of maximal and stable signal.[10]

  • Cell Density: Both low and high cell densities can negatively impact the assay window.[6][18] It is essential to optimize cell seeding density.

Comparison of cAMP Assay Technologies:

Assay TechnologyPrincipleAdvantagesDisadvantages
HTRF (Homogeneous Time-Resolved Fluorescence) Competitive immunoassay using FRET between a europium cryptate-labeled antibody and a d2-labeled cAMP analog.[6]Homogeneous, high-throughput, sensitive.Can be expensive, potential for compound interference.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Competition between endogenous cAMP and a biotinylated cAMP probe for binding to antibody-coated acceptor beads and streptavidin-coated donor beads.[17]Highly sensitive, good for low-level detection.Sensitive to light and colored compounds.
Luminescent Reporter Assays (e.g., GloSensor™) Genetically encoded biosensor that uses a modified firefly luciferase to produce light in response to cAMP binding.[19]Real-time measurements, kinetic data.Requires genetic modification of cells.

Experimental Protocol: HTRF-based cAMP Assay

  • Cell Seeding: Seed cells expressing the GPCR of interest in a 384-well plate at a pre-optimized density and incubate overnight.

  • Compound Treatment: Add test compounds (agonists or antagonists) and incubate for the optimized duration at the appropriate temperature. For antagonist screening, pre-incubate with the antagonist before adding a known agonist.

  • Cell Lysis and Reagent Addition: Add the HTRF lysis buffer containing the europium cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP analog.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the assay components to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the cAMP concentration from a standard curve.

Activation of Gαq/11-coupled GPCRs leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration.[1]

Mechanism of Action:

dot

cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR Gq_protein Gq-protein (αβγ) GPCR->Gq_protein Coupling PLC Phospholipase C Gq_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC IP3R IP3 Receptor Ca2_cyto Intracellular Ca2+ IP3R->Ca2_cyto Ligand Agonist Ligand Ligand->GPCR Activation IP3->IP3R Binding Ca2_ER Ca2+ Ca2_ER->IP3R Release Downstream Downstream Signaling Ca2_cyto->Downstream

Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.

Common Sources of Variability:

  • Dye Loading and Retention: Inconsistent loading of calcium-sensitive dyes can lead to variable signal intensity.[20] Some cell lines, like CHO cells, may require the use of probenecid to prevent dye leakage.[20][21]

  • Background Fluorescence: Extracellular calcium and autofluorescence from compounds can contribute to high background noise.[16]

  • Kinetic Response: The calcium response is often transient. Real-time monitoring with instruments like the a Fluorescence Imaging Plate Reader (FLIPR) is crucial to capture the peak signal.[22]

Comparison of Calcium Flux Assay Technologies:

Assay TechnologyPrincipleAdvantagesDisadvantages
Fluorescent Dyes (e.g., Fluo-8, Calcium-6) Intracellular dyes that exhibit increased fluorescence upon binding to calcium.[16][22]High sensitivity, widely used.[22]Can be prone to background fluorescence and compound interference.
Luminescent Photoproteins (e.g., Aequorin) A photoprotein that emits light upon binding to calcium.[16]Lower background, less compound interference.Generally lower signal intensity than fluorescent dyes.
Genetically Encoded Calcium Indicators (GECIs) Fluorescent proteins that change their fluorescence properties in response to calcium binding.[23]Enables targeting to specific subcellular compartments, real-time imaging.Requires genetic modification of cells, potentially lower signal-to-noise ratio.

Experimental Protocol: FLIPR-based Calcium Flux Assay

  • Cell Seeding: Seed cells in a 384-well, black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8) and probenecid (if necessary). Incubate for 1 hour at 37°C.[16][21]

  • Compound Plate Preparation: Prepare a separate plate with test compounds at the desired concentrations.

  • FLIPR Assay: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds to the cells and immediately begin measuring the fluorescence intensity in real-time.

  • Data Analysis: Analyze the kinetic data to determine the peak fluorescence response for each well.

Reporter gene assays link the activation of a specific signaling pathway to the expression of a readily detectable reporter protein, such as luciferase or β-galactosidase.[14]

Mechanism of Action:

dot

cluster_membrane Plasma Membrane cluster_nucleus Nucleus GPCR GPCR Signaling_Cascade Signaling Cascade GPCR->Signaling_Cascade TF_binding Response Element Reporter_Gene Reporter Gene (e.g., Luciferase) TF_binding->Reporter_Gene Transcription Reporter_Protein Reporter Protein Reporter_Gene->Reporter_Protein Translation Ligand Agonist Ligand Ligand->GPCR Activation TF Transcription Factor Signaling_Cascade->TF Activation TF->TF_binding Binding Detectable_Signal Detectable Signal (Light, Color) Reporter_Protein->Detectable_Signal

Caption: General workflow of a reporter gene assay for GPCR signaling.

Common Sources of Variability:

  • Transient Transfection Efficiency: If using transient transfection, variability in transfection efficiency can lead to inconsistent reporter expression.[11] Stable cell lines are preferred for improved reproducibility.[2][3]

  • Promoter and Response Element Selection: The choice of promoter and response element determines the specificity and sensitivity of the assay.

  • Incubation Time: Reporter gene assays have a longer incubation time (typically several hours) compared to second messenger assays to allow for transcription and translation of the reporter protein.[19]

  • High Background or Low Signal: These issues can arise from high basal promoter activity or low receptor expression, respectively.[24]

Comparison of Reporter Gene Systems:

Reporter SystemPrincipleAdvantagesDisadvantages
Luciferase Enzymatic reaction that produces light.High sensitivity, wide dynamic range.Requires a luminometer.
β-Arrestin Recruitment (e.g., Tango Assay) Ligand-induced recruitment of a protease-tagged β-arrestin to the GPCR, leading to the cleavage of a transcription factor and subsequent reporter gene expression.[19][25]Measures a G-protein-independent signaling pathway, can be used for biased agonism studies.[26]Can be complex to set up.
CRE-driven Reporter A reporter construct containing multiple copies of the cAMP response element (CRE) that drives reporter gene expression in response to changes in cAMP levels.[14]Specific for Gαs and Gαi/o signaling.Indirect measure of cAMP.
NFAT-driven Reporter A reporter with the nuclear factor of activated T-cells (NFAT) response element, which is activated by calcium/calcineurin signaling.[14][27]Specific for Gαq/11 signaling.Indirect measure of calcium.

Experimental Protocol: Luciferase-based Reporter Gene Assay

  • Cell Transfection/Seeding: For transient assays, co-transfect cells with the GPCR expression vector and the reporter plasmid. For stable cell lines, seed the cells in a white, opaque 96- or 384-well plate.

  • Compound Treatment: Add test compounds and incubate for 4-24 hours.

  • Cell Lysis and Substrate Addition: Add a luciferase assay reagent that lyses the cells and contains the luciferase substrate.

  • Incubation: Incubate for a short period at room temperature to allow the enzymatic reaction to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to a control (e.g., untreated cells) and calculate the fold induction.

Conclusion: A Commitment to Rigor

Reproducibility in in vitro GPCR signal transduction assays is not a matter of chance, but a result of meticulous planning, careful execution, and a deep understanding of the underlying biology and technology. By embracing the principles of scientific integrity, critically evaluating experimental choices, and implementing self-validating protocols, researchers can generate high-quality, reliable data that will accelerate the pace of drug discovery and our understanding of GPCR biology.

References

  • Tanso Biosciences. (2023, August 23). Reproducibility of Tanso Biosciences' GPCR Assay. Tanso Biosciences. [Link]

  • GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC. (2025, May 15). National Center for Biotechnology Information. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Factors affecting test reproducibility among laboratories - WOAH. (n.d.). World Organisation for Animal Health. [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016, September 20). Drug Target Review. [Link]

  • GPCR Stable Cell Lines in Laboratory Research: Signal Transduction, Functional Assays, and Drug Discovery Models - Disease Connect. (2025, December 31). Disease Connect. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. (2020, October 5). Bio-protocol. [Link]

  • Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • High-Throughput GPCR Assay Development - Agilent. (2021, February 2). Agilent. [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets - NCBI. (2012, May 1). National Center for Biotechnology Information. [Link]

  • Tracking cell lineages to improve research reproducibility - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • GPCR Stable Reporter Cell Lines - Indigo Biosciences. (n.d.). Indigo Biosciences. [Link]

  • Recent progress in assays for GPCR drug discovery - American Journal of Physiology. (n.d.). American Journal of Physiology-Cell Physiology. [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands. (2025, November 26). Drug Discovery from Technology Networks. [Link]

  • Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor - Agilent. (n.d.). Agilent. [Link]

  • Endosomal generation of cAMP in GPCR signaling - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Gz Enhanced Signal Transduction assaY (GZESTY) for GPCR deorphanization - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparison of Various Cell-Based Assays for GPCR Screening - ResearchGate. (n.d.). ResearchGate. [Link]

  • Managing Cell Line Instability and Its Impact During Cell Line Development. (n.d.). BioProcess International. [Link]

  • Aggregation false positives in cell based assays? - Sussex Drug Discovery Centre. (2013, May 2). Sussex Drug Discovery Centre. [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • the-value-of-gpcr-cell-based-assays-in-drug-discovery. (2024, September 18). DDW. [Link]

  • Recent progress in assays for GPCR drug discovery - PubMed. (2022, August 1). PubMed. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17). MDPI. [Link]

  • Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines - Frontiers. (2023, May 23). Frontiers. [Link]

  • GPCR Screening Services - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). InVivo Biosystems. [Link]

  • A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors - PMC. (2024, November 22). National Center for Biotechnology Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1-Benzoylpiperidin-4-yl)methanamine

As a Senior Application Scientist, I understand that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a detailed, step-by-st...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe management and disposal of (1-Benzoylpiperidin-4-yl)methanamine waste. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is structured to provide not just instructions, but the scientific rationale behind them, empowering your laboratory to operate with confidence and safety.

Hazard Profile Analysis: Understanding the "Why"

(1-Benzoylpiperidin-4-yl)methanamine is a substituted piperidine derivative. While a comprehensive, peer-reviewed Safety Data Sheet (SDS) is not always readily available for every novel compound, its structural motifs and available safety information provide a clear basis for a robust risk assessment. The primary hazards are associated with its GHS07 classification, indicating it is an irritant and can be harmful.[1]

Key Hazards:

  • Harmful if Swallowed (H302): Ingestion can lead to toxic effects.

  • Causes Skin Irritation (H315): The amine and benzoyl functionalities can cause irritation upon dermal contact.

  • Causes Serious Eye Irritation (H319): Direct contact with eyes can result in significant damage.

  • May Cause Respiratory Irritation (H335): Inhalation of the powder or dust can irritate the respiratory tract.[1]

Structurally similar piperidine compounds are also noted to be corrosive and potentially flammable, warranting a cautious approach that assumes these risks.[2][3] Therefore, all handling and disposal operations must be designed to prevent ingestion, inhalation, and skin/eye contact.

Hazard Summary Table
Hazard ClassificationGHS PictogramSignal WordHazard StatementsRequired Precautions & PPE
Acute Toxicity (Oral)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowedDo not eat, drink, or smoke when using. Wash hands thoroughly after handling.
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritationWear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2]
Eye IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritationWear chemical safety goggles and/or a face shield.[2]
Respiratory IrritationGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritationHandle in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for safely managing (1-Benzoylpiperidin-4-yl)methanamine waste from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any tears or holes before use.

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron is essential.

  • Respiratory Protection: All handling should occur within a certified chemical fume hood to control dust and vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4]

Step 2: Waste Segregation and Containment

Proper segregation is fundamental to safe chemical waste management and is mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[5]

  • Designate a Waste Container: Use a specific, clearly labeled, and chemically compatible waste container. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[2][5]

  • Labeling: The container must be labeled with the words "HAZARDOUS WASTE" . The label must also include the full chemical name, "(1-Benzoylpiperidin-4-yl)methanamine," and any other components in the waste stream (e.g., solvents) with their approximate percentages. Affix the appropriate hazard pictograms.[2][5]

  • Avoid Mixing Waste: Never mix (1-Benzoylpiperidin-4-yl)methanamine waste with incompatible materials. This includes strong oxidizing agents, acids, or other reactive chemicals. Keep this waste stream separate from aqueous and halogenated organic wastes to ensure safe transport and disposal.[6]

Step 3: Managing Contaminated Materials and Empty Containers
  • Solid Waste: Any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous waste. Place these items directly into the designated solid hazardous waste container.[2]

  • "Empty" Containers: Containers that once held (1-Benzoylpiperidin-4-yl)methanamine are not truly empty and must be managed as hazardous waste. To render a container "RCRA empty," it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[7]

    • Rinse the container with the solvent.

    • Pour the rinsate into the designated hazardous liquid waste container.

    • Repeat this process two more times.

    • The collected rinsate is now considered hazardous waste and must be disposed of accordingly.

    • After triple-rinsing, deface the original label on the container and manage it according to your institution's guidelines.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open sashes and increase airflow.

  • Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials such as paper towels .[2][8]

  • Clean-Up: Using non-sparking tools, carefully scoop the absorbent material and spilled chemical into a designated hazardous waste container.[8][9]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[2]

Final Disposal Pathway

The disposal of (1-Benzoylpiperidin-4-yl)methanamine must be handled by a licensed professional waste disposal company.[2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. The most common and effective disposal method for this type of organic compound is high-temperature incineration at a permitted hazardous waste facility.[6][10]

Disposal Workflow Diagram

G Disposal Workflow for (1-Benzoylpiperidin-4-yl)methanamine cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generated (Residue, Contaminated PPE) B Select & Label HDPE Container: 'HAZARDOUS WASTE' A->B 1. Identify C Transfer Waste to Container (in Fume Hood) B->C 2. Contain D Securely Seal Container C->D 3. Seal E Store in Designated Secondary Containment Area D->E 4. Store Safely F Contact EHS Office for Pickup E->F 5. Schedule G Transfer to Licensed Waste Disposal Service F->G 6. Professional Handling H Final Disposal via High-Temperature Incineration G->H 7. Destruction

Caption: Decision workflow for proper disposal.

References

  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • (1-Benzylpiperidin-4-yl)methanamine | 88915-26-8. Ambeed.
  • Benzoyl Peroxide. J.T. Baker.
  • Benzoyl Peroxide | C14H10O4 | CID 7187. PubChem.
  • Benzoyl peroxide. CAMEO Chemicals, NOAA.
  • Benzoyl peroxide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET - N-Benzyl-4-piperidone. Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
  • Safety data sheet - piperidine. CPAChem.
  • (1-benzoylpiperidin-4-yl)methanamine | 262864-18-6. Sigma-Aldrich.
  • Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals. Benchchem.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Benzoylpiperidin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Benzoylpiperidin-4-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.